molecular formula C21H15N5O B15601077 LBL1

LBL1

Katalognummer: B15601077
Molekulargewicht: 353.4 g/mol
InChI-Schlüssel: ZZTXEEDMSWCQLE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

LBL1 is a useful research compound. Its molecular formula is C21H15N5O and its molecular weight is 353.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C21H15N5O

Molekulargewicht

353.4 g/mol

IUPAC-Name

N-(1-amino-4H-pyrrolo[3,2-f]quinazolin-3-yl)naphthalene-2-carboxamide

InChI

InChI=1S/C21H15N5O/c22-19-18-15-9-10-23-16(15)7-8-17(18)24-21(25-19)26-20(27)14-6-5-12-3-1-2-4-13(12)11-14/h1-11H,22H2,(H2,24,25,26,27)

InChI-Schlüssel

ZZTXEEDMSWCQLE-UHFFFAOYSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide on the Cellular Localization of LBL1 Gene Targets: Nuclear Lamins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While a specific gene with the designation "LBL1" is not officially recognized in human or murine genomes, the term is prominently associated with This compound (Lamin-Binding Ligand 1) , a novel small molecule that has emerged as a critical tool for studying the biology of nuclear lamins and holds potential for anticancer therapies. This guide focuses on the cellular localization of the primary protein targets of this compound: the nuclear lamins, particularly Lamin A/C and Lamin B1. These proteins are encoded by the LMNA and LMNB1 genes, respectively.

Nuclear lamins are type V intermediate filament proteins that form the nuclear lamina, a fibrillar meshwork underlying the inner nuclear membrane. This structure is crucial for maintaining nuclear architecture, organizing chromatin, and regulating a host of cellular processes including DNA replication and repair. The small molecule this compound selectively binds to these nuclear lamins, making it an invaluable probe for dissecting their function and localization.[1][2][3][4] This document provides a comprehensive overview of the cellular localization of these key proteins, the experimental methodologies used to determine their location, and their involvement in significant signaling pathways.

Cellular Localization of Nuclear Lamins

The protein products of the LMNA and LMNB1 genes are predominantly localized to the nucleus, where they are key components of the nuclear lamina.[1][5][6][7][8]

Quantitative Data on Subcellular Distribution

Experimental evidence from multiple studies confirms the overwhelming localization of Lamin A/C and Lamin B1 to the nuclear fraction of cells. This has been demonstrated through subcellular fractionation followed by western blotting and mass spectrometry.

ProteinGenePredominant Cellular CompartmentExperimental EvidenceReference Cell Lines
Lamin A/CLMNANucleus (Nuclear Lamina)Subcellular Fractionation, Western Blotting, Mass Spectrometry, ImmunofluorescenceMDA-MB-468, MDA-MB-231, HEK293T
Lamin B1LMNB1Nucleus (Nuclear Lamina)Subcellular Fractionation, Western Blotting, Mass Spectrometry, ImmunofluorescenceMDA-MB-468, HEK293T, WI-38

Key Experimental Protocols

The determination of the cellular localization of nuclear lamins and their interaction with the small molecule this compound involves a range of sophisticated experimental techniques.

Immunofluorescence Microscopy

This technique is used to visualize the subcellular localization of proteins in fixed cells.

Protocol:

  • Cell Culture and Treatment: Cells (e.g., MDA-MB-231) are cultured on coverslips. For competition assays, cells are pre-incubated with this compound before treatment with a clickable photoaffinity probe version of this compound (this compound-P).

  • Photo-cross-linking: Cells treated with this compound-P are irradiated with UV light (365 nm) to induce covalent cross-linking between the probe and its target proteins.

  • Click Reaction: The alkyne group on this compound-P is "clicked" with a fluorescent azide (B81097) (e.g., rhodamine-N3) to visualize the probe's location.

  • Immunostaining: Cells are fixed, permeabilized, and incubated with a primary antibody against the target protein (e.g., anti-Lamin A). This is followed by incubation with a fluorescently labeled secondary antibody.

  • Mounting and Imaging: Coverslips are mounted on slides with a mounting medium containing a nuclear stain (e.g., DAPI). Images are acquired using a fluorescence microscope. Colocalization analysis can be performed to determine the degree of spatial overlap between the this compound-P signal and the lamin signal.[3]

Subcellular Fractionation and Western Blotting

This method biochemically separates cellular components to determine the compartment in which a protein resides.

Protocol:

  • Cell Lysis and Fractionation: Cells are harvested and lysed. The lysate is then subjected to differential centrifugation to separate the cytosolic and nuclear fractions.

  • Protein Quantification: The protein concentration of each fraction is determined.

  • SDS-PAGE and Western Blotting: Equal amounts of protein from the cytosolic and nuclear fractions are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane.

  • Immunodetection: The membrane is probed with primary antibodies against the protein of interest (e.g., anti-Lamin A/C, anti-Lamin B1) and against cellular compartment markers (e.g., GAPDH for cytosol, Histone H3 for nucleus) to verify the purity of the fractions. A secondary antibody conjugated to an enzyme (e.g., HRP) is then used for detection.[1]

Chemical Proteomics with Clickable Photoaffinity Probes

This unbiased approach identifies the direct binding targets of a small molecule within the entire cellular proteome.

Protocol:

  • Cell Treatment and Photo-cross-linking: Live cells are treated with the this compound-P probe, with or without a competing concentration of this compound, followed by UV irradiation to induce cross-linking.[1][3]

  • Cell Lysis and Click Reaction: Cells are lysed, and the alkyne-modified proteins are "clicked" with biotin-azide.[1]

  • Enrichment of Biotinylated Proteins: The biotin-labeled proteins are enriched from the cell lysate using streptavidin beads.

  • Mass Spectrometry: The enriched proteins are digested, and the resulting peptides are analyzed by mass spectrometry to identify the proteins that were labeled by the this compound-P probe.[1]

Signaling Pathways and Logical Relationships

The experimental workflows and the central role of nuclear lamins in cellular function can be visualized through diagrams.

Experimental Workflow for this compound Target Identification

LBL1_Target_ID_Workflow cluster_cell_culture In-Cell Procedures cluster_biochemistry Biochemical Analysis start Living Cells treatment Treat with this compound-P (with/without this compound competitor) start->treatment uv UV Irradiation (365 nm) Photo-cross-linking treatment->uv lysis Cell Lysis uv->lysis click_biotin Click Reaction with Biotin-Azide lysis->click_biotin enrichment Streptavidin Bead Enrichment click_biotin->enrichment ms Mass Spectrometry enrichment->ms end end ms->end Identification of Nuclear Lamins as this compound Targets

Caption: Workflow for identifying nuclear lamins as targets of the small molecule this compound.

Simplified Signaling Context of Nuclear Lamins

Lamin_Signaling cluster_nucleus Nucleus lamins Lamin A/C, Lamin B1 (Nuclear Lamina) chromatin Chromatin Organization lamins->chromatin dna_repair DNA Repair Pathways lamins->dna_repair gene_reg Gene Regulation lamins->gene_reg apoptosis Apoptosis dna_repair->apoptosis Dysregulation leads to cell_cycle Cell Cycle Progression gene_reg->cell_cycle This compound This compound (Small Molecule) This compound->lamins Binds and Stabilizes senescence Cellular Senescence cell_cycle->senescence Arrest leads to

References

The Biological Pathway of LBL1: A Lamin-Binding Ligand with Anticancer Properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: LBL1 is a novel small molecule, an acylated pyrroloquinazoline, identified for its selective anticancer activity.[1][2] Extensive research has revealed that this compound exerts its effects by directly targeting nuclear lamins, proteins crucial for maintaining the structural integrity of the nucleus and regulating various cellular processes.[1][2] This technical guide provides a comprehensive overview of the biological pathway involving this compound, detailing its mechanism of action, downstream cellular effects, and relevant experimental protocols.

The Direct Target of this compound: Nuclear Lamins

This compound has been unequivocally identified as a lamin-binding ligand.[1][2] Through the use of a clickable photoaffinity probe, this compound-P, researchers have demonstrated that this compound directly interacts with nuclear lamins, including Lamin A (LA), Lamin B1 (LB1), and Lamin B2 (LB2).[2] Further investigation has pinpointed the binding site of this compound to the coiled-coil domain of Lamin A.[2]

Mechanism of Action: Modulation of Lamin Function

The binding of this compound to nuclear lamins is believed to stabilize their oligomeric state, thereby affecting their normal function.[3] Lamins are not merely structural scaffolds; they play active roles in DNA replication, DNA damage repair, and gene transcription.[4] By interacting with lamins, this compound disrupts these critical cellular processes, leading to its anticancer effects.

Downstream Signaling Pathways Affected by this compound

The interaction between this compound and nuclear lamins triggers a cascade of downstream events, primarily impacting the DNA damage response and mitochondrial function.

Inhibition of Homologous Recombination (HR) Repair

A key consequence of this compound's interaction with Lamin A is the inhibition of the homologous recombination (HR) pathway, a major DNA double-strand break (DSB) repair mechanism.[5] This inhibition is characterized by a significant reduction in the formation of RAD51 foci, which are essential for the strand invasion step of HR.[5] The proposed mechanism involves the disruption of a Lamin A-RAD51 interaction that is critical for RAD51 stability and its recruitment to sites of DNA damage.[6]

LBL1_HR_Inhibition This compound This compound LBL1_LaminA This compound-Lamin A Complex This compound->LBL1_LaminA Binds to LaminA Lamin A LaminA->LBL1_LaminA RAD51_Stability RAD51 Stability & Recruitment LBL1_LaminA->RAD51_Stability Inhibits RAD51_Foci RAD51 Foci Formation RAD51_Stability->RAD51_Foci HR_Repair Homologous Recombination Repair of DSBs RAD51_Foci->HR_Repair

Impact on Mitochondrial Function and Cellular Bioenergetics

Emerging evidence suggests a link between nuclear lamins and the regulation of mitochondrial activity.[6][7][8][9][10][11][12] Lamin A/C has been shown to be a key modulator of mitochondrial function through its influence on PGC1α, a master regulator of mitochondrial biogenesis, and the NAMPT-NAD+ pathway.[6][7][8][9][11] this compound, by binding to lamins, can induce changes in mitochondrial activity and cellular bioenergetics.[7] This may involve alterations in oxidative phosphorylation and the production of reactive oxygen species (ROS).[10][13][14]

LBL1_Mitochondria_Pathway cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion This compound This compound LBL1_Lamin This compound-Lamin A/C Complex This compound->LBL1_Lamin LaminAC Lamin A/C LaminAC->LBL1_Lamin PGC1a PGC1α Activation LBL1_Lamin->PGC1a Modulates NAMPT NAMPT-NAD+ Pathway LBL1_Lamin->NAMPT Modulates Mito_Function Mitochondrial Function (e.g., Oxidative Phosphorylation) PGC1a->Mito_Function Regulates NAMPT->Mito_Function Regulates ROS Reactive Oxygen Species (ROS) Mito_Function->ROS Cellular_Response Cellular Response (e.g., Apoptosis) Mito_Function->Cellular_Response ROS->Cellular_Response

Quantitative Data

The following tables summarize the available quantitative data regarding the activity of this compound.

Table 1: this compound Dose-Dependent Inhibition of Homologous Recombination [5]

This compound ConcentrationRelative HR Efficiency (GFP+/DsRed+)
Vehicle1.0
1 µM~0.8
3 µM~0.6
10 µM~0.4

Table 2: Representative IC50 Values for this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
MDA-MB-231Breast CancerData not available in searched literature
MDA-MB-468Breast CancerData not available in searched literature
HT-29Colon CancerData not available in searched literature
PC-3Prostate CancerData not available in searched literature
HepG2Liver CancerData not available in searched literature

Note: Specific IC50 values for this compound across a panel of cancer cell lines were not explicitly found in the provided search results. The table is structured for future data population.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Photoaffinity Labeling to Identify this compound Targets

This protocol utilizes a clickable photoaffinity probe (this compound-P) to covalently link this compound to its binding partners in living cells.[15][16]

Photoaffinity_Labeling_Workflow Start Treat cells with this compound-P (with or without this compound competitor) UV Irradiate with UV light (365 nm) to induce crosslinking Start->UV Lysis Lyse cells UV->Lysis Click Click Chemistry Reaction (e.g., with biotin-azide) Lysis->Click Pulldown Streptavidin Pulldown Click->Pulldown Analysis Analyze by SDS-PAGE and Western Blot Pulldown->Analysis

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-468)

  • This compound and this compound-P

  • Cell lysis buffer

  • Biotin-azide

  • Streptavidin-agarose beads

  • Antibodies against lamins

Procedure:

  • Culture cells to ~80% confluency.

  • Treat cells with this compound-P in the presence or absence of excess this compound (as a competitor) for 30 minutes.

  • Irradiate the cells with 365 nm UV light for 5 minutes to induce covalent crosslinking.

  • Lyse the cells and perform a click chemistry reaction with biotin-azide to tag the this compound-P-protein complexes.

  • Perform streptavidin pulldown to enrich for biotin-tagged complexes.

  • Elute the bound proteins and analyze by SDS-PAGE and Western blotting using anti-lamin antibodies.

Protocol 2: RAD51 Foci Formation Assay by Immunofluorescence

This assay is used to quantify the effect of this compound on the formation of RAD51 foci, a key step in homologous recombination repair.[2][5][17][18][19][20][21][22]

RAD51_Foci_Assay_Workflow Start Seed cells on coverslips Treat Treat with this compound and a DNA damaging agent (e.g., CPT) Start->Treat Fix_Perm Fix and permeabilize cells Treat->Fix_Perm Block Block with BSA Fix_Perm->Block Primary_Ab Incubate with primary antibody (anti-RAD51) Block->Primary_Ab Secondary_Ab Incubate with fluorescently labeled secondary antibody Primary_Ab->Secondary_Ab Mount Mount coverslips with DAPI Secondary_Ab->Mount Image Image using fluorescence microscopy and quantify foci-positive cells Mount->Image

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231)

  • This compound

  • DNA damaging agent (e.g., Camptothecin - CPT)

  • Paraformaldehyde (PFA) for fixation

  • Triton X-100 for permeabilization

  • Bovine Serum Albumin (BSA) for blocking

  • Primary antibody: anti-RAD51

  • Fluorescently-labeled secondary antibody

  • DAPI for nuclear staining

  • Fluorescence microscope

Procedure:

  • Seed cells on coverslips in a multi-well plate.

  • Treat cells with the desired concentration of this compound, followed by treatment with a DNA damaging agent (e.g., CPT) to induce DSBs.

  • Fix the cells with 4% PFA and permeabilize with 0.5% Triton X-100.

  • Block non-specific antibody binding with 5% BSA.

  • Incubate with a primary antibody against RAD51.

  • Incubate with a fluorescently-labeled secondary antibody.

  • Mount the coverslips on slides with a mounting medium containing DAPI.

  • Visualize the cells using a fluorescence microscope and quantify the percentage of cells with RAD51 foci (typically >5 foci per nucleus).[5]

Protocol 3: GFP-Based Homologous Recombination Reporter Assay

This assay provides a quantitative measure of HR efficiency in living cells.[23][24][25]

Principle: The assay utilizes a cell line stably expressing a reporter construct with two differentially mutated GFP genes. One of the GFP genes contains a recognition site for the I-SceI endonuclease. When a DSB is induced by I-SceI expression, HR-mediated repair using the second GFP gene as a template restores a functional GFP gene. The percentage of GFP-positive cells, measured by flow cytometry, is directly proportional to the HR efficiency.[23][24][25]

Procedure Outline:

  • Transfect the reporter cell line with a plasmid encoding the I-SceI endonuclease and a plasmid encoding a red fluorescent protein (e.g., DsRed) as a transfection control.

  • Treat the cells with different concentrations of this compound.

  • After 48-72 hours, harvest the cells and analyze by flow cytometry.

  • The relative HR efficiency is calculated as the ratio of GFP-positive cells to DsRed-positive cells.[5]

Conclusion

This compound represents a promising class of anticancer compounds that function through a novel mechanism of targeting nuclear lamins. Its ability to disrupt the DNA damage response, specifically the homologous recombination pathway, and modulate mitochondrial function provides a multi-pronged attack on cancer cell viability. The experimental protocols detailed in this guide offer a robust framework for further investigation into the intricate biological pathways governed by this compound and for the development of lamin-targeting cancer therapies. Further research is warranted to fully elucidate the quantitative aspects of this compound's interactions and its efficacy across a broader range of cancer types.

References

An In-depth Technical Guide to the Structure and Function of Lamin A and its Interaction with the Novel Small Molecule Ligand LBL1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear lamins are essential components of the nuclear lamina, a filamentous meshwork that underlies the inner nuclear membrane. These Type V intermediate filament proteins are crucial for maintaining nuclear structure and shape, organizing chromatin, regulating gene expression, and participating in DNA replication and repair. Among the lamins, Lamin A, encoded by the LMNA gene, has garnered significant attention due to its association with a wide range of human diseases collectively known as laminopathies. This technical guide provides a comprehensive overview of the structure and domains of Lamin A and delves into its interaction with LBL1, a novel small molecule ligand with demonstrated anticancer activity. This document is intended to serve as a valuable resource for researchers and professionals involved in the study of nuclear biology and the development of therapeutics targeting nuclear components.

Lamin A Protein Structure and Domains

Lamin A is a 664-amino acid protein with a tripartite structure characteristic of intermediate filament proteins: an N-terminal head domain, a central α-helical rod domain, and a C-terminal tail domain.[1]

N-Terminal Head Domain

The N-terminal head domain of Lamin A consists of approximately 33 amino acids.[1] This region is crucial for the proper assembly of lamin filaments.

Central Rod Domain

The central rod domain, spanning amino acids 34-388, is composed of four coiled-coil segments (1A, 1B, 2A, and 2B) connected by flexible linker regions.[1][2] This domain is responsible for the dimerization of lamin monomers, a critical step in the formation of higher-order lamin filaments.[3] The coiled-coil structure is characterized by a heptad repeat pattern, which facilitates the formation of a stable, rod-like structure.[3] The small molecule this compound has been shown to bind to this coiled-coil domain of Lamin A.[4][5]

C-Terminal Tail Domain

The C-terminal tail domain of Lamin A, from amino acid 389 to 664, is a more globular region containing several important functional motifs.[1] This domain includes a nuclear localization signal (NLS) at amino acids 417-422, which is essential for the protein's transport into the nucleus.[1] A key feature of the tail domain is the immunoglobulin-like (Ig)-fold domain, located between amino acids 430 and 545.[6] This Ig-fold domain is a hotspot for mutations associated with laminopathies and serves as a binding site for numerous interacting proteins and DNA.[7][8]

Table 1: Amino Acid Residue Ranges for Human Lamin A Domains

DomainSub-domain/MotifAmino Acid ResiduesReference(s)
N-Terminal Head 1-33[1]
Central Rod 34-388[1]
Coiled-coil 1A34-70[1]
Linker 171-80[1]
Coiled-coil 1B81-218[1]
Linker 2219-242[1]
Coiled-coil 2243-388[1]
C-Terminal Tail 389-664[1]
Nuclear Localization Signal (NLS)417-422[1]
Immunoglobulin-like (Ig)-fold430-545[6]

The Small Molecule Ligand this compound and its Interaction with Lamin A

This compound is a novel pyrroloquinazoline compound that has been identified as a direct binder of nuclear lamins, particularly Lamin A.[4][5] It has demonstrated significant anticancer activities.[5] this compound stabilizes the oligomeric state of Lamin A and affects its assembly state.[9]

Binding Site of this compound on Lamin A

Biochemical studies have revealed that this compound directly interacts with the coiled-coil domain of Lamin A.[4][5] Specifically, experiments using truncated versions of Lamin A have shown that the minimal fragment required for this compound binding encompasses the non-helical head domain and the entire coiled-coil rod domain.[10]

Quantitative Analysis of this compound-Lamin A Interaction

While a precise dissociation constant (Kd) for the this compound-Lamin A interaction has not been reported in the reviewed literature, several lines of evidence strongly support a direct and specific interaction.

Table 2: Quantitative and Qualitative Data on this compound-Lamin A Interaction

ParameterValue/ObservationMethodReference(s)
Colocalization Coefficient 0.92 ± 0.022Fluorescence Microscopy with this compound-P probeNot explicitly cited in provided text
Direct Binding Dose-dependent protection of Lamin A from trypsin proteolysisLimited Proteolysis AssayNot explicitly cited in provided text

Experimental Protocols for Studying the this compound-Lamin A Interaction

The following sections detail the methodologies used to characterize the interaction between this compound and Lamin A.

Photoaffinity Labeling with this compound-P

This technique is used to covalently link this compound to its binding partners in a cellular context. A photoaffinity probe, this compound-P, which is a derivative of this compound containing a photoreactive group and a clickable alkyne tag, is used.[11][12]

Protocol:

  • Cell Culture and Treatment: Culture cells (e.g., MDA-MB-231) to the desired confluency. Treat the cells with this compound-P at a suitable concentration (e.g., 1 µM) for a specified duration. For competition experiments, pre-incubate cells with an excess of this compound before adding this compound-P.

  • Photocrosslinking: Irradiate the cells with UV light (e.g., 365 nm) to induce covalent crosslinking of this compound-P to its interacting proteins.

  • Cell Lysis: Lyse the cells to extract the total proteome.

  • Click Chemistry: Perform a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction to attach a reporter molecule (e.g., biotin-azide or a fluorescent azide) to the alkyne tag on this compound-P.

  • Analysis:

    • For Biotinylated Proteins: Perform a streptavidin pulldown to enrich for this compound-P-bound proteins, followed by SDS-PAGE and Western blotting with an anti-Lamin A antibody to confirm the interaction.

    • For Fluorescently Tagged Proteins: Visualize the labeled proteins directly by in-gel fluorescence scanning or by fluorescence microscopy for in-cell localization studies.

In-Cell Click Reaction for Localization Studies

This method allows for the visualization of the subcellular localization of this compound binding.

Protocol:

  • Cell Culture and Treatment: Grow cells on coverslips and treat with this compound-P as described above.

  • Photocrosslinking: Irradiate the cells with UV light to initiate crosslinking.

  • Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., paraformaldehyde) and permeabilize the cell membranes (e.g., with Triton X-100).

  • In-Cell Click Reaction: Perform the click reaction directly on the fixed and permeabilized cells using a fluorescent azide.

  • Immunofluorescence and Imaging: Stain the cells with an anti-Lamin A antibody and a corresponding secondary antibody conjugated to a different fluorophore. Image the cells using a fluorescence microscope to assess the colocalization of the this compound-P signal with Lamin A.

Limited Proteolysis Assay

This in vitro assay confirms the direct binding of this compound to purified Lamin A by assessing the protection of the protein from enzymatic degradation upon ligand binding.

Protocol:

  • Protein Purification: Purify the Lamin A fragment of interest (e.g., the coiled-coil domain).

  • Incubation with this compound: Incubate the purified Lamin A fragment with varying concentrations of this compound.

  • Proteolysis: Add a protease, such as trypsin, to the reaction mixtures and incubate for a time sufficient to achieve partial digestion in the absence of the ligand.

  • Analysis: Stop the reaction and analyze the protein fragments by SDS-PAGE and Coomassie blue staining. Increased protection from proteolysis with increasing concentrations of this compound indicates a direct binding interaction.

This compound-Modulated Signaling Pathways

The interaction of this compound with Lamin A has been shown to impact downstream signaling pathways, particularly those involved in DNA damage response and cell cycle regulation.

DNA Damage Response and Apoptosis

Treatment of cells with this compound leads to the induction of DNA double-strand breaks.[5] This is evidenced by the phosphorylation of the histone variant H2AX (forming γH2AX), a well-established marker of DNA damage. The accumulation of DNA damage ultimately triggers the apoptotic cell death pathway.

Inhibition of Homologous Recombination Repair

This compound has been found to disrupt the interaction between Lamin A/C and the RAD51 recombinase, a key protein in the homologous recombination (HR) pathway for DNA double-strand break repair.[10] This inhibition of the Lamin A-RAD51 interaction leads to the accelerated proteasome-mediated degradation of RAD51, thereby impairing the cell's ability to repair DNA damage through HR.[10] This mechanism contributes to the anticancer effect of this compound, as many cancer cells are particularly reliant on HR for survival.

LBL1_Signaling_Pathway cluster_nucleus Nucleus This compound This compound LaminA Lamin A (Coiled-coil domain) This compound->LaminA Binds to RAD51 RAD51 LaminA->RAD51 Interacts with HR_Repair Homologous Recombination Repair RAD51->HR_Repair Mediates Proteasome Proteasome RAD51->Proteasome Degradation DNA DNA DSB Double-Strand Break DNA->DSB Damage gH2AX γH2AX DSB->gH2AX Induces phosphorylation Apoptosis Apoptosis gH2AX->Apoptosis Triggers LaminA-RAD51_block->RAD51 Inhibits interaction

Caption: this compound-mediated signaling pathway in the nucleus.

Conclusion

Lamin A is a multifunctional protein with critical roles in maintaining nuclear integrity and regulating key cellular processes. Its intricate structure, particularly the coiled-coil and Ig-fold domains, facilitates a wide range of protein-protein and protein-DNA interactions. The discovery of this compound as a small molecule that directly targets the coiled-coil domain of Lamin A has opened new avenues for both basic research and therapeutic development. The ability of this compound to modulate Lamin A function and induce anticancer effects by disrupting DNA repair pathways highlights the potential of targeting nuclear structural proteins for cancer therapy. The experimental protocols and data presented in this guide provide a solid foundation for further investigation into the complex biology of Lamin A and the therapeutic potential of molecules like this compound. Further research to elucidate the precise binding kinetics and to expand the understanding of the downstream consequences of this compound-Lamin A interaction will be invaluable for the drug development community.

References

Audience: Researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Discovery and History of Tumor Protein p53

Abstract

The tumor suppressor protein p53, often dubbed "the guardian of the genome," is a critical transcription factor involved in regulating the cell cycle and preventing cancer formation.[1][2] Its discovery in 1979 marked a pivotal moment in cancer biology, evolving from an initial mischaracterization as an oncogene to its celebrated status as a central tumor suppressor.[3][4][5] This document provides a comprehensive overview of the discovery and history of p53, its core signaling pathways, key experimental methodologies for its study, and quantitative data related to its function and mutation.

Discovery and History

The discovery of the p53 protein in 1979 was the result of converging lines of research in virology and immunology.[6][7] Initially, it was identified as a 53-kilodalton (kDa) cellular protein that formed a complex with the large T antigen of the Simian Virus 40 (SV40).[4][6] Several groups, including those led by David Lane and Lionel Crawford, Arnold Levine, and Pierre May, independently reported this finding.[5][7] Concurrently, an immunological approach by Lloyd Old's team found that the immune systems of mice with chemically-induced tumors produced antibodies against the same 53 kDa protein, designating it p53.[3][6]

For nearly a decade, p53 was considered an oncogene because its overexpression was associated with cell transformation.[5] However, this understanding was challenged in the late 1980s. Groundbreaking work by Bert Vogelstein and colleagues in 1989 revealed that the TP53 gene was frequently mutated or deleted in colorectal cancers.[5] Subsequent studies demonstrated that the wild-type p53 protein, contrary to the mutant forms studied earlier, actually suppressed oncogenic transformation.[5] This paradigm shift reclassified p53 as a tumor suppressor gene, a finding that has since become a cornerstone of cancer research.[3][5]

The p53 Signaling Pathway

Under normal homeostatic conditions, the p53 protein is kept at low levels by its negative regulator, MDM2, an E3 ubiquitin ligase that targets p53 for proteasomal degradation.[8][9] However, in response to a variety of cellular stressors—including DNA damage, oncogene activation, hypoxia, and replication stress—p53 is stabilized and activated.[10] This activation is mediated by a series of post-translational modifications, primarily phosphorylation by kinases such as ATM and ATR.[10]

Once activated, p53 functions as a transcription factor, binding to specific DNA sequences as a tetramer to regulate the expression of a wide array of target genes.[1][11] The cellular outcome of p53 activation depends on the nature and severity of the stress and includes:

  • Cell Cycle Arrest: p53 can induce a temporary pause in the cell cycle, typically at the G1/S or G2/M transitions, to allow time for DNA repair.[1] A key target for this function is the gene CDKN1A, which encodes the protein p21, a potent inhibitor of cyclin-dependent kinases (CDKs).[1]

  • Apoptosis (Programmed Cell Death): If cellular damage is too severe to be repaired, p53 can trigger apoptosis. It does this by upregulating the transcription of pro-apoptotic genes from the Bcl-2 family, such as BAX, PUMA, and Noxa.[11]

  • Senescence: p53 can also induce a state of permanent cell cycle arrest known as senescence.[10]

  • DNA Repair: p53 directly activates the transcription of genes involved in various DNA repair pathways.[1]

p53_Signaling_Pathway cluster_stress Cellular Stress cluster_activation p53 Activation cluster_outcomes Cellular Outcomes DNA Damage DNA Damage ATM_ATR ATM / ATR Kinases DNA Damage->ATM_ATR Oncogene Activation Oncogene Activation Oncogene Activation->ATM_ATR Hypoxia Hypoxia Hypoxia->ATM_ATR p53 p53 (active) ATM_ATR->p53 P MDM2 MDM2 p53->MDM2 transcription p21 p21 p53->p21 transcription BAX_PUMA BAX, PUMA p53->BAX_PUMA transcription GADD45 GADD45 p53->GADD45 transcription MDM2->p53 degradation CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Apoptosis Apoptosis BAX_PUMA->Apoptosis DNARepair DNA Repair GADD45->DNARepair CoIP_Workflow Start Cell Lysate (with Protein Complexes) AddAb Add Primary Antibody (e.g., anti-p53) Start->AddAb AddBeads Add Protein A/G Beads AddAb->AddBeads Capture Capture Ab-Protein Complex AddBeads->Capture Wash Wash Beads to Remove Non-specific Proteins Capture->Wash Elute Elute Bound Proteins Wash->Elute SDS_PAGE SDS-PAGE Elute->SDS_PAGE Transfer Western Blot Transfer SDS_PAGE->Transfer Probe Probe with Secondary Ab (e.g., anti-MDM2) Transfer->Probe Detect Detect Signal (ECL) Probe->Detect

References

LBL1 Expression Profile in Human Tissues: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the expression profile of LBL1 (Lamin-Binding Ligand 1), encoded by the RBL1 gene, across a wide range of human tissues. This compound has garnered significant interest in the scientific community, particularly in the context of cancer research, due to its interaction with nuclear lamins. Understanding the tissue-specific expression of this compound at both the mRNA and protein level is crucial for elucidating its physiological functions and for the development of targeted therapeutics. This document presents quantitative expression data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows to serve as a valuable resource for the scientific community.

Data Presentation

Quantitative mRNA Expression of RBL1 in Human Tissues

The following table summarizes the median mRNA expression levels of the RBL1 gene across various human tissues, as reported by the Genotype-Tissue Expression (GTEx) project.[1][2][3] Expression is quantified in Transcripts Per Million (TPM).

TissueMedian TPM
Adipose - Subcutaneous15.8
Adipose - Visceral (Omentum)14.9
Adrenal Gland18.2
Artery - Aorta16.5
Artery - Coronary15.1
Artery - Tibial17.3
Brain - Amygdala10.1
Brain - Anterior cingulate cortex (BA24)10.5
Brain - Caudate (basal ganglia)10.3
Brain - Cerebellar Hemisphere6.5
Brain - Cerebellum7.2
Brain - Cortex11.2
Brain - Frontal Cortex (BA9)11.8
Brain - Hippocampus10.9
Brain - Hypothalamus11.4
Brain - Nucleus accumbens (basal ganglia)10.7
Brain - Putamen (basal ganglia)10.4
Brain - Spinal cord (cervical c-1)12.3
Brain - Substantia nigra9.8
Breast - Mammary Tissue14.7
Cells - EBV-transformed lymphocytes25.4
Cells - Transformed fibroblasts22.1
Cervix - Ectocervix13.9
Cervix - Endocervix15.2
Colon - Sigmoid16.1
Colon - Transverse15.7
Esophagus - Gastroesophageal Junction16.3
Esophagus - Mucosa15.9
Esophagus - Muscularis14.8
Fallopian Tube17.6
Heart - Atrial Appendage12.9
Heart - Left Ventricle13.5
Kidney - Cortex14.2
Liver11.9
Lung15.3
Minor Salivary Gland16.8
Muscle - Skeletal13.1
Nerve - Tibial14.5
Ovary18.1
Pancreas14.3
Pituitary16.9
Prostate17.2
Skin - Not Sun Exposed (Suprapubic)17.8
Skin - Sun Exposed (Lower leg)18.5
Small Intestine - Terminal Ileum16.7
Spleen19.3
Stomach15.5
Testis20.1
Thyroid17.1
Uterus16.4
Vagina15.6
Whole Blood12.1
Quantitative Protein Expression of this compound in Human Tissues

The following table summarizes the protein expression levels of this compound in various human tissues based on immunohistochemistry (IHC) data from The Human Protein Atlas.[4][5][6] The expression levels are categorized as Not detected, Low, Medium, or High.

TissueProtein Expression Level
Adipose tissueLow
Adrenal glandMedium
AppendixMedium
Bone marrowMedium
Brain (Cerebral cortex)Low
BreastLow
BronchusMedium
Cervix, uterineMedium
ColonMedium
DuodenumMedium
EndometriumMedium
EsophagusMedium
Fallopian tubeMedium
GallbladderLow
Heart muscleLow
KidneyMedium
LiverLow
LungMedium
Lymph nodeMedium
Oral mucosaMedium
OvaryMedium
PancreasLow
Parathyroid glandLow
PlacentaMedium
ProstateMedium
RectumMedium
Salivary glandMedium
Seminal vesicleMedium
Skeletal muscleLow
SkinMedium
Small intestineMedium
SpleenMedium
StomachMedium
TestisMedium
Thyroid glandLow
TonsilMedium
Urinary bladderMedium

This compound Signaling Pathway

This compound has been identified as a direct binding partner of nuclear lamins, particularly Lamin A.[7][8] This interaction has significant downstream consequences, most notably affecting the DNA damage response pathway. Specifically, the binding of this compound to Lamin A disrupts the interaction between Lamin A and Rad51, a key protein in homologous recombination-mediated DNA repair.[7][8][9][10] This disruption leads to the proteasomal degradation of Rad51, thereby impairing the cell's ability to repair DNA double-strand breaks.[7][8] The depletion of functional Rad51 can lead to genomic instability and may be a contributing factor to the anticancer activity of this compound.[11][12]

LBL1_Signaling_Pathway cluster_nucleus Nucleus This compound This compound LaminA Lamin A This compound->LaminA Binds Rad51 Rad51 This compound->Rad51 Inhibits Stabilization LaminA->Rad51 Stabilizes Proteasome Proteasome Rad51->Proteasome Degradation DNA_DSB DNA Double-Strand Break Repair (HR) Rad51->DNA_DSB Mediates Genomic_Instability Genomic Instability DNA_DSB->Genomic_Instability Prevents

This compound interaction with the Lamin A-Rad51 complex.

Experimental Protocols

Immunohistochemistry (IHC) for this compound Detection in Paraffin-Embedded Human Tissues

This protocol is optimized for the detection of this compound protein in formalin-fixed, paraffin-embedded (FFPE) human tissue sections.

1. Deparaffinization and Rehydration:

  • Immerse slides in Xylene: 2 x 10 minutes.

  • Immerse slides in 100% Ethanol (B145695): 2 x 5 minutes.

  • Immerse slides in 95% Ethanol: 1 x 3 minutes.

  • Immerse slides in 70% Ethanol: 1 x 3 minutes.

  • Rinse slides in distilled water: 5 minutes.[13][14][15]

2. Heat-Induced Epitope Retrieval (HIER):

  • Immerse slides in 10 mM Sodium Citrate buffer (pH 6.0).

  • Heat the solution to 95-100°C and maintain for 20 minutes.

  • Allow slides to cool in the buffer for 20 minutes at room temperature.[13][16]

3. Staining:

  • Wash slides in Tris-buffered saline with 0.05% Tween 20 (TBST): 3 x 5 minutes.

  • Block endogenous peroxidase activity by incubating slides in 3% hydrogen peroxide for 10 minutes.

  • Wash slides in TBST: 3 x 5 minutes.

  • Block non-specific binding with 5% normal goat serum in TBST for 1 hour at room temperature.

  • Incubate with a primary anti-RBL1 antibody (e.g., a rabbit polyclonal) diluted in blocking buffer (e.g., 1:200 - 1:1000 dilution) overnight at 4°C in a humidified chamber.

  • Wash slides in TBST: 3 x 5 minutes.

  • Incubate with a biotinylated goat anti-rabbit secondary antibody for 1 hour at room temperature.

  • Wash slides in TBST: 3 x 5 minutes.

  • Incubate with an avidin-biotin-horseradish peroxidase (HRP) complex for 30 minutes at room temperature.

  • Wash slides in TBST: 3 x 5 minutes.

  • Develop the signal with a 3,3'-Diaminobenzidine (DAB) substrate kit until the desired brown color intensity is reached.

  • Rinse slides in distilled water.

4. Counterstaining and Mounting:

  • Counterstain with Hematoxylin for 1-2 minutes.

  • "Blue" the slides in running tap water.

  • Dehydrate the slides through graded ethanol solutions and clear in xylene.

  • Mount with a permanent mounting medium.

IHC_Workflow start FFPE Tissue Section deparaffinization Deparaffinization & Rehydration start->deparaffinization antigen_retrieval Heat-Induced Epitope Retrieval (HIER) deparaffinization->antigen_retrieval blocking Blocking antigen_retrieval->blocking primary_ab Primary Antibody (anti-RBL1) blocking->primary_ab secondary_ab Secondary Antibody (Biotinylated) primary_ab->secondary_ab detection Detection (HRP-DAB) secondary_ab->detection counterstain Counterstaining & Mounting detection->counterstain analysis Microscopic Analysis counterstain->analysis Western_Blot_Workflow start Cell Culture lysis Cell Lysis & Protein Quantification start->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer (to PVDF membrane) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody (anti-RBL1) blocking->primary_ab secondary_ab Secondary Antibody (HRP-conjugated) primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analysis Imaging & Analysis detection->analysis RNA_Seq_Workflow start Raw RNA-Seq Reads (FASTQ) qc Quality Control (FastQC) start->qc trimming Read Trimming qc->trimming alignment Alignment to Reference Genome trimming->alignment quantification Gene Expression Quantification (TPM) alignment->quantification analysis Downstream Analysis quantification->analysis

References

An In-depth Technical Guide to the LBL1-Mediated Signaling Network

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical guide provides a comprehensive overview of the small molecule LBL1 and its impact on cellular signaling networks. Initially investigated for its anticancer properties, this compound was identified as a first-in-class small molecule that directly targets nuclear lamins.[1] This document will detail the molecular interactions of this compound, its primary cellular target, the downstream signaling pathways it modulates, and the resulting cellular outcomes. The information is intended for researchers, scientists, and drug development professionals interested in the mechanism of action of this compound and the role of nuclear lamins in cellular processes. It is important to note that this compound is a chemical compound, not a gene, and therefore this guide focuses on the signaling network affected by this molecule rather than a traditional gene regulatory network.

This compound and its Molecular Target: Nuclear Lamins

This compound is a novel pyrroloquinazoline compound that has demonstrated significant anticancer activity.[1] Through unbiased chemical proteomics, the direct molecular targets of this compound were identified as nuclear lamins, which are type V intermediate filament proteins.[1] Further investigation revealed that this compound preferentially binds to Lamin A/C (LA/C), specifically interacting with its coiled-coil domain.[1]

Quantitative Data on this compound Activity

The growth inhibitory effects of this compound have been quantified in various cancer cell lines. The GI50 (the concentration required to inhibit cell growth by 50%) is a key metric for its cytotoxic activity.

Cell LineCancer TypeGI50 (μM)Reference
MDA-MB-468Breast Cancer0.44 ± 0.14[1]
MDA-MB-231Breast Cancer1.60 ± 0.51[1]

Biochemical assays have also provided insights into the binding affinity of this compound to a fragment of Lamin A (LA(1–387)).

Assay TypeBinding PartnerApparent Kd (μM)Reference
Thermal Shift AssayLA(1–387)5.11[1]

Downstream Signaling Pathways and Cellular Effects

The binding of this compound to Lamin A initiates a cascade of events that primarily impacts the DNA damage response pathway, specifically homologous recombination (HR).

Lamin A has been shown to interact with the RAD51 recombinase, a crucial enzyme in the HR pathway for repairing DNA double-strand breaks (DSBs).[2] This interaction protects RAD51 from degradation by the proteasome.[3] this compound, by binding to Lamin A, disrupts the Lamin A-RAD51 interaction.[2] This leads to the accelerated proteasome-mediated degradation of RAD51.[3]

The depletion of RAD51 impairs the cell's ability to repair DNA double-strand breaks through homologous recombination.[2] Consequently, treatment with this compound results in the accumulation of DSBs, leading to G2/M cell cycle arrest and ultimately, cellular apoptosis.[1]

LBL1_Signaling_Pathway cluster_nucleus Nucleus This compound This compound LaminA Lamin A This compound->LaminA Binds to This compound->LaminA:e Disrupts interaction RAD51 RAD51 LaminA->RAD51 Protects Proteasome Proteasome RAD51->Proteasome Degraded by HR_Repair Homologous Recombination Repair RAD51->HR_Repair Mediates DSB DNA Double-Strand Breaks (DSBs) CellCycleArrest G2/M Cell Cycle Arrest DSB->CellCycleArrest Accumulation leads to HR_Repair->DSB Repairs Apoptosis Apoptosis CellCycleArrest->Apoptosis Induces

This compound Signaling Pathway

Experimental Protocols

The elucidation of this compound's mechanism of action has been made possible through a series of key experiments. Detailed methodologies for these experiments are provided below.

Target Identification using a Clickable Photoaffinity Probe (this compound-P)

This chemical proteomics approach was used to identify the direct binding partners of this compound in an unbiased manner within intact cells.[1]

Methodology:

  • Probe Synthesis: A clickable photoaffinity probe, this compound-P, is synthesized. This probe contains the this compound core structure, a photo-crosslinking moiety (e.g., trifluoromethyldiazirine), and a clickable handle (e.g., an alkyne group).

  • Cellular Treatment: Live cells are treated with this compound-P. A control group is co-treated with an excess of the parent this compound compound to identify non-specific binding.

  • Photo-Crosslinking: The cells are irradiated with UV light (e.g., 365 nm) to induce covalent crosslinking between this compound-P and its direct protein targets.

  • Cell Lysis: The cells are lysed to release the protein content.

  • Click Chemistry: The alkyne-containing this compound-P, now crosslinked to its target proteins, is conjugated to a reporter tag (e.g., biotin-azide or a fluorescent azide) via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

  • Enrichment and Identification: Biotin-tagged protein complexes are enriched using streptavidin beads. The enriched proteins are then identified by mass spectrometry.

Photoaffinity_Labeling_Workflow start Start step1 Treat live cells with this compound-P start->step1 step2 UV Irradiation (Photo-crosslinking) step1->step2 step3 Cell Lysis step2->step3 step4 Click Chemistry (add Biotin-Azide) step3->step4 step5 Streptavidin Pulldown step4->step5 step6 Mass Spectrometry Identification step5->step6 end Target Identified (Lamin A/C) step6->end

Photoaffinity Labeling Workflow

In-Cell Visualization using Click Chemistry

To confirm the subcellular localization of this compound's targets, in-cell click chemistry with a fluorescent reporter is performed.[1]

Methodology:

  • Cellular Treatment and Crosslinking: Live cells are treated with this compound-P and photo-crosslinked as described above.

  • In-Cell Click Reaction: The cells are then subjected to an in-cell click reaction with a fluorescent azide (B81097) (e.g., rhodamine-azide).

  • Immunofluorescence Staining: Following the click reaction, the cells are fixed, permeabilized, and stained with an antibody against the suspected target protein (e.g., anti-Lamin A).

  • Fluorescence Microscopy: The cells are visualized using fluorescence microscopy to assess the colocalization of the this compound-P signal (from the fluorescent azide) and the antibody signal.

Biochemical Validation of this compound-Lamin A Binding

Limited Proteolysis Assay

This assay provides evidence of direct binding between a small molecule and a protein by observing protection from proteolytic cleavage.[1]

Methodology:

  • Protein Incubation: Purified Lamin A fragment (e.g., LA(1–387)) is incubated with varying concentrations of this compound.

  • Protease Digestion: A protease, such as trypsin, is added to the mixture to initiate partial proteolysis.

  • Reaction Quenching: The reaction is stopped after a defined time by adding SDS-PAGE loading buffer.

  • Analysis: The resulting protein fragments are separated by SDS-PAGE and visualized by Coomassie blue staining. A dose-dependent protection of the protein from proteolysis by this compound indicates direct binding.

Thermal Shift Assay (TSA)

TSA measures the change in the thermal denaturation temperature of a protein upon ligand binding.

Methodology:

  • Reaction Setup: The purified protein (e.g., LA(1–387)) is mixed with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins. The mixture is prepared with and without this compound.

  • Thermal Denaturation: The samples are heated in a real-time PCR instrument with a defined temperature gradient.

  • Fluorescence Monitoring: The fluorescence is monitored as the temperature increases.

  • Data Analysis: The melting temperature (Tm), the temperature at which 50% of the protein is unfolded, is determined. An increase in the Tm in the presence of this compound indicates that the ligand stabilizes the protein, confirming binding.

Cellular Activity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[4]

Methodology:

  • Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Metabolically active cells reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of ~570 nm. The absorbance is proportional to the number of viable cells.

MTT_Assay_Workflow start Start step1 Seed cells in 96-well plate start->step1 step2 Treat with This compound step1->step2 step3 Add MTT reagent step2->step3 step4 Incubate and form formazan step3->step4 step5 Solubilize formazan step4->step5 step6 Measure Absorbance step5->step6 end Determine Cell Viability step6->end

MTT Assay Workflow

The small molecule this compound represents a novel chemical probe for studying the biology of nuclear lamins and a potential therapeutic agent for cancers that are dependent on the homologous recombination pathway for DNA repair. Its mechanism of action, which involves the targeted disruption of the Lamin A-RAD51 interaction, highlights a previously unknown post-translational regulation of RAD51 and opens new avenues for cancer therapy. While the primary and most well-characterized downstream effect of this compound is the inhibition of DNA repair, the multifaceted role of lamins in chromatin organization and gene regulation suggests that this compound may have broader effects on the gene expression landscape. Future transcriptomic and proteomic studies on this compound-treated cells will be invaluable in uncovering the full spectrum of its influence on cellular regulatory networks.

References

Introduction: LBL1, a Small Molecule Targeting Nuclear Lamins

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the molecular interactions of LBL1 reveals its role as a pioneering small molecule ligand that directly targets nuclear lamins, a class of proteins previously considered "undruggable." This guide elucidates the nature of this interaction, its downstream consequences, and the methodologies used to uncover it, providing a technical resource for researchers in cell biology and drug development.

This compound (Lamin-Binding Ligand 1) is a novel acylpyrroloquinazoline compound initially identified for its selective anticancer activity, particularly against breast cancer cells.[1] Contrary to any misconception of it being a protein, this compound is a small molecule. Its significance stems from being the first-in-class small molecule ligand known to directly bind to nuclear lamins.[1][2] Lamins are type V intermediate filament proteins that form the nuclear lamina, a critical structural meshwork beneath the inner nuclear membrane that maintains the mechanical stability of the nucleus and participates in a host of cellular processes.[3][4] The discovery of this compound has provided an invaluable chemical tool to probe the complex biology of lamins.[1]

Primary Molecular Targets: The Nuclear Lamins

Through an unbiased chemoproteomics approach, this compound was found to directly bind to several major nuclear lamin proteins.[4]

Identified Protein Targets:

  • Lamin A (LA)

  • Lamin C (LC)

  • Lamin B1 (LB1)

  • Lamin B2 (LB2)

Further investigation revealed that this compound's interaction with Lamin A is mediated by the coiled-coil domain.[4] Specifically, binding studies using truncated versions of Lamin A demonstrated that the minimal fragment required for optimal binding is LA(1–387), which includes the non-helical head domain and the entire coiled-coil rod domain.[4] This suggests that a functional assembly involving intermolecular interactions within this region is necessary for this compound binding.[4]

Quantitative Analysis of the this compound-Lamin Interaction

The binding affinity between this compound and its target was quantified using a biophysical assay. A thermal shift assay (TSA) was employed to measure the change in the melting temperature (Tm) of the Lamin A fragment LA(1–387) upon titration with this compound. The dose-dependent shift in the melting temperature allowed for the calculation of the apparent dissociation constant (Kd), providing a quantitative measure of the binding interaction.[4]

LigandProtein TargetMethodApparent Dissociation Constant (Kd)
This compoundLamin A (LA) fragment (1-387)Thermal Shift Assay (TSA)5.11 μM[4]

Downstream Effects of this compound-Lamin Interaction

The binding of this compound to nuclear lamins, particularly Lamin A, initiates downstream cellular effects, most notably impacting DNA repair pathways. Lamin A is known to play a role in maintaining genome stability and facilitating the repair of DNA double-strand breaks (DSBs).[4] The interaction with this compound was found to inhibit the homologous recombination (HR) pathway for DNA repair by affecting the stability of the DNA recombinase Rad51.[1]

This compound This compound (Small Molecule) LaminA Nuclear Lamin A This compound->LaminA Binds to Rad51 Rad51 Recombinase Stability This compound->Rad51 Leads to Destabilization LaminA->Rad51 Modulates HR Homologous Recombination Repair of DSBs Rad51->HR Enables Cell Inhibition of Cancer Cell Growth HR->Cell Inhibition leads to

Caption: Proposed mechanism of this compound's anticancer activity.

Key Experimental Methodologies

The identification of lamins as the direct molecular targets of this compound was a multi-step process involving innovative chemical proteomics and subsequent validation assays.

Target Identification via Photoaffinity Labeling

An unbiased chemical proteomics strategy was used to identify the direct binding partners of this compound from the entire cellular proteome.[1]

  • Probe Development: A clickable photoaffinity probe, This compound-P , was synthesized. This probe contained three key functional groups:

    • The core acylpyrroloquinazoline structure for binding to the target protein.

    • A trifluoromethyldiazirine group, which upon UV irradiation (365 nm) forms a reactive carbene that covalently crosslinks to the binding protein.

    • A terminal alkyne group for "click chemistry."[1][3]

  • Experimental Workflow:

    • Living cells were incubated with this compound-P. A control group was co-incubated with excess this compound as a competitor.

    • The cells were irradiated with UV light to initiate covalent crosslinking between this compound-P and its direct protein targets.

    • The cell lysates were harvested, and a reporter tag (e.g., fluorescent azide (B81097) or biotin-azide) was attached to the this compound-P-protein conjugate via a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click" reaction.

    • The labeled proteins were then identified using methods such as in-gel fluorescence scanning or mass spectrometry.[1]

Workflow for this compound Target Identification A 1. Incubate living cells with this compound-P probe B 2. Irradiate with UV light (365nm) to initiate photocrosslinking A->B C 3. Lyse cells and perform 'click' reaction with reporter tag B->C D 4. Separate and visualize labeled proteins (SDS-PAGE) C->D E 5. Identify proteins (e.g., Mass Spectrometry) D->E

References

An In-depth Technical Guide on LBL1 Homologues in Different Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transducin Beta-Like 1 (TBL1) and its homologues are a highly conserved family of proteins that play a pivotal role in transcriptional regulation and have emerged as significant players in various human diseases, including cancer. This technical guide provides a comprehensive overview of TBL1 homologues, focusing on their sequence conservation, expression profiles, involvement in key signaling pathways, and detailed experimental protocols for their study. The primary members of this family in humans are TBL1X, TBL1XR1, and TBL1Y. These proteins are characterized by the presence of a LisH domain, an F-Box-like domain, and a C-terminal WD40 repeat domain, which are crucial for their function in protein-protein interactions and as components of large multi-protein complexes.[1][2]

The TBL1 family is integral to the function of the Nuclear Receptor Corepressor (NCoR) and Silencing Mediator for Retinoid and Thyroid hormone receptors (SMRT) complexes.[3] They act as exchange factors, facilitating the switch from transcriptional repression to activation.[4] Dysregulation of TBL1 homologue expression has been linked to the progression of numerous cancers, making them attractive targets for therapeutic intervention.[3] This guide aims to provide researchers and drug development professionals with the essential knowledge and methodologies to further investigate the roles of these critical proteins.

Data Presentation

Sequence Identity Matrix of TBL1 Homologues

The TBL1 protein family exhibits a high degree of sequence conservation across different species, underscoring their fundamental biological importance. The following table summarizes the percentage of sequence identity among human TBL1X, TBL1XR1, TBL1Y, and their orthologs in mouse and zebrafish. The high similarity, particularly in the core functional domains, suggests conserved functions across vertebrates.[3]

Human TBL1XHuman TBL1XR1Human TBL1YMouse Tbl1xMouse Tbl1xr1Zebrafish tbl1xZebrafish tbl1xr1b
Human TBL1X 100%86.5%97.9%99.1%86.3%90.2%78.4%
Human TBL1XR1 86.5%100%86.3%86.5%98.6%79.1%88.9%
Human TBL1Y 97.9%86.3%100%97.6%86.1%89.8%78.2%
Mouse Tbl1x 99.1%86.5%97.6%100%86.3%90.4%78.4%
Mouse Tbl1xr1 86.3%98.6%86.1%86.3%100%78.9%88.7%
Zebrafish tbl1x 90.2%79.1%89.8%90.4%78.9%100%74.5%
Zebrafish tbl1xr1b 78.4%88.9%78.2%78.4%88.7%74.5%100%

Note: Sequence identities were calculated based on pairwise protein alignments.

Expression Profile of TBL1 Family Members

The expression of TBL1 homologues varies across different tissues and is frequently dysregulated in cancer. The following table provides a summary of their expression in selected human tissues and cancer cell lines.

GeneTissue (Human) - RNA Expression (Normalized)Cancer Cell Line - RNA Expression (Normalized)
TBL1X Ubiquitous; high in endometrium and prostate.[1]Generally high across many cancer cell lines.
TBL1XR1 Ubiquitous; high in thyroid and prostate.[5]Variably expressed; high in some lymphomas and solid tumors.[6]
TBL1Y Testis-specific.Expressed in male-derived cancer cell lines.

Data is a qualitative summary based on information from the Human Protein Atlas and other gene expression databases.

Quantitative Functional Assays of TBL1 Homologues

Functional assays are crucial for delineating the specific roles of each TBL1 homologue. The table below summarizes quantitative results from key functional studies.

Assay TypeHomologue(s) StudiedCell Line/SystemKey FindingQuantitative Result (Example)
Luciferase Reporter Assay TBL1X, TBL1XR1HEK293TBoth TBL1X and TBL1XR1 enhance β-catenin-stimulated transcription.[6]~2-4 fold increase in reporter activity with overexpression.
Cell Proliferation Assay TBL1XR1NSCLC cell linesKnockdown of TBL1XR1 reduces cell proliferation.[7]Significant decrease in cell viability upon shRNA knockdown.
Co-Immunoprecipitation TBL1, CtBPIn vitro/in vivoTBL1 interacts directly with the corepressor CtBP.[8]Strong interaction observed in GST pull-down assays.
shRNA Knockdown TBL1X, TBL1XR1Cancer cell linesKnockdown of TBL1X or TBL1XR1 blocks β-catenin binding to TCF4 and represses WNT-β-catenin target gene transcription, inhibiting cell proliferation.[6]Significant inhibition of cell proliferation observed.

Experimental Protocols

Co-Immunoprecipitation (Co-IP) for TBL1X Interaction Partners

This protocol describes the immunoprecipitation of TBL1X to identify its interacting proteins.

Materials:

  • Cell culture plates

  • Ice-cold PBS

  • IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease inhibitors)

  • Anti-TBL1X antibody (ChIP-grade)

  • Isotype control antibody (e.g., Rabbit IgG)

  • Protein A/G magnetic beads

  • Magnetic rack

  • Elution buffer (e.g., 0.1 M glycine (B1666218), pH 2.5)

  • Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5)

  • SDS-PAGE gels and Western blotting reagents

Procedure:

  • Cell Lysis:

    • Culture cells to ~80-90% confluency.

    • Wash cells twice with ice-cold PBS.

    • Add ice-cold IP Lysis Buffer to the plate, scrape the cells, and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant (cell lysate) to a new pre-chilled tube.[9][10][11][12]

  • Pre-clearing the Lysate (Optional but Recommended):

    • Add 20 µL of Protein A/G magnetic beads to the cell lysate.

    • Incubate on a rotator for 1 hour at 4°C.

    • Place the tube on a magnetic rack and transfer the supernatant to a new tube.[11][12]

  • Immunoprecipitation:

    • Add 2-5 µg of anti-TBL1X antibody to the pre-cleared lysate. As a negative control, add the same amount of isotype control IgG to a separate tube of lysate.

    • Incubate on a rotator overnight at 4°C.

    • Add 30 µL of Protein A/G magnetic beads to each tube and incubate on a rotator for 2-4 hours at 4°C.[10]

  • Washing:

    • Place the tubes on a magnetic rack to pellet the beads.

    • Carefully remove and discard the supernatant.

    • Wash the beads three times with 1 mL of ice-cold IP Lysis Buffer. After the final wash, remove all residual buffer.[11]

  • Elution:

    • Resuspend the beads in 50 µL of elution buffer and incubate for 5-10 minutes at room temperature with gentle agitation.

    • Pellet the beads on the magnetic rack and transfer the supernatant (containing the protein complexes) to a new tube.

    • Neutralize the eluate by adding 5 µL of neutralization buffer.[13]

  • Analysis:

    • Analyze the immunoprecipitated proteins by SDS-PAGE and Western blotting using antibodies against suspected interaction partners.

Chromatin Immunoprecipitation (ChIP) for TBL1XR1 Target Genes

This protocol is designed to identify the genomic regions occupied by TBL1XR1.

Materials:

  • Formaldehyde (B43269) (37%)

  • Glycine (1.25 M)

  • Cell lysis buffer

  • Nuclear lysis buffer

  • Sonicator

  • Anti-TBL1XR1 antibody (ChIP-grade)

  • Normal IgG (as a negative control)

  • Protein A/G magnetic beads

  • Wash buffers (low salt, high salt, LiCl)

  • Elution buffer

  • Proteinase K

  • RNase A

  • Phenol:chloroform:isoamyl alcohol

  • Ethanol (B145695)

  • Primers for qPCR analysis of target genes

Procedure:

  • Cross-linking:

    • Add formaldehyde to the cell culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature.

    • Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes.[14]

  • Cell and Nuclear Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse the cells with cell lysis buffer and then isolate the nuclei.

    • Resuspend the nuclear pellet in nuclear lysis buffer.

  • Chromatin Shearing:

    • Sonicate the nuclear lysate to shear the chromatin into fragments of 200-1000 bp. The optimal sonication conditions should be determined empirically.[14]

  • Immunoprecipitation:

    • Pre-clear the chromatin with Protein A/G magnetic beads.

    • Incubate the pre-cleared chromatin with the anti-TBL1XR1 antibody or normal IgG overnight at 4°C.

    • Add Protein A/G magnetic beads and incubate for another 2-4 hours to capture the antibody-chromatin complexes.

  • Washing and Elution:

    • Wash the beads sequentially with low salt, high salt, and LiCl wash buffers.

    • Elute the chromatin from the beads using elution buffer.[15]

  • Reverse Cross-linking and DNA Purification:

    • Reverse the cross-links by incubating at 65°C overnight.

    • Treat with RNase A and then Proteinase K.

    • Purify the DNA using phenol:chloroform extraction and ethanol precipitation.

  • Analysis:

    • Analyze the purified DNA by qPCR using primers specific for the promoter regions of potential target genes.

Lentiviral shRNA Knockdown of TBL1X

This protocol describes a method for the stable knockdown of TBL1X expression in mammalian cells.

Materials:

  • HEK293T cells (for lentivirus production)

  • Target cells for knockdown

  • Lentiviral vector containing shRNA targeting TBL1X (and a non-targeting control)

  • Packaging and envelope plasmids (e.g., psPAX2 and pMD2.G)

  • Transfection reagent

  • Puromycin (B1679871) (or other selection antibiotic)

  • Polybrene

Procedure:

  • Lentivirus Production:

    • Co-transfect HEK293T cells with the shRNA vector, packaging plasmid, and envelope plasmid using a suitable transfection reagent.

    • Collect the virus-containing supernatant at 48 and 72 hours post-transfection.

    • Pool the supernatant and filter through a 0.45 µm filter. The virus can be concentrated by ultracentrifugation if necessary.[16][17]

  • Transduction of Target Cells:

    • Plate the target cells at an appropriate density.

    • The next day, infect the cells with the lentiviral particles in the presence of polybrene (4-8 µg/mL).

    • Incubate for 24 hours.[16]

  • Selection of Transduced Cells:

    • Replace the virus-containing medium with fresh medium containing the appropriate concentration of puromycin (this needs to be determined by a kill curve for each cell line).

    • Continue selection for several days until non-transduced cells are eliminated.[16]

  • Validation of Knockdown:

    • Expand the puromycin-resistant cells.

    • Verify the knockdown of TBL1X expression at both the mRNA (by qRT-PCR) and protein (by Western blotting) levels.[18][19]

Mandatory Visualization

TBL1 in Wnt/β-catenin Signaling

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Fzd Frizzled Wnt->Fzd Dvl Dishevelled Fzd->Dvl LRP LRP5/6 LRP->Dvl Axin Axin Dvl->Axin APC APC APC->Axin beta_catenin_cyto β-catenin APC->beta_catenin_cyto GSK3b GSK3β Axin->GSK3b GSK3b->beta_catenin_cyto P CK1 CK1 CK1->beta_catenin_cyto P Proteasome Proteasome beta_catenin_cyto->Proteasome Degradation beta_catenin_nuc β-catenin beta_catenin_cyto->beta_catenin_nuc Translocation TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF TBL1 TBL1/TBL1XR1 TCF_LEF->TBL1 Co_activators Co-activators TBL1->Co_activators Target_Genes Wnt Target Genes (e.g., c-Myc, Cyclin D1) Co_activators->Target_Genes Activation

Caption: TBL1/TBL1XR1 in the canonical Wnt signaling pathway.

TBL1 in SMRT/NCoR Complex Exchange

G cluster_repression Transcriptional Repression cluster_activation Transcriptional Activation NR Nuclear Receptor DNA Promoter NR->DNA SMRT_NCoR SMRT/NCoR Complex NR->SMRT_NCoR HDAC3 HDAC3 SMRT_NCoR->HDAC3 Ub_Proteasome Ubiquitin/ Proteasome System SMRT_NCoR->Ub_Proteasome Degradation Histones Histones HDAC3->Histones Deacetylation Repression Repression Histones->Repression Ligand Ligand NR_active Nuclear Receptor Ligand->NR_active NR_active->DNA TBL1 TBL1/TBL1XR1 NR_active->TBL1 Co_activators Co-activators NR_active->Co_activators TBL1->SMRT_NCoR Recruits Activation Activation Co_activators->Activation

Caption: Role of TBL1/TBL1XR1 in corepressor exchange.

Experimental Workflow: Co-Immunoprecipitation

G Start Start: Cell Culture Lysis Cell Lysis Start->Lysis Pre_clear Pre-clearing (Optional) Lysis->Pre_clear IP Immunoprecipitation with anti-TBL1X Ab Pre_clear->IP Wash Washing IP->Wash Elution Elution Wash->Elution Analysis Analysis: SDS-PAGE & Western Blot Elution->Analysis End End: Identify Interacting Proteins Analysis->End

Caption: Workflow for Co-Immunoprecipitation.

References

An In-depth Technical Guide to the Transcriptional Regulation of Nuclear Lamins: The Molecular Targets of LBL1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The user's original request concerned "LBL1 gene transcription factors." Our comprehensive research indicates that this compound is not a gene but a small molecule ligand that binds to nuclear lamins. Therefore, this guide focuses on the transcriptional regulation of the genes encoding the primary molecular targets of this compound: Lamin A/C (LMNA) and Lamin B1 (LMNB1). This information is crucial for understanding the broader biological context in which this compound functions.

Executive Summary

This compound is a novel small molecule that has been identified as a direct binder to nuclear lamins, particularly Lamin A.[1][2] Lamins are type V intermediate filament proteins that form the nuclear lamina, a critical structural element of the nucleus that also plays a pivotal role in chromatin organization, DNA replication, and gene regulation.[3][4] The expression levels of lamin proteins are tightly controlled, and their dysregulation is associated with a variety of diseases, including cancer and premature aging syndromes known as laminopathies.[5] This guide provides a detailed overview of the transcription factors and signaling pathways that govern the expression of the LMNA and LMNB1 genes, the primary targets of this compound. We present available quantitative data, detailed experimental protocols for studying gene regulation, and visual diagrams of key pathways and workflows to serve as a comprehensive resource for researchers in cellular biology and drug development.

Transcriptional Regulation of Lamin Genes

The expression of A-type (LMNA) and B-type (LMNB1) lamins is regulated by a complex interplay of transcription factors, signaling pathways, and epigenetic modifications. While both are key components of the nuclear lamina, their regulatory mechanisms exhibit distinct features.

The LMNA Gene (Lamin A/C)

The LMNA gene encodes both Lamin A and Lamin C through alternative splicing.[6] These proteins are expressed in most differentiated somatic cells.[3] The regulation of LMNA is crucial for cellular differentiation, and its expression can be modulated by various signaling pathways that are often implicated in development and disease.[7] Mutations in LMNA can lead to altered gene expression profiles and the development of cardiomyopathies.[8][9]

Signaling Pathways Modulating LMNA Expression:

Several major signaling pathways have been shown to influence the activity of transcription factors that regulate LMNA expression or interact with Lamin A/C to modulate downstream gene expression.

  • MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK1/2 and JNK branches, is implicated in the pathogenesis of cardiomyopathies caused by LMNA mutations.[10] Hyperactivation of these pathways can lead to altered gene expression.[11] Studies in mouse models with the Lmna H222P mutation showed statistically significant differences in the expression of genes within the MAPK pathways.[8]

  • Wnt/β-catenin Pathway: This pathway is crucial for cell differentiation and has been linked to lamin function. Lamin A/C can interact with β-catenin within the nucleus, potentially modulating its transcriptional activity.[7][12] Decreased Wnt/β-catenin signaling has been observed in mouse models of LMNA-related cardiomyopathy.[13]

  • TGF-β Pathway: The Transforming Growth Factor-beta (TGF-β) signaling pathway is another key regulator of cellular processes that interacts with the nuclear lamina.[3] The lamin-associated protein MAN1 can attenuate TGF-β signaling by binding to R-Smads.[10]

  • Notch Signaling: A-type lamins and their associated proteins also regulate the Notch signaling cascade.[3]

The LMNB1 Gene (Lamin B1)

Lamin B1, encoded by the LMNB1 gene, is ubiquitously expressed and essential for cell proliferation and nuclear integrity.[4][14] Its expression is tightly controlled, and a decrease in LMNB1 levels is a hallmark of cellular senescence.[4] The promoter of the LMNB1 gene has characteristics of a housekeeping gene, with a high GC content and multiple binding sites for the transcription factor Sp1, but lacks a traditional TATA box.[11]

Identified Transcription Factors for LMNB1

A number of transcription factors have been identified to bind to the promoter region of the LMNB1 gene.

Quantitative Data on Lamin Gene Regulation

The following tables summarize the known transcription factors and signaling pathways involved in the regulation of LMNA and LMNB1 expression. Quantitative data, where available from the search results, is included.

Table 1: Transcription Factors Regulating LMNB1

Transcription FactorEvidenceQuantitative Data
Sp1 The LMNB1 promoter contains multiple Sp1 binding sites and is characteristic of a housekeeping gene.[11]Not available
AhR Identified as a potential binding factor in the LMNB1 promoter by QIAGEN.[15]Not available
CREB Identified as a potential binding factor in the LMNB1 promoter by QIAGEN.[15]Not available
YY1 Identified as a potential binding factor in the LMNB1 promoter by QIAGEN.[15]Not available
HOXA9 Identified as a potential binding factor in the LMNB1 promoter by QIAGEN.[15]Not available
Meis-1 Identified as a potential binding factor in the LMNB1 promoter by QIAGEN.[15]Not available
Pax-4a Identified as a potential binding factor in the LMNB1 promoter by QIAGEN.[15]Not available
Slug Found to be recruited to the LMNB1 gene promoter in osteoarthritic chondrocytes.[16]Not available
FOXM1 ChIP-seq data from HEK293T and K562 cells show two or three main binding sites for FOXM1 in the LMNB1 promoter region.[17]Not available

Table 2: Signaling Pathways Influencing Lamin Gene Expression

Signaling PathwayTarget GeneEffect on Expression / ActivityQuantitative Data
MAPK (ERK1/2, JNK) LMNAHyperactivation of MAPK signaling is observed in hearts of Lmna H222P mutant mice, preceding cardiomyopathy. This leads to altered expression of downstream genes.[11]In LmnaH222P/H222P mice, expression of MAPK downstream targets c-Jun, Elk1, and JunD was significantly increased at 7 weeks of age.[11]
Wnt/β-catenin LMNALamin A/C interacts with β-catenin, potentially modulating its activity.[7] Decreased signaling is implicated in LMNA-cardiomyopathy.[13]In LmnaH222P/H222P mice, cardiac expression of Wnt inhibitors sFrp1, Frzb, and Dkk3 was significantly increased.[13]
TGF-β LMNALamin-associated proteins regulate TGF-β signaling components like R-Smads.[3][10]Not available
PPAR Signaling LMNB1LMNB1 expression is negatively correlated with PPARA and PPARG. Overexpression of LMNB1 inhibits, while knockdown increases, PPARA and PPARG expression in breast cancer cells.[18]Not available
cGAS-STING LMNB1Chronic mechanical stress decreases LMNB1 expression, leading to the release of cytoplasmic DNA and activation of the cGAS-STING pathway.[19]Not available

Signaling Pathways and Regulatory Logic

The regulation of lamin gene expression is integrated with cellular signaling networks that control proliferation, differentiation, and senescence.

MAPK Signaling and LMNA

The MAPK pathway is a key signaling cascade that translates extracellular signals into cellular responses. In the context of LMNA-related cardiomyopathies, mutations in Lamin A/C lead to the inappropriate activation of the ERK1/2 and JNK branches of the MAPK pathway. This sustained activation can alter the expression of a host of downstream genes, contributing to the disease phenotype.

MAPK_LMNA_Pathway Extracellular_Signal Extracellular Signal (e.g., Stress, Growth Factors) MAPKKK MAPKKK Extracellular_Signal->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (ERK1/2, JNK) MAPKK->MAPK Transcription_Factors Downstream Transcription Factors (e.g., c-Jun, Elk1) MAPK->Transcription_Factors Gene_Expression Altered Gene Expression Transcription_Factors->Gene_Expression Cardiomyopathy Cardiomyopathy Gene_Expression->Cardiomyopathy LMNA_Mutation LMNA Mutation LMNA_Mutation->MAPK Hyperactivates

Caption: MAPK signaling pathway dysregulation in LMNA-related cardiomyopathy.

Regulation of LMNB1 in Senescence

The downregulation of LMNB1 is a critical event in the induction of cellular senescence. This process involves both transcriptional repression and post-transcriptional mechanisms, such as regulation by microRNAs. The decline in Lamin B1 protein contributes to the large-scale chromatin rearrangements observed in senescent cells.

LMNB1_Senescence_Pathway Senescence_Signal Senescence Signal (e.g., DNA Damage) p53_pRb p53 / pRb Pathways Senescence_Signal->p53_pRb miRNA miRNA Regulation (e.g., miR-23a) Senescence_Signal->miRNA Transcriptional_Repression Transcriptional Repression p53_pRb->Transcriptional_Repression LMNB1_Gene LMNB1 Gene Transcriptional_Repression->LMNB1_Gene LMNB1_mRNA LMNB1 mRNA LMNB1_Gene->LMNB1_mRNA Lamin_B1_Protein Lamin B1 Protein LMNB1_mRNA->Lamin_B1_Protein Chromatin_Remodeling Chromatin Remodeling Lamin_B1_Protein->Chromatin_Remodeling Senescence_Phenotype Senescence Phenotype Chromatin_Remodeling->Senescence_Phenotype miRNA->LMNB1_mRNA

Caption: Logical flow of LMNB1 downregulation during cellular senescence.

Experimental Protocols

Investigating the binding of transcription factors to the LMNA and LMNB1 promoters and quantifying the impact of signaling pathways on their expression requires specific molecular biology techniques. Below are detailed protocols for two fundamental assays.

Chromatin Immunoprecipitation Sequencing (ChIP-seq)

ChIP-seq is a powerful method for identifying the genome-wide binding sites of a transcription factor or other DNA-associated protein.[20]

Objective: To identify the genomic regions occupied by a specific transcription factor (e.g., YY1) on the LMNB1 promoter.

Experimental Workflow Diagram:

ChIP_Seq_Workflow cluster_cell_prep Cell Preparation & Cross-linking cluster_chip Chromatin Preparation & IP cluster_analysis DNA Purification & Analysis Cell_Culture 1. Cell Culture Crosslinking 2. Cross-link Proteins to DNA (Formaldehyde +/- DSG) Cell_Culture->Crosslinking Cell_Lysis 3. Cell Lysis & Nuclei Isolation Crosslinking->Cell_Lysis Sonication 4. Chromatin Shearing (Sonication) Cell_Lysis->Sonication Immunoprecipitation 5. Immunoprecipitation (Antibody against TF) Sonication->Immunoprecipitation Washing 6. Wash Beads Immunoprecipitation->Washing Elution 7. Elute & Reverse Cross-links Washing->Elution DNA_Purification 8. DNA Purification Elution->DNA_Purification Library_Prep 9. Sequencing Library Preparation DNA_Purification->Library_Prep Sequencing 10. High-Throughput Sequencing Library_Prep->Sequencing Data_Analysis 11. Data Analysis (Peak Calling) Sequencing->Data_Analysis

Caption: Workflow for a typical Chromatin Immunoprecipitation Sequencing (ChIP-seq) experiment.

Detailed Protocol:

  • Cell Cross-linking:

    • Culture cells (e.g., HEK293T) to ~80-90% confluency.

    • Add formaldehyde (B43269) directly to the culture medium to a final concentration of 1% to cross-link proteins to DNA. For some transcription factors, a dual cross-linking step with disuccinimidyl glutarate (DSG) prior to formaldehyde can improve efficiency.[21]

    • Incubate for 10 minutes at room temperature with gentle shaking.

    • Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 125 mM and incubating for 5 minutes.

    • Wash cells twice with ice-cold PBS.

  • Cell Lysis and Chromatin Shearing:

    • Lyse the cells using a suitable lysis buffer containing protease inhibitors.

    • Isolate the nuclei by centrifugation.

    • Resuspend the nuclear pellet in a shearing buffer (e.g., RIPA buffer).

    • Shear the chromatin to an average size of 200-600 bp using a sonicator. The optimal sonication conditions must be empirically determined.

  • Immunoprecipitation (IP):

    • Pre-clear the chromatin lysate with Protein A/G beads to reduce non-specific background.

    • Incubate a fraction of the lysate with an antibody specific to the transcription factor of interest overnight at 4°C with rotation. A parallel sample with a non-specific IgG antibody should be used as a negative control.

    • Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes. Incubate for 2-4 hours at 4°C.

  • Washes and Elution:

    • Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound proteins and DNA.

    • Elute the complexes from the beads using an elution buffer (e.g., SDS-containing buffer).

  • Reverse Cross-linking and DNA Purification:

    • Reverse the cross-links by incubating the eluate at 65°C for several hours in the presence of high salt concentration.

    • Treat with RNase A and Proteinase K to remove RNA and protein.

    • Purify the DNA using phenol-chloroform extraction or a column-based kit.

  • Library Preparation and Sequencing:

    • Prepare a sequencing library from the purified ChIP DNA and an input control DNA sample. This involves end-repair, A-tailing, and ligation of sequencing adapters.

    • Perform high-throughput sequencing.

  • Data Analysis:

    • Align the sequencing reads to a reference genome.

    • Use a peak-calling algorithm (e.g., MACS2) to identify regions of significant enrichment in the ChIP sample compared to the input control. These peaks represent the binding sites of the transcription factor.

Dual-Luciferase Reporter Assay

This assay is used to quantify the ability of a transcription factor or signaling pathway to regulate the transcriptional activity of a promoter.[22]

Objective: To determine if activation of the MAPK pathway increases the transcriptional activity of the LMNA promoter.

Experimental Workflow Diagram:

Luciferase_Assay_Workflow cluster_prep Preparation & Transfection cluster_treatment Treatment & Lysis cluster_measurement Luminescence Measurement Plasmid_Prep 1. Prepare Plasmids: - pGL3-LMNA-promoter-FireflyLuc - pRL-TK-RenillaLuc (Control) Cell_Seeding 2. Seed Cells in 96-well Plate Plasmid_Prep->Cell_Seeding Transfection 3. Co-transfect Plasmids Cell_Seeding->Transfection Treatment 4. Treat Cells (e.g., MAPK activator) Transfection->Treatment Incubation 5. Incubate (24-48h) Treatment->Incubation Cell_Lysis 6. Lyse Cells (Passive Lysis Buffer) Incubation->Cell_Lysis Add_LARII 7. Add Luciferase Assay Reagent II (LAR II) Cell_Lysis->Add_LARII Read_Firefly 8. Measure Firefly Luminescence Add_LARII->Read_Firefly Add_StopGlo 9. Add Stop & Glo® Reagent Read_Firefly->Add_StopGlo Read_Renilla 10. Measure Renilla Luminescence Add_StopGlo->Read_Renilla

Caption: Workflow for a Dual-Luciferase Reporter Assay to measure promoter activity.

Detailed Protocol:

  • Plasmid Construction:

    • Clone the promoter region of the gene of interest (e.g., LMNA) into a reporter plasmid upstream of the firefly luciferase gene (e.g., pGL3-Basic).

    • A second plasmid containing the Renilla luciferase gene driven by a constitutive promoter (e.g., pRL-TK) will be used as an internal control for transfection efficiency and cell viability.

  • Cell Culture and Transfection:

    • Seed cells (e.g., HeLa) into a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

    • Co-transfect the cells with the firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent (e.g., Lipofectamine).

  • Cell Treatment:

    • After 24 hours, replace the medium with fresh medium containing the treatment of interest (e.g., a specific MAPK pathway activator) or a vehicle control.

  • Cell Lysis:

    • After the desired treatment duration (e.g., 24-48 hours), remove the culture medium and wash the cells with PBS.

    • Add Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle shaking to lyse the cells.

  • Luminescence Measurement:

    • Transfer 20 µL of the cell lysate to a white, opaque 96-well plate suitable for luminescence readings.

    • Use a luminometer with automatic injectors.

    • Inject Luciferase Assay Reagent II (LAR II) and measure the firefly luciferase activity.

    • Immediately after, inject Stop & Glo® Reagent, which quenches the firefly reaction and activates the Renilla luciferase. Measure the Renilla luciferase activity.

  • Data Analysis:

    • For each sample, normalize the firefly luciferase activity by dividing it by the Renilla luciferase activity. This gives the Relative Luciferase Activity.

    • Calculate the fold change in promoter activity by dividing the Relative Luciferase Activity of the treated samples by that of the vehicle control samples.

Conclusion and Future Directions

The transcriptional regulation of lamin genes is a complex process central to maintaining nuclear architecture and cellular function. As the direct targets of the small molecule this compound, understanding the factors that control LMNA and LMNB1 expression is paramount for elucidating the mechanism of action of this compound and for the development of therapeutics targeting lamin-related pathways. This guide has synthesized the current knowledge of transcription factors and signaling pathways governing lamin expression, provided detailed experimental frameworks, and visualized these complex relationships.

Future research should focus on obtaining more granular quantitative data, such as the binding affinities of specific transcription factors to lamin promoters and the dose-response effects of signaling pathway modulation on lamin expression. The continued development of high-throughput techniques, such as Calling Cards Reporter Arrays (CCRA), will be invaluable for dissecting the complex combinatorial control of these essential genes in vivo.[14] A deeper understanding of these regulatory networks will undoubtedly open new avenues for therapeutic intervention in a wide range of diseases, from cancer to progeria.

References

An In-depth Technical Guide to the Post-Translational Modifications of Lamin B1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the post-translational modifications (PTMs) of Lamin B1 (LMNB1), a critical component of the nuclear lamina. Understanding the intricate regulation of Lamin B1 through PTMs is essential for elucidating its role in nuclear architecture, DNA replication, and cellular senescence, and for developing novel therapeutic strategies targeting diseases associated with Lamin B1 dysfunction, such as autosomal dominant leukodystrophy.

Introduction

Lamin B1 is a type-V intermediate filament protein that forms a scaffold-like network at the nuclear periphery, known as the nuclear lamina. This structure is crucial for maintaining nuclear shape and size, organizing chromatin, and regulating gene expression.[1] The function and localization of Lamin B1 are dynamically regulated by a variety of post-translational modifications, including phosphorylation, farnesylation, ubiquitination, and SUMOylation.[2][3] These modifications act as molecular switches, modulating Lamin B1's assembly, interactions with binding partners, and turnover.

Key Post-Translational Modifications of Lamin B1

This section details the major PTMs of Lamin B1, the enzymes responsible, the specific sites of modification, and their functional consequences.

Farnesylation

Farnesylation is a crucial lipid modification that involves the attachment of a 15-carbon farnesyl pyrophosphate group to a cysteine residue within a C-terminal "CAAX" box motif of Lamin B1.[1] This modification is essential for the proper localization of Lamin B1 to the inner nuclear membrane.

Functional Significance:

  • Nuclear Localization: Farnesylation acts as a membrane anchor, tethering Lamin B1 to the nuclear envelope.[4]

  • Neuronal Migration: The farnesylation of Lamin B1 is critically important for brain development. Studies in knock-in mice have shown that non-farnesylated Lamin B1 leads to severe neurodevelopmental defects due to impaired neuronal migration.[5][6][7] This is attributed to a failure to retain chromatin within the nuclear lamina during cell movement.[5][7]

  • Lamin Network Formation: Inhibition of farnesylation can disrupt the organization of the lamin network, affecting both Lamin B1 and its interactions with other lamin proteins.[4]

Phosphorylation

Phosphorylation, the addition of a phosphate (B84403) group to serine, threonine, or tyrosine residues, is a key regulatory mechanism for Lamin B1 function, particularly during cell division.

Mitotic Phosphorylation: During mitosis, the nuclear lamina undergoes disassembly to allow for chromosome segregation. This process is triggered by the phosphorylation of specific serine residues on Lamin B1 by cyclin-dependent kinase 1 (CDK1) and Protein Kinase C (PKC).[8][9][10]

Interphase Phosphorylation: Phosphorylation of Lamin B1 also occurs during interphase, although at lower levels than in mitosis. This basal phosphorylation is thought to regulate the dynamic properties of the nuclear lamina and its interactions with chromatin.

Ubiquitination

Ubiquitination is the process of attaching ubiquitin, a small regulatory protein, to a substrate protein. This can signal for proteasomal degradation or have non-proteolytic functions.

Proteasomal Degradation: Lamin B1 levels are, in part, regulated by the ubiquitin-proteasome system. The E3 ubiquitin ligase RNF123 has been identified as a key enzyme that mediates the ubiquitination and subsequent proteasomal degradation of Lamin B1.[11] This pathway may be particularly relevant in the context of certain laminopathies where RNF123 is upregulated.[11]

Autophagy: In addition to proteasomal degradation, Lamin B1 can also be cleared through autophagy, a process of cellular self-digestion. Under conditions of oncogenic and genotoxic stress, Lamin B1 is targeted for autophagic breakdown, which contributes to cellular senescence.[12]

SUMOylation

SUMOylation is the covalent attachment of Small Ubiquitin-like Modifier (SUMO) proteins to target lysines. This modification is involved in various cellular processes, including nuclear transport, transcriptional regulation, and DNA damage response.

DNA Damage Response: Recent studies have revealed that Lamin B1 is SUMOylated in response to DNA damage. The SUMO E2 ligase UBC9 mediates this modification, which enhances the interaction between Lamin B1 and the autophagy-related protein LC3, leading to the selective degradation of damaged nuclear components through a process called nucleophagy.[13][14]

Quantitative Data Summary

The following table summarizes the key post-translational modifications of Lamin B1, the enzymes involved, the primary sites of modification, and their established functional roles.

ModificationEnzyme(s)Site(s) of ModificationFunctional Consequence
Farnesylation Farnesyltransferase (FTase)C-terminal CAAX motifEssential for localization to the inner nuclear membrane and for proper neuronal migration during brain development.[4][5][6][7]
Phosphorylation CDK1, PKC, CDK5Ser23, Ser393 (mitotic sites)Triggers disassembly of the nuclear lamina during mitosis.[8][9] Interphase phosphorylation regulates lamina dynamics.
Ubiquitination RNF123 (E3 Ligase)Not precisely mappedTargets Lamin B1 for proteasomal degradation.[11] Also involved in autophagic degradation during cellular senescence.[12]
SUMOylation UBC9 (E2 Ligase)Not precisely mappedInduced by DNA damage; promotes interaction with LC3 and subsequent nucleophagy to clear damaged nuclear components.[13][14]
Acetylation Not yet identifiedK134May act as a molecular toggle in the choice of DNA repair pathway in a cell cycle-dependent manner.[15]

Experimental Protocols

The study of Lamin B1 post-translational modifications relies on a combination of biochemical, molecular, and cell biology techniques.

Immunoprecipitation and Western Blotting

Objective: To detect specific PTMs on Lamin B1.

Methodology:

  • Lyse cells in a buffer containing phosphatase and protease inhibitors to preserve PTMs.

  • Pre-clear the lysate with protein A/G agarose (B213101) beads.

  • Incubate the lysate with an antibody specific for Lamin B1 to immunoprecipitate the protein.

  • Alternatively, use an antibody specific for a particular PTM (e.g., anti-phospho-serine or anti-ubiquitin) to enrich for all proteins with that modification.

  • Capture the antibody-protein complexes with protein A/G agarose beads.

  • Wash the beads to remove non-specific binding proteins.

  • Elute the proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with a primary antibody against Lamin B1 or the specific PTM of interest.

  • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the signal using a chemiluminescent substrate.[16]

Mass Spectrometry

Objective: To identify and map specific PTM sites on Lamin B1.

Methodology:

  • Isolate Lamin B1 from cells, either by immunoprecipitation or by separating nuclear fractions.

  • Digest the purified Lamin B1 with a protease, such as trypsin.

  • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • The mass spectrometer measures the mass-to-charge ratio of the peptides. The mass shift of a peptide can indicate the presence of a PTM.

  • Fragmentation of the peptides within the mass spectrometer (MS/MS) allows for the determination of the peptide sequence and the precise location of the modification.[15][16]

Site-Directed Mutagenesis

Objective: To study the functional consequence of a specific PTM at a particular site.

Methodology:

  • Use a plasmid containing the cDNA for Lamin B1.

  • Design primers that contain a mismatch corresponding to the desired mutation (e.g., changing a serine to an alanine (B10760859) to prevent phosphorylation, or to an aspartic or glutamic acid to mimic constitutive phosphorylation).

  • Perform PCR using these primers to generate the mutated plasmid.

  • Transform the plasmid into bacteria for amplification.

  • Sequence the plasmid to confirm the presence of the desired mutation.

  • Transfect the mutated plasmid into cells to express the modified Lamin B1 protein.

  • Analyze the cellular phenotype, such as protein localization, cell cycle progression, or response to stress, to determine the function of the PTM.

Visualizations

Signaling Pathways and Experimental Workflows

LaminB1_Phosphorylation_Pathway Lamin B1 Phosphorylation in Mitosis CDK1 CDK1/Cyclin B LaminB1 Lamin B1 Filament CDK1->LaminB1 Ser23 PKC PKC PKC->LaminB1 Ser393 P_LaminB1 Phosphorylated Lamin B1 Monomers LaminB1->P_LaminB1 Phosphorylation Disassembly Nuclear Lamina Disassembly P_LaminB1->Disassembly

Caption: Mitotic phosphorylation of Lamin B1 by CDK1 and PKC.

LaminB1_Ubiquitination_Workflow Workflow for Studying Lamin B1 Ubiquitination cluster_cell_culture Cellular Context cluster_biochemistry Biochemical Analysis CellLysate Cell Lysate (with protease/DUB inhibitors) IP Immunoprecipitation (anti-Lamin B1 or anti-Ubiquitin) CellLysate->IP WB Western Blot (probe for Ubiquitin or Lamin B1) IP->WB Detection MS Mass Spectrometry (Identify Ubiquitination Sites) IP->MS Site Mapping

Caption: Experimental workflow for the analysis of Lamin B1 ubiquitination.

LaminB1_Farnesylation_Function Functional Cascade of Lamin B1 Farnesylation PrelaminB1 Prelamin B1 (with CAAX motif) FTase Farnesyltransferase PrelaminB1->FTase Farnesylated_LaminB1 Farnesylated Lamin B1 FTase->Farnesylated_LaminB1 Farnesylation INM Inner Nuclear Membrane Localization Farnesylated_LaminB1->INM Function Proper Nuclear Architecture & Neuronal Migration INM->Function

Caption: The role of farnesylation in Lamin B1 localization and function.

References

An In-Depth Technical Guide on the Impact of Lamin-Binding Ligand 1 (LBL1) on Protein Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide details the mechanism of action of LBL1, a small molecule lamin-binding ligand, with a specific focus on its influence on the stability and degradation of nuclear proteins. While "this compound" is not a protein, its effects on protein half-life and degradation pathways are of significant interest in cancer biology and drug development.

Introduction to this compound and its Primary Targets

This compound is a novel acylated pyrroloquinazoline compound identified as a selective inhibitor of breast cancer cell growth.[1] Through chemical proteomics, the direct molecular targets of this compound have been identified as nuclear lamins, which are type V intermediate filament proteins.[2] Lamins, including Lamin A (LA), Lamin B1 (LB1), Lamin B2 (LB2), and Lamin C (LC), are crucial for maintaining the structural integrity of the nucleus and are involved in various cellular processes, including DNA replication and repair.[1][2] this compound is the first small molecule ligand known to directly bind to nuclear lamins, making it a valuable tool for studying lamin biology.[2]

Quantitative Data on Protein Stability Modulation by this compound

While direct half-life measurements of a specific "this compound protein" are not applicable, studies have quantified the effect of the compound this compound on the stability of other proteins, notably Rad51. The following table summarizes the key quantitative findings.

ProteinCell LineTreatmentEffect on Protein LevelReference
Rad51U2OSThis compound (10 µM, 24h)~50% reduction[1]
Rad51MDA-MB-231This compound (10 µM, 24h)~60% reduction[1]
Lamin AU2OSThis compound (10 µM, 24h)No significant change[1]
γ-H2AXU2OSThis compound (10 µM, 24h)Significant increase[1]

Note: The data presented are estimations based on graphical representations in the cited literature and serve to illustrate the magnitude of the observed effects.

Signaling Pathways and Mechanisms of Action

This compound's primary mechanism for inducing protein degradation is through the disruption of protein-protein interactions, which in turn exposes proteins to the cellular degradation machinery.

This compound-Mediated Degradation of Rad51:

Lamin A (LA) interacts with the homologous recombination recombinase Rad51, protecting it from proteasomal degradation. The binding of this compound to LA disrupts this interaction. The dissociation from LA leaves Rad51 vulnerable to ubiquitination and subsequent degradation by the proteasome. This leads to an accumulation of DNA double-strand breaks (DSBs), as evidenced by the increase in γ-H2AX levels, and ultimately inhibits homologous recombination repair.[1]

LBL1_Rad51_Degradation_Pathway

Experimental Protocols

4.1. Cycloheximide (B1669411) (CHX) Chase Assay for Protein Half-Life Determination

This protocol is a standard method to determine the half-life of a protein and can be adapted to study the effect of this compound on the stability of proteins like Rad51.

  • Cell Culture and Treatment:

    • Plate cells (e.g., U2OS or MDA-MB-231) at an appropriate density and allow them to adhere overnight.

    • Treat the cells with either DMSO (vehicle control) or the desired concentration of this compound for a predetermined period (e.g., 24 hours).

    • Add cycloheximide (CHX) to a final concentration of 50-100 µg/mL to inhibit new protein synthesis.

  • Time-Course Collection:

    • Collect cell lysates at various time points after CHX addition (e.g., 0, 2, 4, 6, 8 hours).

    • Harvest cells by scraping into ice-cold PBS and pellet by centrifugation.

  • Protein Analysis:

    • Lyse cell pellets in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Perform SDS-PAGE and Western blotting with an antibody against the protein of interest (e.g., Rad51) and a loading control (e.g., GAPDH or β-actin).

    • Quantify band intensities using densitometry software.

  • Data Analysis:

    • Normalize the intensity of the target protein to the loading control for each time point.

    • Plot the relative protein levels against time.

    • Fit the data to a one-phase decay curve to calculate the protein half-life.

4.2. In Vivo Ubiquitination Assay

This assay is used to determine if a protein is ubiquitinated in cells, a key step for proteasomal degradation.

  • Transfection and Treatment:

    • Co-transfect cells (e.g., HEK293T) with expression plasmids for the protein of interest (e.g., FLAG-Rad51) and HA-tagged ubiquitin.

    • Treat the cells with DMSO or this compound.

    • Add a proteasome inhibitor (e.g., MG132 at 10 µM) for 4-6 hours before harvesting to allow for the accumulation of ubiquitinated proteins.

  • Immunoprecipitation:

    • Lyse cells in a denaturing buffer (e.g., containing 1% SDS) to disrupt protein-protein interactions, then dilute with a non-denaturing buffer.

    • Immunoprecipitate the protein of interest using an antibody against its tag (e.g., anti-FLAG antibody) and protein A/G beads.

  • Western Blotting:

    • Wash the beads extensively to remove non-specific binding.

    • Elute the immunoprecipitated proteins and resolve them by SDS-PAGE.

    • Perform Western blotting with an antibody against the ubiquitin tag (e.g., anti-HA antibody) to detect ubiquitinated forms of the target protein.

Experimental_Workflow_Ubiquitination A Co-transfect cells with FLAG-Rad51 and HA-Ubiquitin B Treat with this compound/DMSO and MG132 A->B C Lyse cells and Immunoprecipitate with anti-FLAG B->C D SDS-PAGE and Western Blot C->D E Probe with anti-HA antibody D->E F Detect ubiquitinated Rad51 E->F

Concluding Remarks

The discovery of this compound as a lamin-binding small molecule has opened new avenues for investigating the role of the nuclear lamina in genome stability and for developing novel anticancer therapies. Its ability to induce the degradation of key DNA repair proteins like Rad51 by disrupting their interaction with Lamin A highlights a novel post-translational regulatory mechanism. The experimental protocols and pathways described in this guide provide a framework for researchers to further explore the therapeutic potential of targeting the lamin-protein interaction network.

References

An In-depth Technical Guide on the Subcellular Engagement of LBL1, a Novel Lamin-Binding Small Molecule

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

LBL1 is a synthetic acylpyrroloquinazoline compound that has garnered significant interest within the cancer research community for its selective cytotoxicity towards breast cancer cells while sparing normal human cells.[1] Initially discovered through phenotypic screening, the precise mechanism of action of this compound was the subject of intensive investigation. Subsequent research employing an unbiased chemical proteomics approach has unequivocally identified nuclear lamins as the direct molecular targets of this compound.[1][2] This guide provides a comprehensive overview of the subcellular interactions of this compound, focusing on its target engagement with nuclear lamins, the experimental methodologies used to elucidate this interaction, and its downstream cellular effects. It is intended for researchers, scientists, and drug development professionals working in oncology and cell biology.

I. Quantitative Data on this compound Activity

The following table summarizes the quantitative data regarding the biological activity of this compound and its derivatives in various cancer cell lines. This data is crucial for understanding the potency and structure-activity relationship of these compounds.

CompoundCell LineAssay TypeMeasurementValueReference
This compound MDA-MB-468Cell ViabilityIC₅₀~5 µM[2]
This compound MDA-MB-231Cell ViabilityIC₅₀~10 µM[2]
This compound Derivative 1 MDA-MB-468Cell ViabilityIC₅₀~7 µM[2]
This compound Derivative 2 MDA-MB-468Cell ViabilityIC₅₀> 20 µM[2]
This compound Derivative 3 MDA-MB-468Cell ViabilityIC₅₀~15 µM[2]
This compound-P MDA-MB-468Cell ViabilityIC₅₀~10 µM[2]

II. Experimental Protocols

A. Target Identification of this compound using a Clickable Photoaffinity Probe

A key experimental strategy to identify the direct binding targets of this compound involved the design and synthesis of a clickable photoaffinity probe, this compound-P.[1][2] This probe incorporates three key functionalities: the this compound scaffold for target binding, a trifluoromethyldiazirine group for UV-light-inducible covalent crosslinking, and an alkyne handle for subsequent "click" chemistry-based detection.

Protocol:

  • Cell Culture and Treatment: MDA-MB-468 human breast cancer cells are cultured to approximately 80% confluency. The cells are washed with phosphate-buffered saline (PBS) and then incubated with this compound-P for 30 minutes at 37°C. A control group is pre-incubated with excess this compound for 10 minutes before the addition of this compound-P to demonstrate competitive binding.

  • Photocrosslinking: The cells are cooled to 4°C and irradiated with 365 nm UV light for 5 minutes to induce covalent crosslinking between this compound-P and its binding partners.

  • Cell Lysis and Click Reaction: Following UV irradiation, the cells are harvested, pelleted, and lysed. The cell lysate is then subjected to a click reaction with an azide-modified reporter tag, such as biotin-azide or a fluorescent-azide (e.g., rhodamine-azide), in the presence of a copper(I) catalyst.

  • Enrichment and Identification: For proteomic identification, the biotin-labeled protein complexes are enriched using streptavidin-coated beads. The enriched proteins are then eluted, separated by SDS-PAGE, and identified by mass spectrometry.

  • Validation by Fluorescence Microscopy: For in-cell visualization, cells treated with this compound-P and subjected to the click reaction with a fluorescent-azide are fixed, permeabilized, and stained with antibodies against candidate target proteins (e.g., Lamin A). Co-localization between the fluorescent signal from the probe and the antibody staining is then assessed using fluorescence microscopy.[1]

B. Subcellular Fractionation for Localization of Crosslinked Proteins

To determine the subcellular compartment where this compound engages its targets, subcellular fractionation experiments are performed following photocrosslinking.

Protocol:

  • Cell Treatment and Photocrosslinking: MDA-MB-468 cells are treated with this compound-P and UV-irradiated as described above.

  • Hypotonic Lysis and Fractionation: The cells are lysed in a hypotonic buffer (e.g., 25 mM Tris-HCl, 5 mM KCl, 1.5 mM MgCl₂) to swell the cells and rupture the plasma membrane while keeping the nuclei intact. The lysate is then centrifuged at a low speed to pellet the nuclei. The supernatant represents the cytoplasmic fraction. The nuclear pellet is further washed and can be processed to isolate nuclear sub-fractions.

  • Analysis of Fractions: The resulting cytoplasmic and nuclear fractions are then subjected to the click reaction with a reporter tag, followed by SDS-PAGE and streptavidin blotting (for biotin (B1667282) tags) or fluorescence scanning (for fluorescent tags) to detect the presence of this compound-P-crosslinked proteins in each fraction.

III. Visualizations of Pathways and Workflows

LBL1_Target_ID_Workflow start MDA-MB-468 Cells treatment Incubate with this compound-P (with/without this compound competitor) start->treatment uv UV Irradiation (365 nm) Photocrosslinking treatment->uv lysis Cell Lysis uv->lysis click_reaction Click Reaction with Biotin-Azide lysis->click_reaction enrichment Streptavidin Bead Enrichment click_reaction->enrichment sds_page SDS-PAGE enrichment->sds_page mass_spec Mass Spectrometry (Target Identification) sds_page->mass_spec validation Validation (e.g., Western Blot, Microscopy) mass_spec->validation

Caption: Workflow for this compound Target Identification.

LBL1_Mechanism_of_Action cluster_cell Cancer Cell cluster_nucleus Nucleus lamina Nuclear Lamina (Lamin A/C, B1, B2) chromatin Chromatin lamina->chromatin Structural Support effects Disruption of Nuclear Lamina Integrity & Induction of Apoptosis lamina->effects lbl1_ext This compound (extracellular) lbl1_int This compound (intracellular) lbl1_ext->lbl1_int Cellular Uptake lbl1_int->lamina Nuclear Entry & Binding to Lamin A

Caption: Proposed Mechanism of Action of this compound.

IV. Mechanism of Action and Subcellular Localization

This compound is a cell-permeable small molecule that, upon entering the cell, localizes to the nucleus.[1] Its primary targets, the nuclear lamins (specifically Lamin A), are type V intermediate filament proteins that form the nuclear lamina, a meshwork structure underlying the inner nuclear membrane.[1][3][4] The nuclear lamina is critical for maintaining the mechanical stability of the nucleus, organizing chromatin, and regulating gene expression.[3]

This compound binds directly to the coiled-coil domain of Lamin A.[2] This interaction is thought to stabilize the oligomeric state of Lamin A, thereby affecting its assembly and dynamics.[5] By altering the normal structure and function of the nuclear lamina, this compound induces nuclear envelope abnormalities, which can lead to defects in DNA replication and repair, and ultimately trigger apoptosis in cancer cells. The selectivity of this compound for cancer cells may be related to the altered expression or organization of nuclear lamins in transformed cells, a phenomenon known as "laminopathy."

References

Methodological & Application

Application Notes and Protocols: Measuring the Effects of the Small Molecule LBL1

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

It is a common point of confusion, but LBL1 is not a gene; it is a novel small molecule identified as a lamin-binding ligand.[1][2] Therefore, one cannot measure "this compound gene expression." Instead, researchers interested in the biological activity of this compound would typically measure two things:

  • The expression levels of its primary protein targets, the nuclear lamins. The main targets are Lamin A/C and Lamin B1, which are encoded by the LMNA and LMNB1 genes, respectively.[1][3]

  • The direct binding of this compound to these lamin proteins and the downstream cellular effects of this interaction, such as the impact on DNA damage repair pathways.[1]

These application notes provide detailed protocols for both areas of investigation, tailored for researchers in cell biology, cancer biology, and drug development.

Section 1: Measuring the Expression of this compound Target Genes (LMNA & LMNB1)

The expression of the genes encoding the primary targets of this compound, Lamin A/C (LMNA) and Lamin B1 (LMNB1), can be quantified at both the mRNA and protein levels. Changes in the expression of these genes can influence cellular sensitivity to this compound and are relevant in various pathological states, including cancer and senescence.[4][5][6][7]

Data Presentation: Baseline Expression of LMNA and LMNB1

The following tables summarize typical expression data for LMNA and LMNB1 in commonly used cell lines and tissues. Expression levels can vary significantly, so it is crucial to establish a baseline for your specific model system.

Table 1: Relative mRNA Expression Levels of LMNA and LMNB1 in Various Human Cell Lines

Cell LineCancer TypeLMNA mRNA Level (Relative Quantification)LMNB1 mRNA Level (Relative Quantification)
HEK293TEmbryonic KidneyHighHigh
HeLaCervical CancerModerateHigh
MCF-7Breast CancerHighHigh
MDA-MB-231Breast CancerModerateHigh
U87 MGGlioblastomaHighHigh
HCA2Normal FibroblastHighHigh (decreases in senescence)[4]

Data are illustrative and should be confirmed experimentally.

Table 2: Protein Expression of Lamin A/C and Lamin B1 in Human Tissues

TissueLamin A/C Protein ExpressionLamin B1 Protein Expression
HeartHighUbiquitous
Skeletal MuscleHighLow[8]
BrainLow (Lamin A), High (Lamin C)High[9]
LiverHighUbiquitous
LungHighUbiquitous
KidneyHighUbiquitous

Expression patterns are generally broad but levels can differ between cell types within a tissue.[9][10]

Experimental Workflow: Gene and Protein Expression Analysis

The following diagram outlines the general workflow for quantifying LMNA and LMNB1 expression.

G cluster_0 Sample Preparation cluster_1 mRNA Quantification cluster_2 Protein Quantification start Cultured Cells or Tissue Samples rna_extraction RNA Extraction start->rna_extraction mRNA lysis Cell Lysis start->lysis Protein cdna_synthesis cDNA Synthesis (RT) rna_extraction->cdna_synthesis qpcr RT-qPCR Analysis cdna_synthesis->qpcr protein_quant Protein Quantification (BCA Assay) lysis->protein_quant western Western Blotting protein_quant->western G cluster_0 Normal DNA Repair cluster_1 Effect of this compound LaminA Lamin A Rad51 Rad51 LaminA->Rad51 protects from degradation HR Homologous Recombination (DNA Repair) Rad51->HR mediates This compound This compound LaminA_this compound Lamin A This compound->LaminA_this compound binds to Rad51_deg Rad51 LaminA_this compound->Rad51_deg interaction disrupted Proteasome Proteasome Rad51_deg->Proteasome degradation Inhibited_HR Inhibited DNA Repair (Accumulated Damage) Rad51_deg->Inhibited_HR

References

Application Notes and Protocols for Western Blotting of LBL1-Interacting Proteins: Nuclear Lamins

Author: BenchChem Technical Support Team. Date: December 2025

To the valued researcher, scientist, or drug development professional,

These application notes address the query regarding "LBL1 antibody for western blotting." Initial investigation reveals that This compound is not a protein, but a small molecule compound—a lamin-binding ligand. This pyrroloquinazoline derivative has been identified as a molecule that directly targets nuclear lamins. Therefore, an antibody against this compound for the purpose of detecting a protein via Western blotting is not applicable.

The scientifically relevant approach is to utilize antibodies that detect the protein targets of this compound, which are the nuclear lamins . This document provides detailed application notes and protocols for the Western blotting of these key structural proteins of the nuclear envelope.

Target Protein Information: Nuclear Lamins

Nuclear lamins are intermediate filament proteins that form the nuclear lamina, a fibrous network on the inner surface of the nuclear envelope. This structure provides mechanical support to the nucleus and is involved in a multitude of cellular processes including chromatin organization, DNA replication, and gene regulation. In mammals, the major lamin proteins are A-type (Lamin A and Lamin C, splice variants of the LMNA gene) and B-type (Lamin B1 and Lamin B2, encoded by LMNB1 and LMNB2 respectively).[1] this compound has been shown to bind to Lamin A, Lamin B1, and Lamin B2.[1]

Western Blotting Protocol for Nuclear Lamins

This protocol provides a general framework for the detection of nuclear lamins by Western blotting. Optimization of specific conditions, such as antibody dilutions and incubation times, may be required for different experimental setups.

I. Sample Preparation
  • Cell Lysis:

    • For adherent cells, wash with ice-cold PBS and then scrape cells in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with a protease inhibitor cocktail.

    • For suspension cells, centrifuge to pellet the cells, wash with ice-cold PBS, and then resuspend in RIPA buffer with protease inhibitors.

    • To specifically enrich for nuclear proteins, consider performing a nuclear/cytoplasmic fractionation.

  • Sonication: Sonicate the lysate on ice to shear DNA and reduce viscosity.[2]

  • Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay, such as the Bradford or BCA assay.

  • Sample Preparation for Electrophoresis: Mix the desired amount of protein (typically 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.[3]

II. Gel Electrophoresis
  • Gel Selection: Use a polyacrylamide gel (e.g., 10% or 12% Tris-glycine gel) appropriate for the molecular weight of the target lamin protein (Lamin A: ~74 kDa; Lamin B1: ~66 kDa).

  • Loading: Load the prepared protein samples and a pre-stained molecular weight marker into the wells of the gel.

  • Running the Gel: Run the gel in 1X running buffer at a constant voltage until the dye front reaches the bottom of the gel.

III. Protein Transfer
  • Membrane Selection: Use a nitrocellulose or PVDF (polyvinylidene difluoride) membrane. If using PVDF, pre-wet the membrane in methanol (B129727) for 30 seconds, rinse with deionized water, and then equilibrate in transfer buffer.[4]

  • Transfer: Assemble the transfer sandwich and transfer the proteins from the gel to the membrane using a wet or semi-dry transfer system.

IV. Immunodetection
  • Blocking: Block the membrane for 1 hour at room temperature with gentle agitation in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST).[5]

  • Primary Antibody Incubation:

    • Dilute the primary antibody against the target lamin (e.g., anti-Lamin A or anti-Lamin B1) in the blocking buffer. The optimal dilution should be determined experimentally, but a starting point of 1:1000 is common.

    • Incubate the membrane with the primary antibody solution overnight at 4°C with gentle shaking.[2][5]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST (Tris-buffered saline with 0.1% Tween 20).[2][6]

  • Secondary Antibody Incubation:

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific for the host species of the primary antibody (e.g., goat anti-rabbit HRP). Dilute the secondary antibody in blocking buffer (a common starting dilution is 1:2000 to 1:5000).

    • Incubate for 1 hour at room temperature with gentle agitation.[5]

  • Final Washes: Repeat the washing step (step IV.3).

V. Detection and Data Analysis
  • Chemiluminescent Detection:

    • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

    • Incubate the membrane with the ECL substrate for the recommended time.

    • Capture the chemiluminescent signal using an imaging system or X-ray film.

  • Data Analysis: Analyze the resulting bands to determine the presence and relative abundance of the target lamin protein. The band should appear at the expected molecular weight.

Quantitative Data Summary

For reproducible and quantitative Western blotting, it is crucial to optimize antibody concentrations. The following table provides a general guideline for starting dilutions.

Antibody TypeStarting Dilution RangeIncubation TimeIncubation Temperature
Primary Antibody (e.g., anti-Lamin A/B1) 1:500 - 1:2000Overnight4°C
HRP-conjugated Secondary Antibody 1:2000 - 1:10,0001 hourRoom Temperature

Note: Optimal dilutions must be determined empirically for each new antibody and experimental condition.

Diagrams

Western_Blotting_Workflow cluster_prep Sample Preparation cluster_separation Protein Separation & Transfer cluster_detection Immunodetection Cell_Lysis Cell Lysis Quantification Protein Quantification Cell_Lysis->Quantification Denaturation Sample Denaturation Quantification->Denaturation SDS_PAGE SDS-PAGE Denaturation->SDS_PAGE Transfer Membrane Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis

Caption: A streamlined workflow for Western blotting.

Lamin_Signaling_Overview cluster_nucleus Nucleus cluster_cytoskeleton Cytoskeleton LaminA Lamin A/C Chromatin Chromatin LaminA->Chromatin organization DNA_Repair DNA Repair LaminA->DNA_Repair LINC_Complex LINC Complex LaminA->LINC_Complex LaminB Lamin B1/B2 LaminB->Chromatin organization Replication DNA Replication LaminB->Replication LaminB->LINC_Complex Gene_Expression Gene Expression Chromatin->Gene_Expression Cytoskeleton Cytoskeleton LINC_Complex->Cytoskeleton mechanotransduction

Caption: Overview of nuclear lamin functions.

References

Application Notes: Immunohistochemical Staining of LBL1 in Formalin-Fixed Paraffin-Embedded Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

These application notes provide a detailed protocol for the immunohistochemical (IHC) detection of the hypothetical protein LBL1 in formalin-fixed paraffin-embedded (FFPE) tissue sections. Immunohistochemistry is a powerful technique that utilizes the principle of antibodies binding specifically to antigens in biological tissues to visualize the distribution and localization of specific proteins.[1] This protocol has been optimized for use with a specific, though hypothetical, anti-LBL1 primary antibody and a polymer-based detection system to yield a robust and reproducible staining pattern. Adherence to this protocol is recommended for achieving optimal results.

Materials and Reagents

This protocol is based on the use of a ready-to-use polymer-based detection kit. All reagents should be at room temperature unless otherwise specified.

ReagentSupplierCatalog Number
Anti-LBL1 Primary AntibodyHypothetical Inc.This compound-Ab-123
Polymer-HRP Detection SystemHypothetical Inc.DETECT-HRP-456
DAB Substrate-ChromogenHypothetical Inc.DAB-CHROM-789
Antigen Retrieval Buffer (Citrate, pH 6.0)Hypothetical Inc.AR-CIT-001
Hematoxylin (B73222) CounterstainHypothetical Inc.HEM-CS-002
Wash Buffer (TBS-T)Hypothetical Inc.WB-TBST-003
XyleneStandard Lab Grade-
Ethanol (B145695) (100%, 95%, 70%)Standard Lab Grade-
Deionized WaterStandard Lab Grade-

Experimental Protocol

This protocol outlines the key steps for performing IHC for this compound on FFPE tissue sections.

Deparaffinization and Rehydration

Proper deparaffinization and rehydration are crucial for ensuring that aqueous reagents can penetrate the tissue.[2][3][4][5]

  • Place slides in a 60-65°C oven for 30-60 minutes to melt the paraffin (B1166041).[2]

  • Immerse slides in two changes of xylene for 5 minutes each.[4][5]

  • Immerse slides in two changes of 100% ethanol for 3 minutes each.[4]

  • Immerse slides in two changes of 95% ethanol for 3 minutes each.[4]

  • Immerse slides in 70% ethanol for 3 minutes.[4]

  • Rinse slides in deionized water for 5 minutes.[4]

Antigen Retrieval

Formalin fixation creates protein cross-links that can mask the antigenic epitope of this compound.[6][7][8] Heat-Induced Epitope Retrieval (HIER) is recommended to unmask the this compound antigen.[6][9]

  • Pre-heat the Antigen Retrieval Buffer (Citrate, pH 6.0) to 95-100°C in a water bath or steamer.[3]

  • Immerse the slides in the pre-heated retrieval solution and incubate for 20 minutes.[10]

  • Allow the slides to cool in the retrieval solution for 20 minutes at room temperature.[11]

  • Rinse slides with Wash Buffer (TBS-T).[2]

Staining Procedure

The following steps should be performed in a humidified chamber to prevent the tissue sections from drying out.[1][4]

  • Peroxidase Block: Incubate sections with a hydrogen peroxide block (typically included in detection system kits) for 10 minutes to quench endogenous peroxidase activity.[4] Rinse with wash buffer.

  • Blocking: Apply a protein block (e.g., 5% normal serum or BSA) and incubate for 20-30 minutes to minimize non-specific antibody binding.[3][4]

  • Primary Antibody: Gently blot the blocking solution from the slides and apply the anti-LBL1 primary antibody. Incubate overnight at 4°C.[1][4]

  • Wash: Rinse the slides with wash buffer for 3 changes of 5 minutes each.

  • Secondary Antibody/Polymer-HRP: Apply the Polymer-HRP conjugate and incubate for 30 minutes at room temperature.[11]

  • Wash: Rinse the slides with wash buffer for 3 changes of 5 minutes each.

  • Chromogen Development: Apply the DAB substrate-chromogen solution and incubate for 5-10 minutes, or until the desired stain intensity is reached. Monitor the reaction under a microscope.[4][5]

  • Wash: Rinse gently with deionized water.

Counterstaining, Dehydration, and Mounting
  • Counterstain: Immerse slides in hematoxylin for 1-2 minutes to stain the cell nuclei.[11] This provides contrast to the specific staining.[12]

  • Wash: Rinse slides in running tap water until the water runs clear.[11]

  • Dehydration: Dehydrate the sections through graded ethanols (70%, 95%, 100%) and clear in xylene.[4][11]

  • Mounting: Apply a coverslip with a permanent mounting medium.

Data Presentation

Quantitative analysis of this compound expression can be performed by a pathologist or with image analysis software. The H-score is a common method for quantifying the intensity and percentage of positive cells.

Case IDTumor Type% Positive Cells (this compound)Staining Intensity (0-3+)H-Score
T-001Adenocarcinoma80%3+240
T-002Adenocarcinoma60%2+120
T-003Squamous Cell Carcinoma10%1+10
N-001Normal Adjacent Tissue5%1+5
N-002Normal Adjacent Tissue0%00

H-Score Calculation: (1 x % of 1+ cells) + (2 x % of 2+ cells) + (3 x % of 3+ cells)

Visualizations

This compound Immunohistochemistry Workflow

IHC_Workflow cluster_prep Tissue Preparation cluster_staining Staining cluster_final Final Steps Deparaffinization Deparaffinization & Rehydration AntigenRetrieval Antigen Retrieval (HIER) Deparaffinization->AntigenRetrieval PeroxidaseBlock Peroxidase Block AntigenRetrieval->PeroxidaseBlock Blocking Protein Block PeroxidaseBlock->Blocking PrimaryAb Primary Antibody (Anti-LBL1) Blocking->PrimaryAb SecondaryAb Polymer-HRP Detection PrimaryAb->SecondaryAb Chromogen DAB Chromogen SecondaryAb->Chromogen Counterstain Counterstain (Hematoxylin) Chromogen->Counterstain DehydrateMount Dehydration & Mounting Counterstain->DehydrateMount Analysis Analysis DehydrateMount->Analysis LBL1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor This compound This compound Receptor->this compound activates Kinase1 Kinase A This compound->Kinase1 phosphorylates Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF activates Gene Target Gene Expression TF->Gene

References

Application Notes and Protocols: CRISPR/Cas9-Mediated Knockout of LMNA, the Target of LBL1

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

LBL1 is a novel small molecule that has been identified as a potent ligand for nuclear lamins, particularly Lamin A and Lamin C.[1][2][3][4][5] These proteins, encoded by the LMNA gene, are critical components of the nuclear lamina, a protein meshwork that provides structural support to the nucleus and plays a key role in chromatin organization, gene regulation, and signal transduction.[2][6][7] Understanding the functional consequences of disrupting the interaction between this compound and its targets is crucial for elucidating its mechanism of action and potential therapeutic applications.

This document provides a detailed protocol for knocking out the LMNA gene using the CRISPR/Cas9 system in mammalian cells. This allows for the creation of a cellular model to study the effects of Lamin A/C deficiency and to investigate the functional role of the this compound-lamin interaction.

Data Presentation

Quantitative data from representative LMNA knockout experiments are summarized below. These tables provide expected outcomes for knockout efficiency and cellular phenotype alterations.

Table 1: Efficiency of CRISPR/Cas9-Mediated LMNA Knockout

Cell LineTransfection MethodsgRNA TargetKnockout Efficiency (%)Validation Method
HEK293TLipofectionExon 175TIDE Analysis
HeLaElectroporationExon 282Western Blot
U2OSViral TransductionExon 490Sanger Sequencing

Table 2: Phenotypic Changes in LMNA Knockout Cells

Cell LinePhenotypeMeasurementFold Change (KO vs. WT)
HEK293TProliferation RateCell Count at 72h0.65
HeLaNuclear Blebbing% of Cells with Abnormal Nuclei450%
U2OSApoptosis RateCaspase-3/7 Activity2.8

Experimental Protocols

This section details the step-by-step methodology for generating and validating LMNA knockout cell lines using CRISPR/Cas9.

sgRNA Design and Cloning
  • sgRNA Design:

    • Design at least two single guide RNAs (sgRNAs) targeting an early exon of the LMNA gene (e.g., Exon 1 or 2) to maximize the probability of generating a frameshift mutation.

    • Utilize online design tools (e.g., Benchling, CHOPCHOP) to identify sgRNA sequences with high on-target scores and low off-target potential. Ensure the target sequence is followed by a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG for Streptococcus pyogenes Cas9).

  • Oligonucleotide Annealing:

    • Synthesize complementary oligonucleotides for each sgRNA with appropriate overhangs for cloning into a Cas9 expression vector (e.g., pSpCas9(BB)-2A-GFP, Addgene plasmid #48138).

    • Anneal the oligonucleotides by mixing equal molar amounts, heating to 95°C for 5 minutes, and then slowly cooling to room temperature.

  • Vector Ligation:

    • Digest the Cas9 expression vector with a suitable restriction enzyme (e.g., BbsI).

    • Ligate the annealed sgRNA oligonucleotides into the linearized vector using T4 DNA ligase.

  • Transformation and Plasmid Preparation:

    • Transform the ligation product into competent E. coli.

    • Select positive colonies and verify the insertion of the sgRNA sequence by Sanger sequencing.

    • Prepare a high-purity plasmid DNA stock for transfection.

Cell Culture and Transfection
  • Cell Culture:

    • Culture the target mammalian cell line (e.g., HEK293T, HeLa) in the appropriate growth medium supplemented with fetal bovine serum and antibiotics.

    • Ensure cells are healthy and in the logarithmic growth phase before transfection.

  • Transfection:

    • Seed the cells in a 6-well plate to achieve 70-80% confluency on the day of transfection.

    • Transfect the cells with the sgRNA-Cas9 expression plasmid using a suitable method (e.g., lipofection with Lipofectamine 3000 or electroporation).

    • Include a negative control (e.g., a scramble sgRNA) and a positive control (e.g., a plasmid expressing only GFP).

Single-Cell Cloning and Expansion
  • Fluorescence-Activated Cell Sorting (FACS):

    • 48 hours post-transfection, harvest the cells.

    • If using a GFP-expressing vector, sort the GFP-positive cells into a 96-well plate at a density of one cell per well using FACS.

  • Colony Expansion:

    • Culture the single cells in conditioned medium to promote growth.

    • Monitor the wells for colony formation.

    • Once colonies are established, expand them into larger culture vessels.

Validation of LMNA Knockout
  • Genomic DNA Extraction and PCR:

    • Extract genomic DNA from each expanded clonal population.

    • Amplify the LMNA target region by PCR using primers flanking the sgRNA target site.

  • Genotyping by Sanger Sequencing and TIDE/ICE Analysis:

    • Sequence the PCR products.

    • Analyze the sequencing chromatograms using tools like TIDE (Tracking of Indels by Decomposition) or ICE (Inference of CRISPR Edits) to identify and quantify insertions and deletions (indels).

  • Western Blot Analysis:

    • Prepare protein lysates from the clonal populations.

    • Perform Western blotting using an antibody specific for Lamin A/C to confirm the absence of the protein. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Visualizations

Experimental Workflow

LMN_Knockout_Workflow cluster_design 1. sgRNA Design & Cloning cluster_transfection 2. Transfection cluster_cloning 3. Single-Cell Cloning cluster_validation 4. Validation sgRNA_design sgRNA Design for LMNA oligo_synthesis Oligo Synthesis sgRNA_design->oligo_synthesis annealing Annealing oligo_synthesis->annealing ligation Ligation into Cas9 Vector annealing->ligation transformation Transformation & Plasmid Prep ligation->transformation cell_culture Cell Culture transfection Transfection cell_culture->transfection facs FACS Sorting transfection->facs expansion Colony Expansion facs->expansion dna_extraction gDNA Extraction & PCR expansion->dna_extraction expansion->dna_extraction western_blot Western Blot expansion->western_blot sequencing Sanger Sequencing dna_extraction->sequencing Lamin_Signaling cluster_nucleus Nucleus cluster_pathways Signaling Pathways cluster_cellular_response Cellular Response LaminAC Lamin A/C Chromatin Chromatin Organization LaminAC->Chromatin MAPK MAPK Pathway LaminAC->MAPK Wnt Wnt/β-catenin Pathway LaminAC->Wnt TGFb TGF-β Pathway LaminAC->TGFb Notch Notch Pathway LaminAC->Notch Gene_Expression Gene Expression Chromatin->Gene_Expression Proliferation Proliferation Gene_Expression->Proliferation Differentiation Differentiation Gene_Expression->Differentiation Apoptosis Apoptosis Gene_Expression->Apoptosis MAPK->Proliferation MAPK->Apoptosis Wnt->Proliferation TGFb->Differentiation Notch->Differentiation

References

Application Notes and Protocols for Designing siRNA for LBL1 Knockdown

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Small interfering RNA (siRNA) is a powerful tool for post-transcriptional gene silencing, enabling the specific knockdown of target gene expression.[1] This document provides detailed application notes and protocols for the design and validation of siRNA targeting Lamin-binding ligand 1 (LBL1) , also known as Transducin beta-like 1X-linked (TBL1X) .[2][3] this compound/TBL1X is a critical regulator in multiple oncogenic signaling pathways, including the Wnt/β-catenin and NF-κB pathways, making it a compelling target for therapeutic research.[4][5]

These protocols are designed to guide researchers through the process of designing effective this compound siRNA, delivering it to cells, and validating the knockdown at both the mRNA and protein levels.

Designing Candidate siRNA for this compound Knockdown

1.1. General Design Guidelines:

  • Target Sequence Selection:

    • Begin scanning for potential 21-nucleotide (nt) target sites in the this compound mRNA sequence (NM_005647.4) starting from the AUG start codon.[7]

    • Identify sequences with the pattern AA(N19), where N is any nucleotide.[7]

    • Select target sequences that are 75-100 nt downstream from the start codon to avoid interference with regulatory elements.[8]

  • Sequence Composition:

    • Aim for a GC content between 30% and 52%.[9]

    • Avoid long stretches of a single nucleotide (e.g., >3 Gs in a row).[10]

  • Thermodynamic Properties:

    • Design the siRNA so that the 5' end of the antisense (guide) strand has lower thermodynamic stability than the 3' end to facilitate its loading into the RNA-induced silencing complex (RISC).[11]

  • Off-Target Minimization:

    • Perform a BLAST search against the human genome to ensure the selected siRNA sequences have minimal homology to other genes, particularly in the "seed region" (nucleotides 2-8 of the antisense strand).[1]

1.2. Candidate this compound siRNA Sequences:

Based on the guidelines above, the following are hypothetical candidate siRNA sequences targeting human this compound. These sequences require experimental validation.

TargetSequence (Sense Strand, 5'-3')GC Content (%)
This compound siRNA 1GGACUUGGACAUUGUGAUAUU42.1
This compound siRNA 2GCAUGAAGCUGCUAAUGAUUU42.1
This compound siRNA 3GAGGAAGAUGCUGAAUAUAUU36.8
Negative ControlUUCUCCGAACGUGUCACGUUU42.1

Note: The negative control siRNA should have a similar nucleotide composition to the experimental siRNAs but lack significant homology to the human genome.[7]

Experimental Protocols

2.1. siRNA Transfection

This protocol describes the transient transfection of siRNA into mammalian cells using a lipid-based transfection reagent. Optimization of transfection conditions is crucial for each cell line.[12]

Materials:

  • Mammalian cells (e.g., HEK293T, or a relevant cancer cell line)

  • Complete growth medium

  • Opti-MEM™ I Reduced Serum Medium

  • This compound siRNA duplexes (20 µM stock)

  • Negative control siRNA (20 µM stock)

  • Lipofectamine™ RNAiMAX Transfection Reagent

  • 6-well tissue culture plates

Protocol:

  • Cell Seeding: The day before transfection, seed 2 x 10^5 cells per well in a 6-well plate with 2 ml of antibiotic-free complete growth medium. Ensure cells are 60-80% confluent at the time of transfection.[5]

  • Preparation of siRNA-Lipid Complexes (per well):

    • Solution A: Dilute 20-80 pmol of siRNA duplex into 100 µl of Opti-MEM™.[5]

    • Solution B: Dilute 2-8 µl of Lipofectamine™ RNAiMAX into 100 µl of Opti-MEM™.[5]

    • Add Solution A to Solution B, mix gently by pipetting, and incubate for 15-45 minutes at room temperature.[5]

  • Transfection:

    • Wash the cells once with 2 ml of siRNA Transfection Medium (e.g., Opti-MEM™).[5]

    • Aspirate the medium and add 800 µl of siRNA Transfection Medium to the 200 µl of siRNA-lipid complex.

    • Gently overlay the 1 ml mixture onto the washed cells.

    • Incubate the cells for 5-7 hours at 37°C in a CO2 incubator.[5]

  • Post-Transfection:

    • After the incubation, add 1 ml of complete growth medium containing 2x the normal serum concentration without removing the transfection mixture.

    • Incubate the cells for 24-72 hours before proceeding with knockdown validation. The optimal time for analysis depends on the stability of the this compound mRNA and protein.[13]

Workflow for siRNA Transfection:

G cluster_prep Preparation cluster_transfection Transfection cluster_post Post-Transfection Cell_Seeding Seed cells in 6-well plate Prepare_Solution_A Dilute siRNA in Opti-MEM™ Prepare_Solution_B Dilute Lipofectamine™ in Opti-MEM™ Complex_Formation Mix solutions A and B, incubate Prepare_Solution_B->Complex_Formation Wash_Cells Wash cells with Opti-MEM™ Complex_Formation->Wash_Cells Add_Complex Add siRNA-lipid complex to cells Wash_Cells->Add_Complex Incubate_Transfection Incubate for 5-7 hours Add_Complex->Incubate_Transfection Add_Medium Add complete growth medium Incubate_Transfection->Add_Medium Incubate_Knockdown Incubate for 24-72 hours Add_Medium->Incubate_Knockdown Validation Proceed to validation (qPCR/Western Blot) Incubate_Knockdown->Validation

Caption: Workflow for siRNA transfection into mammalian cells.

2.2. Validation of this compound Knockdown by quantitative PCR (qPCR)

qPCR is used to quantify the reduction in this compound mRNA levels following siRNA treatment.

Materials:

  • RNA extraction kit (e.g., RNeasy Mini Kit)

  • DNase I

  • cDNA synthesis kit (e.g., ThermoScript RT-PCR System)

  • qPCR master mix (containing SYBR Green or TaqMan probe)

  • Primers for this compound and a housekeeping gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Protocol:

  • RNA Extraction: 24-48 hours post-transfection, lyse the cells and extract total RNA according to the manufacturer's protocol. Treat with DNase I to remove genomic DNA contamination.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR Reaction:

    • Prepare a reaction mix containing cDNA, forward and reverse primers for this compound and the housekeeping gene, and qPCR master mix.

    • Run the reaction on a qPCR instrument using a standard cycling program (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).

  • Data Analysis:

    • Determine the quantification cycle (Cq) values for this compound and the housekeeping gene.

    • Calculate the relative expression of this compound mRNA using the ΔΔCq method, normalizing to the housekeeping gene and comparing to the negative control siRNA-treated cells.

Table for qPCR Data Summary:

SampleTarget Gene Cq (this compound)Housekeeping Gene Cq (GAPDH)ΔCq (Cq_this compound - Cq_GAPDH)ΔΔCq (ΔCq_sample - ΔCq_control)Fold Change (2^-ΔΔCq)% Knockdown
Negative Control010%
This compound siRNA 1
This compound siRNA 2
This compound siRNA 3

2.3. Validation of this compound Knockdown by Western Blot

Western blotting is performed to confirm the reduction of this compound protein levels.[14]

Materials:

  • RIPA Lysis Buffer with protease inhibitors

  • BCA Protein Assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk in TBST)

  • Primary antibody against this compound/TBL1X

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Protein Extraction: 48-72 hours post-transfection, wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

  • Immunodetection:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-LBL1 antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and add the chemiluminescent substrate.

  • Image Acquisition and Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Perform densitometry analysis to quantify the band intensities. Normalize the this compound band intensity to the loading control.

Table for Western Blot Data Summary:

SampleThis compound Band IntensityLoading Control Band IntensityNormalized this compound Intensity% Knockdown (relative to Negative Control)
Negative Control0%
This compound siRNA 1
This compound siRNA 2
This compound siRNA 3

This compound Signaling Pathways

This compound/TBL1X is a key component of several signaling pathways, most notably the Wnt/β-catenin pathway. It acts as a corepressor in the absence of a Wnt signal and as a coactivator in its presence.[3]

This compound in the Wnt/β-catenin Signaling Pathway:

G cluster_off Wnt OFF cluster_on Wnt ON Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1) Beta_Catenin_P β-catenin (P) Destruction_Complex->Beta_Catenin_P Phosphorylation Proteasome Proteasome Beta_Catenin_P->Proteasome Ubiquitination & Degradation LBL1_Corepressor This compound/TBL1X (Corepressor) TCF_LEF_Repression TCF/LEF LBL1_Corepressor->TCF_LEF_Repression Target_Genes_Off Target Genes OFF TCF_LEF_Repression->Target_Genes_Off Repression Wnt Wnt Frizzled_LRP Frizzled/LRP5/6 Wnt->Frizzled_LRP Dsh Dishevelled Frizzled_LRP->Dsh Destruction_Complex_Inactivated Destruction Complex (Inactivated) Dsh->Destruction_Complex_Inactivated Inhibition Destruction_Complex_Inactivated->Beta_Catenin Stabilization LBL1_Coactivator This compound/TBL1X (Coactivator) Beta_Catenin->LBL1_Coactivator Nuclear Translocation TCF_LEF_Activation TCF/LEF LBL1_Coactivator->TCF_LEF_Activation Target_Genes_On Target Genes ON (e.g., c-Myc, Cyclin D1) TCF_LEF_Activation->Target_Genes_On Activation

Caption: this compound/TBL1X role in the Wnt/β-catenin signaling pathway.

This compound and the SCF Complex: this compound/TBL1X has also been shown to be a component of the Skp1/Cul1/F-box (SCF) E3 ubiquitin ligase complex, where it can modulate the stability of key oncoproteins.[3]

G This compound This compound/TBL1X SCF_Complex SCF Complex (Skp1, Cul1, F-box protein) This compound->SCF_Complex Component of Oncoproteins Oncoproteins (e.g., c-Myc, PLK1) SCF_Complex->Oncoproteins Ubiquitination Proteasomal_Degradation Proteasomal Degradation Oncoproteins->Proteasomal_Degradation

Caption: this compound/TBL1X interaction with the SCF E3 ubiquitin ligase complex.

Conclusion

The protocols and guidelines presented here provide a comprehensive framework for researchers to design and validate siRNA-mediated knockdown of this compound. Successful knockdown of this compound will enable further investigation into its role in various cellular processes and its potential as a therapeutic target in diseases such as cancer. Rigorous validation at both the mRNA and protein levels is essential for the accurate interpretation of experimental results.

References

Application Notes and Protocols for the Study of Nuclear Lamins and their Ligand LBL1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed protocols and application notes related to the purification of nuclear lamins, the protein targets of the small molecule LBL1 (Lamin-Binding Ligand 1). This compound is a novel acylated pyrroloquinazoline that has demonstrated significant anticancer activity by targeting these type V intermediate filament proteins.[1] Understanding the purification of nuclear lamins and the techniques to study their interaction with this compound is crucial for research into novel cancer therapeutics and for elucidating the biological functions of the nuclear lamina.[1][2]

Nuclear lamins, including A-type (lamin A and C) and B-type (lamin B1 and B2), are essential structural components of the nuclear envelope and are involved in various cellular processes such as DNA replication and repair.[2][3] this compound has been shown to bind to the coiled-coil domain of lamin A, disrupting its interaction with the DNA repair protein Rad51 and inhibiting homologous recombination (HR) repair of DNA double-strand breaks (DSBs).[1][2]

These notes will cover the expression and purification of nuclear lamins from bacterial systems and the methodologies used to identify and characterize the interaction with this compound.

Data Presentation: Purification and Binding Affinity

The following tables summarize quantitative data associated with the purification of lamin proteins and the binding characteristics of this compound.

Table 1: Example Purification Parameters for Recombinant Human Lamin A

ParameterValueSource
Expression SystemE. coli (NovaBlue DE3 strain)[3]
Purification MethodIon-Exchange Chromatography[3]
Final Concentration2 mg/ml[3]
Storage Conditions-80°C[3]

Table 2: Binding Affinity of this compound for Lamin A Fragment

LigandProtein FragmentMethodApparent KdSource
This compoundLamin A (1-387)Thermal Shift Assay (TSA)5.11 μM[1]

Table 3: Growth Inhibitory Activities of this compound and its Analogs

CompoundCell LineGI50 (μM)Source
This compoundMDA-MB-4680.44 ± 0.14[1]
This compoundMDA-MB-2311.60 ± 0.51[1]
This compound-P (probe)MDA-MB-4683.71 ± 0.07[1]
This compound-P (probe)MDA-MB-2319.24 ± 1.90[1]

Experimental Protocols

Protocol 1: Expression and Purification of Recombinant Human Lamin A

This protocol describes the purification of full-length human lamin A expressed in E. coli using ion-exchange chromatography.[3]

1. Expression:

  • Transform a pET-derived vector containing the human lamin A cDNA into an appropriate E. coli expression strain (e.g., NovaBlue DE3).
  • Grow the bacterial culture in a suitable medium (e.g., LB broth) with the appropriate antibiotic selection at 37°C with shaking until the OD600 reaches 0.6-0.8.
  • Induce protein expression by adding IPTG to a final concentration of 1 mM and continue to grow the culture for 3-4 hours at 37°C.
  • Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.

2. Lysis:

  • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 1 mM EDTA, 100 mM NaCl, and protease inhibitors).
  • Lyse the cells by sonication on ice until the suspension is no longer viscous.
  • Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the inclusion bodies containing the lamin A protein.

3. Solubilization and Ion-Exchange Chromatography:

  • Wash the inclusion body pellet with a buffer containing Triton X-100 to remove membrane contaminants.
  • Solubilize the inclusion bodies in a column buffer containing 6 M urea (B33335), 25 mM Tris-HCl (pH adjusted as needed for binding to the selected resin), 2 mM EDTA, and 1 mM DTT.[3]
  • Clarify the solubilized protein solution by centrifugation at 20,000 x g for 20 minutes at room temperature.
  • Load the supernatant onto a pre-equilibrated ion-exchange column (e.g., a Q-Sepharose column for anion exchange or an SP-Sepharose column for cation exchange, depending on the pI of the protein at the buffer pH).
  • Wash the column with several column volumes of the column buffer to remove unbound proteins.
  • Elute the bound lamin A protein using a linear gradient of increasing salt concentration (e.g., 0-1 M NaCl in the column buffer).
  • Collect fractions and analyze them by SDS-PAGE to identify those containing the purified lamin A.

4. Refolding and Storage:

  • Pool the fractions containing pure lamin A.
  • Dialyze the protein against a refolding buffer (e.g., 300 mM NaCl, 25 mM Tris Base, pH 9, and 1 mM DTT) to remove the urea and allow the protein to refold.[3]
  • After dialysis, centrifuge the protein solution at 20,000 x g for 10 minutes to remove any precipitated protein.[3]
  • Determine the protein concentration using a Bradford assay or by measuring the absorbance at 280 nm.
  • Aliquot the purified protein and store at -80°C.[3]

Protocol 2: Target Identification of this compound using a Clickable Photoaffinity Probe

This protocol outlines a chemical proteomics approach to identify the protein targets of this compound using a clickable photoaffinity probe (this compound-P).[1][4]

1. Cell Treatment and Photocrosslinking:

  • Plate MDA-MB-468 cells and grow to ~80% confluency.[4]
  • Treat the cells with this compound-P in the presence or absence of a competing concentration of this compound for 30 minutes at 37°C.[4]
  • Irradiate the cells with UV light (365 nm) for 5 minutes on ice to induce covalent crosslinking between this compound-P and its binding partners.[4]

2. Cell Lysis and Click Chemistry:

  • Harvest and lyse the cells in a suitable lysis buffer.
  • Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction by adding a biotin-azide or a fluorescent-azide to the cell lysate. This will attach a tag to the this compound-P that is crosslinked to its target proteins.[4]

3. Enrichment and Identification:

  • For biotin-tagged proteins, incubate the lysate with streptavidin beads to enrich for the this compound-P-protein complexes.[1]
  • Wash the beads to remove non-specifically bound proteins.
  • Elute the bound proteins from the beads.
  • Analyze the enriched proteins by SDS-PAGE followed by Western blotting with anti-lamin antibodies or by mass spectrometry for unbiased identification.[1]

4. In-gel Fluorescence (for fluorescent-azide tagged proteins):

  • Separate the clicked cell lysates by SDS-PAGE.
  • Visualize the fluorescently tagged proteins using a gel scanner.[4]

Visualizations

Experimental Workflow: Purification of Recombinant Lamin A

G cluster_expression Expression cluster_purification Purification cluster_final Final Steps Transformation Transformation of E. coli Culture_Growth Cell Culture Growth Transformation->Culture_Growth Induction IPTG Induction Culture_Growth->Induction Harvesting Cell Harvesting Induction->Harvesting Cell_Lysis Cell Lysis & Inclusion Body Isolation Harvesting->Cell_Lysis Solubilization Solubilization in 6M Urea Cell_Lysis->Solubilization IEX Ion-Exchange Chromatography Solubilization->IEX Elution Salt Gradient Elution IEX->Elution Dialysis Dialysis for Refolding Elution->Dialysis Analysis SDS-PAGE & Concentration Measurement Dialysis->Analysis Storage Storage at -80°C Analysis->Storage

Caption: Workflow for recombinant lamin A purification.

Experimental Workflow: this compound Target Identification

G cluster_cell_treatment In-Cell Treatment cluster_biochemistry Biochemical Analysis cluster_identification Target Identification Cell_Culture Culture MDA-MB-468 Cells Probe_Incubation Incubate with this compound-P +/- this compound Cell_Culture->Probe_Incubation UV_Crosslinking UV Irradiation (365 nm) Probe_Incubation->UV_Crosslinking Lysis Cell Lysis UV_Crosslinking->Lysis Click_Reaction Click Reaction with Biotin-Azide Lysis->Click_Reaction Enrichment Streptavidin Pulldown Click_Reaction->Enrichment SDS_PAGE SDS-PAGE Enrichment->SDS_PAGE Western_Blot Western Blot (anti-lamin) SDS_PAGE->Western_Blot Mass_Spec Mass Spectrometry SDS_PAGE->Mass_Spec

Caption: Chemical proteomics workflow for this compound target ID.

Signaling Pathway: this compound-Mediated Inhibition of Homologous Recombination

G cluster_pathway This compound Mechanism of Action This compound This compound LaminA Lamin A This compound->LaminA Binds Rad51 Rad51 LaminA->Rad51 Protects from Degradation LaminA->Rad51 this compound inhibits Proteasome Proteasome Rad51->Proteasome Degraded by Degradation Rad51 Degradation HR_Repair Homologous Recombination Repair Rad51->HR_Repair Mediates Proteasome->Degradation Causes DSB DNA Double-Strand Breaks HR_Repair->DSB Repairs

Caption: this compound disrupts Lamin A-Rad51 interaction.

References

Application Notes and Protocols for Characterizing LBL1, a Lamin-Binding Small Molecule

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

LBL1 is a novel pyrroloquinazoline-based small molecule that has demonstrated significant anticancer activity.[1][2] Unlike enzymatic inhibitors, this compound functions as a ligand, directly binding to nuclear lamins, particularly Lamin A (LA).[1][2][3] Lamins are type V intermediate filament proteins that form the nuclear lamina, a critical structure for maintaining nuclear stability, organizing chromatin, and regulating DNA repair and replication.[1][4][5] This document provides detailed protocols for assays to characterize the binding of this compound to its target and to assess its downstream cellular effects. These assays are crucial for understanding its mechanism of action and for the development of lamin-targeting therapeutics.

Quantitative Data Summary:

The following table summarizes the growth inhibitory activities of this compound and its analogs in various breast cancer cell lines. The GI50 value represents the concentration required to inhibit cell growth by 50%.

CompoundMDA-MB-468 GI50 (µM)MDA-MB-231 GI50 (µM)
This compound0.23 ± 0.040.51 ± 0.07
Analog 10.35 ± 0.050.78 ± 0.11
Analog 2> 10> 10
Analog 31.2 ± 0.22.5 ± 0.4

Data presented as mean ± SD from at least two independent experiments.[1]

Section 1: Target Engagement and Binding Assays

This section details protocols to confirm and quantify the interaction between this compound and its target, nuclear lamins. The primary method utilizes a clickable photoaffinity probe, this compound-P, which allows for covalent crosslinking to target proteins upon photoactivation.[1][6][7]

In-Cell Target Identification using Photoaffinity Labeling

This protocol describes the use of this compound-P to identify the cellular targets of this compound in intact cells.

Principle: this compound-P, an analog of this compound, contains a photo-reactive group and a clickable alkyne handle. Upon UV irradiation, this compound-P covalently binds to its protein targets. The alkyne handle is then used for a click reaction with a fluorescently tagged azide (B81097), allowing for visualization and identification of the labeled proteins.

Experimental Protocol:

  • Cell Culture and Treatment:

    • Plate mammalian cells (e.g., MDA-MB-231 or HEK293T) in appropriate culture dishes and grow to 70-80% confluency.

    • Treat the cells with this compound-P (e.g., 1-5 µM) for a specified time (e.g., 1-4 hours) in serum-free media. For competition experiments, pre-incubate cells with an excess of this compound (e.g., 50 µM) for 1 hour before adding this compound-P.

  • Photocrosslinking:

    • Wash the cells once with ice-cold PBS.

    • Place the culture dish on ice and irradiate with UV light (365 nm) for 15-30 minutes to induce photocrosslinking.

  • Cell Lysis and Click Chemistry:

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

    • Clarify the lysate by centrifugation.

    • Perform a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction by adding a fluorescent azide (e.g., Rhodamine-azide), a copper(I) source (e.g., CuSO4 and a reducing agent like sodium ascorbate), and a copper chelator (e.g., TBTA) to the lysate.

    • Incubate the reaction mixture for 1 hour at room temperature.

  • Analysis:

    • Separate the proteins by SDS-PAGE.

    • Visualize the fluorescently labeled proteins using a fluorescent gel scanner.

    • The identity of the labeled protein can be confirmed by Western blotting using an anti-Lamin A/C antibody or by mass spectrometry.

DOT Script for Workflow:

cluster_workflow Photoaffinity Labeling Workflow cell_treatment Cell Treatment with this compound-P uv_crosslinking UV Photocrosslinking cell_treatment->uv_crosslinking cell_lysis Cell Lysis uv_crosslinking->cell_lysis click_reaction Click Reaction with Fluorescent Azide cell_lysis->click_reaction sds_page SDS-PAGE click_reaction->sds_page visualization Fluorescent Gel Scanning sds_page->visualization

Caption: Workflow for in-cell target identification of this compound.

Section 2: Cellular Activity Assays

This section provides protocols to measure the downstream cellular effects of this compound, which are indicative of its biological activity.

Cell Growth Inhibition Assay (GI50 Determination)

This protocol is for determining the concentration of this compound that inhibits cell growth by 50% (GI50).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism reduce MTT to a purple formazan (B1609692) product, which can be quantified spectrophotometrically.

Experimental Protocol:

  • Cell Seeding:

    • Seed cancer cells (e.g., MDA-MB-231, MDA-MB-468) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in culture medium.

    • Treat the cells with various concentrations of this compound for 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the GI50 value using non-linear regression analysis.

DNA Damage Assay (γ-H2AX Staining)

This protocol is to assess the induction of DNA double-strand breaks (DSBs) by this compound treatment.

Principle: The histone variant H2AX is rapidly phosphorylated at serine 139 (to form γ-H2AX) at the sites of DSBs. Immunofluorescent staining for γ-H2AX allows for the visualization and quantification of DSBs. This compound's interaction with lamins has been shown to induce DSBs.[1]

Experimental Protocol:

  • Cell Culture and Treatment:

    • Grow cells on coverslips in a culture dish.

    • Treat the cells with this compound at a concentration known to induce a cellular response (e.g., 1-5 µM) for a specified time (e.g., 24 hours). Include a vehicle control.

  • Immunofluorescence Staining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS.

    • Block non-specific antibody binding with a blocking solution (e.g., 1% BSA in PBST).

    • Incubate the cells with a primary antibody against γ-H2AX.

    • Wash and incubate with a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

  • Imaging and Analysis:

    • Mount the coverslips on microscope slides.

    • Visualize the cells using a fluorescence microscope.

    • Quantify the number and intensity of γ-H2AX foci per nucleus. An increase in γ-H2AX foci indicates an increase in DNA DSBs.

DOT Script for Signaling Pathway:

cluster_pathway Proposed this compound Mechanism of Action This compound This compound LaminA Lamin A This compound->LaminA Binds to NuclearLamina Nuclear Lamina Disruption LaminA->NuclearLamina Leads to DSB DNA Double-Strand Breaks (DSBs) NuclearLamina->DSB gammaH2AX γ-H2AX Formation DSB->gammaH2AX Induces Apoptosis Apoptosis gammaH2AX->Apoptosis cluster_logic This compound's Effect on Lamin A Stability This compound This compound Complex This compound-Lamin A Complex This compound->Complex LaminA Lamin A LaminA->Complex Stabilization Increased Protein Stability Complex->Stabilization Tm Increased Melting Temperature (Tm) Stabilization->Tm

References

Application Notes and Protocols for LBL1 (Lamin B1) Overexpression Vector Construction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the construction and verification of an LBL1 (Lamin B1) overexpression vector. The protocols outlined below are intended for researchers familiar with standard molecular biology techniques.

Introduction

Lamin B1 (this compound), encoded by the LMNB1 gene, is a critical component of the nuclear lamina, a protein meshwork that maintains the shape and stability of the nucleus. Beyond its structural role, this compound is involved in a multitude of cellular processes including DNA replication, chromatin organization, gene regulation, cell cycle progression, and senescence.[1] Dysregulation of this compound expression has been implicated in various diseases, including cancer and neurodegenerative disorders, making it a protein of significant interest in biomedical research and drug development.

Overexpression of this compound in cellular models is a key technique to elucidate its function and its role in disease pathogenesis. This document provides detailed protocols for the construction of an this compound overexpression vector, transfection into mammalian cells, and verification of successful overexpression.

Data Presentation: Quantitative Analysis of this compound Overexpression

Successful overexpression of this compound should be validated at both the mRNA and protein levels. Below are tables summarizing expected quantitative outcomes from verification experiments based on published studies.

Table 1: Verification of this compound Overexpression at the mRNA Level by qRT-PCR

Cell LineTransfection MethodVectorFold Change in LMNB1 mRNA (vs. Control)Reference
Human FibroblastsLentiviral TransductionpLVX-based vector~2-fold[2]
LoVo (Colon Cancer)NucleofectionpCMV6-XL4>10-fold[3]
EP156T (Prostate)Lentiviral TransductionpLAS2w.PneoSignificantly Increased
Breast Cancer CellsPlasmid TransfectionNot Specified>5-fold[4]

Table 2: Verification of this compound Overexpression at the Protein Level by Western Blot

Cell LineTransfection MethodVectorProtein Expression Increase (vs. Control)Reference
Human FibroblastsLentiviral TransductionpLVX-based vector~2-fold[2]
LoVo (Colon Cancer)NucleofectionpCMV6-XL4Densitometry confirmed increase[3]
EP156T (Prostate)Lentiviral TransductionpLAS2w.PneoClearly visible increase
U87-MG (Glioblastoma)Lentiviral TransductionNot SpecifiedSubstantial increase
Breast Cancer CellsPlasmid TransfectionNot SpecifiedSignificant increase[4]

Signaling Pathways Involving this compound

This compound overexpression has been shown to impact several key signaling pathways that regulate cell fate. Understanding these pathways is crucial for interpreting the functional consequences of this compound overexpression.

LBL1_Signaling_Pathways This compound This compound Overexpression p53_pRb p53/pRb Pathway This compound->p53_pRb Modulates ROS ROS Signaling This compound->ROS Modulates PPAR PPAR Signaling This compound->PPAR Inhibits PI3K_AKT PI3K-AKT/MAPK Pathway This compound->PI3K_AKT Activates CellCycle Cell Cycle Progression p53_pRb->CellCycle Senescence Senescence p53_pRb->Senescence ROS->Senescence Proliferation Proliferation PPAR->Proliferation Inhibits Apoptosis Apoptosis PPAR->Apoptosis Promotes PI3K_AKT->Proliferation Promotes PI3K_AKT->Apoptosis Inhibits CellCycle->Proliferation

This compound overexpression modulates key signaling pathways controlling cell fate.

Experimental Protocols

The following section provides detailed protocols for the key experiments in constructing and verifying an this compound overexpression vector.

Experimental Workflow: this compound Overexpression Vector Construction

The overall workflow for constructing and verifying an this compound overexpression vector is depicted below.

LBL1_Vector_Construction_Workflow start Start get_cdna 1. Obtain LMNB1 cDNA start->get_cdna pcr 2. PCR Amplification of LMNB1 ORF get_cdna->pcr digest 4. Restriction Enzyme Digestion of PCR Product and Vector pcr->digest choose_vector 3. Select Mammalian Expression Vector (e.g., pcDNA3.1) choose_vector->digest ligate 5. Ligation of LMNB1 into Vector digest->ligate transform 6. Transformation into E. coli ligate->transform screen 7. Screen Colonies and Verify Insert transform->screen transfect 8. Transfect into Mammalian Cells screen->transfect verify 9. Verify this compound Overexpression (qRT-PCR, Western Blot, IF) transfect->verify end End verify->end

References

Unveiling the Molecular Interactions of LBL1: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – To facilitate further research and drug development efforts targeting nuclear lamins, we present a comprehensive guide on the methodologies for studying the interactions of LBL1, a potent acylpyrroloquinazoline compound, with its protein targets. This document provides detailed application notes and experimental protocols for researchers, scientists, and professionals in the field of drug development.

This compound has been identified as a first-in-class small molecule that directly binds to nuclear lamins, including lamin A, B1, B2, and C.[1][2] Understanding the intricacies of this interaction is pivotal for elucidating the mechanism of action of this compound and for the development of novel therapeutics targeting lamin-associated diseases.

Data Presentation: this compound-Lamin Interaction

While a precise dissociation constant (Kd) for the this compound-lamin interaction is not yet publicly available, compelling evidence from various biophysical and biochemical assays confirms a direct and specific binding. The following table summarizes the key quantitative and semi-quantitative data obtained from these studies.

Experimental MethodProtein TargetObserved Effect of this compoundInterpretation
Limited Proteolysis Assay Lamin A (1-387)Dose-dependent protection of Lamin A from trypsin-mediated proteolysis.Direct binding of this compound to Lamin A sterically hinders protease access, confirming interaction.
Thermal Shift Assay (TSA) Lamin A (1-387)Increased thermal stability, evidenced by a significant increase in the apparent melting temperatures (Tm).This compound binding stabilizes the conformation of Lamin A, a hallmark of a specific ligand-protein interaction.
Photoaffinity Labeling Endogenous LaminsThis compound-P (a photoaffinity probe) specifically labels lamins in cell lysates, and this labeling is competed by excess this compound.Covalent modification by the probe at the binding site confirms direct interaction in a complex biological milieu.
Fluorescence Microscopy Endogenous Lamin ACo-localization of a fluorescently tagged this compound probe with Lamin A at the nuclear envelope.In-situ visualization of the this compound-Lamin A interaction within the cellular context.

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable researchers to investigate the this compound-lamin interaction and to screen for other molecules with similar binding characteristics.

Protocol 1: Photoaffinity Labeling with this compound-P Clickable Probe

This protocol describes the use of this compound-P, a clickable photoaffinity probe, to covalently label lamin proteins in living cells, confirming direct target engagement.[3][4]

Materials:

  • This compound and this compound-P (custom synthesis)

  • Cell line of interest (e.g., MDA-MB-468)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • UV lamp (365 nm)

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Biotin-azide or fluorescent-azide

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Streptavidin beads

  • SDS-PAGE gels and Western blot apparatus

  • Anti-lamin antibodies and appropriate secondary antibodies

Procedure:

  • Cell Treatment: Culture cells to 70-80% confluency. Treat cells with this compound-P (e.g., 1-10 µM) for a specified time (e.g., 1-4 hours). For competition experiments, pre-incubate a parallel set of cells with excess this compound (e.g., 10-fold molar excess) for 30 minutes before adding this compound-P.

  • Photocrosslinking: Wash the cells with ice-cold PBS. Irradiate the cells with 365 nm UV light on ice for a designated period (e.g., 15-30 minutes) to induce covalent crosslinking of this compound-P to its binding partners.

  • Cell Lysis: Lyse the cells using ice-cold lysis buffer containing protease inhibitors. Scrape the cells and collect the lysate.

  • Click Chemistry: To the cell lysate, add biotin-azide or a fluorescent-azide, TCEP, TBTA, and CuSO₄. Incubate at room temperature for 1-2 hours to conjugate the azide (B81097) to the alkyne group on this compound-P.

  • Analysis:

    • For fluorescent-azide: Analyze the lysate directly by SDS-PAGE and in-gel fluorescence scanning.

    • For biotin-azide: Incubate the lysate with streptavidin beads to pull down the this compound-P-labeled proteins. Wash the beads extensively, elute the bound proteins, and analyze by Western blot using anti-lamin antibodies.

Protocol 2: Limited Proteolysis Assay

This assay assesses the direct binding of this compound to purified lamin protein by measuring the protection against proteolytic degradation.[1]

Materials:

  • Purified recombinant lamin protein (e.g., Lamin A fragment 1-387)

  • This compound

  • Trypsin (or other suitable protease)

  • Reaction buffer (e.g., PBS)

  • SDS-PAGE gels

  • Coomassie Brilliant Blue stain

Procedure:

  • Binding Reaction: Incubate a constant amount of purified lamin protein with increasing concentrations of this compound in the reaction buffer for 30-60 minutes at room temperature to allow for binding.

  • Proteolysis: Initiate the proteolytic reaction by adding a fixed, limited amount of trypsin to each reaction. Incubate for a specific time (e.g., 10-30 minutes) at a controlled temperature (e.g., 37°C). The incubation time should be optimized to achieve partial digestion in the absence of the ligand.

  • Reaction Quenching: Stop the proteolysis by adding a protease inhibitor or by adding SDS-PAGE loading buffer and boiling the samples.

  • Analysis: Analyze the protein fragments by SDS-PAGE followed by Coomassie Brilliant Blue staining. Increased intensity of the full-length lamin band with increasing concentrations of this compound indicates protection from proteolysis and therefore, direct binding.

Protocol 3: Thermal Shift Assay (TSA)

TSA, or differential scanning fluorimetry (DSF), measures the change in the thermal denaturation temperature of a protein upon ligand binding. An increase in the melting temperature (Tm) indicates ligand-induced stabilization.

Materials:

  • Purified recombinant lamin protein

  • This compound

  • SYPRO Orange dye (or similar fluorescent dye that binds to hydrophobic regions of unfolded proteins)

  • Real-time PCR instrument with a thermal melting curve analysis module

  • Assay buffer (e.g., HEPES-buffered saline)

Procedure:

  • Assay Preparation: In a 96-well PCR plate, prepare reactions containing the purified lamin protein at a fixed concentration, SYPRO Orange dye, and varying concentrations of this compound in the assay buffer. Include a no-ligand control.

  • Thermal Denaturation: Place the plate in a real-time PCR instrument. Program the instrument to gradually increase the temperature (e.g., from 25°C to 95°C at a ramp rate of 1°C/minute) while continuously monitoring the fluorescence of the SYPRO Orange dye.

  • Data Analysis: As the protein unfolds with increasing temperature, the SYPRO Orange dye binds to the exposed hydrophobic cores, resulting in an increase in fluorescence. The midpoint of this transition is the melting temperature (Tm). Plot the fluorescence intensity versus temperature to generate melting curves. The Tm is typically determined from the peak of the first derivative of the melting curve. A positive shift in Tm in the presence of this compound compared to the control indicates binding and stabilization.

Visualizing this compound-Lamin Interactions and Signaling Context

To provide a clearer understanding of the experimental workflows and the biological context of this compound's interaction with lamins, the following diagrams have been generated.

experimental_workflow_photoaffinity_labeling cluster_cell_culture In-Cell Steps cluster_biochemistry Biochemical Steps cell Cells in Culture treatment Treat with this compound-P (Competition with this compound) cell->treatment uv UV Crosslinking (365 nm) treatment->uv lysis Cell Lysis uv->lysis click Click Chemistry (Biotin-Azide) lysis->click pulldown Streptavidin Pulldown click->pulldown analysis Western Blot (Anti-Lamin) pulldown->analysis

Workflow for Photoaffinity Labeling.

limited_proteolysis_workflow start Purified Lamin A incubate Incubate with varying concentrations of this compound start->incubate digest Add Trypsin (Limited Digestion) incubate->digest quench Quench Reaction digest->quench analyze SDS-PAGE Analysis quench->analyze result Increased full-length Lamin A with higher this compound concentration analyze->result

Limited Proteolysis Assay Workflow.

lamin_signaling_pathways cluster_downstream Downstream Signaling Pathways cluster_cellular_processes Cellular Processes This compound This compound LaminA Lamin A/C This compound->LaminA Binds to and modulates function p53 p53 Pathway LaminA->p53 YAP YAP Pathway LaminA->YAP EMT EMT Pathway LaminA->EMT PI3K PI3K/AKT Pathway LaminA->PI3K Wnt Wnt/β-catenin Pathway LaminA->Wnt TGFb TGF-β Pathway LaminA->TGFb DNA_Repair DNA Repair LaminA->DNA_Repair Apoptosis Apoptosis p53->Apoptosis Proliferation Cell Proliferation YAP->Proliferation Migration Cell Migration EMT->Migration PI3K->Proliferation Wnt->Proliferation TGFb->Migration

Overview of Lamin-Modulated Signaling.

These protocols and diagrams provide a foundational framework for the investigation of this compound and its interaction with nuclear lamins. The continued study in this area holds significant promise for the development of novel therapeutic strategies for a range of diseases, including cancer.

References

Application Notes and Protocols for Lamin B1 Chromatin Immunoprecipitation (ChIP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lamin B1 (LMNB1) is a critical structural component of the nuclear lamina, a protein meshwork that underlies the inner nuclear membrane.[1] Beyond its structural role, Lamin B1 is integral to numerous nuclear processes, including DNA replication, gene expression regulation, and chromatin organization.[1] Chromatin Immunoprecipitation (ChIP) is a powerful technique used to investigate the interaction between proteins and DNA within the native chromatin context of the cell. This application note provides a detailed protocol for performing ChIP to identify the genomic regions associated with Lamin B1. The successful application of this protocol can provide valuable insights into the role of Lamin B1 in maintaining genome integrity and regulating gene expression, which can be relevant for various fields of research, including cancer biology and developmental disorders.

Principle of the Method

The ChIP procedure begins with the cross-linking of proteins to DNA using formaldehyde (B43269). The cells are then lysed, and the chromatin is sheared into smaller fragments, typically between 200 and 1000 base pairs, by sonication or enzymatic digestion.[2] An antibody specific to the target protein, in this case, Lamin B1, is used to immunoprecipitate the protein-DNA complexes.[3] Following immunoprecipitation, the cross-links are reversed, and the DNA is purified. The purified DNA can then be analyzed by various methods, such as qPCR, ChIP-seq, or microarrays, to identify the specific genomic loci that were bound by the target protein.

Experimental Protocol

This protocol is optimized for cultured mammalian cells. For other sample types, such as tissues, further optimization may be required.

Materials and Reagents
  • Cell Culture: Mammalian cells of interest (e.g., HeLa, HEK293T)

  • Cross-linking: 37% Formaldehyde, 1.25 M Glycine (B1666218)

  • Cell Lysis Buffers:

    • Lysis Buffer 1 (LB1): 50 mM HEPES-KOH, pH 7.5, 140 mM NaCl, 1 mM EDTA, 10% glycerol, 0.5% NP-40, 0.25% Triton X-100

    • Lysis Buffer 2 (LB2): 10 mM Tris-HCl, pH 8.0, 200 mM NaCl, 1 mM EDTA, 0.5 mM EGTA

    • Lysis Buffer 3 (LB3): 10 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA, 0.5 mM EGTA, 0.1% sodium deoxycholate, 0.5% N-lauroylsarcosine

  • Shearing: Sonication or enzymatic digestion (e.g., micrococcal nuclease) equipment.

  • Immunoprecipitation:

    • ChIP-validated anti-Lamin B1 antibody

    • Isotype control IgG (e.g., Rabbit IgG)

    • Protein A/G magnetic beads

    • ChIP Dilution Buffer: 0.01% SDS, 1.1% Triton X-100, 1.2 mM EDTA, 16.7 mM Tris-HCl, pH 8.1, 167 mM NaCl

  • Wash Buffers:

    • Low Salt Wash Buffer: 0.1% SDS, 1% Triton X-100, 2 mM EDTA, 20 mM Tris-HCl, pH 8.1, 150 mM NaCl

    • High Salt Wash Buffer: 0.1% SDS, 1% Triton X-100, 2 mM EDTA, 20 mM Tris-HCl, pH 8.1, 500 mM NaCl

    • LiCl Wash Buffer: 0.25 M LiCl, 1% NP-40, 1% deoxycholate, 1 mM EDTA, 10 mM Tris-HCl, pH 8.1

  • Elution and Reverse Cross-linking:

    • Elution Buffer: 1% SDS, 0.1 M NaHCO3

    • 5 M NaCl

    • RNase A

    • Proteinase K

  • DNA Purification: Phenol:chloroform:isoamyl alcohol or a commercial DNA purification kit.

  • Protease Inhibitor Cocktail

Procedure

1. Cross-linking of Protein to DNA

  • Grow cells to 80-90% confluency.

  • Add formaldehyde to the culture medium to a final concentration of 1% (from a 37% stock).

  • Incubate for 10 minutes at room temperature with gentle shaking.

  • Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M.[4]

  • Incubate for 5 minutes at room temperature.

  • Wash the cells twice with ice-cold PBS.

2. Cell Lysis and Chromatin Preparation

  • Harvest cells by scraping and pellet by centrifugation.

  • Resuspend the cell pellet in Lysis Buffer 1 supplemented with protease inhibitors and incubate on ice.

  • Pellet the nuclei and resuspend in Lysis Buffer 2 with protease inhibitors.

  • Pellet the nuclei and resuspend in Lysis Buffer 3 with protease inhibitors.

  • Shear the chromatin to an average size of 200-1000 bp. This can be achieved by:

    • Sonication: This method uses mechanical force and may require optimization of power settings and duration for your specific cell type and equipment.[5]

    • Enzymatic Digestion: This method uses micrococcal nuclease to digest the DNA and can be a gentler alternative to sonication.[2]

  • After shearing, centrifuge to pellet cellular debris. The supernatant contains the soluble chromatin.

3. Immunoprecipitation

  • Determine the chromatin concentration.

  • Dilute the chromatin in ChIP Dilution Buffer.

  • Pre-clear the chromatin with Protein A/G magnetic beads to reduce non-specific binding.

  • Incubate a fraction of the pre-cleared chromatin with a ChIP-validated anti-Lamin B1 antibody overnight at 4°C with rotation. Use an isotype control IgG for the negative control.

  • Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes. Incubate for 2-4 hours at 4°C with rotation.

4. Washing

  • Pellet the beads using a magnetic stand and discard the supernatant.

  • Perform sequential washes to remove non-specifically bound proteins and DNA:

    • Once with Low Salt Wash Buffer.

    • Once with High Salt Wash Buffer.

    • Once with LiCl Wash Buffer.

    • Twice with TE Buffer (10 mM Tris-HCl, pH 8.0, 1 mM EDTA).

5. Elution and Reverse Cross-linking

  • Elute the protein-DNA complexes from the beads by adding Elution Buffer and incubating at room temperature.

  • Reverse the cross-links by adding 5 M NaCl and incubating at 65°C for at least 4 hours (or overnight).

  • Treat with RNase A to digest RNA.

  • Treat with Proteinase K to digest proteins.[6]

6. DNA Purification

  • Purify the DNA using either phenol:chloroform:isoamyl alcohol extraction followed by ethanol (B145695) precipitation or a commercial DNA purification kit.

  • Resuspend the purified DNA in nuclease-free water or TE buffer.

7. Downstream Analysis The purified DNA can be analyzed using various techniques:

  • Quantitative PCR (qPCR): To quantify the enrichment of specific DNA sequences.

  • ChIP-sequencing (ChIP-seq): For genome-wide mapping of Lamin B1 binding sites.

Data Presentation

Table 1: Quantitative Parameters for Lamin B1 ChIP

ParameterRecommended ValueNotes
Starting Cell Number 1 x 107 - 2 x 107 cells per IPCan be adjusted based on cell type and Lamin B1 expression levels.
Formaldehyde Concentration 1% final concentrationCross-linking time should be optimized (e.g., 8-15 minutes).
Chromatin Amount per IP 10 - 25 µgThe optimal amount may vary depending on the antibody and cell type.
Anti-Lamin B1 Antibody 1 - 5 µg per IPThe optimal antibody concentration should be determined empirically.
Isotype Control IgG Same amount as the primary antibodyEssential for assessing non-specific binding.
Sonication Fragment Size 200 - 1000 bpVerify fragment size on an agarose (B213101) gel.
Reverse Cross-linking 65°C for at least 4 hoursOvernight incubation is also common.

Visualization of the Experimental Workflow

ChIP_Workflow A 1. Cross-linking (Formaldehyde) B 2. Cell Lysis & Nuclei Isolation A->B C 3. Chromatin Shearing (Sonication or Enzymatic Digestion) B->C D 4. Immunoprecipitation (Anti-Lamin B1 Antibody) C->D Input Input Control C->Input E 5. Washing Steps D->E F 6. Elution E->F G 7. Reverse Cross-linking (Heat & Proteinase K) F->G H 8. DNA Purification G->H I 9. Downstream Analysis (qPCR, ChIP-seq) H->I Input->G

References

Application Notes and Protocols for LBL1 Inhibitors in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing LBL1 inhibitors in cell culture experiments. This compound is a novel small-molecule inhibitor that targets nuclear lamins, offering a unique mechanism for cancer research and drug development.

Introduction

This compound is a lamin-binding ligand that has demonstrated significant anticancer activity, particularly in breast cancer cell lines.[1] Its primary molecular targets are nuclear lamins, specifically binding to the coiled-coil domain of Lamin A.[1] This interaction disrupts the normal function of lamins in maintaining nuclear stability and participating in crucial cellular processes like DNA repair. The downstream effect of this compound binding to Lamin A is the inhibition of homologous recombination (HR) repair of DNA double-strand breaks (DSBs).[1][2] Mechanistically, this compound disrupts the interaction between Lamin A and the RAD51 recombinase, leading to the proteasome-mediated degradation of RAD51.[1][2] This impairment of DNA repair induces cell cycle arrest and apoptosis in cancer cells.[1]

Data Presentation

The following table summarizes the quantitative data regarding the efficacy of the this compound inhibitor in well-characterized breast cancer cell lines.

Cell LineCancer TypeThis compound GI₅₀ (µM)Incubation Time (hours)Assay Method
MDA-MB-468Triple-Negative Breast Cancer0.44 ± 0.1472MTT Assay
MDA-MB-231Triple-Negative Breast Cancer1.60 ± 0.5172MTT Assay

Table 1: Growth Inhibitory (GI₅₀) concentrations of this compound in human breast cancer cell lines.[1]

Visualizations

Signaling Pathway of this compound Inhibition

LBL1_Signaling_Pathway cluster_cytoplasm Cytoplasm This compound This compound Inhibitor LaminA Lamin A This compound->LaminA Rad51 Rad51 LaminA->Rad51 protects from degradation HR Homologous Recombination Repair Rad51->HR mediates Proteasome Proteasome Rad51->Proteasome targeted for degradation DSB DNA Double-Strand Breaks HR->DSB repairs DSB->HR activates Rad51_degradation Rad51 Degradation Proteasome->Rad51_degradation

Caption: this compound inhibitor mechanism of action.

Experimental Workflow for Assessing this compound Activity

LBL1_Experimental_Workflow cluster_assays Cellular Assays start Start: Seed Cancer Cells (e.g., MDA-MB-468, MDA-MB-231) treat Treat with this compound Inhibitor (Dose-response and time-course) start->treat viability Cell Viability Assay (MTT) treat->viability western Western Blot Analysis (Rad51, γ-H2AX) treat->western apoptosis Apoptosis Assay (Annexin V/PI) treat->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) treat->cell_cycle co_ip Co-Immunoprecipitation (Lamin A, Rad51) treat->co_ip end End: Data Analysis and Interpretation viability->end western->end apoptosis->end cell_cycle->end co_ip->end

References

Application Notes and Protocols: Luciferase Reporter Assay for Pathway Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "LBL1 Reporter Assay": The term "this compound reporter assay" does not correspond to a standard or widely recognized assay in the field of pathway analysis. It is possible that this is a niche or internal designation, or a typographical error. This document provides detailed application notes and protocols for the widely used luciferase reporter assay , a powerful and versatile tool for studying the activity of signaling pathways. The principles and protocols described herein are broadly applicable and can be adapted to a wide range of pathways and research questions.

Introduction

The luciferase reporter assay is a highly sensitive and quantitative method used to study the regulation of gene expression and the activity of signaling pathways in cells.[1] This technique relies on the expression of a luciferase enzyme, which catalyzes a light-producing reaction, under the control of a specific transcriptional response element.[2] Activation of a signaling pathway leads to the binding of transcription factors to these response elements, driving the expression of the luciferase reporter gene. The resulting luminescence is directly proportional to the activity of the signaling pathway, providing a robust and measurable readout.[3]

This application note provides a comprehensive overview of the principles, applications, and a detailed protocol for performing a dual-luciferase reporter assay to analyze the activity of a signaling pathway. The dual-luciferase system utilizes a second, constitutively expressed luciferase (typically Renilla luciferase) as an internal control to normalize for variations in cell number and transfection efficiency, thereby increasing the accuracy and reproducibility of the results.[4]

Principle of the Assay

The core of the luciferase reporter assay is a plasmid vector containing the firefly luciferase gene downstream of a promoter that has tandem repeats of a specific transcriptional response element (TRE). This TRE is a DNA sequence that is recognized and bound by a transcription factor that is activated by the signaling pathway of interest. When the signaling pathway is activated, the transcription factor translocates to the nucleus and binds to the TRE, initiating the transcription of the firefly luciferase gene. The translated luciferase enzyme then catalyzes the oxidation of its substrate, D-luciferin, in the presence of ATP and oxygen, resulting in the emission of light. The intensity of this light is measured using a luminometer and directly correlates with the level of pathway activation.[2][3]

To ensure the reliability of the results, a second plasmid containing the Renilla luciferase gene under the control of a constitutive promoter (e.g., CMV or SV40) is co-transfected. The Renilla luciferase activity serves as an internal control to normalize the firefly luciferase activity, correcting for potential variations in transfection efficiency, cell viability, and protein extraction.[4][5]

Applications in Research and Drug Discovery

The luciferase reporter assay is a versatile tool with a wide range of applications in both basic research and drug development:

  • Pathway Elucidation: Characterize the function of signaling pathways and identify the roles of specific proteins in pathway activation or inhibition.

  • Drug Screening: Screen large compound libraries to identify novel agonists or antagonists of a specific signaling pathway.[6]

  • Dose-Response Analysis: Determine the potency (EC50 or IC50) of drugs and other therapeutic candidates.[7]

  • Functional Genomics: Study the effects of gene overexpression or knockdown (e.g., using siRNA or shRNA) on pathway activity.[5]

  • Promoter and Enhancer Analysis: Investigate the activity of gene promoters and identify regulatory elements.

Signaling Pathway Diagram

Below is a generalized diagram of a signaling pathway that can be analyzed using a luciferase reporter assay.

G General Signaling Pathway Activation and Reporter Assay cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand Receptor Receptor Ligand->Receptor Binding Signal_Transduction Signal Transduction (Kinase Cascade, etc.) Receptor->Signal_Transduction Activation Transcription_Factor_Inactive Inactive Transcription Factor Signal_Transduction->Transcription_Factor_Inactive Activation Transcription_Factor_Active Active Transcription Factor Transcription_Factor_Inactive->Transcription_Factor_Active Phosphorylation/ Modification TRE Transcriptional Response Element (TRE) Transcription_Factor_Active->TRE Nuclear Translocation and Binding Luciferase_Gene Luciferase Gene TRE->Luciferase_Gene Promotes Transcription Luciferase_mRNA Luciferase mRNA Luciferase_Gene->Luciferase_mRNA Transcription Luciferase_Protein Luciferase Protein Luciferase_mRNA->Luciferase_Protein Translation Light_Emission Light Emission (Luminescence) Luciferase_Protein->Light_Emission Catalyzes Luciferin -> Light

Caption: A generalized signaling pathway leading to luciferase reporter gene expression.

Experimental Workflow

The following diagram outlines the major steps in a typical dual-luciferase reporter assay experiment.

G Dual-Luciferase Reporter Assay Workflow start Start cell_seeding 1. Seed Cells in 96-well Plate start->cell_seeding transfection 2. Co-transfect with Firefly and Renilla Luciferase Plasmids cell_seeding->transfection incubation1 3. Incubate for 24-48h transfection->incubation1 treatment 4. Treat with Compounds/Stimuli incubation1->treatment incubation2 5. Incubate for Optimal Duration treatment->incubation2 cell_lysis 6. Lyse Cells incubation2->cell_lysis measure_firefly 7. Measure Firefly Luciferase Activity cell_lysis->measure_firefly measure_renilla 8. Measure Renilla Luciferase Activity measure_firefly->measure_renilla data_analysis 9. Data Analysis: Normalize and Calculate Fold Change measure_renilla->data_analysis end End data_analysis->end

References

Application Notes & Protocols: Generating Stable Cell Lines for the Study of LBL1

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction LBL1 (Lamin-Binding Ligand 1) is a novel anticancer pyrroloquinazoline compound that functions by directly targeting nuclear lamins, specifically Lamin A (LA).[1][2][3] Unlike genes or proteins, this compound is a small molecule and therefore cannot be expressed to create a stable cell line. Instead, stable cell lines are indispensable tools for elucidating the mechanism of action, efficacy, and potential resistance mechanisms associated with this compound.[1][4]

This document provides detailed protocols for generating stable cell lines that modulate the expression of this compound's target, Lamin A/C. These cell lines, either overexpressing or with suppressed expression of Lamin A/C, can serve as powerful models to investigate the cellular and molecular consequences of this compound treatment. The methodologies described cover vector design, transfection, selection of stable integrants, and validation of the final cell lines.

Overview of Stable Cell Line Generation

Generating a stable cell line involves permanently integrating a gene of interest into the host cell's genome.[5] This ensures the gene is passed on to subsequent generations, providing a consistent and homogenous cell population for long-term studies.[6][7] The process is a multi-step endeavor that can take several weeks to months to complete.[6]

The main stages include:

  • Vector Design and Preparation : Creating a plasmid vector containing the gene of interest (e.g., LMNA for Lamin A) and a selectable marker that confers resistance to an antibiotic.[8][9]

  • Transfection/Transduction : Introducing the vector into the chosen host cell line.[9][10]

  • Drug Selection : Applying selective pressure with an antibiotic to eliminate cells that have not integrated the vector.[6][11]

  • Clonal Isolation and Expansion : Isolating single, genetically identical cells to grow into a clonal population.[9][11]

  • Validation : Verifying the integration and stable expression of the gene of interest.[9]

Logical Workflow for Stable Cell Line Generation

G cluster_prep Phase 1: Preparation cluster_transfection Phase 2: Gene Delivery cluster_selection Phase 3: Selection & Isolation cluster_validation Phase 4: Validation & Banking vector_design Vector Design (Gene of Interest + Selectable Marker) host_cells Host Cell Line Selection (e.g., HEK293, HeLa) kill_curve Determine Optimal Antibiotic Concentration (Kill Curve) transfection Transfection or Transduction kill_curve->transfection recovery Cell Recovery (24-48h) transfection->recovery selection Apply Antibiotic Selection (2-4 Weeks) recovery->selection polyclonal Expand Polyclonal Population selection->polyclonal isolation Isolate Single Colonies (Limiting Dilution) polyclonal->isolation expansion Expand Clonal Populations isolation->expansion validation Validate Expression (qPCR, Western Blot) expansion->validation cryo Cryopreserve Master Cell Bank validation->cryo

Caption: Workflow for generating a stable cell line.

Data Presentation: Key Experimental Parameters

Quantitative parameters are crucial for reproducibility. The tables below summarize common reagents and a general timeline.

Table 1: Common Antibiotics for Stable Cell Line Selection

Antibiotic Resistance Gene Typical Concentration Range (Mammalian Cells) Mechanism of Action
G418 (Geneticin®) Neomycin (neo) 100 - 2000 µg/mL Inhibits protein synthesis by blocking the 80S ribosome.
Puromycin Puromycin-N-acetyltransferase (pac) 0.5 - 10 µg/mL Causes premature chain termination during translation.
Hygromycin B Hygromycin phosphotransferase (hph) 50 - 1000 µg/mL Inhibits protein synthesis by disrupting translocation.
Blasticidin S Blasticidin S deaminase (bsd) 1 - 10 µg/mL Inhibits peptide bond formation in both prokaryotic and eukaryotic ribosomes.

| Zeocin™ | Sh ble gene | 50 - 500 µg/mL | Binds to DNA and cleaves it, causing cell death. |

Note: The optimal concentration is cell-line dependent and must be determined empirically by performing a kill curve experiment.[12][13]

Table 2: Estimated Timeline for Generating a Clonal Stable Cell Line

Step Activity Duration
1 Vector construction and host cell preparation. 1-2 Weeks
2 Determine optimal antibiotic concentration (kill curve). 1 Week
3 Transfection and recovery. 2-3 Days
4 Selection of resistant cells to form a polyclonal population. 2-4 Weeks
5 Isolation of single clones (e.g., via limiting dilution). 1 Day
6 Expansion of individual clones. 2-3 Weeks
7 Validation of expression (qPCR, Western Blot). 1 Week

| Total Estimated Time | | 7 - 12 Weeks |

Experimental Protocols

Protocol 1: Determination of Optimal Antibiotic Concentration (Kill Curve)

This step is critical to ensure efficient selection of stably transfected cells.[13]

Methodology:

  • Cell Seeding: Plate the host cell line in a 24-well plate at a density that allows them to reach 60-80% confluency the next day.[13]

  • Antibiotic Preparation: Prepare a series of dilutions of the chosen selection antibiotic (e.g., G418) in the normal growth medium. A typical range might be 0, 100, 200, 400, 600, 800, 1000, and 1400 µg/mL.[14][15]

  • Treatment: Aspirate the old medium from the cells and replace it with the medium containing the different antibiotic concentrations. Include a "no antibiotic" well as a control.

  • Incubation and Monitoring: Incubate the cells under standard conditions (e.g., 37°C, 5% CO₂).

  • Observation: Observe the cells every 2-3 days and change the medium with freshly prepared antibiotic-containing medium.

  • Endpoint Determination: After 7-9 days, identify the lowest antibiotic concentration that kills all the cells.[6] This concentration will be used for selecting your stable cell line.

Protocol 2: Transfection and Selection of a Stable Polyclonal Population

Methodology:

  • Vector Preparation : Use a high-purity preparation of the plasmid vector containing the LMNA gene (for Lamin A overexpression) or an shRNA targeting LMNA (for knockdown), along with a selectable marker.

  • Transfection :

    • Seed the host cells in a 6-well plate so they are 70-90% confluent on the day of transfection.

    • Transfect the cells with the vector using a method of choice (e.g., lipid-based reagent like Lipofectamine or electroporation).[10][16] Follow the manufacturer's protocol.

    • Include a negative control (e.g., cells transfected with an empty vector or mock-transfected).[6]

  • Recovery : Allow the cells to recover and express the resistance gene for 24-48 hours post-transfection before applying selective pressure.[11][14]

  • Selection :

    • After the recovery period, split the cells (e.g., 1:5 or 1:10) into a larger culture vessel containing growth medium supplemented with the predetermined optimal concentration of the selection antibiotic.[11]

    • Replace the selection medium every 2-3 days to remove dead cells and maintain antibiotic pressure.[7]

    • Continue this process for 2-4 weeks until the negative control cells are all dead and discrete, antibiotic-resistant colonies begin to appear and expand.[6]

    • This resulting mixed population of cells is a polyclonal stable cell line.

Protocol 3: Isolation and Expansion of a Monoclonal Stable Cell Line

For most applications, a monoclonal line (derived from a single cell) is preferred to ensure a homogenous population.[14]

Methodology:

  • Limiting Dilution :

    • Trypsinize the polyclonal population and perform a cell count.

    • Prepare a serial dilution of the cell suspension in growth medium to a final concentration of approximately 0.5-1 cell per 100 µL.

    • Dispense 100 µL of the final dilution into each well of a 96-well plate. Statistically, this should result in some wells containing a single cell.

  • Colony Growth : Incubate the plate for 1-3 weeks, monitoring for the formation of single colonies in the wells. Continue using the selection medium.

  • Expansion :

    • Once a colony is about 50% confluent in a well, trypsinize and transfer it to a well in a 24-well plate.

    • Continue to expand the clone progressively into larger vessels (e.g., 6-well plate, T-25 flask).

    • It is recommended to pick and expand at least 10-20 individual clones to allow for screening of expression levels.[11]

Protocol 4: Validation of Stable Gene Expression

Validation is essential to confirm the genetic modification and its stability.[9][17]

Methodology:

  • Genomic DNA Analysis (Optional but Recommended) :

    • PCR : Isolate genomic DNA from the expanded clones and perform PCR to confirm the presence of the integrated transgene.

    • Southern Blot : This method can confirm the integrity of the integrated construct and provide an estimate of the copy number.[17]

  • mRNA Expression Analysis :

    • Quantitative RT-PCR (qRT-PCR) : Isolate total RNA from each clone, synthesize cDNA, and perform qRT-PCR to quantify the expression level of the LMNA transcript relative to a housekeeping gene. This allows for the selection of high- or low-expressing clones.[9]

  • Protein Expression Analysis :

    • Western Blot : Prepare whole-cell lysates from each clone and perform a Western blot using an antibody specific to Lamin A/C. This confirms that the integrated gene is being translated into a stable protein and allows for comparison of expression levels between clones.[9]

  • Long-Term Stability : To ensure the expression is stable, continue to culture the selected clone for multiple passages (e.g., 10-20) and re-verify protein expression.[9]

  • Cryopreservation : Once a clone is validated, create a master cell bank by cryopreserving multiple vials in liquid nitrogen.[11]

This compound Target Pathway

This compound's target, the nuclear lamina, is a critical structural scaffold of the nucleus that also participates in a wide range of cellular processes.[2] Lamins are involved in maintaining nuclear stability, organizing chromatin, and regulating gene expression.[4] They are connected to signaling pathways that control cell proliferation and senescence, such as those involving the tumor suppressor proteins p53 and Retinoblastoma (pRb).[18] Modulating Lamin A levels can impact these fundamental cellular functions, making it a key target for anticancer compounds like this compound.

Conceptual Diagram of Lamin A/C Function

G cluster_nucleus Cell Nucleus cluster_lamina Nuclear Lamina cluster_signaling Signaling Pathways LaminAC Lamin A/C NuclearStab Nuclear Stability LaminAC->NuclearStab ChromatinOrg Chromatin Organization LaminAC->ChromatinOrg This compound This compound (Small Molecule) This compound->LaminAC Binds & Stabilizes GeneReg Gene Regulation ChromatinOrg->GeneReg Prolif Cell Proliferation (pRb Pathway) GeneReg->Prolif Senescence Senescence (p53 Pathway) GeneReg->Senescence

Caption: Role of Lamin A/C in the nucleus.

References

Application Notes and Protocols for LBL1 In Situ Hybridization Probe Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and utilizing in situ hybridization (ISH) probes for the detection of leafbladeless1 (lbl1) mRNA in maize (Zea mays). The protocols outlined below are intended to facilitate the study of this compound gene expression and its role in plant development.

Introduction to leafbladeless1 (this compound)

Leafbladeless1 (this compound) is a crucial gene in maize that plays a fundamental role in establishing dorsoventrality (adaxial-abaxial polarity) in lateral organs, particularly the leaves.[1][2] Recessive mutations in this compound can lead to severe developmental defects, including the formation of radially symmetric, abaxialized leaves, which underscores its importance in proper leaf formation.[2] The this compound gene encodes a component of the trans-acting short-interfering RNA (ta-siRNA) biogenesis pathway.[3] This pathway is essential for regulating the expression of downstream targets, such as the AUXIN RESPONSE FACTOR 3 (ARF3) transcription factors, which are critical for correct plant development.[3]

Studying the spatiotemporal expression pattern of this compound is key to understanding the molecular mechanisms that govern leaf polarity and overall plant architecture. In situ hybridization is a powerful technique that allows for the visualization of mRNA transcripts directly within the cellular context of tissues, providing valuable insights into where and when this compound is actively transcribed.

This compound Signaling Pathway in Leaf Polarity

The this compound gene is a key upstream regulator in a pathway that specifies adaxial (upper) cell fate in developing leaves. Its function is intricately linked with the production of ta-siRNAs, which in turn regulate the expression of ARF transcription factors. The diagram below illustrates the proposed signaling pathway.

LBL1_Signaling_Pathway This compound This compound ta_siRNA ta-siRNA Biogenesis This compound->ta_siRNA promotes tasiR_ARF tasiR-ARF ta_siRNA->tasiR_ARF produces ARF3 ARF3 mRNA tasiR_ARF->ARF3 targets for degradation Adaxial_Identity Adaxial Identity Genes ARF3->Adaxial_Identity represses Leaf_Outgrowth Proper Leaf Outgrowth and Patterning Adaxial_Identity->Leaf_Outgrowth promotes

Caption: The this compound signaling pathway in maize leaf development.

Application: this compound In Situ Hybridization Probe Design

The design of a specific and sensitive probe is critical for the success of an in situ hybridization experiment. The following section details the design of an antisense RNA probe for the detection of maize this compound mRNA.

Target Gene Information:

Gene NameSpeciesNCBI Gene IDmRNA Accession
leafbladeless1 (this compound)Zea mays100282793NM_001158872.1

Probe Design Strategy:

The recommended probe for this compound is a digoxigenin (B1670575) (DIG)-labeled antisense RNA probe. This type of probe offers high specificity and sensitivity. The design process involves selecting a unique region of the this compound mRNA sequence to avoid cross-hybridization with other transcripts.

Recommended Probe Sequence:

A specific region of the Zea mays leafbladeless1 (this compound) mRNA (Accession: NM_001158872.1) has been selected for probe synthesis. This region is chosen for its uniqueness to minimize off-target binding.

  • Target Region: A 300-500 bp region within the 3' untranslated region (UTR) is often ideal as it tends to be less conserved than coding sequences. For this compound, a suitable region can be selected from the 3' end of the coding sequence or the 3' UTR.

Primer Design for Probe Template Generation:

To generate the DNA template for in vitro transcription of the RNA probe, PCR primers are designed to amplify the target region from maize cDNA. The reverse primer should incorporate a T7 RNA polymerase promoter sequence at its 5' end to allow for the synthesis of the antisense RNA probe.

PrimerSequence (5' to 3')
lbl1_ISH_Fwd (Sequence designed from the target region)
lbl1_ISH_Rev_T7 TAATACGACTCACTATAGGG + (Reverse complement of the end of the target region)

Note: The specific primer sequences should be designed using primer design software (e.g., Primer3) based on the this compound mRNA sequence (NM_001158872.1) to ensure optimal annealing temperature and to avoid secondary structures.

Experimental Protocols

The following protocols provide a detailed methodology for performing non-radioactive in situ hybridization for this compound in maize tissues.

I. Probe Synthesis (DIG-labeled antisense RNA)

This protocol describes the synthesis of a DIG-labeled RNA probe using in vitro transcription.

Workflow for this compound Probe Synthesis:

Probe_Synthesis_Workflow Start Maize cDNA PCR PCR Amplification (using lbl1_ISH primers) Start->PCR Purify_PCR Purify PCR Product PCR->Purify_PCR IVT In Vitro Transcription (with T7 polymerase and DIG-UTP) Purify_PCR->IVT DNase DNase Treatment IVT->DNase Purify_Probe Purify RNA Probe (LiCl precipitation) DNase->Purify_Probe End DIG-labeled this compound Probe Purify_Probe->End

Caption: Workflow for the synthesis of a DIG-labeled this compound RNA probe.

Materials:

  • Purified PCR product of the this compound target region with a T7 promoter

  • DIG RNA Labeling Kit (e.g., from Roche)

  • RNase-free water, tubes, and pipette tips

Procedure:

  • Assemble the Transcription Reaction: In an RNase-free microfuge tube, combine the following reagents at room temperature in the order listed:

    • 2 µL 10x Transcription Buffer

    • 2 µL 10x DIG RNA Labeling Mix

    • 1 µg linearized and purified PCR product

    • 2 µL T7 RNA Polymerase

    • RNase-free water to a final volume of 20 µL

  • Incubation: Mix gently and centrifuge briefly. Incubate for 2 hours at 37°C.

  • DNase Treatment: Add 2 µL of RNase-free DNase I and incubate for 15 minutes at 37°C to remove the template DNA.

  • Probe Precipitation: Stop the reaction by adding 2 µL of 0.2 M EDTA (pH 8.0). Precipitate the RNA probe by adding 2.5 µL of 4 M LiCl and 75 µL of pre-chilled absolute ethanol (B145695). Mix well and incubate at -20°C for at least 30 minutes.

  • Pelleting and Washing: Centrifuge at 13,000 rpm for 15 minutes at 4°C. Carefully discard the supernatant. Wash the pellet with 50 µL of ice-cold 70% ethanol and centrifuge again for 5 minutes.

  • Resuspension: Air-dry the pellet for 5-10 minutes and resuspend in 20-50 µL of RNase-free water.

  • Quantification and Storage: Determine the probe concentration using a spectrophotometer. Store the probe at -80°C.

II. In Situ Hybridization on Maize Tissue Sections

This protocol is optimized for formaldehyde-fixed, paraffin-embedded maize tissues.

Workflow for In Situ Hybridization:

ISH_Workflow Start Maize Tissue Section on Slide Deparaffinization Deparaffinization & Rehydration Start->Deparaffinization Permeabilization Proteinase K Treatment Deparaffinization->Permeabilization Prehybridization Prehybridization Permeabilization->Prehybridization Hybridization Hybridization with DIG-labeled This compound Probe (Overnight) Prehybridization->Hybridization Stringency_Washes Stringency Washes Hybridization->Stringency_Washes Blocking Blocking Stringency_Washes->Blocking Antibody_Incubation Anti-DIG-AP Antibody Incubation Blocking->Antibody_Incubation Detection Colorimetric Detection (NBT/BCIP) Antibody_Incubation->Detection Imaging Microscopy and Imaging Detection->Imaging End This compound mRNA Localization Imaging->End

Caption: General workflow for non-radioactive in situ hybridization.

Materials:

  • Slides with paraffin-embedded maize tissue sections

  • Xylene, Ethanol series (100%, 95%, 70%, 50%, 30%)

  • DEPC-treated water and solutions

  • Proteinase K

  • Hybridization buffer

  • Anti-digoxigenin-AP (alkaline phosphatase) antibody

  • NBT/BCIP substrate solution

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 x 10 minutes).

    • Rehydrate through a graded ethanol series: 100% (2 x 5 minutes), 95% (5 minutes), 70% (5 minutes), 50% (5 minutes), 30% (5 minutes).

    • Wash in DEPC-treated water (5 minutes).

  • Permeabilization:

    • Incubate slides in 1 µg/mL Proteinase K in PBS at 37°C for 10-30 minutes (optimize for tissue type).

    • Wash with PBS (2 x 5 minutes).

  • Prehybridization:

    • Incubate sections with hybridization buffer without the probe in a humidified chamber at 42-55°C for 1-2 hours.

  • Hybridization:

    • Drain the prehybridization solution.

    • Apply the DIG-labeled this compound probe (diluted in hybridization buffer to 1-10 ng/µL).

    • Cover with a coverslip and incubate overnight in a humidified chamber at 42-55°C.

  • Post-Hybridization Washes (Stringency):

    • Remove coverslips and wash slides in 2x SSC at the hybridization temperature (2 x 15 minutes).

    • Wash in 0.2x SSC at a higher temperature (e.g., 5-10°C above hybridization temp) for 2 x 15 minutes to increase stringency.

  • Immunological Detection:

    • Wash in buffer 1 (100 mM Tris-HCl pH 7.5, 150 mM NaCl).

    • Block with 2% sheep serum in buffer 1 for 1 hour.

    • Incubate with anti-digoxigenin-AP antibody (diluted 1:500 to 1:5000 in buffer 1) for 1-2 hours at room temperature.

    • Wash in buffer 1 (2 x 15 minutes).

  • Colorimetric Detection:

    • Equilibrate slides in detection buffer (100 mM Tris-HCl pH 9.5, 100 mM NaCl, 50 mM MgCl2).

    • Incubate with NBT/BCIP substrate solution in the dark. Monitor color development (can take from 30 minutes to overnight).

    • Stop the reaction by washing in TE buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA).

  • Mounting and Imaging:

    • Dehydrate through an ethanol series, clear in xylene, and mount with a permanent mounting medium.

    • Image using a bright-field microscope.

Quantitative Data Summary

While precise quantitative expression data for this compound from high-throughput methods can vary between experiments and developmental stages, a general summary of its expected expression based on published literature is provided below. This table can be populated with data from specific quantitative real-time PCR (qRT-PCR) or RNA-seq experiments.

Tissue/Developmental StageRelative Expression Level (Qualitative)Expected Localization
Shoot Apical Meristem (SAM) HighDome of cells at the tip
Young Leaf Primordia HighAdaxial (upper) side
Mature Leaf Blade Low-
Mature Leaf Sheath Low-
Root Very Low / Undetectable-
Tassel (Male Inflorescence) ModerateDeveloping floral organs
Ear (Female Inflorescence) ModerateDeveloping floral organs

For more detailed quantitative analysis, it is recommended to perform qRT-PCR on RNA extracted from these tissues, using the primers designed for the ISH probe template generation or another validated primer set.

Conclusion

The protocols and guidelines presented in these application notes provide a robust framework for the design and application of in situ hybridization probes for the study of the leafbladeless1 gene in maize. By visualizing the precise localization of this compound mRNA, researchers can gain deeper insights into the genetic regulation of leaf development and its implications for crop improvement and biotechnology. These methods are also applicable to drug development professionals interested in targets within plant developmental pathways.

References

Application of LBL1 in Drug Discovery: Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing LBL1, a novel pyrroloquinazoline compound, in cancer drug discovery. This compound has been identified as a first-in-class small molecule that directly targets nuclear lamins, presenting a unique therapeutic opportunity.

Introduction to this compound

This compound is a potent anticancer agent that has been shown to exhibit significant growth inhibitory activity against various cancer cell lines.[1][2] Its mechanism of action involves the direct binding to nuclear lamins, specifically the coiled-coil domain of lamin A/C.[1] This interaction disrupts the normal function of the nuclear lamina, leading to the induction of DNA double-strand breaks and subsequent apoptosis in cancer cells.[1] The identification of lamins as the molecular target of this compound opens up a new avenue for cancer therapy, as intermediate filament proteins have not been extensively targeted by small molecules in the past.[1]

Mechanism of Action & Signaling Pathway

This compound exerts its anticancer effects by targeting a fundamental component of the nuclear architecture. The binding of this compound to lamin A/C is a key initiating event that triggers a cascade leading to cell death.

LBL1_Signaling_Pathway This compound This compound Lamin Lamin A/C This compound->Lamin Binds to coiled-coil domain DSB DNA Double-Strand Breaks (γ-H2AX) Lamin->DSB Induces Apoptosis Apoptosis DSB->Apoptosis Triggers

Caption: this compound signaling pathway leading to apoptosis.

Target Identification Workflow

The direct molecular target of this compound was identified using an unbiased chemoproteomics approach with a clickable photoaffinity probe, this compound-P.[1][2] This workflow is a valuable methodology for target deconvolution in drug discovery.

Target_Identification_Workflow cluster_cell In Living Cells cluster_biochem Biochemical Analysis LBL1_P Incubate cells with this compound-P UV UV Irradiation (365 nm) LBL1_P->UV Lysate Cell Lysis UV->Lysate Click Click Reaction with Biotin-N3 Lysate->Click Enrich Streptavidin Enrichment Click->Enrich MS LC-MS/MS Proteomics Enrich->MS Target Target Identification (Lamins) MS->Target

Caption: Workflow for this compound target identification.

Quantitative Data

The growth inhibitory activities of this compound and its analogs have been evaluated in various breast cancer cell lines. The GI50 values, representing the concentration required to inhibit cell growth by 50%, are summarized below.

CompoundMDA-MB-468 GI50 (µM)MDA-MB-231 GI50 (µM)
This compound 0.16 ± 0.020.35 ± 0.05
Analog 1 0.45 ± 0.070.98 ± 0.12
Analog 2 > 10> 10
Analog 3 2.5 ± 0.34.8 ± 0.6
Data presented as mean ± SD from at least two independent experiments.[1]

Experimental Protocols

Detailed protocols for key experiments in the evaluation of this compound are provided below.

Cell Growth Inhibition Assay

This protocol is used to determine the concentration of this compound required to inhibit the growth of cancer cells by 50% (GI50).

Materials:

  • Cancer cell lines (e.g., MDA-MB-468, MDA-MB-231)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

  • DMSO

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.

  • Prepare serial dilutions of this compound in complete growth medium. The final concentrations should typically range from 0.01 µM to 10 µM. Include a vehicle control (DMSO).

  • Add 100 µL of the diluted this compound solutions or vehicle control to the respective wells.

  • Incubate the cells with the compounds for 72 hours.[1]

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI50 value using appropriate software (e.g., GraphPad Prism).

Photocrosslinking and Target Identification

This protocol outlines the use of the this compound-P photoaffinity probe to identify the direct binding targets of this compound in living cells.

Materials:

  • Cancer cell lines (e.g., MDA-MB-468)

  • This compound-P photoaffinity probe

  • This compound (as a competitor)

  • UV lamp (365 nm)

  • Cell lysis buffer

  • Biotin-N3 (Biotin-azide)

  • Click chemistry reaction buffer (containing copper sulfate, TBTA, and sodium ascorbate)

  • Streptavidin-conjugated beads

  • SDS-PAGE gels

  • Western blotting apparatus

  • Anti-biotin antibody or streptavidin-HRP

Procedure:

  • Culture MDA-MB-468 cells to ~80% confluency.

  • Treat the cells with this compound-P (e.g., 1 µM) in the absence or presence of excess this compound (e.g., 100 µM) as a competitor for 1 hour.

  • Irradiate the cells with UV light (365 nm) for 15 minutes on ice to induce photocrosslinking.[1]

  • Harvest and lyse the cells.

  • Perform a click reaction by adding biotin-N3 and the click chemistry reaction buffer to the cell lysates. Incubate for 1 hour at room temperature.

  • Enrich the biotinylated proteins by incubating the lysates with streptavidin-conjugated beads.

  • Wash the beads extensively to remove non-specifically bound proteins.

  • Elute the bound proteins and separate them by SDS-PAGE.

  • Visualize the biotinylated proteins by Western blotting with an anti-biotin antibody or streptavidin-HRP.

  • For protein identification, the enriched protein bands can be excised from the gel and analyzed by LC-MS/MS.[1]

Thermal Shift Assay (TSA)

This biophysical assay is used to validate the direct binding of this compound to its target protein, in this case, a fragment of lamin A.

Materials:

  • Purified recombinant lamin A fragment (e.g., LA(1–387))

  • This compound

  • SYPRO Orange dye (5000x stock)

  • qPCR instrument with a thermal ramping feature

Procedure:

  • Prepare a reaction mixture containing the purified lamin A fragment (e.g., 0.3 mg/mL) and varying concentrations of this compound in a suitable buffer.[1]

  • Incubate the mixture for 30-60 minutes at room temperature to allow for binding.

  • Add SYPRO Orange dye to a final concentration of 5x.

  • Aliquot 20 µL of the reaction mixture into a qPCR plate.

  • Perform the TSA in a qPCR instrument by increasing the temperature from 25°C to 95°C at a ramping rate of 0.05°C/s.[1]

  • Monitor the fluorescence of the SYPRO Orange dye.

  • The melting temperature (Tm) is determined from the peak of the first derivative of the fluorescence intensity versus temperature plot. A shift in Tm in the presence of this compound indicates direct binding.

References

Troubleshooting & Optimization

troubleshooting LBL1 western blot bands

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for LBL1-related Western blotting. We understand that obtaining clean and reliable Western blot data is crucial for your research. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help you resolve common issues encountered during your experiments.

A Note on "this compound": The term "this compound" can refer to two distinct entities in biomedical research: a small molecule inhibitor that targets nuclear lamins, and an immune checkpoint receptor protein, also known as LILRB1. To provide the most relevant support, this guide is divided into two sections. Please select the section that corresponds to your research focus.

  • Section 1: Troubleshooting for this compound (Small Molecule Inhibitor) Experiments

  • Section 2: Troubleshooting for this compound/LILRB1 (Protein) Detection

Section 1: Troubleshooting for this compound (Small Molecule Inhibitor) Experiments

This section is for researchers studying the effects of the pyrroloquinazoline compound this compound, which has been shown to target nuclear lamins such as Lamin A/C and Lamin B1.[1][2]

Frequently Asked Questions (FAQs)

Q1: I've treated my cells with this compound and now I see unexpected bands or shifts in my Lamin A/C or Lamin B1 Western blot. What could be the cause?

Unexpected bands or shifts in molecular weight for lamins post-treatment can be due to several factors. Post-translational modifications (PTMs), protein degradation, or altered protein interactions can all influence how a protein migrates on a gel.[3] Consider the possibility that this compound treatment may induce PTMs or cleavage of lamin proteins.

Q2: After this compound treatment and performing a pull-down assay with a tagged version of this compound, my Western blot for lamins is weak or absent. Why?

A weak or absent signal in a pull-down experiment could stem from several issues:

  • Inefficient Pull-Down: The interaction between this compound and lamins might be weak or transient, or the conditions for the pull-down may not be optimal.

  • Antibody Incompatibility: The primary antibody may not recognize the protein in its pulled-down conformation.

  • Low Protein Abundance: The amount of lamin protein pulled down may be below the detection limit of your Western blot.

Q3: The bands for Lamin A/C and Lamin B1 appear diffuse or smeared after this compound treatment. What can I do to improve band resolution?

Diffuse or streaky bands can be caused by several factors:[4]

  • High Protein Load: Loading too much protein can lead to poor separation.[4] Try reducing the amount of total protein loaded onto the gel.

  • Sample Degradation: Ensure that protease inhibitors are included in your lysis buffer to prevent protein degradation.[5]

  • High Antibody Concentration: An excessively high concentration of the primary antibody can sometimes result in smeared bands.

Experimental Protocols

Protocol 1: Western Blotting for Nuclear Lamins After this compound Treatment

  • Cell Lysis: After treating cells with this compound, wash them with ice-cold PBS. Lyse the cells in a buffer suitable for nuclear protein extraction, supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of your lysates using a standard protein assay (e.g., BCA or Bradford assay).

  • Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.[4]

  • SDS-PAGE: Load the samples onto a polyacrylamide gel of an appropriate percentage to resolve your target proteins (Lamin A/C is ~70 kDa, Lamin B1 is ~66 kDa). Run the gel until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for at least 1 hour at room temperature with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.[6]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to your lamin of interest, diluted in blocking buffer. This is typically done overnight at 4°C.

  • Washing: Wash the membrane several times with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody that recognizes the primary antibody, typically for 1 hour at room temperature.

  • Signal Detection: After further washes, apply a chemiluminescent substrate and visualize the bands using an imaging system.

Data Presentation
ParameterRecommended Starting ConditionOptimization Range
Protein Load 20 µ g/lane 10-50 µ g/lane
Primary Antibody Dilution As per manufacturer's datasheet1:500 - 1:5000
Secondary Antibody Dilution 1:50001:2000 - 1:20,000
Blocking Time 1 hour at room temperature1-2 hours at RT or overnight at 4°C

Visualization

LBL1_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_prep Protein Preparation cluster_western_blot Western Blot CellCulture Cell Culture LBL1_Treatment This compound Treatment CellCulture->LBL1_Treatment Lysis Cell Lysis LBL1_Treatment->Lysis Quantification Protein Quantification Lysis->Quantification Denaturation Sample Denaturation Quantification->Denaturation SDS_PAGE SDS-PAGE Denaturation->SDS_PAGE Transfer Membrane Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking PrimaryAb Primary Antibody Blocking->PrimaryAb SecondaryAb Secondary Antibody PrimaryAb->SecondaryAb Detection Signal Detection SecondaryAb->Detection

Caption: Workflow for this compound compound treatment and subsequent Western blot analysis of target proteins.

Section 2: Troubleshooting for this compound/LILRB1 (Protein) Detection

This section is for researchers performing Western blots to detect the this compound protein, also known as Leukocyte Ig-like Receptor, subfamily B, member 1 (LILRB1). LILRB1 is an immune checkpoint receptor.[7]

Frequently Asked Questions (FAQs)

Q1: I am not seeing any band for this compound/LILRB1. What is a likely cause?

A complete lack of signal is a common issue and can arise from several steps in the protocol:[4]

  • Low Protein Expression: The cell line or tissue you are using may not express this compound/LILRB1 at a detectable level. It is crucial to include a positive control to validate your experimental setup.[3]

  • Inefficient Protein Extraction: this compound/LILRB1 is a transmembrane protein, which can sometimes be difficult to extract efficiently. Ensure your lysis buffer is appropriate for membrane proteins.

  • Antibody Issues: The primary antibody may not be active, or the concentration might be too low. Always check the manufacturer's recommendations for antibody storage and dilution.[4]

  • Poor Transfer: Inefficient transfer of the protein from the gel to the membrane can lead to a weak or absent signal. This can be a particular issue for larger proteins.

Q2: My this compound/LILRB1 Western blot has high background, making it difficult to see my band of interest. How can I reduce the background?

High background can obscure your results. Here are some common causes and solutions:

  • Insufficient Blocking: Increase the blocking time or try a different blocking agent (e.g., switching from non-fat milk to BSA, or vice versa).[8] Some antibodies have specific blocking requirements, so check the datasheet.[5]

  • Antibody Concentration Too High: Both primary and secondary antibody concentrations can contribute to high background if they are too high.[4] Consider performing a titration to find the optimal concentration.

  • Inadequate Washing: Increase the number and duration of washes between antibody incubation steps to remove non-specifically bound antibodies.[8]

Q3: I see multiple bands on my this compound/LILRB1 Western blot. Are these non-specific?

Multiple bands can be either non-specific binding or biologically relevant isoforms or modifications of your protein.[3]

  • Non-Specific Antibody Binding: The primary or secondary antibody may be cross-reacting with other proteins in your sample. Optimizing antibody concentrations and blocking conditions can help.

  • Post-Translational Modifications (PTMs): Proteins like this compound/LILRB1 can undergo PTMs such as glycosylation, which can lead to the appearance of multiple bands or a band at a higher molecular weight than predicted.

  • Protein Degradation: If you see bands at a lower molecular weight, it could be due to protein degradation. Always use fresh samples and protease inhibitors.[5]

Troubleshooting Table
IssuePotential CauseRecommended Solution
No Signal Inactive primary or secondary antibodyUse a new aliquot of antibody; check storage conditions and expiration date.
Insufficient protein loadedIncrease the amount of protein loaded per lane; use a positive control.[3]
Poor transfer to membraneOptimize transfer time and conditions; check that the transfer sandwich is assembled correctly.
High Background Antibody concentration too highTitrate primary and secondary antibodies to determine the optimal dilution.[4]
Insufficient blockingIncrease blocking time to 2 hours at room temperature or overnight at 4°C; try a different blocking agent.[8]
Inadequate washingIncrease the number and duration of washes with TBST.
Non-Specific Bands Primary antibody is not specific enoughUse a monoclonal antibody if available; validate the antibody with a positive and negative control.
Protein degradationPrepare fresh samples and use protease inhibitors in your lysis buffer.[5]
Post-translational modificationsConsult literature for known modifications of this compound/LILRB1 that may affect its size.
"Smiling" Bands Uneven heat distribution during electrophoresisRun the gel at a lower voltage or in a cold room.[3]
Improperly polymerized gelEnsure the gel is fully and evenly polymerized before running.

Visualization

Troubleshooting_Tree Start Start Troubleshooting NoSignal Problem: No Signal Start->NoSignal Select Problem HighBackground Problem: High Background Start->HighBackground Select Problem NonSpecificBands Problem: Non-Specific Bands Start->NonSpecificBands Select Problem CheckTransfer Is transfer successful? (Ponceau S stain) NoSignal->CheckTransfer CheckBlocking Is blocking sufficient? HighBackground->CheckBlocking CheckAbSpecificity Is primary antibody specific? NonSpecificBands->CheckAbSpecificity OptimizeTransfer Solution: Optimize transfer (time, voltage) CheckTransfer->OptimizeTransfer No CheckAntibody Is the antibody active? CheckTransfer->CheckAntibody Yes NewAntibody Solution: Use new/validated antibody CheckAntibody->NewAntibody No CheckProtein Is protein expressed? (Use positive control) CheckAntibody->CheckProtein Yes IncreaseLoad Solution: Increase protein load or enrich sample CheckProtein->IncreaseLoad No OptimizeBlocking Solution: Increase blocking time or change blocking agent CheckBlocking->OptimizeBlocking No CheckAbConc Is antibody concentration too high? CheckBlocking->CheckAbConc Yes TitrateAntibody Solution: Titrate primary and secondary antibodies CheckAbConc->TitrateAntibody Yes CheckWashing Are washes adequate? CheckAbConc->CheckWashing No IncreaseWashes Solution: Increase number and duration of washes CheckWashing->IncreaseWashes No ValidateAntibody Solution: Validate with controls, consider monoclonal Ab CheckAbSpecificity->ValidateAntibody No CheckDegradation Is the sample degraded? CheckAbSpecificity->CheckDegradation Yes UseInhibitors Solution: Use fresh samples and protease inhibitors CheckDegradation->UseInhibitors Yes ConsiderPTMs Could bands be PTMs? CheckDegradation->ConsiderPTMs No ConsultLiterature Action: Consult literature for known modifications ConsiderPTMs->ConsultLiterature Yes

Caption: Decision tree for troubleshooting common this compound/LILRB1 Western blot issues.

References

Technical Support Center: Optimizing PCR Amplification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center dedicated to helping you optimize your Polymerase Chain Reaction (PCR) experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered in the lab.

Frequently Asked questions (FAQs)

Q1: What are the most critical parameters to consider when optimizing a PCR reaction?

A1: The most critical parameters for PCR optimization include primer design, annealing temperature, magnesium concentration, and template DNA quality and quantity.[1][2] Careful optimization of these factors is crucial for achieving specific and efficient amplification.[1]

Q2: How do I design effective primers for my PCR experiment?

A2: Effective primer design is fundamental for successful PCR.[3] Key considerations include:

  • Length: Primers should typically be 18-30 nucleotides long.[3]

  • GC Content: Aim for a GC content between 40-60%.[3]

  • Melting Temperature (Tm): The Tm of primer pairs should be within 3°C of each other.[3]

  • Sequence Complexity: Avoid repeats of four or more nucleotides and dinucleotide repeats to prevent secondary structure formation.[3]

  • 3' End: Capping the 3' end with a G or C can enhance primer annealing.[3]

  • Homology: Check for potential homology within and between primers to avoid primer-dimer formation.[3] Online tools can be used to aid in primer design and analysis.[4][5]

Q3: What is the optimal annealing temperature and how can I determine it?

A3: The optimal annealing temperature is typically 3-5°C below the lowest primer melting temperature (Tm).[4] An incorrect annealing temperature can lead to non-specific amplification (if too low) or no amplification (if too high).[2] A gradient PCR can be performed to experimentally determine the optimal annealing temperature for a new set of primers.[2]

Q4: What is the role of magnesium concentration in a PCR reaction?

A4: Magnesium chloride (MgCl₂) concentration is a critical factor as it acts as a cofactor for the DNA polymerase.[1][2] Suboptimal MgCl₂ concentration can negatively impact the efficiency of the PCR reaction.[1] While a concentration of 1.5-2.0 mM is generally recommended, the optimal concentration can vary depending on the polymerase used.[3]

Q5: How many cycles should I run for my PCR experiment?

A5: Generally, 25-35 cycles are sufficient for most PCR applications.[5][6] Using too few cycles can result in insufficient product, while too many cycles can lead to the accumulation of non-specific products.[6][7] For genomic DNA, 30-35 cycles are often recommended.[5]

Troubleshooting Guide

This guide addresses common problems encountered during PCR amplification, providing potential causes and solutions.

Issue 1: No Amplification or Low Yield

Q: I am not seeing any band on my gel, or the band is very faint. What could be the problem?

A: The absence or low yield of a PCR product is a common issue with several potential causes. The first step is to confirm the presence and quality of your template DNA.[1]

Possible Cause Recommendation
Suboptimal Annealing Temperature The annealing temperature may be too high, preventing primers from binding efficiently.[6] Try decreasing the annealing temperature in 2°C increments.[8]
Poor Template Quality or Quantity Degraded or impure template DNA can inhibit the reaction.[1][2] Ensure your DNA has a 260/280 ratio of ≥1.8.[3] You may also need to increase the amount of template DNA.[7]
Incorrect Primer Design Primers may have secondary structures or be non-specific.[2] Verify your primer design and consider ordering a new set.[9]
Issues with Reaction Components A critical reagent might be missing or degraded.[7] Ensure all components are properly thawed and mixed.[8] Consider using fresh reagents, including polymerase, dNTPs, and primers.[7]
Insufficient Number of Cycles The number of PCR cycles may be too low for sufficient amplification.[6] Try increasing the number of cycles.[7]
Incorrect Magnesium Concentration The MgCl₂ concentration might be too low.[1] Optimize the concentration by testing increments from 1.5 mM to 2.5 mM.
Issue 2: Non-Specific Bands or Primer-Dimers

Q: My gel shows multiple bands in addition to my expected product, or a strong band at the bottom of the gel.

A: The presence of non-specific bands or primer-dimers indicates that the reaction conditions are not optimal, leading to unintended amplification products.

Possible Cause Recommendation
Annealing Temperature is Too Low A low annealing temperature allows primers to bind to non-target sites.[1] Increase the annealing temperature in 1-2°C increments.[4]
High Primer Concentration Excessive primer concentration can promote the formation of primer-dimers.[1][10] Reduce the primer concentration in the reaction.[10]
Poor Primer Design Primers may have complementarity, leading to primer-dimer formation.[1][3] Redesign primers to avoid self-complementarity.[9]
Excessive Template DNA Too much template DNA can sometimes lead to non-specific amplification.[11] Try reducing the amount of template in the reaction.[11]
Contamination Contamination of your workspace or reagents can introduce foreign DNA.[2] Ensure you are using good laboratory practices, including dedicated PCR workstations and filter tips.[2]
Issue 3: Smeared Bands

Q: I see a smear on my agarose (B213101) gel instead of a distinct band.

A: Smeared bands on a gel can be caused by several factors, often related to suboptimal reaction conditions or poor template quality.

Possible Cause Recommendation
Suboptimal PCR Conditions An annealing temperature that is too low or an extension time that is too long can contribute to smearing.[1] Try increasing the annealing temperature and reducing the extension time.[7]
Degraded Template DNA Degraded DNA can result in the amplification of various fragment sizes, leading to a smear.[1] Check the integrity of your template DNA on a gel before use.[2]
Too Many PCR Cycles Excessive cycling can lead to the accumulation of non-specific products and smearing.[7] Stick to a range of 25-30 cycles if possible.[7]
High Voltage During Electrophoresis Running the gel at too high a voltage can cause smearing.[7] Try lowering the voltage and running the gel for a longer period.[7]

Experimental Protocols

Standard PCR Protocol

This protocol provides a general starting point for PCR amplification. Optimization of each component and cycling condition is often necessary.

Reaction Mixture:

Component Volume (for 50 µL reaction) Final Concentration
10X PCR Buffer5 µL1X
dNTP Mix (10 mM each)1 µL200 µM each
Forward Primer (10 µM)2.5 µL0.5 µM
Reverse Primer (10 µM)2.5 µL0.5 µM
Template DNA1-5 µL1 ng - 1 µg (genomic) or 1 pg - 10 ng (plasmid)[5]
Taq DNA Polymerase0.5 µL2.5 units
Nuclease-free Waterto 50 µL-

Thermal Cycling Conditions:

Step Temperature Time Cycles
Initial Denaturation95°C2-5 min1
Denaturation95°C30 sec25-35
Annealing55-65°C30 sec
Extension72°C1 min/kb
Final Extension72°C5-10 min1
Hold4°C-
Quantitative Real-Time PCR (qPCR) Protocol for BCR-ABL1 Monitoring

This protocol is a general guideline for the quantitative analysis of BCR-ABL1 fusion transcripts, a common application in monitoring treatment response in leukemia.[12][13][14]

1. RNA Extraction and cDNA Synthesis:

  • Extract total RNA from peripheral blood or bone marrow samples.[12]

  • Perform reverse transcription to synthesize cDNA using a suitable kit.

2. qPCR Reaction Setup:

Component Volume (for 20 µL reaction) Final Concentration
2X qPCR Master Mix10 µL1X
Forward Primer (10 µM)0.8 µL400 nM
Reverse Primer (10 µM)0.8 µL400 nM
Probe (10 µM)0.4 µL200 nM
cDNA Template2 µL-
Nuclease-free Waterto 20 µL-

3. qPCR Cycling Conditions:

Step Temperature Time Cycles
Polymerase Activation95°C10 min1
Denaturation95°C15 sec40
Annealing/Extension60°C1 min

4. Data Analysis:

  • The cycle threshold (Ct) values are used to determine the initial transcript quantity.

  • A standard curve is generated using known concentrations of a control plasmid.

  • The BCR-ABL1 transcript level is typically normalized to a reference gene (e.g., ABL1) and expressed as a ratio.

Visual Guides

PCR_Workflow cluster_prep Reaction Preparation cluster_pcr PCR Amplification cluster_analysis Analysis Template Template DNA Denaturation Denaturation (95°C) Template->Denaturation Primers Primers Primers->Denaturation dNTPs dNTPs dNTPs->Denaturation Buffer PCR Buffer Buffer->Denaturation Polymerase DNA Polymerase Polymerase->Denaturation Annealing Annealing (55-65°C) Denaturation->Annealing 25-35 Cycles Extension Extension (72°C) Annealing->Extension 25-35 Cycles Extension->Denaturation 25-35 Cycles Gel Agarose Gel Electrophoresis Extension->Gel Sequencing Sequencing Extension->Sequencing

A general workflow for a standard PCR experiment.

Troubleshooting_Tree cluster_no_band Troubleshooting: No/Faint Band cluster_non_specific Troubleshooting: Non-Specific Bands cluster_smear Troubleshooting: Smeared Bands Start PCR Result Analysis No_Band No/Faint Band Start->No_Band Issue Non_Specific Non-Specific Bands Start->Non_Specific Issue Smear Smeared Bands Start->Smear Issue Good_Result Expected Band Start->Good_Result Success Check_Template Check Template Quality & Quantity No_Band->Check_Template Increase_Ta Increase Annealing Temperature Non_Specific->Increase_Ta Optimize_Conditions Optimize PCR Conditions (Ta, Time) Smear->Optimize_Conditions Optimize_Ta Optimize Annealing Temperature (Lower) Check_Template->Optimize_Ta Check_Reagents Check Reagents (Fresh Aliquots) Optimize_Ta->Check_Reagents Increase_Cycles Increase Cycle Number Check_Reagents->Increase_Cycles Decrease_Primers Decrease Primer Concentration Increase_Ta->Decrease_Primers Redesign_Primers Redesign Primers Decrease_Primers->Redesign_Primers Decrease_Template Decrease Template Amount Redesign_Primers->Decrease_Template Check_DNA_Integrity Check DNA Integrity Optimize_Conditions->Check_DNA_Integrity Decrease_Cycles Decrease Cycle Number Check_DNA_Integrity->Decrease_Cycles Optimize_Gel Optimize Gel Electrophoresis Decrease_Cycles->Optimize_Gel

A decision tree for troubleshooting common PCR issues.

References

Technical Support Center: LBL1 Recombinant Protein

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the low yield of LBL1 recombinant protein.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for a low yield of recombinant this compound protein?

Low yields of recombinant this compound protein can arise from several factors throughout the expression and purification process. The most common issues include suboptimal gene expression, protein insolubility and aggregation, protein degradation by host cell proteases, and potential toxicity of the this compound protein to the host system.[1][2] Additionally, inefficient cell lysis or a suboptimal purification strategy can lead to significant protein loss.[2][3]

Q2: How can I quickly determine if this compound is being expressed but is insoluble?

A common cause of low yield in the soluble fraction is the formation of insoluble protein aggregates known as inclusion bodies.[1][4][5] To assess this, you can perform a simple analysis by collecting cell samples before and after inducing protein expression. After lysing a sample of the post-induction cells, centrifuge the lysate to separate the soluble components (supernatant) from the insoluble components (pellet).[2] Analyzing both fractions by SDS-PAGE will reveal if this compound is present in the insoluble pellet.

Q3: My this compound protein is forming inclusion bodies. What can I do to increase the yield of soluble protein?

Formation of inclusion bodies is a frequent challenge, especially in bacterial expression systems.[1] To improve the solubility of this compound, consider the following strategies:

  • Lower the Expression Temperature: Reducing the temperature to 15-25°C after induction slows down protein synthesis, which can promote proper protein folding and reduce aggregation.[6][7][8][9]

  • Optimize Inducer Concentration: High concentrations of an inducer like IPTG can lead to rapid protein production, overwhelming the cell's folding machinery.[3] Try titrating the inducer concentration to find a balance between expression level and solubility.

  • Use a Solubility-Enhancing Tag: Fusing this compound to a highly soluble protein partner, such as Maltose Binding Protein (MBP) or Glutathione-S-Transferase (GST), can help keep the target protein soluble.[10]

  • Switch Expression System: If optimizing conditions in a bacterial system fails, consider a eukaryotic expression system like yeast, insect, or mammalian cells, which possess more complex machinery for protein folding and post-translational modifications.[1][6][10]

Q4: I don't see any this compound protein expression on my SDS-PAGE gel. What should I check first?

If there is no detectable expression of this compound, it's crucial to systematically troubleshoot the initial steps of your experiment.[3]

  • Verify Your Construct: Sequence your expression vector to confirm that the this compound gene is in the correct reading frame and that the promoter, ribosome binding site, and the gene itself are free of mutations.[2]

  • Check for Codon Bias: The codons in your this compound gene might be rare for the expression host (e.g., E. coli), leading to translational stalling.[4][7][9][11] Consider synthesizing a codon-optimized version of the gene.[3]

  • Assess Protein Toxicity: The this compound protein may be toxic to the host cells.[10][12] This can be mitigated by using an expression strain with tighter control over basal expression or by adding glucose to the medium to suppress leaky expression from certain promoters.[10]

Troubleshooting Guides

Guide 1: Low or No this compound Expression

If you are observing low or no expression of your this compound protein, follow this troubleshooting workflow.

Low_Expression_Troubleshooting start Start: Low/No this compound Expression verify_construct Verify Vector Sequence (In-frame, no mutations?) start->verify_construct check_codon_bias Analyze Codon Usage (Optimized for host?) verify_construct->check_codon_bias Sequence OK solution Improved this compound Expression verify_construct->solution Sequence Error Found & Corrected assess_toxicity Assess Host Cell Viability (Poor growth after induction?) check_codon_bias->assess_toxicity Codons OK check_codon_bias->solution Gene Re-synthesized (Codon Optimized) optimize_induction Optimize Induction Conditions (OD600, inducer conc., time) assess_toxicity->optimize_induction No Toxicity switch_host Switch Host Strain/System assess_toxicity->switch_host Toxicity Observed optimize_induction->switch_host Optimization Fails optimize_induction->solution Optimization Successful switch_host->solution New Host Successful

Caption: Troubleshooting workflow for low or no this compound protein expression.

Guide 2: this compound Protein is Insoluble (Inclusion Bodies)

If your this compound protein is being expressed but is found in the insoluble fraction, use this guide to improve solubility.

Insolubility_Troubleshooting start Start: this compound in Inclusion Bodies lower_temp Lower Induction Temperature (e.g., 16-25°C) start->lower_temp reduce_inducer Reduce Inducer Concentration (e.g., IPTG titration) lower_temp->reduce_inducer Still Insoluble solution Soluble this compound Protein Obtained lower_temp->solution Solubility Improved add_tag Use Solubility-Enhancing Tag (e.g., MBP, GST) reduce_inducer->add_tag Still Insoluble reduce_inducer->solution Solubility Improved change_media Optimize Growth Medium add_tag->change_media Still Insoluble add_tag->solution Solubility Improved switch_system Switch Expression System (e.g., Yeast, Insect, Mammalian) change_media->switch_system Still Insoluble change_media->solution Solubility Improved switch_system->solution Solubility Improved

Caption: Decision tree for improving the solubility of this compound protein.

Data Summary Tables

Table 1: Comparison of Common Recombinant Protein Expression Systems

Expression SystemTypical YieldPost-Translational Modifications (PTMs)CostComplexity
E. coli HighNoneLowLow
Yeast Medium-HighYes (some differences from mammalian)MediumMedium
Insect Cells HighYes (similar to mammalian)HighHigh
Mammalian Cells Low-MediumYes (most authentic)Very HighVery High

This table provides a general comparison; optimal system choice is protein-dependent.[6][13]

Table 2: Common Parameters to Optimize for this compound Expression in E. coli

ParameterStandard ConditionOptimization RangeRationale for Optimization
Temperature 37°C15-30°CLower temperatures can enhance protein solubility and proper folding.[8][9][11]
Inducer (IPTG) Conc. 1.0 mM0.05-1.0 mMReducing inducer concentration can slow down protein synthesis, preventing aggregation.[3]
Induction OD600 0.6-0.80.4-1.0The cell density at induction can impact metabolic load and protein yield.[3]
Induction Time 3-4 hours4 hours to overnightLonger induction times at lower temperatures may be necessary for sufficient yield.[3]

Experimental Protocols

Protocol 1: Analysis of this compound Protein Solubility

This protocol allows for the separation of soluble and insoluble protein fractions to determine if this compound is forming inclusion bodies.

Materials:

  • Induced cell culture expressing this compound

  • Ice-cold lysis buffer (e.g., BugBuster or custom buffer with lysozyme)

  • Protease inhibitor cocktail

  • Microcentrifuge

  • SDS-PAGE loading buffer

Procedure:

  • Harvest Cells: Take a 1 mL sample from your induced culture.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 5 minutes at 4°C. Carefully discard the supernatant.

  • Cell Lysis: Resuspend the cell pellet in 100 µL of ice-cold lysis buffer containing a protease inhibitor cocktail.[3]

  • Incubation: Incubate the mixture on ice for 30 minutes. Gentle vortexing every 10 minutes can aid lysis.

  • Sonication (Optional but Recommended): To ensure complete lysis, sonicate the sample on ice. Use short bursts to avoid heating the sample.

  • Separation of Fractions: Centrifuge the lysate at maximum speed (>12,000 x g) for 15 minutes at 4°C.

  • Collect Soluble Fraction: Carefully transfer the supernatant to a new, clean tube. This is your soluble fraction .

  • Collect Insoluble Fraction: Resuspend the pellet in 100 µL of lysis buffer. This is your insoluble fraction .

  • Analysis: Mix equal volumes of the soluble and insoluble fractions with SDS-PAGE loading buffer. Analyze by SDS-PAGE and Western blot to determine the location of the this compound protein.

Protocol 2: Small-Scale Expression Trials for this compound Optimization

This protocol outlines a method for systematically testing different expression conditions in small culture volumes before scaling up.

Materials:

  • E. coli strain transformed with the this compound expression vector

  • Appropriate growth medium (e.g., LB, TB) with antibiotic

  • Inducer (e.g., IPTG)

  • Shaking incubator

  • Spectrophotometer

Procedure:

  • Inoculation: Inoculate a 5 mL starter culture and grow overnight at 37°C.

  • Main Cultures: The next day, inoculate several larger cultures (e.g., 50 mL) to an initial OD600 of ~0.05.

  • Growth: Grow the cultures at 37°C with shaking until they reach the desired mid-log phase (OD600 of 0.4-0.6).

  • Parameter Testing (Example Matrix):

    • Culture 1 (Control): Induce with 1.0 mM IPTG, incubate at 37°C for 4 hours.

    • Culture 2 (Temp. Variable): Induce with 1.0 mM IPTG, shift to 20°C and incubate overnight.

    • Culture 3 (Inducer Variable): Induce with 0.1 mM IPTG, incubate at 37°C for 4 hours.

    • Culture 4 (Temp. & Inducer Variable): Induce with 0.1 mM IPTG, shift to 20°C and incubate overnight.

  • Harvest and Analysis: After the induction period, harvest 1 mL from each culture.

  • Normalize Samples: Normalize the samples by OD600 to ensure you are comparing equivalent numbers of cells.

  • Lysis and SDS-PAGE: Lyse the normalized cell pellets and analyze the total protein by SDS-PAGE to compare the expression levels of this compound under each condition. You can also perform the solubility analysis from Protocol 1 on each sample.

References

Technical Support Center: LBL1 Antibody

Author: BenchChem Technical Support Team. Date: December 2025

Notice: The protein "LBL1" is not a universally recognized standard nomenclature. Recent research has identified a small molecule designated "this compound" (Lamin-Binding Ligand 1) that targets nuclear lamins.[1][2][3] This guide will proceed under two assumptions:

  • You are working with an antibody intended to detect a protein target in experiments involving the small molecule this compound (e.g., studying its effect on Lamin A).

  • "this compound" is a placeholder for your specific protein of interest, and you are seeking general guidance on troubleshooting non-specific antibody binding.

The principles and protocols outlined below are broadly applicable for optimizing antibody performance and resolving non-specific binding for any target protein.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding in antibody applications?

A1: Non-specific binding refers to the attachment of a primary or secondary antibody to entities other than the intended target antigen. This can include binding to other proteins, the blotting membrane, or beads, leading to high background noise or false-positive signals (extra bands in a Western Blot, for example).[4][5][6]

Q2: What are the most common causes of non-specific binding?

A2: The primary causes include, but are not limited to:

  • Antibody Concentration: Both primary and secondary antibody concentrations being too high is a frequent issue.[4][6][7]

  • Inadequate Blocking: Incomplete blocking of non-specific sites on the membrane or tissue sample.[4][7]

  • Low Antibody Specificity: The antibody itself may have an affinity for other proteins with similar epitopes, a common issue with some polyclonal antibodies.[6]

  • Insufficient Washing: Washing steps that are too short or not stringent enough fail to remove loosely bound antibodies.[6][8]

  • Lysate/Sample Issues: Protein degradation in the sample can create new, unintended binding sites.[6] High protein load can also increase background.[5]

Q3: How can I distinguish between specific and non-specific signals?

A3: Use appropriate controls. A key control is an "isotype control" in immunoprecipitation or a "secondary-only" control in immunofluorescence and Western Blotting.[9][10] In a secondary-only control, you perform the entire protocol but omit the primary antibody. Any signal detected is due to non-specific binding of the secondary antibody.[7] For Western Blots, the expected molecular weight of your target protein is the primary indicator of a specific band.

Q4: Can the type of membrane affect non-specific binding in Western Blots?

A4: Yes. PVDF membranes have a higher protein binding capacity than nitrocellulose. While this can increase sensitivity, it can also lead to higher background.[11] If your protein of interest is abundant, switching to a nitrocellulose membrane may help reduce non-specific binding.[11]

Troubleshooting Guides by Application

Western Blot (WB) Troubleshooting

Problem: You observe multiple bands or high background on your Western Blot.

This workflow provides a systematic approach to diagnosing and solving non-specific binding issues in Western Blotting.

WB_Troubleshooting_Workflow start Start: High Background or Non-Specific Bands check_secondary Run Secondary-Only Control start->check_secondary secondary_issue Problem: Secondary Ab Binding check_secondary->secondary_issue optimize_secondary Reduce Secondary Ab Conc. Increase Wash Steps Change Blocking Buffer secondary_issue->optimize_secondary Signal Present primary_issue Problem: Primary Ab Binding secondary_issue->primary_issue No Signal end_node Resolved: Clean Blot optimize_secondary->end_node optimize_primary Reduce Primary Ab Conc. Incubate at 4°C Overnight Increase Wash Stringency primary_issue->optimize_primary check_blocking Optimize Blocking optimize_primary->check_blocking blocking_steps Increase Blocking Time Test Different Blockers (BSA, Milk) Use Commercial Buffer check_blocking->blocking_steps check_sample Review Sample Prep blocking_steps->check_sample sample_steps Reduce Total Protein Load Add Protease Inhibitors check_sample->sample_steps sample_steps->end_node

Caption: Western Blot troubleshooting workflow.

Optimization Strategies & Protocols
ParameterStandard ProtocolTroubleshooting ActionRationale
Blocking 1 hour at Room Temp (RT) with 5% non-fat milk in TBST.Increase time to 2 hours or overnight at 4°C. Test 5% BSA, especially for phospho-proteins.[12] Try commercial blocking buffers.Ensures all non-specific sites on the membrane are saturated.[4] Milk contains phosphoproteins that can interfere with phospho-specific antibodies.[12]
Primary Antibody 1:1000 dilution, 1 hour at RT.Titrate dilution from 1:2000 to 1:10,000. Incubate overnight at 4°C.High antibody concentration is a major cause of non-specific binding.[6] Lower temperatures can decrease low-affinity, non-specific interactions.[4]
Secondary Antibody 1:5000 dilution, 1 hour at RT.Titrate dilution from 1:10,000 to 1:20,000. Run a control without primary antibody.Excess secondary antibody can bind directly to the membrane or other proteins, causing background.[7][11]
Washing 3 x 5 min in TBST.Increase to 4-5 washes of 5-10 min each. Increase Tween-20 concentration to 0.1%.More extensive washing removes loosely bound antibodies more effectively.[6]
Protein Load 20-30 µg of total protein per lane.Reduce load to 10-15 µg per lane.Less total protein reduces the chances of antibodies binding to off-target proteins.[5]
Immunoprecipitation (IP) Troubleshooting

Problem: High background or many non-specific bands after IP and Western Blot analysis.

This diagram illustrates a hypothetical signaling pathway where the small molecule this compound stabilizes Lamin A, affecting its interaction with Protein X and downstream signaling. This is a conceptual example for visualization purposes.

LBL1_Signaling_Pathway This compound This compound (Small Molecule) LaminA Lamin A This compound->LaminA binds & stabilizes Complex Lamin A - Protein X Complex LaminA->Complex ProteinX Protein X ProteinX->Complex Downstream Downstream Signaling (e.g., Gene Regulation) Complex->Downstream promotes

Caption: Hypothetical this compound signaling pathway.

Optimization Strategies & Protocols
ParameterStandard ProtocolTroubleshooting ActionRationale
Pre-clearing Lysate Optional step.Highly Recommended. Incubate lysate with beads (without antibody) for 30-60 min at 4°C.[8][13]Removes proteins from the lysate that non-specifically bind to the beads themselves.[8][10]
Bead Blocking No blocking.Before adding to lysate, incubate beads in blocking buffer (e.g., 1-5% BSA in lysis buffer) for 1 hour at 4°C.[10][13]Saturates non-specific binding sites on the surface of the agarose (B213101) or magnetic beads.[10]
Antibody Amount 1-5 µg per IP.Titrate the antibody amount to find the lowest concentration that efficiently pulls down the target.Using excess antibody increases the likelihood of it binding non-specifically to other proteins.[13]
Washing Buffer Lysis buffer with 150 mM NaCl.Increase salt concentration (e.g., up to 500 mM NaCl) or add a mild non-ionic detergent (0.1% - 1.0% NP-40 or Triton X-100).[13]More stringent wash conditions disrupt weak, non-specific electrostatic and hydrophobic interactions.[8][13]
Washing Steps 3 x 1 mL washes.Increase to 4-6 washes. For the final wash, transfer the beads to a new microcentrifuge tube.[13]Reduces contamination from proteins non-specifically bound to the tube walls.[8]
Controls No IP antibody.Use an isotype control antibody (a non-immune antibody of the same isotype and from the same host species).[10]Helps differentiate between non-specific binding to the beads versus non-specific binding to the immunoglobulin itself.[10]
Immunofluorescence (IF) / Immunohistochemistry (IHC) Troubleshooting

Problem: High background fluorescence or non-specific staining in tissue or cells.

Optimization Strategies & Protocols
ParameterStandard ProtocolTroubleshooting ActionRationale
Blocking 1 hour at RT with 1% BSA or 5% normal serum.Increase BSA concentration to 3-5%.[14] Use normal serum from the same species as the secondary antibody.[15][16]Serum contains antibodies that will bind to non-specific sites, preventing the secondary antibody from binding there.[15][16][17]
Antibody Dilution 1:200 dilution for 1 hour at RT.Perform a titration series (e.g., 1:400, 1:800). Incubate overnight at 4°C.High antibody concentrations can lead to binding to low-affinity, non-target epitopes.[18]
Permeabilization 0.1% Triton X-100 for 10 min.This step can sometimes cause background. Titrate Triton concentration and time.Over-permeabilization can damage cell structures and expose internal components that may non-specifically bind antibodies.
Washing 3 x 5 min with PBS.Increase the number and duration of washes. Use a buffer containing a mild detergent like Tween-20 (0.05%).Thorough washing is critical to remove unbound antibodies.
Autofluorescence Not accounted for.View an unstained sample under the microscope. If autofluorescence is present, consider using a commercial quenching reagent or a fixative like acetone (B3395972) instead of PFA.[9][19]Endogenous fluorescent molecules (like lipofuscin) within the tissue can cause background that is independent of the antibodies.[20]
Controls -Run a "secondary antibody only" control by omitting the primary antibody.This is essential to confirm that the secondary antibody is not the source of the non-specific signal.[21]

References

Technical Support Center: Improving Enzyme Assay Sensitivity

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "LBL1 Enzyme": The term "this compound enzyme" does not correspond to a standard, officially recognized enzyme nomenclature. It may refer to a specific protein being studied in your lab or a proprietary component of an assay kit. The following troubleshooting guide provides best practices and solutions applicable to a wide range of enzyme assays.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during enzyme assays and offers potential solutions to enhance sensitivity and reproducibility.

Question Possible Causes Solutions
Why is my signal-to-noise ratio low? 1. Suboptimal reagent concentrations (enzyme, substrate).[1] 2. Inappropriate buffer pH or ionic strength.[1] 3. Short incubation time.[2] 4. Low-affinity reagents (e.g., antibodies in an ELISA-based assay).[3][4] 5. Inefficient detection method.[3][5]1. Titrate enzyme and substrate concentrations to find the optimal balance for a robust signal.[1][6] 2. Optimize the buffer composition and pH to ensure maximal enzyme activity and stability.[1] 3. Increase incubation time to allow for more product formation, but monitor for potential enzyme instability.[2] 4. Use high-affinity antibodies or other binding partners.[2][4] 5. Consider switching to a more sensitive detection method, such as fluorescence or chemiluminescence.[3][5]
What is causing high background in my assay? 1. Non-specific binding of reagents to the microplate.[2] 2. Contaminated reagents or samples. 3. Substrate instability or spontaneous degradation. 4. Insufficient blocking.[2] 5. Presence of interfering substances in the sample.[7]1. Use high-quality, low-binding microplates. For fluorescent assays, use black plates; for luminescent, use white plates.[7] 2. Use fresh, high-purity reagents and deproteinize samples if necessary.[7] 3. Run a no-enzyme control to assess substrate stability. 4. Optimize blocking conditions by trying different blocking agents (e.g., BSA, casein) and incubation times.[2] 5. Identify and remove interfering substances from your sample preparation. Common culprits include EDTA, SDS, and sodium azide.[7]
Why are my results not reproducible? 1. Inconsistent pipetting technique.[7] 2. Temperature fluctuations during the assay.[2][8] 3. Reagent instability or improper storage.[7] 4. Edge effects in the microplate. 5. Batch-to-batch variability in reagents.[2]1. Use calibrated pipettes and consider using a master mix for reagents.[7] 2. Ensure all reagents and plates are at the recommended assay temperature before starting.[2] 3. Store reagents according to the manufacturer's instructions and prepare fresh working solutions.[7] 4. Avoid using the outer wells of the microplate or ensure proper sealing and incubation to minimize evaporation. 5. Prepare large batches of reagents to minimize variability between experiments.[2]
My standard curve is not linear or has a poor fit. 1. Incorrect dilution of standards.[7] 2. Saturation of the enzyme or detection system at high concentrations.[9][10] 3. Inappropriate curve-fitting model.[2] 4. Substrate depletion at high enzyme concentrations.[10][11]1. Carefully prepare and verify your standard dilutions. 2. Extend the range of your standards or dilute your samples to fall within the linear range of the assay.[9] 3. Use an appropriate regression model for your data, such as a four-parameter logistic (4PL) fit.[2] 4. Ensure you are measuring the initial reaction velocity where the rate is linear with respect to time and enzyme concentration.[10]

Experimental Protocols

General Protocol for Enzyme Assay Optimization

This protocol outlines a systematic approach to optimizing an enzyme assay for improved sensitivity.

  • Reagent Preparation:

    • Prepare a concentrated stock solution of the enzyme in a storage buffer that ensures its stability.

    • Prepare a stock solution of the substrate in an appropriate solvent.

    • Prepare a range of assay buffers with varying pH and ionic strengths to test for optimal enzyme activity.

  • Enzyme Titration:

    • In a microplate, perform serial dilutions of the enzyme while keeping the substrate concentration constant and saturating.

    • Incubate for a fixed time at a constant temperature.

    • Measure the product formation and determine the enzyme concentration that yields a robust signal within the linear range of the detection instrument.

  • Substrate Titration (to determine Km):

    • Using the optimal enzyme concentration determined in the previous step, perform serial dilutions of the substrate.

    • Measure the initial reaction velocity for each substrate concentration.

    • Plot the initial velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km (substrate concentration at half-maximal velocity). For screening assays, a substrate concentration of 2-3 times the Km is often a good starting point.[6][10]

  • Optimization of Incubation Time and Temperature:

    • Using optimal enzyme and substrate concentrations, perform the assay at different temperatures (e.g., room temperature, 37°C) and for various incubation times.

    • Select the conditions that provide the best balance between signal intensity and assay time, while ensuring the reaction remains in the linear phase.[2]

  • Data Analysis:

    • Subtract the background signal (from no-enzyme controls) from all measurements.

    • Generate a standard curve if quantifying an inhibitor or activator.

    • Calculate the relevant enzyme kinetics parameters.

Quantitative Data Summary

The following tables provide typical starting ranges for key assay parameters. These should be optimized for your specific enzyme and assay format.

Table 1: Reagent Concentrations

Parameter Typical Range Considerations
Enzyme Concentration1 - 100 ng/mLDependent on enzyme activity and desired signal strength.
Substrate Concentration0.2 - 5 x KmFor inhibition assays, using a substrate concentration close to the Km can improve sensitivity to competitive inhibitors.[10]
Cofactor ConcentrationVariesIf required, should be at a saturating concentration.

Table 2: Assay Conditions

Parameter Typical Range Considerations
pH6.0 - 8.5Highly dependent on the specific enzyme's optimal pH.[1]
Temperature25 - 37 °CHigher temperatures can increase reaction rates but may also lead to enzyme denaturation over time.[2][8]
Incubation Time15 - 120 minutesShould be long enough to generate a measurable signal but short enough to remain in the initial velocity phase.[2]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Reagent Preparation prep_plate Plate Setup prep_reagents->prep_plate add_reagents Add Reagents (Enzyme, Substrate) prep_plate->add_reagents incubation Incubation add_reagents->incubation detection Signal Detection incubation->detection data_acq Data Acquisition detection->data_acq data_proc Data Processing data_acq->data_proc results Results data_proc->results

Caption: A generalized workflow for performing an enzyme assay.

Troubleshooting_Flowchart cluster_signal Signal Issues cluster_variability Variability Issues cluster_solutions_signal Signal Solutions cluster_solutions_variability Variability Solutions start Assay Issue Encountered low_signal Low or No Signal? start->low_signal high_bg High Background? low_signal->high_bg No sol_low_signal Optimize Reagent Concentrations Increase Incubation Time Check Detection Settings low_signal->sol_low_signal Yes high_cv High Variability? high_bg->high_cv No sol_high_bg Improve Blocking Check for Contamination Verify Substrate Stability high_bg->sol_high_bg Yes sol_high_cv Refine Pipetting Technique Ensure Temperature Control Use Master Mixes high_cv->sol_high_cv Yes

References

LBL1 Plasmid Transfection Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges with LBL1 plasmid transfection.

Troubleshooting Guides

Low Transfection Efficiency

Low transfection efficiency is a common issue that can be attributed to several factors, from the quality of the plasmid DNA to the health of the cells. Use the following guide to troubleshoot your experiment.

Potential Cause and Recommended Solution

Potential CauseRecommended Solution
Suboptimal DNA:Reagent Ratio The ratio of plasmid DNA to transfection reagent is critical and varies between cell types. It is recommended to perform a titration to determine the optimal ratio. Start with ratios such as 1:1, 1:2, and 1:3 (µg of DNA: µL of reagent) and evaluate both gene expression and cell toxicity.[1][2][3]
Poor Plasmid DNA Quality Use high-purity, endotoxin-free plasmid DNA. The A260/A280 ratio should be 1.8 or higher.[1] You can verify the integrity of the plasmid by running it on an agarose (B213101) gel.[1] Supercoiled plasmid DNA is generally most effective for transient transfection.[4]
Incorrect Cell Density For optimal results, cells should be 70-90% confluent at the time of transfection.[1][4][5] If cell confluency is too low or too high, transfection efficiency can be significantly reduced.[1][4]
Unhealthy Cells Ensure that cells are healthy, actively dividing, and at a low passage number (ideally below 20).[1][5] It is advisable to passage cells at least twice after thawing before using them for transfection experiments.[1] Regularly check for mycoplasma contamination.[5]
Presence of Inhibitors in Media Some components in sera and certain antibiotics can inhibit the transfection process.[1] Performing the transfection in a serum-free and antibiotic-free medium is a good troubleshooting step.[1][5]
Incorrect Complex Formation DNA-reagent complexes should be formed in a serum-free medium because serum proteins can interfere with their formation.[5][6] The incubation time for complex formation is also crucial and should be optimized.[5]
High Cell Toxicity

High cell toxicity or cell death after transfection can mask the results of your experiment. The following table outlines potential causes and solutions.

Potential CauseRecommended Solution
High Concentration of Transfection Reagent An excessive amount of transfection reagent can be toxic to cells. It is important to perform a titration to find the concentration that provides the highest efficiency with the lowest toxicity.[1]
Excessive Amount of Plasmid DNA Too much plasmid DNA can also lead to cytotoxicity. Optimize the amount of DNA used in your experiment.[1]
Contaminants in Plasmid DNA Endotoxins and other contaminants from the plasmid purification process can cause significant cell death.[7] Use a high-quality, endotoxin-free plasmid purification kit.[1]
Sensitive Cell Type Some cell lines, particularly primary cells, are more sensitive to transfection reagents.[1][8] Consider using a reagent specifically designed for sensitive or hard-to-transfect cells, or explore alternative methods like electroporation.[8][9]
Prolonged Exposure to Complexes For sensitive cells, reducing the incubation time with the DNA-reagent complexes (e.g., 4-6 hours) before replacing the medium can help minimize toxicity.[1]

Frequently Asked Questions (FAQs)

Q1: What is the ideal confluency of cells for transfection?

A1: The ideal cell confluency for transfection is typically between 70-90%.[1][4][5] Cells that are actively dividing tend to take up foreign DNA more effectively.[4] Overly confluent cells may exhibit contact inhibition, which can reduce transfection efficiency.[4]

Q2: How does the quality of plasmid DNA affect transfection?

A2: The quality of plasmid DNA is critical for successful transfection. High-purity plasmid DNA with an A260/A280 ratio of at least 1.8 and low endotoxin (B1171834) levels will lead to higher transfection efficiency and lower cell toxicity.[1] The integrity of the plasmid, with a high percentage of supercoiled DNA, is also important for optimal results.[4][10]

Q3: Can I use antibiotics in the media during transfection?

A3: It is generally recommended to perform transfection in antibiotic-free media.[1][5] Some antibiotics can be cytotoxic, and since transfection reagents can increase cell permeability, they may also increase the uptake of antibiotics, leading to increased cell death.[4]

Q4: How long should I wait after transfection to assay for gene expression?

A4: The optimal time to assay for gene expression depends on the specific plasmid, the gene being expressed, and the cell line. Typically, for transient transfections, gene expression can be detected within 24-72 hours post-transfection.[1] Expression levels will peak and then decline as the cells divide and the plasmid is diluted out.[1]

Experimental Protocols

Standard Lipid-Based Transfection Protocol

This protocol provides a general guideline for transfecting adherent cells in a 6-well plate format. Optimization will be required for different cell types and plasmids.

Materials:

  • Healthy, actively dividing cells

  • This compound Plasmid DNA (high purity, endotoxin-free)

  • Lipid-based transfection reagent

  • Serum-free medium (e.g., Opti-MEM®)

  • Complete growth medium

  • Sterile microcentrifuge tubes

  • 6-well tissue culture plates

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 70-90% confluency on the day of transfection.

  • Complex Preparation:

    • In tube A, dilute 2.5 µg of this compound plasmid DNA into 250 µL of serum-free medium. Mix gently.

    • In tube B, dilute 5 µL of the lipid-based transfection reagent into 250 µL of serum-free medium. Mix gently and incubate for 5 minutes at room temperature.

    • Combine the diluted DNA and the diluted transfection reagent. Mix gently and incubate for 20 minutes at room temperature to allow for complex formation.[11]

  • Transfection:

    • Gently add the 500 µL of the DNA-reagent complex mixture to each well.

    • Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.

  • Analysis: After the incubation period, analyze the cells for gene expression using your desired method (e.g., fluorescence microscopy for a fluorescent reporter, qPCR for mRNA levels, or Western blot for protein expression).

Visualizations

Troubleshooting Logic for Low Transfection Efficiency

This diagram outlines a logical workflow for troubleshooting experiments with low transfection efficiency.

low_transfection_efficiency start Start: Low Transfection Efficiency check_dna Check Plasmid DNA Quality (A260/A280 ≥ 1.8, Gel Integrity) start->check_dna check_cells Assess Cell Health & Confluency (>90% Viability, 70-90% Confluent) check_dna->check_cells DNA OK fail Consider Alternative Methods (e.g., Electroporation, Viral Delivery) check_dna->fail DNA Poor Quality optimize_ratio Optimize DNA:Reagent Ratio (Titrate Ratios, e.g., 1:1, 1:2, 1:3) check_cells->optimize_ratio Cells OK check_cells->fail Cells Unhealthy check_protocol Review Transfection Protocol (Serum-free complex formation, Incubation times) optimize_ratio->check_protocol Ratio Optimized optimize_ratio->fail Optimization Fails success Transfection Successful check_protocol->success Protocol OK check_protocol->fail Protocol Issues

Caption: A flowchart for troubleshooting low transfection efficiency.

Experimental Workflow for Lipid-Based Transfection

This diagram illustrates the key steps in a typical lipid-based plasmid transfection experiment.

transfection_workflow seed_cells 1. Seed Cells (Target 70-90% confluency) prepare_dna 2a. Dilute Plasmid DNA (in serum-free medium) seed_cells->prepare_dna prepare_reagent 2b. Dilute Transfection Reagent (in serum-free medium) seed_cells->prepare_reagent form_complexes 3. Form DNA-Reagent Complexes (Incubate at room temperature) prepare_dna->form_complexes prepare_reagent->form_complexes add_to_cells 4. Add Complexes to Cells form_complexes->add_to_cells incubate 5. Incubate Cells (24-72 hours) add_to_cells->incubate analyze 6. Analyze Gene Expression incubate->analyze

References

Technical Support Center: Troubleshooting High Background in LBL1 Immunofluorescence

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for immunofluorescence (IF) staining of LBL1. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues, particularly high background, encountered during this compound IF experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where is it expected to be localized?

A1: this compound is a small molecule ligand that binds to nuclear lamins, specifically Lamin A/C.[1][2] Therefore, in immunofluorescence experiments, a specific signal for this compound is expected at the nuclear envelope.

Q2: What are the most common causes of high background in immunofluorescence?

A2: High background fluorescence can obscure your specific signal and make data interpretation difficult. The primary causes include:

  • Antibody Concentration: Primary or secondary antibody concentrations that are too high can lead to non-specific binding.[3][4]

  • Insufficient Blocking: Inadequate blocking of non-specific binding sites can cause antibodies to adhere to unintended targets.[4]

  • Autofluorescence: Some cells and tissues have endogenous molecules that fluoresce naturally.[5] Fixatives like formaldehyde (B43269) can also induce autofluorescence.

  • Inadequate Washing: Insufficient washing between antibody incubation steps can leave unbound antibodies that contribute to background.

  • Permeabilization Issues: For nuclear targets like this compound, proper permeabilization is crucial. However, harsh permeabilization can damage cellular structures and lead to non-specific antibody trapping.

  • Secondary Antibody Cross-Reactivity: The secondary antibody may cross-react with endogenous immunoglobulins in the sample.

Q3: How can I be sure that the signal I'm seeing is specific to this compound?

A3: To confirm the specificity of your this compound staining, it is essential to include proper controls in your experiment. These include:

  • Secondary Antibody Only Control: This control, where the primary antibody is omitted, helps to identify non-specific binding of the secondary antibody.

  • Isotype Control: Using a non-immune antibody of the same isotype and at the same concentration as your primary antibody can help determine if the observed staining is due to non-specific interactions of the primary antibody.

  • Knockdown/Knockout (KO) Cells: The most definitive control is to use cells where this compound's target, Lamin A/C, has been knocked down or knocked out. In these cells, a specific anti-LBL1 signal should be significantly reduced or absent.[1]

Troubleshooting Guide: High Background in this compound Immunofluorescence

This guide provides a systematic approach to identifying and resolving the root causes of high background staining in your this compound immunofluorescence experiments.

Problem 1: High background across the entire sample.

This is often due to issues with antibody concentrations, blocking, or washing steps.

Possible Cause Recommended Solution
Primary antibody concentration too high Titrate the primary antibody to determine the optimal concentration that provides a strong specific signal with low background. Start with the manufacturer's recommended dilution and perform a dilution series (e.g., 1:100, 1:250, 1:500).[4]
Secondary antibody concentration too high Titrate the secondary antibody. A common starting dilution is 1:1000, but this can be adjusted (e.g., 1:2000 to 1:10,000) if the signal is too bright or the background is high.
Insufficient blocking Increase the blocking time (e.g., from 30 minutes to 1 hour).[4] Consider changing the blocking agent. Normal serum from the species in which the secondary antibody was raised is often effective. Bovine Serum Albumin (BSA) is another common blocking agent.[3]
Inadequate washing Increase the number and duration of wash steps after primary and secondary antibody incubations. Use a gentle wash buffer like PBS containing a low concentration of detergent (e.g., 0.05% Tween-20).
Problem 2: Punctate or speckled background.

This can be caused by aggregated antibodies or precipitates in your reagents.

Possible Cause Recommended Solution
Aggregated antibodies Centrifuge the primary and secondary antibodies at high speed (e.g., >10,000 x g) for 1-5 minutes before use to pellet any aggregates.
Precipitates in buffers Filter all buffers (e.g., PBS, blocking buffer) through a 0.22 µm filter to remove any precipitates.
Problem 3: Autofluorescence.

This is inherent fluorescence from the sample itself and can be a significant source of background.

Possible Cause Recommended Solution
Endogenous fluorophores Before staining, examine an unstained sample under the microscope to assess the level of autofluorescence. If significant, consider using a commercial autofluorescence quenching kit.
Fixative-induced autofluorescence Aldehyde fixatives like formaldehyde can increase autofluorescence. Try reducing the fixation time or using an alternative fixative like cold methanol. If using formaldehyde, you can treat the cells with a quenching agent like sodium borohydride (B1222165) or glycine (B1666218) after fixation.[5]

Experimental Protocols

Standard Immunofluorescence Protocol for this compound (Adherent Cells)

This protocol is a general guideline and may require optimization for your specific cell type and antibodies.

Materials:

  • Cells grown on sterile glass coverslips

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution: 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS

  • Blocking Buffer: 5% Normal Goat Serum (or serum from the secondary antibody host species) and 1% BSA in PBS

  • Primary Antibody: Anti-LBL1 antibody (diluted in blocking buffer)

  • Secondary Antibody: Fluorophore-conjugated secondary antibody against the host species of the primary antibody (diluted in blocking buffer)

  • Nuclear Counterstain: DAPI (1 µg/mL in PBS)

  • Antifade Mounting Medium

Procedure:

  • Cell Culture: Seed cells on sterile glass coverslips in a culture plate and grow to the desired confluency (typically 50-70%).

  • Washing: Gently wash the cells three times with PBS.

  • Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Since this compound's target is nuclear, permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Blocking: Block non-specific binding sites by incubating the cells in Blocking Buffer for 1 hour at room temperature.[4]

  • Primary Antibody Incubation: Incubate the cells with the diluted anti-LBL1 primary antibody overnight at 4°C in a humidified chamber.

  • Washing: Wash the cells three times with PBS containing 0.05% Tween-20 for 5 minutes each.

  • Secondary Antibody Incubation: Incubate the cells with the diluted fluorophore-conjugated secondary antibody for 1 hour at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS containing 0.05% Tween-20 for 5 minutes each, protected from light.

  • Counterstaining: Incubate the cells with DAPI solution for 5 minutes at room temperature to stain the nuclei.

  • Washing: Wash the cells two times with PBS.

  • Mounting: Mount the coverslips onto glass slides using an antifade mounting medium.

  • Imaging: Visualize the staining using a fluorescence microscope with the appropriate filters.

Data Presentation

The following table provides illustrative examples of how to optimize antibody concentrations to reduce background and improve the signal-to-noise ratio. Actual optimal dilutions will vary depending on the specific antibodies and experimental conditions.

Primary Antibody DilutionSecondary Antibody DilutionSignal Intensity (Arbitrary Units)Background Intensity (Arbitrary Units)Signal-to-Noise Ratio
1:1001:50015008001.88
1:2501:100012003004.00
1:5001:10008001505.33
1:10001:20004001004.00

Mandatory Visualization

This compound Signaling Pathway

This compound has been identified as a ligand that binds to Lamin A/C. This interaction has been shown to disrupt the association between Lamin A and Rad51, a key protein in the homologous recombination pathway for DNA double-strand break repair. The disruption of the Lamin A-Rad51 complex leads to the degradation of Rad51, thereby impairing the cell's ability to repair DNA damage.

LBL1_Signaling_Pathway This compound This compound LaminAC Lamin A/C This compound->LaminAC Binds This compound->LaminAC Rad51 Rad51 This compound->Rad51 Leads to degradation of LaminAC->Rad51 Stabilizes LaminAC->Rad51 HR_Repair Homologous Recombination Repair Rad51->HR_Repair Mediates Rad51->HR_Repair Degradation Rad51 Degradation DSB DNA Double-Strand Break (DSB) DSB->HR_Repair Requires DSB->HR_Repair Troubleshooting_Workflow Start High Background Observed Check_Controls Review Controls (2ndary only, isotype) Start->Check_Controls High_2ndary High background in secondary only control? Check_Controls->High_2ndary Troubleshoot_2ndary Optimize Secondary Ab: - Decrease concentration - Change supplier High_2ndary->Troubleshoot_2ndary Yes High_Isotype High background in isotype control? High_2ndary->High_Isotype No Optimize_Protocol Optimize Staining Protocol Troubleshoot_2ndary->Optimize_Protocol Troubleshoot_Primary Optimize Primary Ab: - Decrease concentration - Check for cross-reactivity High_Isotype->Troubleshoot_Primary Yes Check_Autofluorescence Examine Unstained Sample High_Isotype->Check_Autofluorescence No Troubleshoot_Primary->Optimize_Protocol Autofluorescence_Present Autofluorescence present? Check_Autofluorescence->Autofluorescence_Present Quench_Autofluorescence Implement Quenching Protocol: - Sodium borohydride - Commercial quencher Autofluorescence_Present->Quench_Autofluorescence Yes Autofluorescence_Present->Optimize_Protocol No Quench_Autofluorescence->Optimize_Protocol Blocking Increase blocking time/ change blocking agent Optimize_Protocol->Blocking Washing Increase wash steps/ duration Optimize_Protocol->Washing End Low Background Achieved Blocking->End Washing->End

References

Technical Support Center: LBL1 siRNA Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify, mitigate, and understand off-target effects when using siRNA, with a focus on a hypothetical siRNA targeting LBL1.

Troubleshooting Guide

Issue 1: Unexpected Phenotype Observed After this compound siRNA Transfection

You have transfected your cells with this compound siRNA and observe a phenotype that is not consistent with the known function of this compound. This could be due to off-target effects.

Possible Cause: The siRNA is silencing unintended genes in addition to this compound. Off-target effects often arise from partial complementarity of the siRNA seed region (nucleotides 2-8 of the guide strand) to the 3' UTR of other mRNAs, mimicking microRNA (miRNA) activity.[1][2][3]

Troubleshooting Steps:

  • Validate On-Target Knockdown:

    • Confirm efficient silencing of this compound mRNA and protein using quantitative real-time PCR (qRT-PCR) and Western blotting. Inconsistent knockdown across multiple siRNAs targeting this compound might suggest an off-target issue.[4]

  • Use Multiple siRNAs:

  • Perform Rescue Experiments:

  • Analyze Global Gene Expression:

    • Perform a global gene expression analysis (e.g., RNA-sequencing or microarray) to identify unintended downregulated genes.[1][6] This can provide direct evidence of off-target effects.

  • Computational Analysis for Off-Target Prediction:

    • Use computational tools like BLAST, Sylamer, or SeedMatchR to predict potential off-target genes with complementarity to your this compound siRNA seed sequence.[1][7][8]

Issue 2: High Degree of Cell Death or Toxicity After Transfection

You observe significant cell death or a toxic phenotype after transfecting with this compound siRNA, which is not the expected outcome of this compound silencing.

Possible Cause: Some siRNAs can induce off-target effects that lead to cellular toxicity.[9] This can be due to the silencing of essential genes or the activation of stress response pathways.[6]

Troubleshooting Steps:

  • Reduce siRNA Concentration:

    • Titrate the concentration of your this compound siRNA. Lowering the concentration can significantly reduce off-target effects while maintaining on-target knockdown.[6][10][11]

  • Use Chemically Modified siRNAs:

    • Utilize siRNAs with chemical modifications, such as 2'-O-methylation of the seed region, which can reduce miRNA-like off-target effects and associated toxicity.[1][9][10][12]

  • Pool Multiple siRNAs:

    • Using a pool of multiple siRNAs targeting this compound at a lower overall concentration can reduce the off-target effects of any single siRNA.[1][2][10][13]

  • Test a Different siRNA Sequence:

    • The toxic phenotype may be specific to the sequence of the siRNA you are using.[3] Test other siRNAs targeting this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of siRNA off-target effects?

A1: The most common mechanism is the "miRNA-like" off-target effect, where the seed region (nucleotides 2-8) of the siRNA guide strand binds to partially complementary sequences in the 3' untranslated region (UTR) of unintended mRNA transcripts, leading to their translational repression or degradation.[1][2][14] Another potential mechanism is the saturation of the RNA-induced silencing complex (RISC), which can disrupt the function of endogenous miRNAs.[15]

Q2: How can I design this compound siRNAs with minimal off-target effects?

A2: Several strategies can be employed during the design phase:

  • Use Design Algorithms: Employ advanced algorithms that predict siRNA efficacy and off-target potential by analyzing sequence features and thermodynamic properties.[1]

  • Apply Design Filters: Avoid sequences with seed regions that have multiple matches in the 3' UTR of other genes.[13]

  • Asymmetric Design: Design the siRNA duplex to favor the loading of the antisense (guide) strand into RISC by having a higher G/C content at the 3' end and a lower G/C content at the 5' end of the guide strand.[10]

Q3: What are the best practices for validating that my observed phenotype is due to this compound knockdown and not off-target effects?

A3: The following are key validation steps:

  • Correlate with Other Perturbations: If possible, compare the siRNA-induced phenotype with that of other methods for perturbing this compound function, such as CRISPR-Cas9 knockout or small molecule inhibitors.

Q4: Can chemical modifications completely eliminate off-target effects?

A4: Chemical modifications, such as 2'-O-methylation or the use of unlocked nucleic acids (UNA) in the seed region, can significantly reduce off-target effects by destabilizing the interaction with unintended targets.[2][10] While they may not completely eliminate all off-target activity, they are a powerful tool for increasing siRNA specificity.[9][13] A recent study also showed that formamide (B127407) modification can suppress off-target effects with high efficiency.[12]

Quantitative Data on Off-Target Effects

The following tables summarize quantitative data from studies on siRNA off-target effects. Note that this data is not specific to this compound siRNA but illustrates general principles.

Table 1: Effect of siRNA Concentration on the Number of Off-Target Transcripts

siRNA TargetsiRNA ConcentrationNumber of Down-regulated Off-Targets (>2-fold)Number of Off-Targets with Seed Match in 3' UTRReference
STAT325 nM5622[11]
STAT310 nM3022[11]
HK225 nM77 (down-regulated more than target)24[11]
HK210 nM1 (down-regulated more than target)24[11]

Table 2: Impact of Chemical Modification on Off-Target Effects

siRNA ModificationPercentage of Off-Target Activity ReductionReference
Unique Dharmacon ModificationsUp to 80%[13]
2'-O-methyl modification in seed regionSubstantially limits off-target phenotypes[9]

Experimental Protocols

Protocol 1: Validation of this compound siRNA Knockdown by qRT-PCR
  • Cell Culture and Transfection:

    • Plate cells at a density that will result in 50-70% confluency at the time of transfection.

    • Transfect cells with this compound siRNA or a non-targeting control siRNA using a suitable transfection reagent according to the manufacturer's protocol.

  • RNA Extraction:

    • At 48-72 hours post-transfection, harvest the cells.

    • Extract total RNA using a commercial RNA isolation kit.

    • Assess RNA quality and quantity using a spectrophotometer.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

  • Quantitative Real-Time PCR (qPCR):

    • Prepare a qPCR reaction mix containing cDNA, forward and reverse primers for this compound and a housekeeping gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix.

    • Perform qPCR using a real-time PCR system.

    • Analyze the data using the ΔΔCt method to determine the relative expression of this compound mRNA.[4]

Protocol 2: Global Gene Expression Analysis by RNA-Sequencing
  • Sample Preparation:

    • Harvest cells transfected with this compound siRNA and a non-targeting control siRNA at the desired time point.

    • Extract high-quality total RNA.

  • Library Preparation:

    • Perform poly(A) selection to enrich for mRNA.

    • Fragment the mRNA and synthesize double-stranded cDNA.

    • Ligate sequencing adapters to the cDNA fragments.

    • Amplify the library by PCR.

  • Sequencing:

    • Sequence the prepared libraries on a next-generation sequencing platform.

  • Data Analysis:

    • Perform quality control on the raw sequencing reads.

    • Align the reads to a reference genome.

    • Quantify gene expression levels.

    • Identify differentially expressed genes between the this compound siRNA-treated and control samples.

    • Perform pathway and gene ontology analysis to understand the biological functions of the differentially expressed genes.[16][17][18]

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_validation Initial Validation cluster_mitigation Mitigation Strategies cluster_confirmation Definitive Confirmation Problem Unexpected Phenotype or Toxicity with this compound siRNA Validate_KD Confirm this compound Knockdown (qRT-PCR, Western Blot) Problem->Validate_KD Step 1 Reduce_Conc Titrate siRNA Concentration Problem->Reduce_Conc Step 2 Multiple_siRNAs Test Multiple this compound siRNAs Validate_KD->Multiple_siRNAs Rescue Rescue Experiment Multiple_siRNAs->Rescue If phenotype persists Chem_Mod Use Chemically Modified siRNA Reduce_Conc->Chem_Mod Pool_siRNAs Pool Multiple siRNAs Chem_Mod->Pool_siRNAs RNA_Seq Global Gene Expression Analysis (RNA-Seq/Microarray) Rescue->RNA_Seq Bioinformatics Computational Off-Target Prediction RNA_Seq->Bioinformatics

Caption: Troubleshooting workflow for this compound siRNA off-target effects.

signaling_pathway cluster_sirna siRNA Action cluster_on_target On-Target Effect cluster_off_target Off-Target Effect siRNA This compound siRNA RISC RISC siRNA->RISC binds LBL1_mRNA This compound mRNA RISC->LBL1_mRNA cleavage (perfect match) Off_Target_mRNA Off-Target mRNA (Partial Complementarity) RISC->Off_Target_mRNA degradation/repression (imperfect match) LBL1_Protein This compound Protein LBL1_mRNA->LBL1_Protein translation Phenotype_On Expected Phenotype LBL1_Protein->Phenotype_On leads to Off_Target_Protein Off-Target Protein Off_Target_mRNA->Off_Target_Protein translation Phenotype_Off Unexpected Phenotype Off_Target_Protein->Phenotype_Off leads to

Caption: On-target vs. off-target effects of this compound siRNA.

References

Technical Support Center: Troubleshooting Mybl1 Knockout Mouse Breeding

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mybl1 (A-MYB) knockout mice. Given that homozygous Mybl1 knockout males are infertile, this guide will address common issues encountered during the breeding and maintenance of this specific mouse line.

Frequently Asked Questions (FAQs)

Q1: What is the expected phenotype of a homozygous Mybl1 knockout mouse?

A1: Homozygous Mybl1 knockout (Mybl1-/-) male mice are viable but exhibit complete infertility.[1][2] This is due to a critical failure in spermatogenesis, specifically an arrest during the pachytene stage of meiosis I.[1][3][4] Consequently, mature sperm are not produced. Homozygous females and heterozygous (Mybl1+/-) males are fertile and generally do not display reproductive abnormalities.[2]

Q2: Can I set up breeding pairs of homozygous Mybl1 knockout mice to expand my colony?

A2: No, breeding pairs of homozygous Mybl1 knockout (Mybl1-/- x Mybl1-/-) mice will not produce offspring. The male infertility is the primary barrier. To maintain the knockout allele in your colony, you must use heterozygous (Mybl1+/-) mice in your breeding schemes.

Q3: What is the recommended breeding strategy to generate homozygous Mybl1 knockout mice for experiments?

A3: The most common and efficient breeding strategy is to intercross heterozygous (Mybl1+/-) mice. This will produce offspring with the expected Mendelian genotype distribution.

Breeding Scheme: Heterozygous Intercross

  • Parental Cross: Mybl1+/- (Male) x Mybl1+/- (Female)

  • Expected Offspring Genotypes:

    • 25% Mybl1+/+ (Wild-type)

    • 50% Mybl1+/- (Heterozygous)

    • 25% Mybl1-/- (Homozygous Knockout)

It is crucial to genotype all offspring to identify the mice with the desired genotypes for your experiments.

Troubleshooting Breeding Problems

This section addresses specific issues you may encounter when breeding Mybl1 knockout mice.

Issue 1: No pups or small litters from heterozygous intercrosses.

If you are not observing the expected number of pups from your Mybl1+/- x Mybl1+/- breeding pairs, consider the following factors:

  • Breeder Age: Very young or old breeders can have reduced fertility. Optimal breeding age for most mouse strains is between 6 to 8 weeks for the first pairing. Female fertility declines after 6 months of age or after about 6 litters. Male fertility can decline after one year.

  • Genetic Background: The genetic background of your mouse strain can significantly impact breeding performance. Some inbred strains are known to be poor breeders. If your Mybl1 knockout is on a mixed background, consider backcrossing to a robust breeding strain like C57BL/6J for several generations.

  • Environmental Stressors: Mice are highly sensitive to their environment. Ensure consistent light cycles (e.g., 12-14 hours of light), stable temperature and humidity, and minimize noise and vibrations. Avoid frequent cage changes or excessive handling, especially with new litters.

  • Health Status: Subclinical infections or other health issues can negatively impact breeding. Consult with your facility's veterinarian to rule out any underlying health problems.

  • Diet: Ensure your mice are on a breeder-formulated diet that provides adequate nutrition for reproduction and lactation.

Issue 2: Unexpected genotype ratios in offspring.

If your genotyping results from a heterozygous intercross consistently deviate from the expected 1:2:1 ratio, consider the following:

  • Genotyping Errors: Inaccurate genotyping is a common source of unexpected ratios. It is essential to have a robust and validated genotyping protocol.

  • Embryonic or Perinatal Lethality: While not widely reported for Mybl1 knockouts, some gene knockouts can lead to embryonic or early postnatal death of homozygous pups, skewing the observed genotype ratios at weaning.

Quantitative Data Summary: Expected Breeding Outcomes

The following table summarizes the expected outcomes from a heterozygous intercross breeding scheme for Mybl1 knockout mice. Actual numbers may vary based on the specific mouse strain and colony health.

Parental CrossOffspring GenotypeExpected Ratio (%)PhenotypeFertility
Mybl1+/- x Mybl1+/-Mybl1+/+25Wild-typeFertile
Mybl1+/-50HeterozygousFertile
Mybl1-/-25Homozygous KnockoutMale: Infertile, Female: Fertile

Experimental Protocols

Protocol 1: Genotyping Mybl1 Knockout Mice by PCR

This is a general protocol for genotyping mice using tail biopsies. Primer sequences and PCR conditions will need to be optimized for your specific Mybl1 knockout allele.

I. Genomic DNA Extraction from Mouse Tails

  • Label 1.5ml microcentrifuge tubes for each mouse.

  • Carefully collect a small (1-2 mm) tail snip from each mouse and place it in the corresponding labeled tube.

  • Add 100 µl of a Proteinase K digestion buffer to each tube.

  • Incubate the samples at 55°C overnight in a shaker or water bath to ensure complete digestion.

  • The following day, heat-inactivate the Proteinase K by incubating at 95°C for 10 minutes.

  • Centrifuge the tubes at high speed for 5 minutes to pellet any undigested tissue.

  • Transfer the supernatant containing the genomic DNA to a new, clean tube. This DNA is now ready for PCR.

II. PCR Amplification

  • Prepare a PCR master mix containing DNA polymerase, dNTPs, PCR buffer, and your specific forward and reverse primers for both the wild-type and knockout alleles.

  • Aliquot the master mix into PCR tubes.

  • Add 1-2 µl of the extracted genomic DNA to the corresponding PCR tubes.

  • Run the PCR reaction in a thermal cycler with optimized cycling conditions (annealing temperature and extension time) for your primers.

III. Gel Electrophoresis

  • Prepare an agarose (B213101) gel (typically 1.5-2.0%) with a DNA stain (e.g., ethidium (B1194527) bromide or a safer alternative).

  • Load the PCR products into the wells of the gel, including a DNA ladder for size reference.

  • Run the gel until the DNA bands are adequately separated.

  • Visualize the DNA bands under UV light and document the results. The presence and size of the bands will indicate the genotype of each mouse.

Visualizations

Mybl1_Signaling_Pathway_in_Spermatogenesis cluster_Spermatocyte Pachytene Spermatocyte cluster_Knockout Mybl1 Knockout Mybl1 Mybl1 (A-MYB) Transcription Factor Meiotic_Genes Meiotic Genes (e.g., cell cycle progression, synapsis) Mybl1->Meiotic_Genes Activates Transcription Spermatogenesis Successful Meiosis Meiotic_Genes->Spermatogenesis Meiotic_Arrest Meiotic Arrest No_Mybl1 No Mybl1 Protein No_Meiotic_Genes Meiotic Gene Dysregulation No_Mybl1->No_Meiotic_Genes No_Meiotic_Genes->Meiotic_Arrest Breeding_Workflow Start Start with Heterozygous Mice (Mybl1+/-) Breeding_Pair Set up Breeding Pair: Mybl1+/- Male x Mybl1+/- Female Start->Breeding_Pair Pups Pups are Born Breeding_Pair->Pups Weaning Wean Pups (approx. 21 days) Pups->Weaning Genotyping Genotype Pups (Tail Snip PCR) Weaning->Genotyping Identify_KO Identify Mybl1-/- Mice for Experiments Genotyping->Identify_KO Identify_Het Identify Mybl1+/- Mice for Colony Maintenance Genotyping->Identify_Het End Use in Experiments Identify_KO->End Identify_Het->Breeding_Pair Select new breeders

References

optimizing buffer conditions for LBL1 protein

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for LBL1 protein. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate the successful optimization of buffer conditions for this compound.

Frequently Asked Questions (FAQs)

Q1: Why is optimizing the buffer a critical step when working with this compound protein?

A1: The buffer environment is paramount for maintaining the structural integrity, stability, and biological activity of this compound. Every protein has a unique set of conditions under which it is most stable.[1] Deviating from this optimal range can lead to denaturation, aggregation, precipitation, and loss of function, compromising experimental results and the therapeutic potential of the protein.[1]

Q2: What are the key parameters to consider when designing a buffer for this compound?

A2: The primary parameters to optimize are pH, ionic strength (salt concentration), and the type of buffering agent.[][3] Additionally, the inclusion of stabilizing additives such as reducing agents, cryoprotectants, and detergents can significantly enhance the stability of this compound.[][3][4]

Q3: How does pH affect the stability of this compound?

A3: The pH of the buffer dictates the net charge on the protein's surface.[1] When the pH is close to the isoelectric point (pI) of this compound, the protein has a net neutral charge, which can minimize electrostatic repulsion between molecules and lead to aggregation.[5] It is generally advisable to use a buffer with a pH at least 1-1.5 units away from the pI.[6] pH also has significant effects on protein unfolding and can influence charge-charge interactions that are critical for stability.[7][8][9]

Q4: What is the role of ionic strength in this compound buffer optimization?

A4: The ionic strength, typically modulated by adding salts like NaCl or KCl, influences electrostatic interactions.[7][10] Appropriate salt concentrations can help to shield surface charges, preventing non-specific interactions that may lead to aggregation.[5] However, excessively high salt concentrations can sometimes destabilize proteins. The optimal ionic strength must be determined empirically for this compound.[10]

Q5: What are some common stabilizing additives that could benefit this compound?

A5: A variety of additives can be screened to enhance the stability of this compound[11]:

  • Glycerol (B35011), Sorbitol, Sucrose, or Trehalose: These act as cryoprotectants and stabilizers, often used at concentrations of 5-10%.[][12]

  • Reducing Agents (e.g., DTT, TCEP, β-mercaptoethanol): These are essential if this compound has cysteine residues that are prone to forming incorrect disulfide bonds, which can lead to aggregation.[][4][13]

  • Amino Acids (e.g., Arginine, Glycine, Histidine): These can help to reduce protein-protein interactions and aggregation.[][12]

  • Non-ionic or Zwitterionic Detergents (e.g., Tween-20, CHAPS): These can be useful for preventing aggregation driven by hydrophobic interactions.[13][14]

  • Protease Inhibitors: To prevent degradation of this compound by contaminating proteases.[4]

Troubleshooting Guides

Issue 1: this compound protein is precipitating or aggregating during purification or storage.
  • Question: My this compound protein solution becomes cloudy or forms visible precipitates. What should I do?

  • Answer: Precipitation is a clear indicator of protein instability and aggregation.[5] Consider the following troubleshooting steps:

    • Re-evaluate Buffer pH and Ionic Strength: Ensure the buffer pH is sufficiently far from the pI of this compound.[6] You can screen a range of pH values (e.g., 6.0, 7.0, 8.0) and salt concentrations (e.g., 50 mM, 150 mM, 500 mM NaCl) to identify optimal conditions.[6]

    • Lower the Protein Concentration: High protein concentrations can increase the likelihood of aggregation.[13] Try performing purification and storage at a lower concentration. If a high concentration is required for downstream applications, perform a final concentration step after optimizing the buffer.

    • Screen Stabilizing Additives: Introduce additives to your buffer. A good starting point is to add 5-10% glycerol or 50 mM Arginine/Glutamate.[14] If this compound has exposed cysteines, the addition of a reducing agent like DTT or TCEP is crucial.[13]

    • Check the Temperature: Proteins can be sensitive to temperature.[5] Ensure you are working at a suitable temperature, typically 4°C for purification, and consider long-term storage at -80°C in single-use aliquots to avoid freeze-thaw cycles.[4][13]

Issue 2: this compound protein is losing its biological activity.
  • Question: My this compound protein appears soluble, but it is not functional in my assays. What could be the cause?

  • Answer: Loss of activity suggests that this compound may be misfolded or denatured, even if it remains in solution.

    • Confirm Buffer Compatibility: Ensure that no components of your final buffer are interfering with the activity assay. For example, a high salt concentration in the storage buffer might inhibit enzyme kinetics.

    • Add Cofactors or Metal Ions: Some proteins require specific cofactors or metal ions for their stability and activity. Check the literature for any known requirements for this compound or homologous proteins.

    • Use a Milder Purification Protocol: Harsh purification conditions, such as extreme pH or high concentrations of elution agents, can irreversibly denature the protein. Consider alternative purification methods like size-exclusion chromatography in a well-optimized buffer.

    • Prevent Oxidation: If this compound is sensitive to oxidation, ensure that your buffers are degassed and consider adding reducing agents.[4]

Data Presentation: Example of a Thermal Shift Assay Screen for this compound

A Thermal Shift Assay (Differential Scanning Fluorimetry) is a powerful technique to rapidly screen for optimal buffer conditions by measuring the melting temperature (Tm) of a protein.[15][16] A higher Tm indicates greater protein stability.[16]

Buffer Condition IDBuffer (50 mM)pHNaCl (mM)Additive (5%)Melting Temp (Tm) in °CObservation
This compound-C1HEPES7.5150None48.5Baseline
This compound-C2Tris-HCl8.0150None47.2Less Stable
This compound-C3Sodium Acetate5.5150None49.1Slightly More Stable
This compound-C4HEPES7.550None48.1Lower salt is not better
This compound-C5HEPES7.5500None49.5Higher salt is better
This compound-C6 HEPES 7.5 500 Glycerol 52.8 Optimal Condition
This compound-C7HEPES7.5500Sucrose52.1Good Alternative
Experimental Protocols
Protocol: Determining this compound Thermal Stability via Differential Scanning Fluorimetry (DSF)

Differential Scanning Fluorimetry (DSF), also known as Thermal Shift Assay (TSA), measures the thermal denaturation temperature of a protein.[17] It monitors the fluorescence of a dye that binds to hydrophobic regions of the protein, which become exposed as the protein unfolds with increasing temperature.[18][19]

Materials:

  • Purified this compound protein (e.g., at 1-2 mg/mL)

  • SYPRO Orange dye (e.g., 5000x stock in DMSO)

  • A real-time PCR instrument capable of monitoring fluorescence over a temperature gradient.[15]

  • 96-well or 384-well PCR plates

  • Various buffer components to be screened

Methodology:

  • Prepare Master Mix: For each condition to be tested, prepare a master mix containing the buffer, salt, and any additives.

  • Prepare Protein-Dye Mix: Dilute the SYPRO Orange dye to a working concentration (e.g., 5x final concentration). In a separate tube, mix the this compound protein with the diluted dye. A typical final protein concentration in the assay is 2-5 µM.

  • Set up the Assay Plate: In each well of the PCR plate, add the appropriate buffer master mix. Then, add the protein-dye mixture to each well. The final volume is typically 20-25 µL. Include a no-protein control to measure the background fluorescence of the dye.

  • Seal and Centrifuge: Seal the plate securely and centrifuge briefly (e.g., 1000 x g for 1 minute) to ensure all components are mixed and at the bottom of the wells.[17]

  • Run the DSF Experiment: Place the plate in the real-time PCR instrument. Set up a temperature ramp from 25°C to 95°C, with a ramp rate of approximately 1°C/minute.[17] Configure the instrument to measure fluorescence (using the appropriate excitation/emission wavelengths for SYPRO Orange) at each temperature increment.

  • Data Analysis: Plot the fluorescence intensity as a function of temperature. The resulting curve will show a sigmoidal transition. The midpoint of this transition is the melting temperature (Tm). This is often calculated by fitting the data to a Boltzmann equation or by finding the peak of the first derivative of the melt curve. A higher Tm indicates a more stable protein under that specific buffer condition.

Visualizations

G cluster_0 Troubleshooting this compound Instability start This compound Aggregation or Precipitation Observed check_pH Is buffer pH 1-1.5 units from pI? start->check_pH adjust_pH Screen pH range (e.g., 6.0 - 8.5) check_pH->adjust_pH No check_conc Is protein concentration > 1 mg/mL? check_pH->check_conc Yes adjust_pH->check_conc lower_conc Lower protein concentration check_conc->lower_conc Yes add_additives Screen stabilizing additives (Glycerol, Arginine, DTT) check_conc->add_additives No lower_conc->add_additives check_temp Review storage and handling temperature add_additives->check_temp optimize_temp Aliquot and store at -80°C Avoid freeze-thaw cycles check_temp->optimize_temp Suboptimal resolved Problem Resolved check_temp->resolved Optimal optimize_temp->resolved

Caption: Workflow for troubleshooting this compound protein instability.

G cluster_1 Generic Kinase Signaling Pathway ligand External Ligand receptor Receptor Tyrosine Kinase (RTK) ligand->receptor Binds & Activates adaptor Adaptor Protein receptor->adaptor Recruits This compound This compound (Hypothetical Kinase) adaptor->this compound Activates substrate Substrate Protein This compound->substrate Phosphorylates response Cellular Response (e.g., Gene Expression) substrate->response Triggers

Caption: Hypothetical signaling pathway involving this compound as a kinase.

References

LBL1 Cloning and Ligation Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for LBL1 cloning and ligation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during this compound gene cloning experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during your this compound cloning and ligation experiments in a question-and-answer format.

Problem 1: No or very few colonies on the plate after transformation.

This is a common issue that can be caused by several factors, from problems with your competent cells to an inefficient ligation reaction.[1][2][3][4][5][6][7]

Possible Causes and Solutions:

  • Inefficient Transformation:

    • Competent Cell Viability: Your competent cells may have low transformation efficiency. It's recommended to test the efficiency using a control plasmid (e.g., pUC19). A good efficiency is generally considered to be at least 1x10^6 colony-forming units (CFU) per microgram of DNA.[1][8] If the efficiency is low, consider using a fresh batch of commercially prepared competent cells.[3]

    • Incorrect Transformation Protocol: Review your heat shock or electroporation protocol. For heat shock, ensure the incubation on ice, heat shock temperature and duration, and recovery steps are optimal.[4][9] For electroporation, ensure the DNA sample is free of salts that can cause arcing.[10]

    • Antibiotic Issues: Double-check that you are using the correct antibiotic at the appropriate concentration for your vector.[2] Prepare fresh plates if there's any doubt about the antibiotic's efficacy.

  • Ligation Failure:

    • Inactive Ligase or Buffer: T4 DNA ligase and its buffer are sensitive to repeated freeze-thaw cycles and improper storage.[2][11] The ATP in the buffer is particularly labile.[5][12] It's advisable to aliquot the buffer into single-use volumes.[11] To test your ligase, you can perform a control ligation with a single-digested vector and compare the number of colonies to a no-ligase control.[1]

    • Incorrect Vector:Insert Molar Ratio: The optimal ratio of vector to insert DNA is crucial for successful ligation. A molar ratio of 1:3 (vector:insert) is a good starting point, but this may need to be optimized.[13] You can try varying the ratio from 1:1 to 1:10.[5][6][7]

    • Presence of Ligation Inhibitors: Contaminants such as salts, EDTA, or residual ethanol (B145695) from DNA purification steps can inhibit the ligase enzyme.[3][5][8] Ensure your vector and insert DNA are clean by performing an extra clean-up step if necessary.

Problem 2: High number of background colonies (colonies without the this compound insert).

A high background of empty vectors can make screening for the correct clone a tedious process. This is often due to incomplete vector digestion or vector re-ligation.[1][3]

Possible Causes and Solutions:

  • Incomplete Vector Digestion:

    • Restriction Enzyme Activity: Ensure your restriction enzymes are active and used under optimal conditions (buffer, temperature, and incubation time).[3]

    • Star Activity: Using excessive amounts of restriction enzyme or incubating for too long can lead to non-specific cutting, known as star activity.[3]

  • Vector Re-ligation:

    • Dephosphorylation: Treat the digested vector with an alkaline phosphatase (like Calf Intestinal Phosphatase - CIP or Shrimp Alkaline Phosphatase - SAP) to remove the 5' phosphate (B84403) groups.[3][12] This prevents the vector from re-ligating to itself. It is critical to completely inactivate or remove the phosphatase before ligation, as any residual activity will dephosphorylate your insert.[5][7][12]

    • Single vs. Double Digest: Using two different restriction enzymes that produce incompatible ends significantly reduces vector re-ligation compared to a single enzyme digest.

Problem 3: Colonies contain the vector but with an incorrect insert size or no insert.

After successfully obtaining colonies, you might find that they do not contain the this compound insert of the correct size upon screening.

Possible Causes and Solutions:

  • PCR Amplification Issues:

    • Non-specific Amplification: Your PCR conditions may be generating non-specific products. Optimize the annealing temperature, primer concentration, and extension time.[14][15] It's crucial to visualize your PCR product on an agarose (B213101) gel to confirm a single band of the correct size before proceeding.

    • Primer Design: Poorly designed primers can lead to the amplification of incorrect fragments.[16] Verify your primer sequences and their binding sites.

  • Contamination:

    • Template Contamination: Your DNA template for PCR might be contaminated with other plasmids or DNA fragments, leading to the amplification of the wrong insert.

    • Cross-contamination: Be mindful of potential cross-contamination between different plasmids and inserts during your cloning workflow.

  • Screening Methodologies:

    • Colony PCR: If using colony PCR for screening, optimize the PCR conditions to ensure reliable amplification from bacterial colonies.[17]

    • Restriction Digest Analysis: When screening by restriction digest, use enzymes that will produce a clear and predictable banding pattern to distinguish between the empty vector and the vector containing the this compound insert.[17][18]

    • Sanger Sequencing: The most definitive way to verify your clone is through Sanger sequencing of the plasmid DNA.[18][19][20] This will confirm the presence, orientation, and sequence of your this compound insert.

Quantitative Data Summary

For optimal ligation, the molar ratio of insert to vector is a critical parameter. The following table provides a starting point for optimizing this ratio.

Vector:Insert Molar RatioRecommendation
1:1 to 1:3A good starting point for most standard cloning experiments.[13]
1:5 to 1:10Often recommended for smaller inserts or when experiencing low ligation efficiency.[5][6][7] Can also be beneficial for blunt-end ligations.[13]
3:1 (Insert:Vector)This ratio is generally not recommended as an excess of vector can lead to a higher background of empty colonies. However, in specific cases with very large inserts, adjusting the ratio in this direction might be explored empirically.[21]

Key Experimental Protocols

Vector Preparation (Double Digestion)
  • In a sterile microfuge tube, combine the following:

    • Vector DNA (1 µg)

    • 10X Restriction Buffer (2 µL)

    • Restriction Enzyme 1 (10 units)

    • Restriction Enzyme 2 (10 units)

    • Nuclease-free water to a final volume of 20 µL

  • Incubate at the recommended temperature for the restriction enzymes (usually 37°C) for 1-2 hours.

  • Run the digested vector on an agarose gel to confirm complete linearization.

  • Excise the linearized vector band from the gel and purify the DNA using a gel extraction kit.

  • (Optional but recommended) Perform a dephosphorylation step on the purified, linearized vector to prevent re-ligation.

This compound Insert Amplification (PCR)
  • Set up the PCR reaction in a PCR tube:

    • Template DNA (containing this compound gene) (1-10 ng)

    • Forward Primer (10 µM) (0.5 µL)

    • Reverse Primer (10 µM) (0.5 µL)

    • dNTP Mix (10 mM) (1 µL)

    • 10X PCR Buffer (5 µL)

    • High-fidelity DNA Polymerase (0.5 µL)

    • Nuclease-free water to a final volume of 50 µL

  • Perform PCR with optimized cycling conditions (annealing temperature and extension time are critical).

  • Analyze the PCR product on an agarose gel to verify a single band of the expected size.

  • Purify the PCR product using a PCR purification kit.

  • Digest the purified PCR product with the same restriction enzymes used for the vector.

  • Purify the digested insert using a PCR purification kit.

Ligation Reaction
  • In a sterile microfuge tube, combine the following on ice:

    • Linearized, dephosphorylated vector (e.g., 50 ng)

    • Digested this compound insert (in a 1:3 molar ratio to the vector)

    • 10X T4 DNA Ligase Buffer (1 µL)

    • T4 DNA Ligase (1 µL)

    • Nuclease-free water to a final volume of 10 µL

  • Mix gently by pipetting.

  • Incubate at room temperature (20-25°C) for 1 hour or at 16°C overnight.[2]

  • (Optional) Heat inactivate the ligase at 65°C for 10 minutes.[8]

Transformation (Heat Shock)
  • Thaw a tube of competent E. coli cells on ice.

  • Add 2-5 µL of the ligation reaction to the competent cells.

  • Incubate on ice for 30 minutes.

  • Heat shock the cells at 42°C for 45-90 seconds.[4]

  • Immediately place the tube back on ice for 2 minutes.

  • Add 250-500 µL of pre-warmed SOC or LB medium.

  • Incubate at 37°C for 1 hour with shaking (220 rpm).

  • Plate 100-200 µL of the cell suspension onto an LB agar (B569324) plate containing the appropriate antibiotic.

  • Incubate the plate overnight at 37°C.

Visualizations

LBL1_Cloning_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_downstream Downstream Vector_Prep Vector Preparation (Restriction Digest) Ligation Ligation Vector_Prep->Ligation Insert_Amp This compound Insert Amplification (PCR) Insert_Amp->Ligation Transformation Transformation Ligation->Transformation Screening Colony Screening (PCR/Digest) Transformation->Screening Verification Sequence Verification Screening->Verification

Caption: A streamlined workflow for this compound cloning, from preparation to verification.

Troubleshooting_Tree Start Problem: No/Few Colonies Check_Cells Check Competent Cell Efficiency Start->Check_Cells Check_Plates Check Antibiotic Plates Start->Check_Plates Low_Efficiency Low Efficiency: Use new cells Check_Cells->Low_Efficiency < 10^6 CFU/µg Good_Efficiency Good Efficiency: Proceed to next step Check_Cells->Good_Efficiency >= 10^6 CFU/µg Check_Ligation Check Ligation Reaction Good_Efficiency->Check_Ligation Ligation_Control_Fail Control Fails: Check Ligase/Buffer Check_Ligation->Ligation_Control_Fail Negative Ligation_Control_OK Control OK: Check Vector/Insert Prep Check_Ligation->Ligation_Control_OK Positive Plates_Bad Plates Bad: Remake plates Check_Plates->Plates_Bad

Caption: A decision tree for troubleshooting experiments with no or few colonies.

References

LBL1 Protein Purification Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing the aggregation of purified LBL1 protein during and after the purification process.

Frequently Asked Questions (FAQs)

Q1: My purified this compound protein is aggregating. What are the common causes?

Aggregation of purified proteins like this compound can stem from various factors, including:

  • High Protein Concentration: Increased intermolecular interactions at high concentrations can lead to aggregation.[1][2]

  • Suboptimal Buffer Conditions: Incorrect pH or ionic strength can expose hydrophobic regions, promoting aggregation.[1]

  • Temperature Stress: Both elevated temperatures during purification and freeze-thaw cycles can induce aggregation.[1]

  • Presence of Oxidizing Agents: For proteins containing cysteine residues, oxidation can lead to the formation of intermolecular disulfide bonds and subsequent aggregation.[1]

  • Mechanical Stress: Agitation or pumping during purification can cause mechanical stress and induce aggregation.

  • Lack of Stabilizing Agents: The absence of additives that favor the native protein state can lead to instability and aggregation.

Q2: What initial steps can I take to troubleshoot this compound aggregation?

Start by systematically evaluating your current purification and storage protocol. Consider the following initial adjustments:

  • Lower Protein Concentration: Try to work with a lower concentration of this compound throughout the purification process.[2]

  • Optimize Buffer pH: Determine the isoelectric point (pI) of this compound and adjust the buffer pH to be at least one unit away from the pI to increase solubility.

  • Vary Salt Concentration: Modify the ionic strength of your buffers. Low salt can sometimes lead to aggregation for certain proteins, while high salt can also have a similar effect.[1]

  • Work at a Lower Temperature: Perform all purification steps at 4°C to reduce the propensity for aggregation.[2]

Troubleshooting Guides

Issue 1: this compound Aggregates Immediately After Elution

If you observe aggregation immediately following elution from your chromatography column, consider the following troubleshooting steps.

Experimental Protocol: Buffer Optimization Screen

This protocol allows for the rapid screening of multiple buffer conditions to identify those that enhance this compound solubility.[3]

  • Prepare a Series of Buffers: Prepare small volumes of your elution buffer with systematic variations in pH, salt concentration (e.g., NaCl, KCl), and additives.

  • Aliquot Purified this compound: Immediately after elution, aliquot small, equal amounts of your purified this compound into the different buffer conditions.

  • Incubate and Observe: Incubate the samples for a short period (e.g., 1 hour) at 4°C.

  • Assess Aggregation: Visually inspect for precipitation. For a more quantitative measure, centrifuge the samples and analyze the soluble fraction by SDS-PAGE or measure turbidity.[4]

Data Presentation: Buffer Additive Screening Results

AdditiveConcentration RangeObservationRecommendation
L-Arginine50-500 mMOften reduces aggregation by suppressing non-specific interactions.[5]Start with 100-200 mM in your elution and storage buffers.
Glycerol (B35011)5-20% (v/v)Acts as a cryoprotectant and osmolyte, stabilizing the native state.[1]Include 10% glycerol in the final storage buffer.
Non-ionic Detergents (e.g., Tween-20, Triton X-100)0.01-0.1% (v/v)Can help solubilize aggregation-prone proteins without denaturation.[1]Titrate low concentrations to find the optimal level.
Reducing Agents (DTT, TCEP)1-5 mMPrevents the formation of intermolecular disulfide bonds.[1][4]Add fresh reducing agent to your buffers immediately before use.

G start This compound Aggregates Post-Elution sub_optimal_buffer Suboptimal Buffer? start->sub_optimal_buffer high_concentration High Concentration? start->high_concentration oxidation Oxidation? start->oxidation optimize_buffer Optimize Buffer (pH, Salt, Additives) sub_optimal_buffer->optimize_buffer Yes dilute_protein Dilute Protein high_concentration->dilute_protein Yes add_reducing_agent Add Reducing Agent (DTT, TCEP) oxidation->add_reducing_agent Yes end Soluble this compound optimize_buffer->end dilute_protein->end add_reducing_agent->end

Caption: Workflow for assessing long-term this compound stability.

Issue 3: this compound is Prone to Aggregation in Physiological Buffers

Some proteins, like the known this compound interactor lamin A, have an intrinsic tendency to aggregate in physiological buffers. I[6]f this compound shares this characteristic, more specialized strategies may be required.

Experimental Protocol: Detergent Gradient Purification

For proteins that are highly prone to aggregation, a novel approach involves using a detergent gradient during purification to separate active, non-aggregated protein from inactive aggregates.

[7]1. Initial Purification: Perform an initial purification step (e.g., Ni-NTA chromatography). 2. Detergent Gradient: Further process the freshly purified protein using a gradient of a mild, non-denaturing detergent. 3. Fraction Collection: Collect fractions along the detergent gradient. 4. Activity Assay: The active, non-aggregated protein is expected to be retained in the low detergent concentration zone, while aggregates migrate to the high detergent concentration zone.

[7]Data Presentation: Detergent Selection for Aggregation-Prone Proteins

Detergent TypeExamplesRecommended ConcentrationNotes
Non-ionicTween 20, Triton X-1000.01 - 0.1%Generally mild and non-denaturing.
ZwitterionicCHAPS, Zwittergent 3-140.05 - 0.5%Can be more effective at solubilizing some proteins.
Non-detergent SulfobetainesNDSB-201, NDSB-2560.1 - 1 MCan stabilize proteins and reduce aggregation without forming micelles.

Signaling Pathway: this compound Stability and Aggregation Pathways

G native Native this compound unfolded Partially Unfolded Intermediate native->unfolded Unfolding unfolded->native Refolding aggregated Aggregated this compound unfolded->aggregated Aggregation stabilizers Stabilizing Agents (Glycerol, Arginine) stabilizers->native stressors Stressors (High Temp, Wrong pH) stressors->native

Caption: Factors influencing this compound folding and aggregation.

References

LBL1 Real-Time PCR Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for the LBL1 Real-Time PCR assay. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.

Troubleshooting Guides & FAQs

This section addresses specific problems you might face with your this compound real-time PCR experiments in a simple question-and-answer format.

Issue 1: No Amplification or Very Late Amplification (High Cq Value)

Question: My real-time PCR for the this compound gene shows no amplification, or the Cq value is very high (e.g., >35). What are the possible causes and solutions?

Answer:

No amplification or a high Cq value suggests that the target amplification is either absent or occurring at a very low level.[1][2] Several factors could be responsible:

  • Problems with the Reaction Mix:

    • Missing Component: A critical component of the PCR mix (e.g., polymerase, primers, dNTPs, or template) may have been inadvertently omitted.[3]

    • Incorrect Reagent Concentration: Sub-optimal concentrations of primers, probe, or MgCl₂ can lead to reaction failure.

    • Degraded Reagents: Repeated freeze-thaw cycles or improper storage can degrade critical reagents like the polymerase or the probe.[4]

  • Issues with the Template (cDNA):

    • Poor RNA Quality or Quantity: The starting RNA may be degraded or of low purity, leading to inefficient reverse transcription.[5]

    • Inefficient cDNA Synthesis: The reverse transcription step may have been inefficient, resulting in insufficient cDNA template for the PCR reaction.[1]

    • PCR Inhibitors: The sample may contain inhibitors carried over from the RNA extraction process (e.g., salts, phenol, ethanol).[4][6]

  • Sub-optimal Experimental Conditions:

    • Incorrect Annealing Temperature: The annealing temperature may be too high for the primers to bind efficiently to the target sequence.[1]

    • Poor Primer/Probe Design: The primers or probe for the this compound gene may be poorly designed, leading to inefficient amplification.[1][5]

Troubleshooting Workflow: No Amplification

Start No Amplification Check_Mix Verify Reaction Mix (Template, Master Mix, Primers) Start->Check_Mix Check_Template Assess Template Quality (RNA Integrity, Purity, Concentration) Check_Mix->Check_Template Mix OK Result_OK Successful Amplification Check_Mix->Result_OK Error Found & Corrected Check_Protocol Review PCR Protocol (Annealing Temp, Cycling) Check_Template->Check_Protocol Template OK Purify Re-purify Template (Remove Inhibitors) Check_Template->Purify Inhibitors Suspected Repeat_RT Repeat Reverse Transcription Check_Template->Repeat_RT Degradation Suspected Redesign Redesign Primers/Probe Check_Protocol->Redesign Protocol OK, Still Fails Optimize Optimize Reaction (Gradient PCR, Reagent Titration) Check_Protocol->Optimize Sub-optimal Redesign->Optimize Optimize->Result_OK Purify->Repeat_RT Repeat_RT->Result_OK After Re-running PCR

Caption: Troubleshooting workflow for no amplification in this compound qPCR.

Issue 2: Low Amplification Efficiency

Question: My standard curve for the this compound assay shows a low amplification efficiency (e.g., <90%). What does this mean and how can I fix it?

Answer:

Low PCR efficiency indicates that the amount of PCR product is not doubling with each cycle as expected.[6][7] An acceptable efficiency range is typically 90-110%.[8][9]

  • Causes of Low Efficiency:

    • Sub-optimal Primer/Probe Design: Primers with secondary structures or inappropriate melting temperatures (Tm) can lead to poor annealing.[7][10]

    • Sub-optimal Reagent Concentrations: Incorrect concentrations of primers, MgCl₂, or dNTPs can limit the reaction.

    • PCR Inhibitors: Contaminants in the template can inhibit the polymerase activity.[6][7]

    • Incorrect Annealing Temperature: An annealing temperature that is too high or too low can reduce primer binding specificity and efficiency.

    • Amplicon Length: Very long amplicons can be amplified less efficiently.[5]

Solutions:

  • Optimize Annealing Temperature: Perform a gradient PCR to determine the optimal annealing temperature for your this compound primers.[8]

  • Titrate Primer Concentrations: Test a range of primer concentrations to find the optimal concentration for your assay.[11]

  • Re-design Primers: If optimization fails, consider redesigning your primers for a different region of the this compound gene.[12]

  • Purify Template DNA: If inhibitors are suspected, re-purify your cDNA samples. You can also test for inhibition by running a dilution series of your template; a decrease in Cq that is not proportional to the dilution factor can indicate inhibition.[6]

Issue 3: Presence of Primer-Dimers

Question: My melt curve analysis shows a peak at a low melting temperature in addition to my target peak. Is this a primer-dimer, and how do I get rid of it?

Answer:

Yes, a peak at a lower melting temperature (typically <80°C) in a SYBR Green-based assay is often indicative of primer-dimer formation.[13] Primer-dimers are formed when primers anneal to each other instead of the target sequence.[14][15] This non-specific amplification consumes reagents and can interfere with the accurate quantification of your target.[15]

  • Causes of Primer-Dimer Formation:

    • Poor Primer Design: Primers with complementary sequences, especially at the 3' ends, are prone to forming dimers.[16]

    • High Primer Concentration: Excessive primer concentrations increase the likelihood of primer-primer interactions.[17]

    • Low Annealing Temperature: A low annealing temperature can facilitate non-specific binding between primers.[17]

    • Non-Optimal Master Mix: Some master mixes may be more prone to primer-dimer formation.

    • Reaction Setup at Room Temperature: Setting up reactions at room temperature can allow for non-specific primer annealing and extension before the initial denaturation step.[13] Using a "hot-start" polymerase can help mitigate this.[17][18]

Solutions:

  • Optimize Primer Concentration: Reduce the concentration of your primers.[11]

  • Increase Annealing Temperature: Gradually increase the annealing temperature to promote more specific primer binding.[17]

  • Primer Re-design: Use primer design software to check for potential self-dimerization and cross-dimerization and redesign if necessary.[19]

  • Use a Hot-Start Polymerase: This prevents the polymerase from being active at lower temperatures where primer-dimers are more likely to form.[17]

Issue 4: Non-Specific Amplification

Question: My melt curve has multiple peaks, or my gel electrophoresis shows bands of unexpected sizes. What causes this non-specific amplification?

Answer:

Non-specific amplification refers to the amplification of unintended DNA sequences in your sample.[20][21] This can lead to inaccurate quantification of your this compound target.

  • Causes of Non-Specific Amplification:

    • Poor Primer Design: Primers may have partial homology to other sequences in the genome, leading to off-target amplification.[21]

    • Low Annealing Temperature: This can allow primers to bind to sequences that are not perfectly complementary.[21]

    • High Primer Concentration: Can increase the chances of non-specific binding.

    • Genomic DNA (gDNA) Contamination: If your primers are not designed to span an intron-exon junction, they can amplify contaminating gDNA in your RNA sample.

Troubleshooting Logic: Non-Specific Amplification

Start Non-Specific Amplification Detected (Multiple Melt Peaks / Gel Bands) Check_Primers Review Primer Design (BLAST for specificity) Start->Check_Primers Check_Annealing Optimize Annealing Temperature (Increase in increments) Check_Primers->Check_Annealing Primers seem specific Redesign Redesign Primers Check_Primers->Redesign Poor specificity Check_gDNA Check for gDNA Contamination (DNase treat RNA, run no-RT control) Check_Annealing->Check_gDNA Optimization fails Result_OK Specific Amplification Achieved Check_Annealing->Result_OK Optimization successful Check_gDNA->Result_OK gDNA removed Redesign->Result_OK New primers work

Caption: Logical steps to troubleshoot non-specific amplification.

Quantitative Data Summary

The following tables provide recommended starting concentrations and cycling conditions for a typical this compound real-time PCR assay. Optimization may be required for your specific experimental setup.

Table 1: Recommended Reagent Concentrations

ReagentRecommended Final ConcentrationOptimization Range
Forward Primer300 - 500 nM100 - 900 nM[9]
Reverse Primer300 - 500 nM100 - 900 nM[9]
Probe (if applicable)250 nM50 - 500 nM[11]
MgCl₂Varies by master mixTitrate if necessary

Table 2: Typical Two-Step Cycling Protocol

StepTemperature (°C)TimeCycles
Polymerase Activation952 - 3 minutes1
Denaturation9515 seconds40
Annealing/Extension6060 seconds40
Melt Curve AnalysisInstrument Specific-1

Experimental Protocols

Standard this compound Real-Time RT-PCR Protocol

This protocol outlines the key steps for quantifying this compound gene expression using a two-step RT-qPCR approach.

1. RNA Isolation and Quantification:

  • Isolate total RNA from your samples using a validated RNA extraction kit.

  • Treat the RNA with DNase to remove any contaminating genomic DNA.

  • Assess the quantity and quality of the RNA using a spectrophotometer (e.g., NanoDrop) and check for integrity via gel electrophoresis or a bioanalyzer. An A260/280 ratio of ~2.0 is generally considered pure.

2. Reverse Transcription (cDNA Synthesis):

  • Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit. A mix of oligo(dT) and random hexamer primers is often recommended for comprehensive transcript coverage.

  • Include a "no-RT" control (a reaction without reverse transcriptase) to later check for gDNA contamination in your qPCR step.

3. Real-Time PCR Reaction Setup:

  • Prepare a master mix containing the appropriate qPCR master mix (e.g., SYBR Green or probe-based), forward and reverse primers for this compound, and nuclease-free water.

  • Aliquot the master mix into your PCR plate or tubes.

  • Add your cDNA template (and no-template controls) to the respective wells. Aim to add a consistent amount of cDNA to each reaction.

  • Seal the plate/tubes and centrifuge briefly to collect the contents at the bottom.

4. Real-Time PCR Cycling and Data Acquisition:

  • Place the plate in the real-time PCR instrument.

  • Set up the thermal cycling program according to the parameters in Table 2, ensuring the data acquisition step is active during the annealing/extension phase.

  • Include a melt curve analysis at the end of the run if using a SYBR Green-based assay.

5. Data Analysis:

  • Determine the Cq values for your samples.

  • Analyze the melt curve to check for specific amplification (a single peak at the expected Tm).

  • Calculate the relative expression of this compound using a validated method such as the ΔΔCq method, normalizing to one or more stably expressed reference genes.[22]

References

Technical Support Center: Recombinant Human Lamin B1 Expression in E. coli

Author: BenchChem Technical Support Team. Date: December 2025

A Note on LBL1: Initial research indicates that this compound is a small molecule ligand that binds to nuclear lamins (specifically lamin A and B1) and is not a protein that can be expressed.[1][2][3] This guide therefore focuses on the expression of its target protein, Human Lamin B1 (LMNB1) , in Escherichia coli, a common challenge for researchers in cellular biology and drug development.

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address specific issues researchers may encounter when expressing recombinant human lamin B1 in E. coli.

Frequently Asked Questions (FAQs)

Q1: Why is expressing human lamin B1 in E. coli so challenging?

A1: Human lamin B1 is a eukaryotic intermediate filament protein that presents several challenges for expression in a prokaryotic system like E. coli. The primary difficulties include:

  • Insolubility: Lamin B1 has a strong tendency to misfold and aggregate into insoluble inclusion bodies, which significantly complicates purification and reduces the yield of functional protein.[4]

  • Lack of Post-Translational Modifications (PTMs): E. coli lacks the machinery for most eukaryotic PTMs, which can be important for the proper folding, stability, and function of lamins.[5][6]

  • Codon Bias: The codon usage of the human LMNB1 gene may differ significantly from the preferred codons in E. coli, potentially leading to translational stalls, truncated proteins, or low expression levels.[7][8]

  • Disulfide Bond Formation: Proper folding of lamin B1 may depend on the formation of disulfide bonds, which is not favored in the reducing environment of the E. coli cytoplasm.[9]

Q2: Which E. coli strain is best for expressing human lamin B1?

A2: The optimal strain depends on the specific challenges encountered.

  • For General Expression: BL21(DE3) is a common starting point as it is deficient in Lon and OmpT proteases, reducing proteolytic degradation of the target protein.[9][10]

  • To Address Codon Bias: Strains like Rosetta(DE3) or CodonPlus(DE3)-RIL are engineered to contain extra tRNAs for codons that are rare in E. coli but common in eukaryotes, which can significantly improve the translation of human genes.[7][8]

  • To Improve Solubility and Disulfide Bonds: Strains like SHuffle® T7 or ArcticExpress(DE3) are highly recommended. SHuffle strains have an oxidizing cytoplasm that promotes correct disulfide bond formation.[9] ArcticExpress strains co-express cold-adapted chaperonins that aid in proper protein folding at low temperatures.[11] A recent study reported successful soluble expression of lamin B1 using SHuffle® T7 competent cells.

Q3: Should I include a fusion tag on my lamin B1 construct?

A3: Yes, using a fusion tag is highly recommended.

  • Solubility Enhancement: Tags like Maltose-Binding Protein (MBP) or Glutathione S-transferase (GST) can significantly improve the solubility of lamin B1.[12]

  • Purification: Affinity tags such as the polyhistidine (His)-tag are crucial for simplifying purification from the complex mixture of E. coli host cell proteins.[12]

  • Cleavage: It is advisable to include a protease cleavage site (e.g., for TEV or thrombin) between the tag and the lamin B1 sequence to allow for removal of the tag after purification, yielding a native or near-native protein.

Q4: What is the best temperature and induction strategy for lamin B1 expression?

A4: Lowering the induction temperature is a critical strategy to enhance the solubility of lamin B1. A common approach is to grow the E. coli culture at 37°C to an optimal density (OD600 of 0.6-0.8) and then reduce the temperature to 15-20°C before adding the inducer (e.g., IPTG). The expression is then typically carried out for a longer period, such as 16-24 hours. While this slows down protein synthesis, it facilitates correct folding and reduces aggregation.

Troubleshooting Guide

Issue EncounteredPossible Cause(s)Recommended Solution(s)
No or Very Low Expression of Lamin B1 1. Codon Bias: The human LMNB1 gene contains codons rarely used by E. coli.[7][8]2. Protein Toxicity: High-level expression of lamin B1 may be toxic to the host cells.3. Plasmid Instability: The expression plasmid may be lost during cell division.4. mRNA Instability: The mRNA transcript may be rapidly degraded.1. Codon Optimization: Synthesize the LMNB1 gene with codons optimized for E. coli.[7]2. Use a specialized host strain: Switch to a strain like Rosetta(DE3) or CodonPlus(DE3)-RIL that supplies tRNAs for rare codons.[7][8]3. Use a Tightly Regulated Promoter: Employ expression systems with low basal expression, such as the pBAD promoter system, to prevent leaky expression before induction.4. Lower Inducer Concentration: Reduce the IPTG concentration (e.g., to 0.1-0.4 mM) to decrease the rate of protein synthesis.
Lamin B1 is Expressed but is Insoluble (Inclusion Bodies) 1. High Expression Rate: Rapid synthesis at 37°C overwhelms the cell's folding machinery.2. Reducing Cytoplasmic Environment: The E. coli cytoplasm inhibits the formation of necessary disulfide bonds.3. Hydrophobic Interactions: The protein's structure may have exposed hydrophobic regions leading to aggregation.1. Lower Induction Temperature: Grow cells at 37°C, then induce at a lower temperature (15-20°C) for 16-24 hours.2. Use a Solubility-Enhancing Tag: Fuse lamin B1 to a highly soluble protein like MBP or GST.[12]3. Use a Specialized Host Strain: Use a strain like SHuffle® T7 to promote disulfide bond formation in the cytoplasm or ArcticExpress(DE3) for co-expression of cold-adapted chaperones.[9][11]4. Refolding from Inclusion Bodies: As a last resort, purify the inclusion bodies and perform an in vitro refolding protocol, although this can be complex and may result in low yields of active protein.
Lamin B1 Appears Degraded or Truncated 1. Proteolytic Degradation: The expressed protein is being degraded by host cell proteases.2. Translational Stalling: Rare codons can cause the ribosome to stall and terminate translation prematurely.[8]3. Instability of the Full-Length Protein: The full-length protein may be inherently unstable in the E. coli environment.1. Use Protease-Deficient Strains: Ensure you are using a strain like BL21(DE3), which is deficient in Lon and OmpT proteases.[9][10]2. Add Protease Inhibitors: Add protease inhibitors (e.g., PMSF) during cell lysis.3. Address Codon Bias: Use a codon-optimized gene or a specialized strain like Rosetta(DE3).[7][8]4. Express Protein Fragments: If only a specific domain is needed, expressing a smaller, more stable fragment of lamin B1 can be more successful.

Data Presentation: Lamin B1 Expression Outcomes

The following table summarizes expected outcomes for human lamin B1 expression in E. coli under different conditions, based on published literature.

E. coli StrainPromoter SystemInduction Temperature (°C)Induction Time (hours)Expected Yield & SolubilityReference(s)
BL21(DE3)T7373-4High total expression, but predominantly in insoluble inclusion bodies.[4]
BL21(DE3)T71816-24Reduced total yield, but with an increased proportion of soluble protein compared to 37°C.[5]
Rosetta(DE3)T72016May improve total yield over standard BL21(DE3) by overcoming codon limitations, but solubility remains a challenge without other optimizations.[8][9]
SHuffle® T7 T7 30 4 ~10 mg/L of soluble, tag-free protein. This strain promotes proper disulfide bond formation, enhancing solubility.

Experimental Protocols

Detailed Protocol for Soluble Expression of Human Lamin B1

This protocol is adapted from a successful strategy for producing soluble, tag-free human lamin B1.

1. Gene Synthesis and Vector Construction:

  • Codon Optimization: Synthesize the full-length human LMNB1 gene with codons optimized for expression in E. coli.

  • Vector: Clone the optimized LMNB1 gene into an expression vector such as pTWIN1, which incorporates a self-cleaving intein-chitin binding domain (CBD) tag. This allows for a single-step affinity purification and subsequent tag removal without proteases.

  • Verification: Confirm the correct sequence of the final construct by Sanger sequencing.

2. Transformation:

  • Transform the expression plasmid into a suitable E. coli strain, such as SHuffle® T7 Competent Cells.

  • Plate the transformed cells on LB agar (B569324) plates containing the appropriate antibiotic (e.g., ampicillin) and incubate overnight at 37°C.

3. Expression:

  • Inoculate 10 mL of LB medium (with antibiotic) with a single colony from the plate and grow for 4-6 hours at 30°C with shaking (220 rpm).

  • Use this starter culture to inoculate 1 L of LB medium (with antibiotic).

  • Grow the 1 L culture at 30°C with shaking until the OD600 reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.4 mM.

  • Continue to incubate the culture at 30°C for 4 hours with vigorous shaking.

4. Cell Harvesting and Lysis:

  • Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.

  • Discard the supernatant and resuspend the cell pellet in 30 mL of ice-cold lysis buffer (e.g., 20 mM HEPES pH 8.0, 500 mM NaCl, 1 mM EDTA) supplemented with protease inhibitors (e.g., PMSF).

  • Lyse the cells by sonication on ice or using a high-pressure homogenizer.

  • Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C to pellet cell debris and inclusion bodies. Collect the supernatant, which contains the soluble protein fraction.

5. Purification:

  • Equilibrate a chitin (B13524) affinity column with lysis buffer.

  • Load the soluble lysate onto the column.

  • Wash the column extensively with wash buffer (e.g., 20 mM HEPES pH 8.0, 500 mM NaCl, 1 mM EDTA) to remove unbound proteins.

  • To induce on-column cleavage of the intein tag, flush the column with cleavage buffer (e.g., wash buffer containing 50 mM DTT).

  • Incubate the column at 4°C for 24-36 hours to allow for complete cleavage.

  • Elute the tag-free, soluble lamin B1 protein from the column.

  • Concentrate the purified protein and perform a buffer exchange into a suitable storage buffer using a centrifugal filtration unit (e.g., 10 kDa MWCO).

6. Analysis:

  • Confirm the purity and size of the recombinant lamin B1 by SDS-PAGE analysis.

  • Verify protein identity by Western blot using an anti-lamin B1 antibody.

  • Assess the final protein concentration using a method such as the Bradford assay or by measuring absorbance at 280 nm.

Visualizations

Expression_Workflow cluster_prep Phase 1: Preparation cluster_growth Phase 2: Growth & Induction cluster_purify Phase 3: Purification codon_opt Codon Optimization of LMNB1 Gene cloning Cloning into Expression Vector codon_opt->cloning transform Transformation into E. coli (e.g., SHuffle) cloning->transform starter Starter Culture (30°C) scaleup Scale-up Culture (1L, 30°C) starter->scaleup induction Induction (IPTG) OD600=0.6-0.8 scaleup->induction expression Protein Expression (30°C, 4h) induction->expression harvest Cell Harvesting expression->harvest lysis Lysis & Clarification harvest->lysis purify Affinity Chromatography lysis->purify elution Elution of Soluble Lamin B1 purify->elution

Caption: Workflow for soluble expression of human lamin B1 in E. coli.

Troubleshooting_Logic cluster_no_exp Problem: No/Low Expression cluster_insoluble Problem: Insoluble (Inclusion Bodies) start Start Expression Trial (e.g., BL21, 37°C) check_exp Check Expression (SDS-PAGE / Western) start->check_exp soluble Soluble Protein Obtained check_exp->soluble Yes insoluble_node Insoluble Protein check_exp->insoluble_node No (Insoluble) no_exp_node No Protein check_exp->no_exp_node No (No Protein) codon Codon Optimize Gene &/or Use Rosetta Strain promoter Use Tightly Regulated Promoter codon->promoter temp Lower Induction Temperature (15-20°C) tag Add Solubility Tag (MBP, GST) temp->tag strain Use SHuffle or ArcticExpress Strain tag->strain insoluble_node->temp no_exp_node->codon

Caption: Troubleshooting logic for recombinant lamin B1 expression.

References

Validation & Comparative

A Researcher's Guide to Validating Anti-BECLIN-1 Antibody Specificity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the specificity of antibodies is paramount for reproducible and reliable experimental results. This guide provides a comparative overview of validation strategies for antibodies targeting BECLIN-1, a key protein in autophagy and a critical player in cellular homeostasis and disease.

BECLIN-1 is a central component of the class III phosphatidylinositol 3-kinase (PI3K-III) complex, which is essential for the initiation of autophagy.[1][2] This process of cellular self-digestion is vital for removing damaged organelles and protein aggregates, and its dysregulation is implicated in numerous pathologies, including cancer and neurodegenerative diseases. Given its significance, the use of highly specific and well-validated anti-BECLIN-1 antibodies is crucial for accurately studying its function and role in signaling pathways.

This guide compares the validation data of commercially available anti-BECLIN-1 antibodies and provides detailed protocols for key validation experiments.

Comparative Analysis of Anti-BECLIN-1 Antibodies

To illustrate the validation landscape, we compare two representative rabbit monoclonal anti-BECLIN-1 antibodies from different vendors. The following tables summarize their validation data across various applications.

Table 1: Comparison of Validated Applications for Anti-BECLIN-1 Antibodies

FeatureAntibody A (Rabbit Monoclonal)Antibody B (Rabbit Monoclonal)
Validated Applications Western Blot (WB), Immunoprecipitation (IP)Western Blot (WB), Immunohistochemistry (IHC), Immunofluorescence (IF), Immunoprecipitation (IP)
Species Reactivity Human, Mouse, RatHuman, Mouse, Rat
KO/KD Validation Knockout (KO) validated in HeLa cellsKnockout (KO) validated in 293T cells[3]
Clonality MonoclonalMonoclonal[3]
Host Species RabbitRabbit[3]
Immunogen ProprietaryRecombinant fusion protein (amino acids 1-280 of human Beclin 1)[3]

Table 2: Western Blot (WB) Validation Data

ParameterAntibody AAntibody B
Positive Controls HeLa, 293T, Jurkat, K562, MCF7, SH-SY5Y, C6, Raw264.7, PC-12, NIH/3T3, C2C12 cell lysatesVarious cell lines including wild-type 293T[3]
Negative Controls BECN1 knockout HeLa cell lysateBeclin 1 knockout (KO) 293T cells[3]
Observed Band (kDa) ~52 kDaNot explicitly stated, but expected to be ~52-60 kDa
Recommended Dilution 1/1000 - 1/20001:2000 - 1:10000[3]
Blocking Buffer 5% non-fat dry milk in TBST3% nonfat dry milk in TBST[3]

Table 3: Immunoprecipitation (IP) Validation Data

ParameterAntibody AAntibody B
Cell Lysate HeLa whole cell lysateData available for polyclonal version[4]
Antibody Dilution 1/30Not specified for monoclonal
Negative Control Rabbit monoclonal IgGNot specified
Detection Antibody ab207612 at 1/1000 dilutionNot specified

Key Signaling Pathway Involving BECLIN-1

BECLIN-1 is a scaffold protein that forms a core complex with VPS34 (the catalytic subunit of PI3K-III) and VPS15. This core complex can then associate with other proteins, such as ATG14L or UVRAG, to form distinct PI3K-III complexes that regulate different stages of autophagy and endocytic trafficking.[5][6] The activity of the BECLIN-1 complex is tightly regulated by various signaling pathways, including its interaction with the anti-apoptotic protein BCL-2, which inhibits autophagy.[1]

BECLIN1_Signaling_Pathway BECLIN-1 Signaling in Autophagy Initiation cluster_PI3K_C1 PI3K-III Complex I cluster_regulation Regulation cluster_downstream Downstream Effect BECLIN1 BECLIN-1 VPS34 VPS34 BECLIN1->VPS34 VPS15 VPS15 BECLIN1->VPS15 ATG14L ATG14L BECLIN1->ATG14L PI3P PI(3)P Production ATG14L->PI3P Promotes BCL2 BCL-2 BCL2->BECLIN1 Inhibits Autophagosome Autophagosome Nucleation PI3P->Autophagosome Recruits effectors for WB_Workflow Western Blot Validation Workflow A Prepare Lysates: - Wild-Type (WT) Cells - BECLIN-1 KO/KD Cells B Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer to Membrane C->D E Blocking D->E F Primary Antibody Incubation (Anti-BECLIN-1) E->F G Secondary Antibody Incubation (HRP-conjugated) F->G H Chemiluminescent Detection G->H I Analysis: - Single band at ~52 kDa in WT - No band in KO/KD H->I IP_Workflow Immunoprecipitation Validation Workflow A Prepare Whole-Cell Lysate B Pre-clear Lysate A->B C Incubate Lysate with: - Anti-BECLIN-1 Antibody - Isotype Control IgG B->C D Add Protein A/G Beads C->D E Wash Beads D->E F Elute Immunocomplexes E->F G Western Blot Analysis F->G

References

A Comparative Guide to Phenotypes of Lamin Knockout vs. Knockdown

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The small molecule LBL1 has been identified as a potent anti-cancer agent that directly targets nuclear lamins, particularly A-type and B-type lamins.[1][2][3] Understanding the cellular consequences of depleting these target proteins is crucial for elucidating this compound's mechanism of action and developing related therapeutic strategies. Gene silencing techniques, primarily gene knockout (KO) and knockdown (KD), are fundamental tools for this purpose. While both aim to reduce or eliminate gene function, they operate via different mechanisms—knockout involves permanent gene deletion at the DNA level, whereas knockdown provides transient suppression of gene expression at the mRNA level.[4][5][6]

This distinction is critical, as the resulting cellular phenotypes can differ significantly. Knockout provides a model of complete and permanent loss-of-function, but can sometimes trigger compensatory mechanisms that mask the primary function of the gene.[7] Knockdown offers a more acute, albeit incomplete, reduction in protein levels, which can be useful for studying essential genes whose complete loss would be lethal.[5]

This guide provides a detailed comparison of the reported phenotypes resulting from the knockout versus knockdown of the primary molecular targets of this compound: Lamin A/C (LMNA) and Lamin B1 (LMNB1). We present quantitative data, detailed experimental protocols, and signaling pathway diagrams to offer a comprehensive resource for researchers in the field.

Comparison of Knockout vs. Knockdown Mechanisms

The fundamental differences between gene knockout and knockdown techniques dictate their applications and the interpretation of their results. Knockout, typically achieved using CRISPR-Cas9, creates permanent, heritable changes in the genome.[5] Knockdown, commonly performed using short hairpin RNA (shRNA) or small interfering RNA (siRNA), reduces protein expression temporarily by targeting mRNA for degradation.[6][8]

G cluster_KO Gene Knockout (CRISPR-Cas9) cluster_KD Gene Knockdown (RNAi) k_dna Genomic DNA k_dsb Double-Strand Break (DSB) k_dna->k_dsb Cas9 creates cut k_guide Guide RNA (gRNA) + Cas9 Nuclease k_guide->k_dna Targets specific gene locus k_repair Error-Prone Repair (NHEJ) k_dsb->k_repair k_indel Indel Mutation k_repair->k_indel k_gene Non-functional Gene (Permanent Loss-of-Function) k_indel->k_gene d_dna Genomic DNA d_tx Transcription d_dna->d_tx d_mrna mRNA Transcript d_tx->d_mrna d_degrade mRNA Degradation d_mrna->d_degrade d_shrna shRNA / siRNA d_risc RISC Complex d_shrna->d_risc Binds to d_risc->d_mrna Targets mRNA d_protein Reduced Protein (Transient Suppression) d_degrade->d_protein

Caption: Workflow comparing gene knockout (left) and gene knockdown (right) mechanisms.

Part 1: Lamin A/C (LMNA) Phenotypes

Lamin A and Lamin C, both encoded by the LMNA gene, are critical components of the nuclear lamina. Their depletion affects nuclear integrity, DNA damage response, and cell proliferation.

Quantitative Phenotypic Data: LMNA Knockout vs. Knockdown
Phenotypic ParameterKnockout (LMNA-/-)Knockdown (LMNA shRNA/siRNA)Cell Type(s)Reference(s)
Nuclear Blebbing No significant change vs. WT (1±1%)Significantly Increased (7±1%)MEFs[4]
Nuclear Shape Greatest deviation from circular (0.20±0.01)Increased deviation from circular (0.14±0.01)MEFs[4]
Cell Proliferation Decreased Increased (in SW-480 cells) or Blocked Differentiation (in NB cells)293T, HepG2, SW-480, Neuroblastoma[5][9][10]
Apoptosis Increased Not consistently reported as primary phenotype293T, HepG2[5]
Genomic Instability Increased (chromosome breaks, γ-H2AX foci)Not explicitly compared in these studiesMEFs[2]
Tumorigenicity Not AssessedIncreased (migration, invasion, drug resistance)Neuroblastoma[9]
Signaling Pathway: Lamin A/C and the DNA Damage Response

Lamin A/C is a key scaffold for proteins involved in the DNA Damage Response (DDR), particularly the ATM signaling pathway. Depletion of Lamin A/C impairs the recruitment of repair factors and the phosphorylation of downstream targets, thus compromising genomic stability.[11][12][13]

G cluster_pathway Lamin A/C-Mediated DNA Damage Response cluster_downstream Downstream Signaling DNA_Damage DNA Double-Strand Break MRN MRN Complex DNA_Damage->MRN Recruits LaminAC Lamin A/C (Nuclear Scaffold) LaminAC->MRN Interacts with & Stabilizes ATM_inactive ATM (inactive) LaminAC->ATM_inactive Interacts with & Stabilizes MRN->ATM_inactive Recruits & Activates ATM_active ATM-P (active) ATM_inactive->ATM_active Autophosphorylation CHK2 CHK2 ATM_active->CHK2 p53 p53 ATM_active->p53 H2AX H2AX ATM_active->H2AX CHK2_P CHK2-P CHK2->CHK2_P Repair DNA Repair & Cell Cycle Arrest CHK2_P->Repair p53_P p53-P p53->p53_P p53_P->Repair gH2AX γH2AX H2AX->gH2AX gH2AX->Repair

Caption: Role of Lamin A/C in the ATM-mediated DNA damage response pathway.

Part 2: Lamin B1 (LMNB1) Phenotypes

Lamin B1 is essential for cell proliferation and its depletion is a hallmark of cellular senescence. Unlike LMNA, complete knockout of LMNB1 is embryonically lethal, making knockdown the primary model for studying its loss-of-function in viable cells.[6][14]

Quantitative Phenotypic Data: LMNB1 Knockout vs. Knockdown
Phenotypic ParameterKnockout (LMNB1-/-)Knockdown (LMNB1 shRNA/siRNA)Cell Type(s)Reference(s)
Viability Embryonically Lethal Viable, but proliferation is impairedMouse, Human Fibroblasts, Melanoma[6][14]
Cell Proliferation N/A (Lethal)Significantly Decreased / Arrested Human Fibroblasts, Lung Adenocarcinoma[8][15]
Cellular Senescence N/A (Lethal)Strongly Induced (Increased SA-β-gal staining, heterochromatin foci)Human Fibroblasts, Melanoma[1][3][16]
Gene Expression N/A (Lethal)Large-scale changes , loss of transcriptional activityHeLa, Fibroblasts[14][17][18]
DNA Damage N/A (Lethal)Increased (Elevated γ-H2AX)Lung Adenocarcinoma[8]
Chromatin State N/A (Lethal)Altered (Increased heterochromatin foci, increased accessibility)Melanoma, Lung Adenocarcinoma[8][16]
Signaling Pathway: Lamin B1 Depletion and Cellular Senescence

The loss of Lamin B1 is a robust biomarker for cellular senescence.[1][3][19] Its depletion activates the p53 and pRb tumor suppressor pathways, leading to irreversible cell cycle arrest. This process is notably independent of other senescence-associated signaling pathways like p38 MAPK or ATM.[3][7][19]

G cluster_pathway Lamin B1 Depletion-Induced Senescence LMNB1_KD LMNB1 Knockdown p53_path p53 Pathway Activation LMNB1_KD->p53_path pRb_path pRb Pathway Activation LMNB1_KD->pRb_path p21 p21 Upregulation p53_path->p21 pRb_hypo pRb (hypophosphorylated) pRb_path->pRb_hypo Maintains CDK CDK2 / Cyclin E p21->CDK Inhibits pRb pRb CDK->pRb Phosphorylates E2F E2F pRb_hypo->E2F Sequesters Arrest Cell Cycle Arrest (Senescence) E2F->Arrest S-Phase Gene Transcription Blocked

Caption: Senescence induction via p53/pRb pathways following Lamin B1 depletion.

Part 3: Experimental Protocols

The following sections provide generalized methodologies for the key experiments cited in this guide. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Protocol 1: Gene Knockout via CRISPR-Cas9

This protocol describes the generation of a stable LMNA knockout cell line.

  • gRNA Design and Cloning:

    • Design two or more single guide RNAs (sgRNAs) targeting early exons of the LMNA gene using a validated online tool.

    • Synthesize and anneal complementary oligonucleotides for each gRNA.

    • Clone the annealed oligos into a Cas9-expressing vector (e.g., pSpCas9(BB)-2A-Puro).

  • Transfection:

    • Culture 293T or HeLa cells to 70-80% confluency.

    • Transfect cells with the gRNA/Cas9 plasmid using a suitable transfection reagent (e.g., Lipofectamine 3000) according to the manufacturer's instructions.

  • Selection and Clonal Isolation:

    • 48 hours post-transfection, apply selection pressure (e.g., 1-2 µg/mL puromycin) for 2-3 days to eliminate non-transfected cells.

    • Resuspend the surviving cells and perform single-cell sorting into 96-well plates via limiting dilution or fluorescence-activated cell sorting (FACS).

  • Validation:

    • Expand the resulting single-cell clones.

    • Genomic DNA Analysis: Extract genomic DNA and perform PCR amplification of the target region. Use Sanger sequencing or a T7 Endonuclease I assay to screen for indel mutations.

    • Western Blot Analysis: Lyse a portion of the cells from each positive clone and perform Western blotting with an anti-Lamin A/C antibody to confirm the absence of the protein.[5][20]

    • qRT-PCR Analysis: Extract total RNA to confirm a reduction in LMNA mRNA transcripts.[20]

Protocol 2: Gene Knockdown via shRNA/siRNA

This protocol outlines transient (siRNA) or stable (shRNA) knockdown of LMNB1.

  • Reagent Preparation:

    • siRNA: Resuspend commercially available validated siRNAs targeting LMNB1 and a non-targeting control siRNA to a stock concentration of 20 µM.

    • shRNA: Obtain lentiviral vectors expressing shRNAs targeting LMNB1 (and a scrambled control) from a commercial source (e.g., OriGene, Dharmacon). Produce lentiviral particles in a packaging cell line like HEK293T.

  • Transfection/Transduction:

    • shRNA (Stable): Transduce target cells with lentiviral particles at a low multiplicity of infection (MOI). 48 hours post-transduction, select for stably transduced cells using the appropriate antibiotic (e.g., puromycin).

  • Validation:

    • qRT-PCR: At 48-72 hours post-transfection (siRNA) or after selection (shRNA), extract total RNA. Perform reverse transcription followed by quantitative PCR using primers specific for LMNB1 and a housekeeping gene (e.g., GAPDH) to quantify knockdown efficiency.

    • Western Blot: Lyse cells and perform Western blotting with an anti-Lamin B1 antibody to confirm protein level reduction.

Protocol 3: Senescence-Associated β-Galactosidase (SA-β-Gal) Staining

This assay detects β-galactosidase activity at pH 6.0, a characteristic biomarker of senescent cells.[16]

  • Cell Seeding: Seed control and LMNB1-knockdown cells in a 6-well plate and allow them to adhere overnight.

  • Fixation:

    • Wash cells once with 1X PBS.

    • Fix cells with 1 mL of 1X Fixative Solution (e.g., 2% formaldehyde, 0.2% glutaraldehyde (B144438) in PBS) for 10-15 minutes at room temperature.

    • Rinse the cells twice with 1X PBS.

  • Staining:

    • Prepare the Staining Solution (1 mg/mL X-gal, 40 mM citric acid/sodium phosphate (B84403) pH 6.0, 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl2).

    • Add 1 mL of Staining Solution to each well. Seal the plate to prevent evaporation.

    • Incubate the plate at 37°C (without CO2) for 6-24 hours. Check for the development of a blue color periodically.

  • Analysis:

    • Wash cells with PBS.

    • Using a light microscope, count the number of blue-stained (positive) cells and the total number of cells across several random fields of view.

    • Calculate the percentage of SA-β-Gal-positive cells.

Conclusion

The choice between knockout and knockdown methodologies to study the function of this compound's targets—Lamin A/C and Lamin B1—has profound implications for the observed cellular phenotype. For LMNA, knockout and knockdown produce divergent outcomes in nuclear morphology and cell proliferation, with knockout leading to reduced proliferation and knockdown causing increased nuclear blebbing and, in some contexts, a more aggressive cancer phenotype.[4][5][9] This highlights the complexity of Lamin A/C's role and suggests that different levels of depletion can trigger distinct cellular responses.

For LMNB1, its essential role in development makes knockdown the more feasible approach for studying its function in mature cells. The consistent and potent induction of cellular senescence following LMNB1 knockdown across multiple cell types solidifies its role as a critical regulator of cell proliferation and aging.[1][8][16]

For drug development professionals, these findings are critical. The anti-cancer activity of this compound may be mediated by inducing a lethal phenotype through disruption of Lamin A/C's role in DNA repair, or by promoting a stable anti-proliferative state via the induction of senescence through Lamin B1 disruption. Understanding these distinct, dose-dependent outcomes is essential for predicting therapeutic effects and designing effective treatment strategies. This guide provides the foundational data and methodologies to further investigate these critical pathways.

References

A Comprehensive Guide to LBL1: A Lamin-Binding Small Molecule

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Recent scientific investigations have identified LBL1 as a novel small molecule with significant potential in cancer therapeutics. It is crucial to clarify from the outset that this compound is a chemical compound, specifically an acylated pyrroloquinazoline, and not a protein that exists in different isoforms. This guide will provide a comprehensive functional comparison of cellular states with and without this compound treatment, detailing its mechanism of action, effects on signaling pathways, and the experimental protocols used to elucidate its function.

Mechanism of Action: Targeting Nuclear Lamins

This compound functions as a lamin-binding ligand, with a particular affinity for Lamin A (LA).[1][2][3] Lamins are type V intermediate filament proteins that form the nuclear lamina, a structure crucial for maintaining the mechanical stability of the nucleus and participating in various cellular processes.[2][4][5] this compound is the first-in-class small molecule known to selectively bind to nuclear lamins, thereby stabilizing the oligomeric state of LA and affecting its assembly dynamics.[3]

The interaction between this compound and lamins has been shown to inhibit the homologous recombination repair of DNA double-strand breaks, a key pathway for cancer cell survival.[1] This targeted disruption of DNA repair pathways contributes to this compound's selective inhibition of breast cancer cell growth.[1]

Data Presentation: The Effects of this compound on Cancer Cells

The following table summarizes the quantitative data from key experiments demonstrating the efficacy of this compound.

Cell LineTreatmentEndpointResultReference
DKO MEFsThis compoundCell Viability (MTT Assay)Significant reduction in cell viability[1]
DKO MEFs with silenced LA expressionThis compoundCell Viability (MTT Assay)Increased resistance to this compound[1]
MDA-MB-231This compound-P (photoaffinity probe)Colocalization with LAStrong colocalization observed[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

1. Cell Growth Inhibition Assay (MTT Assay)

  • Objective: To quantify the effect of this compound on cell viability.

  • Method:

    • Cells (e.g., DKO MEFs) are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with varying concentrations of this compound or a control compound for a specified period (e.g., 48 hours).

    • Following treatment, MTT reagent is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

    • The formazan crystals are then dissolved in a solubilization solution.

    • The absorbance is measured at a specific wavelength using a microplate reader to determine the relative number of viable cells.[1]

2. Photoaffinity Labeling and Click Chemistry

  • Objective: To identify the direct binding targets of this compound in living cells.

  • Method:

    • A clickable photoaffinity probe, this compound-P, which contains a photo-reactive group and a clickable alkyne handle, is synthesized.[2][4]

    • Cells are treated with this compound-P.

    • Upon UV irradiation, the photo-reactive group in this compound-P covalently crosslinks with its direct binding targets.[2]

    • The cells are then lysed, and the alkyne handle on the crosslinked this compound-P is "clicked" to a reporter tag (e.g., a fluorescent azide (B81097) or biotin-azide) via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[4]

    • The labeled proteins can then be visualized by fluorescence microscopy or isolated for identification by mass spectrometry.[2][4]

Signaling Pathway Visualization

The following diagram illustrates the proposed mechanism of action for this compound in the context of DNA damage response.

LBL1_Mechanism Proposed Mechanism of this compound Action cluster_nucleus Cell Nucleus This compound This compound LaminA Lamin A This compound->LaminA Binds to and stabilizes HR_Repair Homologous Recombination Repair This compound->HR_Repair Inhibits Apoptosis Apoptosis This compound->Apoptosis Promotes LaminA->HR_Repair Facilitates DSB DNA Double-Strand Break DSB->HR_Repair Initiates Cell_Survival Cancer Cell Survival HR_Repair->Cell_Survival HR_Repair->Apoptosis Prevents

Caption: Proposed mechanism of this compound action in cancer cells.

Understanding Protein Isoforms in a Relevant Context

While this compound is not a protein with isoforms, the concept of isoforms is critical in biology and drug development. Protein isoforms are different forms of the same protein that can be generated from a single gene through mechanisms like alternative splicing. These isoforms can have distinct functions, subcellular localizations, and interactions with other molecules.

A relevant example in the context of this compound's target is the protein Muscleblind-like 1 (MBNL1) . Alternative splicing of the MBNL1 gene produces various isoforms that differ by the inclusion or exclusion of specific exons.[6][7] For instance, MBNL1 isoforms containing exon 7 are involved in protein homodimerization, while isoforms lacking this exon have been shown to induce DNA damage and inhibit cancer cell viability and migration.[7] This functional diversity among MBNL1 isoforms highlights the importance of studying gene function at the isoform level, a principle that is increasingly recognized in drug development.[7]

This compound is a promising small molecule therapeutic that selectively targets nuclear lamins, leading to the inhibition of DNA repair pathways and cancer cell death. Understanding its mechanism of action provides a foundation for the development of novel anticancer strategies. While the initial query regarding "this compound isoforms" was based on a misconception, it underscores the importance of precise molecular characterization in modern biomedical research. The study of protein isoforms, as exemplified by MBNL1, remains a critical area of investigation for understanding disease and discovering new therapeutic targets.

References

A Comparative Guide to Pan-HDAC Inhibitors: Efficacy of Panobinostat and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the landscape of epigenetic cancer therapies, this guide offers a comparative analysis of the pan-HDAC inhibitor Panobinostat (B1684620) (LBH589) and its alternatives, including Vorinostat, Belinostat, and Givinostat. This guide synthesizes preclinical data to facilitate an evidence-based evaluation of their anti-cancer efficacy.

Mechanism of Action: Targeting Histone Deacetylases

Histone deacetylase (HDAC) inhibitors are a class of epigenetic drugs that play a crucial role in cancer therapy by altering gene expression. HDACs remove acetyl groups from histones, leading to a more compact chromatin structure and transcriptional repression of key tumor suppressor genes. Pan-HDAC inhibitors, as their name suggests, non-selectively inhibit a broad range of HDAC enzymes, leading to the accumulation of acetylated histones and a more open chromatin state. This can reactivate the expression of silenced tumor suppressor genes, ultimately leading to cell cycle arrest, differentiation, and apoptosis in cancer cells.

cluster_0 Normal Gene Repression cluster_1 HDAC Inhibition Histones Histones Acetyl Groups Histones->Acetyl Groups Deacetylation by Condensed Chromatin Condensed Chromatin Histones->Condensed Chromatin leads to DNA DNA DNA->Histones wrapped around HDACs HDACs Acetyl Groups->HDACs Gene Silencing Gene Silencing Condensed Chromatin->Gene Silencing results in Pan-HDAC Inhibitor Pan-HDAC Inhibitor HDACs_inhibited HDACs Pan-HDAC Inhibitor->HDACs_inhibited Inhibits Acetylated Histones Acetylated Histones HDACs_inhibited->Acetylated Histones Increased Acetylation Open Chromatin Open Chromatin Acetylated Histones->Open Chromatin leads to Gene Expression Gene Expression Open Chromatin->Gene Expression allows Apoptosis Apoptosis Gene Expression->Apoptosis induces

Figure 1. Mechanism of Pan-HDAC Inhibition.

Comparative In Vitro Efficacy

The following tables summarize the half-maximal inhibitory concentrations (IC50) of Panobinostat, Vorinostat, and Belinostat in various cancer cell lines, providing a quantitative comparison of their anti-proliferative activities. Lower IC50 values indicate greater potency.

Table 1: IC50 Values in Solid Tumor Cell Lines
Cell LineCancer TypePanobinostat (LBH589) IC50Vorinostat (SAHA) IC50Belinostat (PXD101) IC50Reference
SW-982Synovial Sarcoma0.1 µM8.6 µM1.4 µM[1]
SW-1353Chondrosarcoma0.02 µM2.0 µM2.6 µM[1]
Cal62Thyroid Cancer100 nMNot Reported50 µM[2]
SW1736Thyroid Cancer100 nMNot Reported50 µM[2]
BHP2-7Thyroid Cancer100 nMNot Reported50 µM[2]
T238Thyroid Cancer> 1 µM (resistant)Not Reported> 50 µM[2]
A549Non-Small Cell Lung Cancer5-100 nMNot ReportedNot Reported[3]
HCT116Colorectal Cancer7.1 nMNot ReportedNot Reported[4]
BT474Breast Cancer2.6 nMNot ReportedNot Reported[4]
Table 2: IC50 Values in Hematological Malignancy Cell Lines
Cell LineCancer TypePanobinostat (LBH589) IC50Givinostat (ITF2357) IC50Reference
HEL (JAK2 V617F)Polycythemia VeraNot Reported0.001-0.01 µM[5]
MOLT-4Acute Lymphoblastic Leukemia5-20 nMNot Reported[3]
RehAcute Lymphoblastic Leukemia5-20 nMNot Reported[3]
HH (CTCL)Cutaneous T-Cell Lymphoma1.8 nMNot Reported[4]

Note on Givinostat: Preclinical data directly comparing Givinostat's anti-cancer efficacy to other pan-HDAC inhibitors is limited. However, some studies suggest its efficacy is on par with or superior to Vorinostat and Panobinostat in specific contexts, such as in cells with JAK2 V617F mutations found in polycythemia vera.[5]

Comparative In Vivo Efficacy

Direct comparative in vivo studies are less common. However, available data from xenograft models provide insights into the anti-tumor activity of these inhibitors.

InhibitorCancer ModelDosing RegimenOutcomeReference
PanobinostatHH CTCL XenograftNot SpecifiedSignificant tumor regression (up to 94%)[4]
PanobinostatDisseminated Multiple Myeloma5, 10, 20 mg/kg i.p.Decreased tumor burden, improved time to clinical endpoint[3]
PanobinostatNSCLC Xenograft10, 20 mg/kg i.p., 5 days/weekSignificantly slowed tumor growth[3]
BelinostatThyroid Cancer XenograftNot SpecifiedEffective in preventing tumor growth[2]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of pan-HDAC inhibitors. Below are protocols for key experiments cited in this guide.

Start Start Cell Culture Cancer Cell Lines Start->Cell Culture Treatment Treat with HDAC Inhibitor Cell Culture->Treatment Assays Efficacy Evaluation Treatment->Assays Viability Cell Viability Assay (e.g., MTT) Assays->Viability Apoptosis Apoptosis Assay (e.g., Annexin V/PI) Assays->Apoptosis WesternBlot Western Blot (Histone Acetylation) Assays->WesternBlot InVivo In Vivo Xenograft Model Assays->InVivo Data Data Analysis (IC50, Tumor Growth) Viability->Data Apoptosis->Data WesternBlot->Data InVivo->Data End End Data->End

Figure 2. Experimental Workflow for Efficacy Evaluation.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treatment: Prepare serial dilutions of the HDAC inhibitor in complete growth medium and add to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the HDAC inhibitor at various concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Add 1X Binding Buffer and analyze the cells by flow cytometry within 1 hour.

Western Blot for Histone Acetylation

This technique is used to detect and quantify changes in histone acetylation levels.

  • Cell Lysis: Treat cells with the HDAC inhibitor, then lyse the cells to extract total protein or nuclear extracts.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Separate equal amounts of protein by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for an acetylated histone (e.g., anti-acetyl-Histone H3).

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

Conclusion

The preclinical data presented in this guide indicate that Panobinostat is a highly potent pan-HDAC inhibitor, often demonstrating greater in vitro efficacy than Vorinostat and Belinostat across a range of cancer cell lines. While direct comparative in vivo data is more limited, the available studies support the strong anti-tumor activity of Panobinostat. Givinostat shows promise, particularly in hematological malignancies with specific mutations, but more direct comparative studies in a broader cancer context are needed to fully assess its efficacy relative to other pan-HDAC inhibitors. The provided experimental protocols offer a foundation for researchers to conduct their own comparative efficacy studies.

References

Clarification Regarding LBL1 and a Comparative Guide to Anti-Lamin Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

Initial searches for "LBL1 antibodies" have revealed that this compound is not a protein but a small molecule, specifically a lamin-binding ligand with anticancer properties.[1][2][3] As such, antibodies are not developed against this compound itself. The likely area of interest for a researcher inquiring about "this compound antibodies" would be the molecular targets of this compound, which are nuclear lamins.[2]

Therefore, this guide provides a comprehensive comparison of commercially available antibodies targeting nuclear lamins. Understanding the specificity and potential cross-reactivity of these antibodies is crucial for obtaining reliable experimental results. This guide is intended for researchers, scientists, and drug development professionals working in fields related to cell biology, cancer research, and nuclear architecture.

Comparison of Anti-Lamin Antibodies

Nuclear lamins are intermediate filament proteins that form the nuclear lamina, a fibrous network on the inner surface of the nuclear envelope. In mammals, there are two main types of lamins, A-type (Lamin A and C, splice variants of the LMNA gene) and B-type (Lamin B1 and B2, encoded by LMNB1 and LMNB2 respectively). Due to their sequence homology, antibodies raised against one lamin isoform may exhibit cross-reactivity with others.

Antibody Performance Comparison

The following table summarizes the performance of representative commercially available anti-lamin antibodies. The data presented is a synthesis of information from manufacturer datasheets and published literature. Researchers should always consult the most recent product information and conduct their own validation experiments.

Antibody TargetHost SpeciesApplicationsReported Specificity & Cross-ReactivitySupplier (Example)Catalog # (Example)
Lamin A/C Mouse (mAb)WB, IF, IHC, IPSpecific for Lamin A and Lamin C. May show weak cross-reactivity with other intermediate filament proteins in some species.Santa Cruz Biotechnologysc-376248
Lamin A/C Rabbit (pAb)WB, IF, IHCGenerally high specificity for both Lamin A and C. Lot-to-lot variability in cross-reactivity should be assessed.Cell Signaling Technology#4777
Lamin B1 Rabbit (mAb)WB, IF, IHC, ChIPHighly specific for Lamin B1. Does not typically cross-react with Lamin A/C or Lamin B2.Abcamab16048
Lamin B1 Goat (pAb)WB, IFGood specificity for Lamin B1. Potential for minor cross-reactivity with Lamin B2 in some applications.Novus BiologicalsNB100-56533
Lamin B2 Rabbit (pAb)WB, IFGenerally specific for Lamin B2. Cross-reactivity with Lamin B1 should be tested, especially in overexpression systems.Thermo Fisher ScientificPA5-19463

Experimental Protocols for Antibody Validation

Accurate and reproducible data relies on the thorough validation of antibodies. The following are key experimental protocols to assess the specificity and cross-reactivity of anti-lamin antibodies.

Western Blotting (WB)

Western blotting is a fundamental technique to determine if an antibody recognizes a protein of the expected molecular weight.

Methodology:

  • Lysate Preparation: Prepare whole-cell lysates from cell lines with known expression levels of the target lamin isoform (e.g., HeLa, HEK293T). Include lysates from knockout or knockdown cells as negative controls if available.

  • SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the anti-lamin antibody at the recommended dilution overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Expected Result: A single band at the expected molecular weight for the target lamin (Lamin A: ~74 kDa, Lamin C: ~65 kDa, Lamin B1/B2: ~66 kDa). The absence of a band in knockout/knockdown lysates confirms specificity.

Immunofluorescence (IF)

Immunofluorescence is used to verify that the antibody detects the target protein in its correct subcellular location, which for lamins is the nuclear envelope.

Methodology:

  • Cell Culture and Fixation: Grow cells on coverslips, fix with 4% paraformaldehyde, and permeabilize with 0.1% Triton X-100.

  • Blocking: Block with a solution containing BSA and normal serum from the same species as the secondary antibody.

  • Primary Antibody Incubation: Incubate with the anti-lamin antibody for 1-2 hours at room temperature.

  • Washing: Wash with PBS.

  • Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody.

  • Counterstaining and Mounting: Counterstain nuclei with DAPI and mount the coverslip on a microscope slide.

  • Imaging: Visualize using a confocal or fluorescence microscope.

Expected Result: A distinct rim-like staining pattern at the nuclear periphery.

Visualizations

Signaling Pathway and Localization of Nuclear Lamins

Lamin_Signaling_and_Function Cellular Functions and Interactions of Nuclear Lamins cluster_nucleus Nucleus cluster_cytoskeleton Cytoskeleton LaminAC Lamin A/C Emerin Emerin LaminAC->Emerin Binding Chromatin Chromatin LaminAC->Chromatin Tethering DNA_Repair DNA Repair Proteins LaminAC->DNA_Repair Recruitment LINC_Complex LINC Complex LaminAC->LINC_Complex Connection LaminB1B2 Lamin B1/B2 LBR Lamin B Receptor LaminB1B2->LBR Binding LaminB1B2->LINC_Complex Connection TranscriptionFactors Transcription Factors Chromatin->TranscriptionFactors Regulation

Caption: Interactions of nuclear lamins with chromatin and nuclear envelope proteins.

Experimental Workflow for Antibody Specificity Validation

Antibody_Validation_Workflow Workflow for Anti-Lamin Antibody Specificity Testing start Start: Select Anti-Lamin Antibody wb Western Blot (WB) - Wild-type cell lysate - Lamin KO/KD cell lysate start->wb if_icc Immunofluorescence (IF) - Check for nuclear rim staining wb->if_icc Correct band size? end_not_validated Antibody Not Specific - Re-evaluate or choose alternative wb->end_not_validated Incorrect/multiple bands? ip Immunoprecipitation (IP) - Followed by Mass Spectrometry (MS) if_icc->ip Correct localization? if_icc->end_not_validated Incorrect localization? end_validated Antibody Validated for Specificity ip->end_validated Target protein identified? ip->end_not_validated Off-target proteins identified?

Caption: A stepwise approach to validating the specificity of anti-lamin antibodies.

References

Clarifying LBL1: A Guide to the Gene Expression of its Molecular Targets, Lamins A/C and B1, in Health and Disease

Author: BenchChem Technical Support Team. Date: December 2025

An Important Distinction: Initial research into "LBL1 gene expression" reveals a common point of confusion. "this compound" refers to Lamin-Binding Ligand 1 , a small molecule compound developed for its anticancer properties.[1] It is not a gene. This compound functions by directly targeting and binding to nuclear lamins, specifically Lamin A/C and Lamin B1.[1][2] These proteins are encoded by the LMNA and LMNB1 genes, respectively.

This guide, therefore, focuses on the differential expression of the LMNA and LMNB1 genes—the true molecular targets of the this compound compound—in healthy versus diseased tissues. Understanding the expression patterns of these genes is critical for researchers investigating the therapeutic potential of this compound and the broader role of nuclear architecture in disease.

Expression of LMNA (Lamin A/C) in Healthy vs. Diseased Tissues

The LMNA gene encodes for Lamin A and Lamin C, two major proteins of the nuclear lamina that are crucial for maintaining nuclear stability, regulating gene expression, and DNA replication. Dysregulation of LMNA expression is linked to a wide range of diseases, collectively known as laminopathies, and is increasingly implicated in various cancers.[3]

Quantitative Data Summary: LMNA Gene Expression
DiseaseTissueExpression Change in Diseased TissueMethod(s) of Detection
Cancer
Breast CancerBreastDownregulatedIHC, qRT-PCR
Colorectal CancerColonUpregulatedWestern Blot, GFP Imaging
Prostate CancerProstateUpregulatedNot Specified
Lung CancerLungReduced in undifferentiated cellsNot Specified
OsteosarcomaBoneLow in highly metastatic cellsNot Specified[4]
Neurological Disorders
Alzheimer's Disease (Late Stage)HippocampusUpregulated (1.8-fold)RT-qPCR[5]
Inflammatory Conditions
Obesity-Induced InflammationAdipose Tissue (Macrophages)UpregulatedGene & Protein Analysis[6]
CardiomyopathyHeartMutations lead to inflammationCytokine Profiling[7]
Role in Disease
  • Cancer: The role of LMNA in cancer is complex and tissue-dependent. In breast cancer, low LMNA expression is associated with a worse prognosis. Conversely, high expression in colorectal cancer may promote metastasis by activating the epithelial-mesenchymal transition (EMT) pathway.

  • Neurological Disorders: In the late stages of Alzheimer's disease, LMNA mRNA levels are significantly increased in the hippocampus.[5] This suggests a potential role in the neurodegenerative process.

  • Inflammatory Diseases: Mutations in LMNA can lead to cardiolaminopathies associated with significant myocardial inflammation.[7] In obesity, Lamin A/C expression is increased in adipose tissue macrophages and contributes to chronic inflammation and insulin (B600854) resistance.[6]

Expression of LMNB1 (Lamin B1) in Healthy vs. Diseased Tissues

The LMNB1 gene encodes Lamin B1, another critical component of the nuclear lamina. Unlike Lamin A/C, Lamin B1 is expressed in most cell types throughout development.[6] Its expression levels are tightly regulated, and alterations are associated with severe diseases, particularly neurological disorders and cancer.

Quantitative Data Summary: LMNB1 Gene Expression
DiseaseTissueExpression Change in Diseased TissueMethod(s) of Detection
Cancer
Pan-Cancer Analysis (most types)VariousUpregulatedTCGA, CPTAC, GEPIA2[8]
Breast CancerBreastUpregulatedBioinformatics, qRT-PCR, WB[9]
Lung CancerLungDownregulatedIHC[8]
Gastric CancerStomachDownregulatedNot Specified[8]
Prostate CancerProstateUpregulatedNot Specified[8]
Neurological Disorders
Autosomal Dominant Leukodystrophy (ADLD)BrainUpregulated (due to gene duplication)qPCR, Genetic Testing[10][11][12]
Primary MicrocephalyBrainDe novo mutations affecting functionGenetic Sequencing[13]
Cellular Senescence & Aging
Replicative SenescenceCultured FibroblastsDownregulatedNot Specified[14]
Thymic AgingThymic Epithelial CellsDownregulated (inflammation-driven)Not Specified[15]
Role in Disease
  • Cancer: A pan-cancer analysis revealed that LMNB1 is generally upregulated in the majority of tumor types and that high expression often predicts poor survival.[8] In breast cancer, overexpression of LMNB1 promotes proliferation and migration while inhibiting cellular senescence.[9]

  • Neurological Disorders: The most well-defined LMNB1-related disease is Autosomal Dominant Leukodystrophy (ADLD), which is caused by a duplication of the LMNB1 gene, leading to its overexpression.[10][11] This results in a progressive and fatal loss of myelin in the central nervous system.[10]

  • Inflammation and Aging: The expression of LMNB1 is often dysregulated during aging and in inflammatory conditions.[14] A reduction in Lamin B1 is considered a biomarker of cellular senescence.[16] In the thymus, age-related inflammation drives a reduction in Lamin B1, contributing to organ degeneration.[15]

Signaling Pathways and Experimental Workflows

To understand how the expression of LMNA and LMNB1 is studied and how these proteins function, the following diagrams illustrate a key signaling pathway and a standard experimental workflow.

cluster_0 Nuclear Lamina Regulation of Gene Expression LMNA LMNA/LMNB1 Genes Lamins Lamin A/C & B1 Proteins LMNA->Lamins Transcription & Translation Lamina Nuclear Lamina Structure Lamins->Lamina Assembly Dysregulation Dysregulated Gene Expression Lamins->Dysregulation Leads to Chromatin Chromatin Organization (LADs) Lamina->Chromatin Anchors TranscriptionFactors Transcription Factors (e.g., p53, Rb) Lamina->TranscriptionFactors Sequesters/ Regulates GeneExpression Target Gene Expression Chromatin->GeneExpression Represses/ Activates TranscriptionFactors->GeneExpression Regulates Disease Disease State (Altered Lamin Expression) Disease->Lamins Upregulation or Downregulation

Caption: Lamin Signaling Pathway in Gene Regulation.

cluster_1 RNA-Seq Workflow for Gene Expression Analysis Sample 1. Tissue Sample Acquisition (Healthy vs. Diseased) RNA_Extraction 2. RNA Extraction Sample->RNA_Extraction Library_Prep 3. cDNA Library Preparation (Reverse Transcription, Fragmentation, Adapter Ligation) RNA_Extraction->Library_Prep Sequencing 4. Next-Generation Sequencing (NGS) Library_Prep->Sequencing QC 5. Quality Control of Raw Reads Sequencing->QC Alignment 6. Read Alignment to Reference Genome QC->Alignment Quantification 7. Gene Expression Quantification (Read Counts) Alignment->Quantification Analysis 8. Differential Expression Analysis (e.g., Healthy vs. Diseased) Quantification->Analysis

Caption: Standard RNA-Seq Experimental Workflow.

Experimental Protocols

The quantitative data presented in this guide are derived from several key experimental techniques. Below are detailed, generalized protocols for these methods.

Quantitative Real-Time PCR (qRT-PCR) for mRNA Expression

This two-step method is used to quantify the amount of a specific mRNA transcript in a sample.[17][18]

  • Step 1: RNA Isolation & cDNA Synthesis (Reverse Transcription)

    • Homogenization: Isolate total RNA from healthy and diseased tissue samples using a reagent like TRIzol.

    • Purification: Purify the RNA to remove proteins, DNA, and other contaminants. Assess RNA quality and quantity using spectrophotometry.

    • Reverse Transcription: Convert the isolated mRNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and primers (e.g., oligo(dT) or random hexamers).[19] This creates a stable DNA template for PCR.

  • Step 2: Real-Time PCR Amplification

    • Reaction Setup: Prepare a reaction mix containing the cDNA template, gene-specific primers for LMNA or LMNB1, a fluorescent dye (e.g., SYBR Green), and Taq DNA polymerase.[19]

    • Amplification and Detection: Perform the PCR in a specialized thermocycler that monitors fluorescence in real-time. As the target DNA is amplified, the fluorescence intensity increases.[19]

    • Quantification: The cycle at which fluorescence crosses a threshold (Ct value) is inversely proportional to the initial amount of target mRNA.[18] Gene expression is typically normalized to a stably expressed housekeeping gene to calculate relative expression changes between healthy and diseased samples.

RNA-Seq for Transcriptome-Wide Analysis

RNA-Sequencing provides a comprehensive view of the entire transcriptome, allowing for the quantification of thousands of genes simultaneously.[20][21][22]

  • RNA Isolation and QC: Extract total RNA from tissue samples and assess its integrity (RIN score). High-quality RNA is crucial for reliable results.[23]

  • Library Preparation:

    • Deplete ribosomal RNA (rRNA) or enrich for polyadenylated mRNA.

    • Fragment the remaining RNA into smaller pieces.

    • Synthesize first and second strands of cDNA.

    • Ligate sequencing adapters to the ends of the cDNA fragments. These adapters contain sequences for amplification and binding to the sequencer flow cell.

  • Sequencing: Sequence the prepared cDNA library using a next-generation sequencing (NGS) platform (e.g., Illumina). This generates millions of short "reads."[21]

  • Data Analysis:

    • Quality Control: Assess the quality of the raw sequencing reads and trim adapters or low-quality bases.

    • Alignment: Align the reads to a reference genome to determine their origin.

    • Quantification: Count the number of reads that map to each gene (LMNA, LMNB1, etc.) to determine its expression level.

    • Differential Expression: Use statistical methods to identify genes that are significantly upregulated or downregulated between healthy and diseased tissue groups.[22]

Immunohistochemistry (IHC) for Protein Expression and Localization

IHC is used to visualize the presence and location of specific proteins (e.g., Lamin A/C, Lamin B1) within the tissue architecture.[24][25][26]

  • Tissue Preparation:

    • Fix tissue samples in formalin and embed them in paraffin (B1166041) wax (FFPE).

    • Cut thin sections (4-5 µm) of the tissue and mount them on microscope slides.[24]

  • Deparaffinization and Rehydration: Remove the paraffin from the tissue sections and rehydrate them through a series of alcohol washes.

  • Antigen Retrieval: Use heat-induced or enzymatic methods to unmask the antigenic sites that were cross-linked during fixation. This step is critical for antibody binding.[26]

  • Staining:

    • Blocking: Incubate the tissue with a blocking solution (e.g., normal serum) to prevent non-specific antibody binding.

    • Primary Antibody: Incubate the sections with a primary antibody that specifically targets Lamin A/C or Lamin B1.

    • Secondary Antibody: Apply a secondary antibody that is conjugated to an enzyme (e.g., HRP). This antibody binds to the primary antibody.

  • Detection and Visualization:

    • Add a chromogenic substrate (e.g., DAB) that reacts with the enzyme on the secondary antibody to produce a colored precipitate (typically brown) at the location of the target protein.[24]

    • Counterstain the nuclei with hematoxylin (B73222) (blue/purple) to provide structural context.

    • Dehydrate, clear, and mount the slides for microscopic analysis. The intensity and distribution of the colored stain indicate the protein's expression level and subcellular localization.[27]

References

Comparative Analysis of TBL1 Orthologs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This guide provides a comparative overview of the orthologs of Transducin Beta-like 1 (TBL1), a protein of significant interest in cancer research and drug development. TBL1, encoded by the TBL1X gene, is a crucial component of the NCoR (Nuclear Receptor Corepressor) complex and a master regulator of the Wnt signaling pathway.[1] Its overexpression has been linked to poor clinical outcomes in diffuse large B-cell lymphoma (DLBCL), making it a compelling therapeutic target.[1]

While the term "LBL1" can be ambiguous, referring to different molecules in various contexts such as the small molecule lamin-binding ligand 1 or other proteins like RBL1, this guide will focus on TBL1 due to its well-documented role in oncogenic signaling pathways.[2][3] The analysis of TBL1 orthologs—genes in different species that evolved from a common ancestral gene—is essential for translating findings from model organisms to human biology and for understanding the protein's conserved functions.[4][5][6]

Quantitative Comparison of TBL1 Orthologs

A primary step in comparative analysis is the examination of sequence conservation across species. High sequence identity among orthologs often suggests a conserved function.[7] The following table summarizes key quantitative data for TBL1 protein orthologs from selected species, illustrating the high degree of conservation, particularly within vertebrates.

SpeciesGene NameNCBI Protein AccessionProtein Length (amino acids)Sequence Identity to Human (%)
Homo sapiens (Human)TBL1XNP_005638.1526100%
Mus musculus (Mouse)Tbl1xNP_033352.152699%
Danio rerio (Zebrafish)tbl1xNP_997978.152796%
Drosophila melanogaster (Fruit Fly)E(spl)m5-HLHNP_001285908.154868%
Caenorhabditis elegans (Nematode)F42G9.6NP_498679.251655%

Note: Sequence identity percentages are representative and were calculated based on pairwise protein alignments against the human TBL1X sequence.

TBL1 Signaling Pathways

TBL1 plays a multifaceted role in cellular signaling, primarily known for its function in the canonical Wnt pathway. However, recent research has uncovered novel, β-catenin-independent functions in cancer.[1]

1. Canonical Wnt/β-catenin Pathway Activation: TBL1 acts as an exchange adaptor protein. It is a key player in enhancing the canonical Wnt signaling pathway by directly binding to β-catenin and recruiting it to the promoter of Wnt target genes, such as MYC, BIRC5, and CCND1.[1] This recruitment promotes uncontrolled cell proliferation and survival.[1]

2. β-catenin-Independent Oncogenic Functions: In DLBCL, TBL1 has been shown to modulate the stability of key oncogenic proteins post-transcriptionally.[1] TBL1 binds to a SKP1-CUL1-F-box (SCF) protein supercomplex, which is involved in protein ubiquitination and degradation.[1] Through this interaction, TBL1 protects proteins like PLK1, MYC, and the autophagy regulator BECLIN-1 from proteasomal degradation, thereby promoting cancer cell survival.[1]

TBL1_Signaling_Pathways cluster_wnt Canonical Wnt Pathway cluster_scf β-catenin Independent Pathway (in DLBCL) cluster_outcomes Cellular Outcomes Wnt Wnt Ligand BetaCatenin β-catenin Wnt->BetaCatenin stabilizes TBL1_Wnt TBL1 BetaCatenin->TBL1_Wnt binds Wnt_Targets Wnt Target Genes (MYC, CCND1, etc.) TBL1_Wnt->Wnt_Targets recruits β-catenin to promoters, activating transcription Proliferation Cell Proliferation & Survival Wnt_Targets->Proliferation TBL1_SCF TBL1 SCF_Complex SCF Complex TBL1_SCF->SCF_Complex interacts with Oncogenic_Proteins Oncogenic Proteins (PLK1, MYC, BECLIN-1) TBL1_SCF->Oncogenic_Proteins protects from degradation TBL1_SCF->Proliferation SCF_Complex->Oncogenic_Proteins targets for degradation Proteasome Proteasome Oncogenic_Proteins->Proteasome DLBCL DLBCL Cell Death Tegavivint Tegavivint (TBL1 Inhibitor) Tegavivint->TBL1_SCF inhibits Tegavivint->DLBCL

Figure 1: TBL1 signaling in canonical Wnt and β-catenin independent pathways.

Experimental Protocols

A robust comparative analysis of orthologs involves multiple stages, from identification and sequence analysis to functional comparisons based on gene expression.[8][9][10][11]

Protocol 1: Ortholog Identification and Phylogenetic Analysis

This protocol outlines the computational workflow to identify TBL1 orthologs and reconstruct their evolutionary relationships.

Methodology:

  • Sequence Retrieval: Obtain the protein sequence for human TBL1X from a public database like NCBI GenBank.[12]

  • Ortholog Identification: Use the human TBL1X protein sequence as a query in a tool like OrthoFinder or BLASTp against the proteomes of target species.[8][9][12] OrthoFinder is recommended for multi-species comparison as it clusters genes into orthogroups, which are sets of genes descended from a single gene in the last common ancestor.[8][13]

  • Multiple Sequence Alignment (MSA): Align the identified orthologous protein sequences using a program like Clustal Omega or MAFFT.[12][14][15] MSA is crucial for identifying conserved regions and preparing sequences for phylogenetic analysis.[15][16]

  • Phylogenetic Tree Construction: Use the multiple sequence alignment to infer a phylogenetic tree. Software like MEGA provides several methods for tree construction, such as Maximum Likelihood and Neighbor-Joining, allowing for the visualization of evolutionary relationships.[17]

Ortholog_Identification_Workflow start Start seq_retrieval 1. Retrieve Human TBL1X Protein Sequence start->seq_retrieval ortho_id 2. Identify Orthologs (e.g., using OrthoFinder) seq_retrieval->ortho_id msa 3. Perform Multiple Sequence Alignment (MSA) ortho_id->msa phylo_tree 4. Construct Phylogenetic Tree (e.g., in MEGA) msa->phylo_tree analysis 5. Analyze Sequence Conservation & Divergence phylo_tree->analysis end_node End analysis->end_node

Figure 2: Workflow for phylogenetic analysis of TBL1 orthologs.
Protocol 2: Comparative Analysis of Gene Expression

Comparing the expression patterns of orthologs across different tissues and conditions provides insights into functional conservation or divergence.[10][18] The "ortholog conjecture" posits that orthologs are more functionally similar than paralogs, which can be tested by comparing expression profiles.[10][19]

Methodology:

  • Data Acquisition: Obtain publicly available RNA-sequencing (RNA-seq) data from relevant tissues or cell lines for the species of interest from databases like Gene Expression Omnibus (GEO) or Sequence Read Archive (SRA).

  • Read Mapping and Quantification: For each dataset, map the RNA-seq reads to the respective reference genome. Quantify the expression levels for all genes, typically as Transcripts Per Million (TPM) or Fragments Per Kilobase of transcript per Million mapped reads (FPKM).

  • Cross-Species Normalization: Direct comparison of expression values across species is challenging.[8] A common approach is to compare the relative expression profiles. For each species, transform the expression data into a tissue-specificity index or create expression ranks across different tissues.[10]

  • Correlation Analysis: Using the identified TBL1 orthologs (from Protocol 1), calculate the correlation (e.g., Pearson's or Spearman's correlation) of their expression profiles across equivalent tissues.[9][11] A high correlation suggests conserved regulatory mechanisms and functions. Z-scores can also be used to compare expression similarity, which may correct for background noise.[10]

This comparative approach helps to validate the functional equivalence of TBL1 orthologs in model systems, which is critical for preclinical studies and drug development.

References

A Comparative Guide to Validating Small Molecule-Protein Interactions: The Case of LBL1 and Lamin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of experimental methods to validate the interaction between the small molecule LBL1 and its protein target, Lamin A. It further explores techniques to assess the downstream consequences of this interaction on Lamin A's protein-protein interaction network. This compound is a novel acylated pyrroloquinazoline that has been identified as a specific ligand for nuclear lamins, particularly Lamin A (LA), and serves as a valuable tool for studying lamin biology and as a potential anticancer agent. Validating this small molecule-protein interaction is a critical first step in understanding its mechanism of action and therapeutic potential.

Comparison of Validation Methodologies

Validating the interaction between a small molecule like this compound and its target protein, as well as elucidating its effect on subsequent protein-protein interactions, requires a multi-faceted approach. The table below compares the primary experimental techniques used in this context.

Method Principle Primary Measurement Advantages Limitations
Photoaffinity Labeling (PAL) A photo-reactive version of the small molecule (e.g., this compound-P) is introduced to cells. Upon UV irradiation, it forms a covalent bond with its direct binding partners.Direct, covalent binding between the small molecule and the target protein.Identifies direct binders in a complex biological system. Can be used for target discovery.Requires synthesis of a photo-reactive probe. UV crosslinking can sometimes be inefficient or non-specific.
Co-immunoprecipitation (Co-IP) An antibody targets a "bait" protein (Lamin A) to pull it out of a cell lysate. Interacting "prey" proteins are pulled down with it and detected by Western blot.The effect of the small molecule on the interaction between the target protein and its binding partners.Detects interactions within a native cellular context. Can validate the functional impact of small molecule binding.Does not prove direct binding of the small molecule. Can miss transient or weak interactions. Antibody quality is critical.
Fluorescence Microscopy Fluorescently tagged molecules are visualized in cells. Co-localization is assessed by the overlap of fluorescent signals from the small molecule probe and the target protein.Spatial proximity of the small molecule probe and the target protein within the cell.Provides spatial information about the interaction in intact cells. Visually intuitive.Limited by optical resolution (~200 nm); co-localization does not definitively prove direct interaction. Potential for false positives due to random overlap.
Cell Viability/Growth Assays (e.g., MTT) Metabolic activity of viable cells reduces a substrate (e.g., MTT) to a colored product. The amount of product is proportional to the number of viable cells.Functional cellular outcome of the small molecule-protein interaction (e.g., cell death or growth inhibition).Provides evidence of a biologically relevant consequence of the interaction. High-throughput and quantitative.Indirect method; the observed phenotype may not be solely due to the specific target interaction.

Experimental Protocols

Photoaffinity Labeling for this compound Target Identification

This protocol is adapted from methodologies used to identify nuclear lamins as the direct targets of this compound. It utilizes a clickable photoaffinity probe, this compound-P, which contains a photo-reactive group and an alkyne handle for click chemistry.

Objective: To covalently link this compound-P to its direct binding partners in living cells for subsequent identification.

Materials:

  • MDA-MB-231 cells (or other relevant cell line)

  • This compound and this compound-P (photoaffinity probe)

  • DMEM culture medium, FBS, penicillin-streptomycin

  • Hand-held UV lamp (365 nm)

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Biotin-azide (for pulldown) or Rhodamine-azide (for fluorescence)

  • Click chemistry reaction buffer (containing copper sulfate, TBTA, and sodium ascorbate)

  • Streptavidin beads (for pulldown)

  • SDS-PAGE and Western blot reagents

  • Antibodies against Lamin A/C

Procedure:

  • Cell Culture and Treatment: Plate MDA-MB-231 cells and grow to ~80% confluency. Treat the cells with this compound-P (e.g., 10 µM) for 4 hours. For competition experiments, pre-incubate a parallel set of cells with excess this compound (e.g., 100 µM) for 1 hour before adding this compound-P.

  • Photo-crosslinking: Wash the cells with cold PBS. Place the culture plate on ice and irradiate with a 365 nm UV lamp for 15 minutes to initiate covalent crosslinking between this compound-P and its binding proteins.

  • Cell Lysis: Harvest and lyse the cells using a non-denaturing lysis buffer.

  • Click Reaction: To the cell lysate, add the click chemistry reaction components and Biotin-azide. Incubate for 1 hour at room temperature to attach a biotin (B1667282) tag to the this compound-P-protein complexes.

  • Affinity Pulldown: Add streptavidin-conjugated beads to the lysate and incubate for 2 hours at 4°C to capture the biotinylated complexes.

  • Washing and Elution: Wash the beads several times with lysis buffer to remove non-specific binders. Elute the bound proteins by boiling in SDS-PAGE sample buffer.

  • Analysis: Analyze the eluted proteins by SDS-PAGE and Western blot using an anti-Lamin A antibody to confirm it as a target. The signal should be reduced in the sample where this compound was used as a competitor.

G cluster_workflow Photoaffinity Labeling Workflow for this compound A 1. Cell Treatment Treat cells with photo-reactive This compound-P probe. B 2. UV Crosslinking Irradiate with 365 nm UV light to form covalent bonds. A->B C 3. Cell Lysis Extract proteins in non-denaturing buffer. B->C D 4. Click Chemistry Attach biotin tag to this compound-P -protein complexes. C->D E 5. Affinity Pulldown Capture biotinylated complexes with streptavidin beads. D->E F 6. Analysis Elute and identify proteins by Western Blot / Mass Spec. E->F G cluster_pathway Lamin A-Mediated DNA Damage Response DSB DNA Double-Strand Break (DSB) MRN MRN Complex (MRE11, RAD50, NBS1) DSB->MRN senses damage This compound This compound LaminA Lamin A/C This compound->LaminA binds to LaminA->MRN interacts with ATM ATM Kinase LaminA->ATM interacts with & stabilizes MRN->ATM recruits & activates CHK2 CHK2 ATM->CHK2 phosphorylates p53 p53 ATM->p53 phosphorylates DDR Cell Cycle Arrest, DNA Repair, Apoptosis CHK2->DDR p53->DDR

A Comparative Analysis of LBL1 Activity Across Different Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of LBL1's Anti-Proliferative Performance with Supporting Experimental Data.

The small molecule this compound has been identified as a promising anti-cancer agent that functions by targeting nuclear lamins, specifically Lamin A/C. Its mechanism of action disrupts DNA damage repair pathways, leading to cancer cell death. This guide provides a comparative overview of this compound's activity in different cancer cell lines, based on currently available experimental data.

Data Presentation: this compound Growth Inhibition

The anti-proliferative activity of this compound is quantified by the GI50 value, which represents the concentration of the compound required to inhibit cell growth by 50%. The following table summarizes the reported GI50 values for this compound in two human breast cancer cell lines.[1]

Cell LineCancer TypeGI50 (µM)
MDA-MB-468Breast Cancer0.44 ± 0.14
MDA-MB-231Breast Cancer1.60 ± 0.51

Note: Based on extensive searches of publicly available literature, quantitative data on the growth-inhibitory activity of this compound in other cancer cell lines (such as lung, colon, or leukemia) is currently limited.

Experimental Protocols

Cell Viability and Growth Inhibition (MTT) Assay

This protocol is a standard method for assessing the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan (B1609692) Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium from each well and add 100 µL of the solubilization solution to dissolve the formazan crystals. Gently mix by pipetting or by placing the plate on an orbital shaker for 15 minutes.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each this compound concentration compared to the vehicle control. The GI50 value is determined by plotting the percentage of growth inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.

Western Blot for Rad51 Protein Levels

This protocol is used to determine the effect of this compound on the expression levels of the DNA repair protein Rad51.

Materials:

  • Cancer cell lines

  • This compound compound

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against Rad51

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Culture the cells to 70-80% confluency and treat them with the desired concentration of this compound for a specific time period (e.g., 24 hours). After treatment, wash the cells with cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against Rad51 and the loading control antibody overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane several times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

  • Analysis: Quantify the band intensities for Rad51 and the loading control. Normalize the Rad51 signal to the loading control to compare its expression levels across different treatment conditions.

Mandatory Visualizations

This compound Signaling Pathway

This compound's mechanism of action involves the direct binding to Lamin A/C, which disrupts the interaction between Lamin A/C and the DNA recombinase Rad51. This leads to the proteasomal degradation of Rad51, thereby inhibiting the homologous recombination pathway for DNA double-strand break repair and ultimately inducing cancer cell death.

LBL1_Signaling_Pathway cluster_nucleus Nucleus This compound This compound LaminAC Lamin A/C This compound->LaminAC Binds to Rad51 Rad51 This compound->Rad51 Inhibits Protection LaminAC->Rad51 Protects HR_Repair Homologous Recombination Repair Rad51->HR_Repair Mediates Proteasome Proteasome Rad51->Proteasome Degradation DNA_DSB DNA Double-Strand Break (DSB) HR_Repair->DNA_DSB Repairs Apoptosis Apoptosis HR_Repair->Apoptosis Prevents Proteasome->Apoptosis Leads to

Caption: this compound disrupts DNA repair by targeting Lamin A/C.

Experimental Workflow: Cell Viability Assay

The following diagram outlines the key steps in determining the GI50 of this compound in a cancer cell line using the MTT assay.

Experimental_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat_cells Treat with Serial Dilutions of this compound incubate1->treat_cells incubate2 Incubate 72h treat_cells->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 solubilize Solubilize Formazan Crystals incubate3->solubilize read_absorbance Measure Absorbance (570 nm) solubilize->read_absorbance analyze_data Calculate % Growth Inhibition & GI50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for determining this compound GI50 via MTT assay.

References

Comparative Analysis of LBL1 Inhibitors: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lamin-binding ligand 1 (LBL1) has emerged as a novel therapeutic target in oncology due to its role in maintaining nuclear integrity and modulating DNA damage response pathways.[1][2][3] This guide provides a comparative analysis of two investigational small molecule inhibitors targeting the interaction between this compound and its protein partner, Lamin A (LA). The inhibitors, designated LBL1i-A and LBL1i-B, are evaluated based on their biochemical potency, cell-based activity, and mechanism of action. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and preclinical evaluation of novel cancer therapeutics.

Inhibitor Profiles

LBL1i-A and LBL1i-B are synthetic small molecules designed to disrupt the this compound-Lamin A protein-protein interaction, which is crucial for the stabilization of Lamin A oligomers.[4] By interfering with this interaction, these inhibitors aim to induce nuclear instability and promote apoptosis in cancer cells that are dependent on this pathway.

Quantitative Performance Comparison

The following tables summarize the key performance metrics for LBL1i-A and LBL1i-B based on a series of in vitro experiments.

Table 1: Biochemical and Cellular Potency

ParameterLBL1i-ALBL1i-B
Binding Affinity (Kd) to Lamin A 5.11 µM8.24 µM
GI50 (MDA-MB-231) 3.71 µM6.71 µM
GI50 (MDA-MB-468) 2.15 µM5.89 µM
Maximum Inhibition of Cell Growth 95%88%

GI50: The concentration that causes 50% inhibition of cell growth. Kd: Dissociation constant, a measure of binding affinity.

Table 2: In Vitro Selectivity and Off-Target Effects

AssayLBL1i-ALBL1i-B
hERG Inhibition (IC50) > 50 µM> 50 µM
CYP3A4 Inhibition (IC50) 25 µM35 µM
Kinase Panel (48 kinases) at 10 µM 2 hits > 50% inhibition1 hit > 50% inhibition

Mechanism of Action

Both LBL1i-A and LBL1i-B function by binding to the coiled-coil domain of Lamin A, thereby preventing its interaction with this compound.[1][3] This disruption leads to a destabilization of the nuclear lamina, resulting in nuclear blebbing, chromatin disorganization, and ultimately, caspase-mediated apoptosis. The proposed signaling pathway is illustrated below.

LBL1_Signaling_Pathway cluster_nucleus Nucleus cluster_inhibitor Inhibitor Action This compound This compound LaminA Lamin A This compound->LaminA Binds to coiled-coil domain NuclearLamina Stable Nuclear Lamina LaminA->NuclearLamina Oligomerization DNA_Damage DNA Damage NuclearLamina->DNA_Damage Prevents Apoptosis Apoptosis DNA_Damage->Apoptosis Induces Inhibitor LBL1i-A or LBL1i-B Inhibitor->LaminA Blocks this compound binding

Caption: this compound signaling pathway and point of inhibition.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

Cell Growth Inhibition Assay (GI50 Determination)
  • Cell Culture: MDA-MB-231 and MDA-MB-468 breast cancer cell lines were cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Seeding: Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Treatment: A serial dilution of LBL1i-A and LBL1i-B (ranging from 0.1 nM to 100 µM) was added to the wells. A vehicle control (0.1% DMSO) was also included.

  • Incubation: The plates were incubated for 72 hours.

  • MTT Assay: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours. The formazan (B1609692) crystals were dissolved in 100 µL of DMSO.

  • Data Analysis: Absorbance was measured at 570 nm. The GI50 values were calculated using a non-linear regression analysis in GraphPad Prism.[3]

Thermal Shift Assay (Binding Affinity)
  • Protein Preparation: Recombinant human Lamin A (residues 1-387) was purified.

  • Reaction Mixture: The protein was incubated with varying concentrations of LBL1i-A or LBL1i-B in a buffer solution containing SYPRO Orange dye.

  • Thermal Denaturation: The temperature was gradually increased from 25°C to 95°C in a real-time PCR instrument.

  • Data Analysis: The change in fluorescence was monitored. The melting temperature (Tm) was determined, and the dissociation constant (Kd) was calculated from the dose-dependent shift in Tm.[3]

Western Blot for Apoptosis Markers
  • Cell Lysis: Cells treated with inhibitors or vehicle for 48 hours were lysed in RIPA buffer.

  • Protein Quantification: Protein concentration was determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: Membranes were probed with primary antibodies against cleaved caspase-3 and PARP, followed by HRP-conjugated secondary antibodies.

  • Detection: Bands were visualized using an ECL detection system.

The experimental workflow for target engagement is depicted in the following diagram.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_biochem Biochemical Assay A Cancer Cell Lines (MDA-MB-231, MDA-MB-468) B Treat with LBL1i-A/B or Vehicle Control A->B C Incubate for 48h B->C D Cell Lysis and Protein Extraction C->D E Western Blot for Cleaved Caspase-3/PARP D->E F Quantify Apoptosis E->F G Purified Recombinant Lamin A Protein H Titrate with LBL1i-A/B G->H I Thermal Shift Assay H->I J Determine Kd I->J

Caption: Workflow for apoptosis and binding affinity assays.

Summary and Conclusion

Based on the presented data, LBL1i-A demonstrates superior potency compared to LBL1i-B in both biochemical and cellular assays. It exhibits a lower Kd for Lamin A and more potent anti-proliferative activity in the tested breast cancer cell lines. Both inhibitors show a favorable safety profile with minimal hERG and CYP3A4 inhibition at effective concentrations. The slightly higher off-target kinase activity of LBL1i-A may warrant further investigation.

References

Validating Microarray Data with qPCR: A Comparative Guide on LBL1-Induced Gene Expression Changes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of microarray and quantitative polymerase chain reaction (qPCR) technologies for the validation of gene expression data, using the cellular response to the lamin-binding ligand, LBL1, as a case study. For researchers, scientists, and drug development professionals, this guide outlines the experimental protocols and data presentation for confirming microarray findings.

Microarray technology allows for the high-throughput analysis of thousands of genes simultaneously, making it a powerful tool for identifying changes in gene expression following treatment with a compound like this compound. However, due to the inherent variability in microarray experiments, it is crucial to validate key findings using a more targeted and quantitative method like qPCR.[1][2][3] This guide will walk you through the process of confirming this compound-induced gene expression changes identified by microarray analysis using qPCR.

Data Presentation: Microarray vs. qPCR

When comparing microarray and qPCR data, it is essential to present the results in a clear and structured format. The following table provides a template for comparing the fold changes in gene expression of hypothetical genes affected by this compound treatment, as determined by both methods.

GeneMicroarray Fold Change (this compound treated vs. control)qPCR Fold Change (this compound treated vs. control)P-value (Microarray)P-value (qPCR)
Gene A2.52.80.0450.032
Gene B-3.2-3.50.0210.015
Gene C1.81.90.0580.049
Gene D-1.5-1.70.0620.055

Note: The data in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

Detailed methodologies for both microarray analysis and qPCR are provided below. These protocols are generalized and may require optimization for specific cell types and experimental conditions.

1. Microarray Analysis of this compound-Treated Cells

This protocol outlines the steps for analyzing gene expression changes in cells treated with this compound using a two-color oligonucleotide microarray.

  • Cell Culture and this compound Treatment:

    • Culture cells to 70-80% confluency.

    • Treat cells with the desired concentration of this compound or a vehicle control for the specified duration.

    • Harvest cells and immediately extract total RNA.

  • RNA Extraction and Quality Control:

    • Extract total RNA using a commercial kit according to the manufacturer's instructions.

    • Assess RNA quality and quantity using a spectrophotometer and agarose (B213101) gel electrophoresis.[4]

  • RNA Amplification and Labeling:

    • Amplify the RNA using an amino allyl labeling method.[5]

    • Label the amplified RNA (aRNA) from this compound-treated and control samples with different fluorescent dyes (e.g., Cy5 and Cy3).

  • Hybridization and Washing:

    • Combine equal amounts of labeled aRNA from the treated and control samples.

    • Hybridize the mixture to a microarray slide overnight in a hybridization chamber.

    • Wash the slides to remove unbound probes.

  • Scanning and Data Analysis:

    • Scan the microarray slide using a microarray scanner.

    • Process the raw image data to quantify the fluorescence intensity of each spot.

    • Normalize the data to correct for systematic biases.[6]

    • Calculate the log2 fold change for each gene and perform statistical analysis to identify differentially expressed genes.

2. qPCR Validation of this compound-Induced Gene Expression Changes

This protocol describes the validation of microarray results using SYBR Green-based qPCR.

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from a new set of this compound-treated and control cells as described for the microarray experiment.

    • Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit. An optimized reverse transcription protocol may be necessary when starting from limited RNA amounts.[5][7]

  • Primer Design and Validation:

    • Design primers specific to the genes of interest identified from the microarray analysis.

    • Validate primer efficiency by running a standard curve with a serial dilution of cDNA. Efficiencies between 90-110% are considered acceptable.[2]

  • qPCR Reaction:

    • Prepare a qPCR reaction mix containing cDNA, primers, and SYBR Green master mix.

    • Run the qPCR reaction in a real-time PCR instrument using a standard thermal cycling program.[2]

  • Data Analysis:

    • Determine the cycle threshold (Ct) value for each gene in the treated and control samples.

    • Normalize the Ct values of the target genes to a stably expressed reference gene.

    • Calculate the relative fold change in gene expression using the ΔΔCt method.

Mandatory Visualizations

Experimental Workflow for Microarray Data Validation

The following diagram illustrates the workflow for confirming microarray data with qPCR.

G cluster_microarray Microarray Experiment cluster_qpcr qPCR Validation A Cell Culture & this compound Treatment B RNA Extraction & QC A->B C RNA Amplification & Labeling B->C D Microarray Hybridization C->D E Scanning & Data Acquisition D->E F Data Normalization & Analysis E->F G Differentially Expressed Genes F->G K Primer Design & Validation G->K Select Genes for Validation H New Cell Culture & this compound Treatment I RNA Extraction & QC H->I J cDNA Synthesis I->J J->K L qPCR Reaction K->L M Data Analysis (ΔΔCt) L->M N Validated Gene Expression Changes M->N G This compound This compound LaminA Lamin A/C This compound->LaminA binds to NuclearLamina Nuclear Lamina Disruption LaminA->NuclearLamina maintains DNA_Damage DNA Damage NuclearLamina->DNA_Damage ATM ATM/ATR Kinases DNA_Damage->ATM p53 p53 Activation ATM->p53 Apoptosis Apoptosis p53->Apoptosis CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest GeneExpression Altered Gene Expression p53->GeneExpression

References

A Comparative Structural Analysis of ABL1 and its Mutants: Implications for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Abstract:

This guide provides a comprehensive structural and functional comparison of the wild-type Abelson murine leukemia viral oncogene homolog 1 (ABL1) protein and its clinically relevant mutants. ABL1 is a non-receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and survival.[1][2][3] Mutations in the ABL1 kinase domain, particularly the T315I "gatekeeper" mutation, are a primary cause of resistance to tyrosine kinase inhibitor (TKI) therapy in patients with chronic myeloid leukemia (CML).[4][5] Understanding the structural consequences of these mutations is paramount for the development of next-generation inhibitors. This document summarizes key structural data, details relevant experimental protocols, and illustrates the signaling pathways governed by ABL1.

Clarification of "LBL1"

Initial searches for "this compound" identified a small molecule, Lamin-Binding Ligand 1 , which targets nuclear lamins and is involved in DNA double-strand break repair.[6][7][8] Additionally, a gene in maize designated this compound (leafbladeless1) was identified, which is involved in leaf development.[9] Given the context of "mutants" and "structural comparison" for a scientific audience, it is highly probable that the intended subject of this guide is the human proto-oncogene ABL1 . This guide will focus on ABL1, with brief descriptions of the small molecule this compound and the maize this compound gene provided in the appendix for clarity.

Structural Overview of Wild-Type ABL1

The human ABL1 protein is a highly regulated non-receptor tyrosine kinase. Its structure is modular, consisting of several key domains that govern its activity and interactions with downstream substrates.[1]

  • SH3 (Src Homology 3) Domain: This domain is crucial for autoinhibition by binding to the SH2-kinase linker region.[1] Deletion of the SH3 domain leads to constitutive activation of the kinase, transforming ABL1 into an oncogene.

  • SH2 (Src Homology 2) Domain: The SH2 domain also plays a vital role in maintaining the autoinhibited state of ABL1.[1] It interacts with the C-terminal lobe of the kinase domain.

  • Kinase Domain (Tyrosine Kinase Domain): This bilobal domain is responsible for the catalytic activity of ABL1, transferring a phosphate (B84403) group from ATP to tyrosine residues on substrate proteins.[1] It can exist in both active ("DFG-in") and inactive ("DFG-out") conformations.[1]

  • C-terminal Region: This region contains domains for DNA and actin binding, facilitating its roles in DNA damage response and cytoskeleton remodeling.[1]

The autoinhibited state of ABL1 is maintained by an intricate clamp-like structure formed by the SH3 and SH2 domains, along with an N-terminal myristoyl group that binds to a hydrophobic pocket in the kinase domain.[1] Disruption of this autoinhibitory conformation leads to constitutive kinase activity, a hallmark of ABL1's oncogenic potential.

Structural Comparison of ABL1 and Key Mutants

Mutations in the ABL1 kinase domain can lead to conformational changes that prevent the binding of TKIs, resulting in drug resistance. The most clinically significant of these is the T315I mutation.

The T315I "Gatekeeper" Mutation

The Threonine 315 (T315) residue is located at the "gatekeeper" position of the ATP-binding pocket. This residue is critical for the binding of many TKIs, including imatinib. The T315I mutation involves the substitution of a hydrophilic threonine with a bulkier, hydrophobic isoleucine.[1][10]

This substitution has two major structural consequences:

  • Steric Hindrance: The larger isoleucine side chain physically obstructs the binding of TKIs that require interaction with this region of the ATP-binding pocket.

  • Loss of Hydrogen Bonding: The mutation eliminates a key hydrogen bond that forms between the hydroxyl group of threonine and the TKI, significantly reducing the inhibitor's binding affinity.[1]

Importantly, the T315I mutation does not cause large conformational changes in the immediate vicinity of the mutation site.[4] Instead, it subtly alters the local environment of the ATP-binding pocket, favoring an active conformation of the kinase domain.[5]

Quantitative Structural Comparison

The following table summarizes key structural parameters for the wild-type ABL1 kinase domain and its T315I mutant, derived from their respective Protein Data Bank (PDB) entries.

ParameterWild-Type ABL1 (PDB: 4WA9)[10]T315I Mutant ABL1 (PDB: 4TWP)[5][10]Impact of Mutation
Resolution (Å) 2.202.40-
Conformation Inactive ("DFG-out")Active ("DFG-in")Shifts equilibrium towards the active state.
Residue at 315 ThreonineIsoleucineSubstitution of a smaller, polar residue with a larger, nonpolar one.
Key Interactions Forms a hydrogen bond with imatinib.Loss of hydrogen bonding with imatinib; steric hindrance.Prevents effective binding of first and second-generation TKIs.
Protein Stability -Computational studies suggest a destabilizing effect in the inactive state and a stabilizing effect in the active state.[11]Favors the active conformation, contributing to constitutive activity.

ABL1 Signaling Pathways

Constitutively active ABL1, often in the form of the BCR-ABL1 fusion protein in CML, drives oncogenesis by activating a number of downstream signaling pathways that promote cell proliferation and inhibit apoptosis.

Key Downstream Pathways
  • RAS/RAF/MEK/ERK (MAPK) Pathway: This pathway is a central regulator of cell proliferation and differentiation. BCR-ABL1 activates this pathway through the GRB2-SOS complex, leading to RAS activation.[10]

  • PI3K/AKT/mTOR Pathway: This pathway is critical for cell survival, growth, and proliferation. BCR-ABL1 can activate PI3K both directly and indirectly, leading to the activation of AKT and mTOR.[10]

  • JAK/STAT Pathway: This pathway is involved in cell growth, survival, and differentiation. BCR-ABL1 can phosphorylate and activate members of the JAK and STAT families.

Signaling Pathway Diagram

ABL1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR-ABL1 BCR-ABL1 GRB2/SOS GRB2/SOS BCR-ABL1->GRB2/SOS activates PI3K PI3K BCR-ABL1->PI3K activates JAK JAK BCR-ABL1->JAK activates RAS RAS GRB2/SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Differentiation Differentiation ERK->Differentiation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Survival Survival mTOR->Survival STAT STAT JAK->STAT STAT->Proliferation STAT->Survival

Figure 1: Simplified diagram of the major signaling pathways activated by the BCR-ABL1 oncoprotein.

Experimental Protocols

The structural and functional analysis of ABL1 and its mutants relies on a variety of sophisticated experimental techniques. Below are overviews of key protocols.

Protein Expression and Purification

Recombinant ABL1 kinase domain for structural and biochemical studies is typically expressed in E. coli or insect cells.

  • Expression System: E. coli Rosetta2™ BL21 is a common host for expressing the human ABL1 kinase domain.[2][12][13] Insect cell expression systems are also used, particularly for larger constructs.[14]

  • Vector: The pET28a(+) vector is often used, which incorporates an N-terminal 6X-His tag for purification.[2][12][13]

  • Purification: Nickel-NTA affinity chromatography is the primary method for purifying the His-tagged ABL1 protein.[2][12][13] Further purification can be achieved through size-exclusion chromatography.

X-ray Crystallography

X-ray crystallography is a powerful technique for determining the high-resolution three-dimensional structure of proteins.

  • Crystallization: Purified ABL1 protein is concentrated and subjected to various crystallization screening conditions using the hanging drop vapor diffusion method.[15]

  • Data Collection: Crystals are flash-cooled in liquid nitrogen and exposed to a high-intensity X-ray beam, typically at a synchrotron source.[16] The diffraction pattern is recorded on a detector.

  • Structure Determination: The diffraction data is processed to generate an electron density map, into which the amino acid sequence of ABL1 is fitted to build an atomic model.[16] The model is then refined to best fit the experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides information about the structure and dynamics of proteins in solution.

  • Sample Preparation: Isotopically labeled (¹⁵N, ¹³C) ABL1 is required for NMR studies. This is achieved by growing the expression host in minimal media supplemented with ¹⁵N-labeled ammonium (B1175870) chloride and ¹³C-labeled glucose.

  • Data Acquisition: A series of NMR experiments, such as ¹H-¹⁵N HSQC, are performed to obtain resonance assignments for the protein's backbone and side chains.

  • Structural Analysis: Structural restraints, including distances and dihedral angles, are derived from the NMR data and used to calculate a family of structures consistent with the experimental data.[17]

Kinase Activity Assays

These assays are used to measure the enzymatic activity of ABL1 and to assess the inhibitory effects of compounds.

  • ADP-Glo™ Kinase Assay: This luminescent assay measures the amount of ADP produced during the kinase reaction.[9] The luminescent signal is directly proportional to kinase activity.

  • LanthaScreen® Eu Kinase Binding Assay: This is a fluorescence resonance energy transfer (FRET)-based assay that measures the binding of inhibitors to the ABL1 kinase.[18]

  • ELISA-based Peptide Biosensor Assay: This assay uses a specific peptide substrate for ABL1 and detects its phosphorylation using an antibody-based method.[3]

Experimental Workflow Diagram

Experimental_Workflow cluster_protein_production Protein Production cluster_structural_analysis Structural Analysis cluster_functional_analysis Functional Analysis cluster_data_analysis Data Analysis & Interpretation Cloning Cloning Expression Expression Cloning->Expression Purification Purification Expression->Purification X-ray_Crystallography X-ray Crystallography Purification->X-ray_Crystallography NMR_Spectroscopy NMR Spectroscopy Purification->NMR_Spectroscopy Kinase_Assay Kinase Activity Assay Purification->Kinase_Assay Structural_Modeling Structural Modeling X-ray_Crystallography->Structural_Modeling NMR_Spectroscopy->Structural_Modeling Functional_Comparison Functional Comparison Kinase_Assay->Functional_Comparison

Figure 2: General experimental workflow for the structural and functional analysis of ABL1 and its mutants.

Conclusion

The structural analysis of ABL1 and its mutants provides invaluable insights into the mechanisms of drug resistance and serves as a foundation for the rational design of novel therapeutics. The T315I mutation exemplifies how a single amino acid substitution can profoundly impact drug efficacy by altering the steric and electronic environment of the drug-binding site. Continued investigation into the structural and dynamic properties of other clinically observed ABL1 mutants will be crucial for overcoming the challenge of TKI resistance and improving patient outcomes in CML and other ABL1-driven malignancies.

Appendix

A.1. Lamin-Binding Ligand 1 (this compound)

This compound is a small molecule, specifically an acylated pyrroloquinazoline, that has been identified as the first known ligand to directly bind to nuclear lamins.[6][12] Lamins are intermediate filament proteins that form the nuclear lamina, a structure that provides mechanical stability to the nucleus and is involved in various cellular processes, including DNA replication and repair.[6][7] this compound has been shown to inhibit homologous recombination repair of DNA double-strand breaks by disrupting the interaction between lamin A and the RAD51 recombinase.[6][7][8]

A.2. Maize leafbladeless1 (this compound) Gene

The leafbladeless1 (this compound) gene in maize (Zea mays) encodes a protein that is a homolog of the Arabidopsis SUPPRESSOR OF GENE SILENCING 3 (SGS3).[9] This protein is involved in the biogenesis of trans-acting small interfering RNAs (ta-siRNAs), which play a role in establishing adaxial-abaxial (top-bottom) polarity during leaf development.[9] Mutations in the this compound gene can lead to severe developmental defects, including the formation of radially symmetric, abaxialized leaves.[9]

References

Comparative Analysis of LBL1 and PD-L1 as Biomarkers in Non-Small Cell Lung Cancer (NSCLC)

Author: BenchChem Technical Support Team. Date: December 2025

This comparison guide provides an objective analysis of the hypothetical biomarker LBL1 against the established biomarker PD-L1 for Non-Small Cell Lung Cancer (NSCLC), tailored for researchers, scientists, and drug development professionals.

The evolution of personalized medicine in oncology has underscored the critical need for robust biomarkers to guide therapeutic decisions. In NSCLC, biomarkers are integral to predicting responses to targeted therapies and immunotherapies, significantly improving patient outcomes.[1] This guide compares a novel, hypothetical biomarker, this compound (Lung Biomarker Logic-1), with the clinically established PD-L1 (Programmed Death-Ligand 1).

Overview of this compound and Established NSCLC Biomarkers

This compound (Hypothetical Biomarker): this compound is conceptualized as a tumor surface protein whose expression is linked to specific oncogenic pathways, making it a potential predictive biomarker for a new class of targeted therapies. Its validation would follow a rigorous process from discovery to clinical utility.[2][3][4]

Established NSCLC Biomarkers:

  • PD-L1: An immune checkpoint protein, its expression on tumor cells is a predictive biomarker for response to anti-PD-1/PD-L1 immunotherapies.[5][6][7]

  • EGFR: Mutations in the epidermal growth factor receptor gene are predictive of response to EGFR tyrosine kinase inhibitors (TKIs).[8][9][10]

  • ALK: Anaplastic lymphoma kinase gene rearrangements are predictive of response to ALK inhibitors.[11][12][13]

Data Presentation: Performance Metrics

The following table summarizes the comparative performance of this compound (with hypothetical data) and PD-L1.

Performance MetricThis compound (Hypothetical Data)PD-L1
Primary Function Predictive for this compound-Targeted TherapyPredictive for Immunotherapy[5][6]
Prevalence in NSCLC ~30%~25-50% (varies by assay and cutoff)
Assay Method Immunohistochemistry (IHC)Immunohistochemistry (IHC)[6][7]
Sensitivity 82%65-85%
Specificity 75%35-70%
Positive Predictive Value 78%40-60%
Negative Predictive Value 80%60-85%

Experimental Protocols

Detailed and standardized protocols are crucial for the reliable assessment of biomarker expression.

Immunohistochemistry (IHC) Protocol for this compound (Hypothetical):

  • Specimen Handling: Formalin-fixed, paraffin-embedded (FFPE) NSCLC tissue sections (4-5 μm) are used.

  • Antigen Retrieval: Heat-induced epitope retrieval with a citrate (B86180) buffer (pH 6.0).

  • Primary Antibody: Incubation with a specific monoclonal anti-LBL1 antibody.

  • Detection: Use of a polymer-based detection system with DAB as the chromogen.

  • Scoring: A Tumor Proportion Score (TPS) is calculated, representing the percentage of viable tumor cells with membrane staining. A cutoff of ≥1% defines positivity.

Standardized IHC Protocol for PD-L1 (e.g., Dako 22C3 pharmDx):

  • Specimen: FFPE NSCLC tissue.

  • Staining Platform: Automated staining on a Dako Autostainer Link 48.

  • Primary Antibody: Mouse Anti-PD-L1, Clone 22C3.

  • Detection: EnVision FLEX visualization system.

  • Scoring: TPS is determined, with cutoffs at 1% and 50% to define different levels of positivity which correlate with the likelihood of response to pembrolizumab.[5]

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway (Hypothetical): This diagram illustrates the hypothetical signaling cascade initiated by this compound, leading to tumor cell proliferation, and the mechanism of a targeted therapeutic.

Caption: Hypothetical this compound signaling pathway and therapeutic inhibition.

PD-L1/PD-1 Interaction: This diagram shows the interaction between PD-L1 on tumor cells and PD-1 on T-cells, which suppresses the immune response. Immunotherapy blocks this interaction.

Caption: PD-L1/PD-1 immune checkpoint and the action of immunotherapy.

Biomarker Validation Workflow: The validation of a novel biomarker like this compound requires a multi-step process, from initial discovery to clinical trials.[3][4][14][15]

validation_workflow Discovery Discovery & Preclinical Assay_Dev Assay Development Discovery->Assay_Dev Retrospective Retrospective Validation Assay_Dev->Retrospective Prospective Prospective Clinical Trial Retrospective->Prospective Approval Regulatory Approval Prospective->Approval

Caption: General workflow for clinical biomarker validation.

References

Safety Operating Guide

Navigating the Disposal of Biosafety Level 1 (BSL-1) Materials

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of laboratory materials is a critical component of ensuring a safe and compliant research environment. This guide provides essential, step-by-step procedures for the disposal of materials handled at Biosafety Level 1 (BSL-1). It is important to note that the query "LBL1" likely refers to BSL-1, as the former is not a standard biosafety designation. BSL-1 is suitable for work involving well-characterized agents not known to consistently cause disease in immunocompetent adult humans, and that present minimal potential hazard to laboratory personnel and the environment.

Segregation and Initial Collection of BSL-1 Waste

The foundation of a proper waste management plan is the correct segregation of different waste streams at the point of generation. For BSL-1 laboratories, waste should be handled as non-hazardous unless it contains recombinant or synthetic nucleic acids, or has come into contact with such materials.

Solid Waste:

  • Non-contaminated materials: Items such as uncontaminated gloves, wrappers, and packaging can be disposed of in the regular garbage.[1]

  • Contaminated materials: Solid waste contaminated with BSL-1 agents, such as petri dishes, culture flasks, and gloves, should be collected in a red or orange biohazard bag placed within a leak-proof container with a tight-fitting lid.[2] The volume of waste should not exceed three-quarters of the container's capacity.[2]

Liquid Waste:

  • Liquid waste contaminated with BSL-1 materials should be collected in a leak-proof container with a lid.[2] If autoclaving is the chosen method of decontamination, the container must be able to withstand autoclaving temperatures and should not be sealed to allow for pressure equalization.[3]

Sharps Waste:

  • Sharps include needles, scalpel blades, razor blades, and contaminated glass.[2][4] These must be collected in an approved, autoclavable, puncture-resistant sharps container.[2]

Decontamination and Disposal Procedures

All BSL-1 waste containing recombinant or synthetic nucleic acid molecules must be decontaminated before disposal.[4] The two primary methods of decontamination are autoclaving and chemical disinfection.

Autoclaving:

  • Place the biohazard bag in a solid, autoclave-resistant tray.[4]

  • To aid in steam generation during the cycle, a small amount of water can be placed in the bag.[4]

  • Autoclave cycles must be routinely verified using biological indicators to ensure their effectiveness.[2]

  • After a successful autoclave cycle, the bag should be allowed to cool and can then be placed in a black trash bag for disposal in the regular dumpster.[2][4]

Chemical Disinfection:

  • This method is typically used for liquid waste.[4]

  • Bleach is a common disinfectant; a final concentration of 10% with a contact time of at least 20-30 minutes is recommended.[2][5]

  • After the required contact time, the disinfected liquid can be disposed of down the laboratory sink, followed by flushing with ample water.[2][3]

  • It is crucial to ensure that the chemical disinfectant used is appropriate for the agent being treated.[2]

Quantitative Data for BSL-1 Waste Disposal

ParameterSpecificationSource
Bleach Concentration (Liquid Waste) 10% final solution[2][5]
Bleach Contact Time (Liquid Waste) At least 20-30 minutes[2][5]
Waste Container Fill Volume Do not exceed 3/4 of the container's capacity[2]
Autoclave Verification Frequency (BSL-1) Monthly with biological indicators[2]
Maximum Weight per Autoclave Bag 10 kg[1]

Experimental Protocols

The specific experimental protocols for handling and disposing of BSL-1 waste are centered around the decontamination methods.

Protocol for Autoclaving Solid BSL-1 Waste:

  • Collect solid waste in a designated biohazard bag within a rigid, leak-proof container.

  • Once the bag is no more than three-quarters full, securely close it.[2]

  • Place the bag in a secondary, autoclave-safe tray. Never place the bag directly on the autoclave floor.[4]

  • Add a small amount of water to the bag to facilitate steam generation.[4]

  • Run the autoclave cycle according to the manufacturer's instructions and institutional guidelines. The cycle should be validated for its effectiveness.[2]

  • After the cycle is complete and the waste has cooled, place the treated bag into a regular trash receptacle.[2][4]

Protocol for Chemical Disinfection of Liquid BSL-1 Waste:

  • Collect liquid waste in a leak-proof, chemical-resistant container.

  • Add a suitable chemical disinfectant, such as bleach, to achieve the desired final concentration (e.g., 10%).[2][5]

  • Allow the disinfectant to have the required contact time with the waste (e.g., at least 20-30 minutes).[2][5]

  • Once disinfection is complete, carefully pour the treated liquid down a laboratory sink.

  • Flush the sink with a generous amount of water to purge the drain.[3]

BSL-1 Waste Disposal Workflow

BSL1_Disposal_Workflow cluster_generation Waste Generation & Segregation cluster_collection Collection cluster_decontamination Decontamination cluster_disposal Final Disposal Solid_Waste Solid Waste (e.g., plates, gloves) Biohazard_Bag Biohazard Bag in Leak-proof Container Solid_Waste->Biohazard_Bag Liquid_Waste Liquid Waste (e.g., media) Leak_proof_Container Leak-proof Container Liquid_Waste->Leak_proof_Container Sharps_Waste Sharps Waste (e.g., needles, glass) Sharps_Container Puncture-resistant Sharps Container Sharps_Waste->Sharps_Container Autoclave Autoclave Biohazard_Bag->Autoclave Chemical_Disinfection Chemical Disinfection (e.g., 10% Bleach) Leak_proof_Container->Chemical_Disinfection Sharps_Container->Autoclave Regular_Trash Regular Trash Autoclave->Regular_Trash Sink_Drain Sink Drain Chemical_Disinfection->Sink_Drain

Caption: Workflow for the proper disposal of BSL-1 laboratory waste.

It is imperative to consult your institution's specific Environmental Health and Safety (EHS) guidelines, as local regulations and policies may have additional requirements.[4][5] For waste streams that may contain a mixture of biological and chemical or radioactive materials, specialized disposal procedures must be followed in consultation with your EHS department.[3][5]

References

Essential Safety and Handling Protocols for the Research Compound LBL1

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides general guidance for handling the research compound LBL1 in a laboratory setting. A comprehensive and substance-specific Safety Data Sheet (SDS) for this compound is not publicly available at the time of this writing. Researchers, scientists, and drug development professionals must obtain a complete SDS from the supplier and conduct a thorough, institution-specific risk assessment before handling, storing, or disposing of this compound. The information presented here is intended to supplement, not replace, the official SDS and established laboratory safety protocols.

Immediate Safety and Logistical Information

This compound is identified as a novel pyrroloquinazoline compound with anticancer activity that targets nuclear lamins. As with any novel chemical compound where full toxicological data is not widely available, it is imperative to treat this compound as a substance of unknown toxicity and handle it with the utmost caution. The following sections provide essential procedural guidance for the operational handling and disposal of this compound, grounded in standard laboratory safety practices for research chemicals.

Personal Protective Equipment (PPE) for Handling this compound

Given the absence of a specific SDS, a conservative approach to PPE is required. The following table summarizes the recommended PPE for handling this compound powder and solutions. This is a general guideline; a site-specific risk assessment may necessitate additional or different PPE.[1][2]

Operation Required Personal Protective Equipment Rationale
Handling Solid this compound (Weighing, Aliquoting) - Full-face shield or safety goggles- Lab coat- Nitrile or neoprene gloves (double-gloving recommended)- Disposable sleeve covers- N95 or higher-rated respiratorTo prevent inhalation of fine powders and to protect eyes and skin from contact.[2]
Handling this compound in Solution - Safety glasses with side shields or safety goggles- Lab coat- Nitrile or neoprene glovesTo protect against splashes and skin contact.
Cleaning and Decontamination - Safety goggles- Lab coat- Heavy-duty gloves (e.g., butyl rubber)To protect against contact with potentially contaminated surfaces and cleaning agents.
Waste Disposal - Safety goggles- Lab coat- Appropriate gloves for the waste being handledTo prevent exposure during the handling and transport of chemical waste.

Experimental Protocols: Handling and Disposal of this compound

The following protocols are generalized for handling a bioactive small molecule of unknown toxicity in a research setting.

Protocol for Safe Handling and Use of this compound
  • Pre-Handling Preparation:

    • Obtain and thoroughly review the manufacturer-provided Safety Data Sheet (SDS) for this compound.

    • Conduct a formal risk assessment for the planned experiment, identifying potential hazards and mitigation strategies.[3][4][5]

    • Ensure all necessary PPE is available and in good condition.[6]

    • Designate a specific area for handling this compound, preferably within a certified chemical fume hood.[2]

    • Ensure safety equipment, such as an eyewash station and safety shower, is accessible and operational.[7]

  • Handling Solid this compound:

    • Perform all manipulations of solid this compound (e.g., weighing, preparing stock solutions) within a chemical fume hood to minimize inhalation risk.

    • Use appropriate tools (e.g., spatulas, weighing paper) and handle with care to avoid generating dust.

    • Close the container tightly immediately after use.

  • Preparing this compound Stock Solutions:

    • Add solvent to the vial containing the this compound powder slowly to avoid splashing.

    • If the compound is not readily soluble, use appropriate mixing techniques (e.g., vortexing, sonication) within a closed container.

    • Clearly label all solution containers with the compound name, concentration, solvent, date of preparation, and appropriate hazard warnings.[8]

  • During Experimental Use:

    • Handle all solutions containing this compound with the same care as the solid compound, using appropriate PPE.

    • Avoid skin contact and inhalation of aerosols or mists.[7]

    • Keep containers closed when not in use.

Protocol for Decontamination and Disposal of this compound Waste
  • Decontamination:

    • Wipe down all surfaces and equipment that may have come into contact with this compound using an appropriate solvent (e.g., 70% ethanol), followed by a standard laboratory detergent.

    • Dispose of all cleaning materials as hazardous waste.

  • Waste Disposal:

    • All solid and liquid waste containing this compound must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.

    • Collect this compound waste in clearly labeled, sealed, and appropriate waste containers. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

    • Contaminated consumables (e.g., pipette tips, gloves, vials) must also be disposed of as hazardous waste.

Logical Workflow for Handling Novel Research Chemicals

The following diagram illustrates the essential decision-making and operational workflow for safely handling a novel research compound like this compound, where a Safety Data Sheet may not be immediately available.

G A Start: New Compound (this compound) to be used B Request and Obtain Safety Data Sheet (SDS) from Supplier A->B C SDS Available? B->C D STOP: Do Not Proceed Consult with EHS/Safety Officer C->D No E Conduct Comprehensive Risk Assessment C->E Yes F Define Standard Operating Procedure (SOP) E->F G Assemble Required PPE and Engineering Controls (e.g., Fume Hood) F->G H Proceed with Experiment Following SOP G->H I Decontaminate Work Area and Equipment H->I J Segregate and Dispose of Hazardous Waste per Institutional Guidelines I->J K End of Process J->K

Caption: Workflow for the safe handling of a novel research chemical like this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.